Pyrazolo[1,5-a]pyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-5-9-10-4-2-1-3-7(6)10/h1-5H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUPYVMUQSMZOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476921 | |
| Record name | Pyrazolo[1,5-a]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137837-55-9 | |
| Record name | Pyrazolo[1,5-a]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Pyrazolo[1,5-a]pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis and characterization of a key derivative, Pyrazolo[1,5-a]pyridin-3-amine. The document delves into the prevalent synthetic strategies, with a particular focus on the mechanistic underpinnings of the [3+2] cycloaddition of N-aminopyridinium ylides. Detailed experimental protocols, causality behind procedural choices, and in-depth characterization methodologies are presented. This guide aims to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize, purify, and characterize this important molecule, thereby facilitating its application in novel therapeutic agent discovery.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core
The fusion of a pyrazole and a pyridine ring gives rise to the pyrazolopyridine family of heterocycles, which are of significant interest in medicinal chemistry due to their structural similarity to purines and their consequent ability to interact with a variety of biological targets. Among these, the pyrazolo[1,5-a]pyridine scaffold has emerged as a cornerstone in the development of novel therapeutics, with derivatives exhibiting anti-cancer, anti-inflammatory, and antiviral properties.[1] The introduction of an amino group at the 3-position of this scaffold can significantly influence its physicochemical properties and biological activity, making this compound a valuable building block for drug discovery programs.[1]
Strategic Synthesis of this compound
The most robust and widely employed method for the synthesis of the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition reaction between an N-aminopyridinium ylide and a suitable dipolarophile.[2][3] This approach offers high regioselectivity and versatility, allowing for the introduction of various substituents onto the heterocyclic framework.
The [3+2] Cycloaddition Approach: A Mechanistic Overview
The reaction proceeds through the in situ generation of an N-aminopyridinium ylide from an N-aminopyridinium salt in the presence of a base. This ylide then acts as a 1,3-dipole and reacts with a dipolarophile, such as an activated alkyne or alkene, in a concerted or stepwise fashion to form a dihydropyrazolopyridine intermediate. Subsequent aromatization, often through oxidation, yields the final pyrazolo[1,5-a]pyridine product.[3][4]
To introduce the 3-amino group, a dipolarophile containing a masked or direct amino functionality is required. A common strategy involves the use of a cyano-containing dipolarophile, where the cyano group can be subsequently reduced to an aminomethyl group or hydrolyzed and further manipulated to an amine. However, for a direct synthesis of a 3-amino derivative, a more direct approach is often sought.
A plausible synthetic route to this compound involves the reaction of an N-aminopyridinium ylide with a reagent that can introduce a protected or latent amino group at the 3-position.
Below is a diagram illustrating the general synthetic pathway for pyrazolo[1,5-a]pyridines via the [3+2] cycloaddition of N-aminopyridinium ylides.
Caption: General workflow for the synthesis of Pyrazolo[1,5-a]pyridines.
Experimental Protocol: A Representative Synthesis
Step 1: Formation of the N-Aminopyridinium Salt
-
To a solution of pyridine (1.0 eq) in a suitable solvent such as dichloromethane, add hydroxylamine-O-sulfonic acid (1.1 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
The resulting precipitate, the N-aminopyridinium salt, is collected by filtration, washed with cold solvent, and dried under vacuum.
Causality: The use of hydroxylamine-O-sulfonic acid is a common and efficient method for the N-amination of pyridines. The reaction is typically performed at low temperatures to control the exothermicity.
Step 2: [3+2] Cycloaddition and Aromatization
-
To a suspension of the N-aminopyridinium salt (1.0 eq) in a solvent like acetonitrile, add a base such as potassium carbonate (3.0 eq).
-
To this mixture, add the dipolarophile (1.2 eq). For the synthesis of the 3-amino derivative, a suitable choice would be an acrylonitrile derivative or a protected amino-alkyne.
-
The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Causality: The base is crucial for the in situ generation of the reactive N-aminopyridinium ylide. The choice of solvent and temperature depends on the reactivity of the dipolarophile. Acetonitrile is a common solvent for these types of reactions. An oxidation step, often facilitated by air or an added oxidant, is necessary for the aromatization of the initially formed dihydropyrazolopyridine intermediate.
Comprehensive Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Data
The following table summarizes the expected and reported spectroscopic data for the pyrazolo[1,5-a]pyridine core and related amino-substituted derivatives.[5][6][7][8]
| Technique | Expected Data for this compound |
| ¹H NMR | Aromatic protons on the pyridine and pyrazole rings with characteristic chemical shifts and coupling constants. The amino protons will appear as a broad singlet. |
| ¹³C NMR | Resonances for all carbon atoms in the heterocyclic core, with the carbon bearing the amino group shifted to a characteristic downfield region. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information. |
| FTIR | Characteristic absorption bands for N-H stretching of the amino group, as well as C=C and C=N stretching vibrations of the aromatic rings. |
Detailed Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR : Acquire a proton NMR spectrum. The aromatic region (typically 6.5-8.5 ppm) will show a set of signals corresponding to the protons on the bicyclic ring system. The amino protons are expected to appear as a broad singlet, the chemical shift of which can be solvent-dependent.
-
¹³C NMR : Acquire a carbon-13 NMR spectrum. This will confirm the number of unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis : Introduce the sample into the mass spectrometer (e.g., using electrospray ionization - ESI). The resulting mass spectrum should show a prominent molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of this compound (C₇H₇N₃, MW: 133.15 g/mol ).[9]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film.
-
Analysis : Acquire the FTIR spectrum. Look for characteristic peaks: N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), and C=C/C=N stretching vibrations in the fingerprint region (1400-1600 cm⁻¹).[7]
The following diagram outlines a typical workflow for the characterization of the synthesized compound.
Caption: Workflow for the characterization of this compound.
Applications in Drug Discovery and Development
The pyrazolo[1,5-a]pyridine scaffold is a key component in a number of biologically active molecules. The presence of the 3-amino group provides a crucial handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This amino group can serve as a nucleophile or be transformed into other functional groups, enabling the synthesis of a diverse library of derivatives for biological screening.[1] The dihydrochloride salt of this compound is also noted for its enhanced solubility, which is a desirable property for drug candidates.[10]
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The [3+2] cycloaddition of N-aminopyridinium ylides stands out as a highly effective method for constructing the core heterocyclic system. A thorough understanding of the reaction mechanism and careful execution of the experimental protocols are key to successfully obtaining the desired product. Comprehensive characterization using a suite of spectroscopic techniques is imperative to confirm the structure and purity of the synthesized compound. As a versatile building block, this compound holds significant promise for the development of novel therapeutics, and this guide serves as a valuable resource for researchers in this exciting field.
References
- One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers.
- Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
- N-Amino Pyridinium Salts in Organic Synthesis. National Institutes of Health.
- The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts. ResearchGate.
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. National Institutes of Health.
- Pyrazolo[1,5-A]pyridin-3-ylmethanamine. PubChem.
- Synthesis of Pyrazolo[1,5-A]Pyridines: [3+2] Cycloaddition of N-Aminopyridines and Enaminones. ResearchGate.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
- Pyrazolo[1,5-a]pyridin-3-yl-methylamine hydrochloride. American Elements.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. National Institutes of Health.
- Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. National Institutes of Health.
- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. National Institutes of Health.
- Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. PubMed.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. National Institutes of Health.
- Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate.
- This compound hydrochloride. PubChem.
- pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, methyl ester. SpectraBase.
- Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. ResearchGate.
- Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][11]triazine Sulfonamides and Their Experimental and Computational Biological Studies. MDPI.
- SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. HETEROCYCLES.
- The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI.
- Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PubChemLite - this compound hydrochloride (C7H7N3) [pubchemlite.lcsb.uni.lu]
- 10. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to Pyrazolo[1,5-a]pyridin-3-amine: A Cornerstone Scaffold in Modern Drug Discovery
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyrazolo[1,5-a]pyridin-3-amine is a bicyclic heteroaromatic compound that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and, most critically, the synthetically versatile amino group at the 3-position, make it an invaluable starting point for the synthesis of complex molecules with significant therapeutic potential. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, modern synthetic routes, and key applications. We will delve into the mechanistic underpinnings of its synthesis and explore its role as a core component in the development of novel agents targeting infectious diseases, cancer, and inflammatory conditions, demonstrating its strategic importance in contemporary drug discovery pipelines.[1][2]
Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyridine Core
In the landscape of medicinal chemistry, certain molecular frameworks, known as privileged scaffolds, appear repeatedly in successful drug candidates across various therapeutic areas. The pyrazolo[1,5-a]pyridine system is a quintessential example of such a scaffold. Its unique electronic properties and three-dimensional shape allow it to effectively interact with a wide range of biological targets. This compound, in particular, serves as a crucial intermediate, providing a reactive handle for building molecular diversity and fine-tuning pharmacological activity.[3] Its derivatives have shown remarkable efficacy as kinase inhibitors, antitubercular agents, and modulators of other key cellular pathways, making a thorough understanding of this molecule essential for researchers in the field.[4][5][6]
Section 1: Molecular Structure and Physicochemical Properties
Structural Elucidation
This compound features a fused ring system composed of a pyrazole ring and a pyridine ring. The nitrogen atom of the pyridine ring is shared at the bridgehead, creating a rigid, aromatic structure. The exocyclic amine at the C3 position is the key to its synthetic utility, acting as a potent nucleophile for further functionalization.
Caption: Chemical structure of this compound.
Physicochemical Data
The physicochemical properties of this compound and its common salt form are critical for its handling, formulation, and application in synthesis. The dihydrochloride salt, for instance, is often utilized to enhance aqueous solubility.[3]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₇H₇N₃ | [7] |
| Molecular Weight | 133.15 g/mol | [7] |
| CAS Number | 137837-55-9 | [8] |
| Appearance | Off-white to pinkish solid (dihydrochloride form) | [3] |
| Predicted XLogP3 | 0.4 | [7] |
| Solubility | Enhanced solubility of the dihydrochloride salt form | [3] |
| SMILES | C1=CC2=C(C=NN2C=C1)N | [7] |
| InChIKey | TYUPYVMUQSMZOW-UHFFFAOYSA-N | [7] |
Spectroscopic Profile
Structural confirmation of pyrazolo[1,5-a]pyridine derivatives relies heavily on spectroscopic methods. Based on data from analogous structures, the following characteristics can be anticipated:[9][10]
-
¹H NMR: The spectrum will show distinct signals for the protons on both the pyridine and pyrazole rings. The protons on the pyridine portion of the scaffold typically appear in the aromatic region (δ 6.5-8.5 ppm). The chemical shifts are influenced by substituents, but the coupling patterns are characteristic of the pyridine ring system.[11]
-
¹³C NMR: The spectrum will display seven unique carbon signals corresponding to the bicyclic core. The positions of these signals confirm the fusion of the five- and six-membered rings.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching from the primary amine (around 3300-3500 cm⁻¹) and C=N/C=C stretching vibrations from the aromatic rings (around 1500-1640 cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition, with the molecular ion peak corresponding to the exact mass of the molecule.
Section 2: Synthesis and Mechanistic Considerations
The construction of the pyrazolo[1,5-a]pyridine core is achieved through several elegant and efficient synthetic strategies. Modern methods focus on regioselectivity and atom economy, with [3+2] cycloaddition reactions being the most prominent.
Key Synthetic Protocol: [3+2] Annulation-Aromatization
This powerful strategy involves the reaction of an N-aminopyridinium species (the three-atom component) with a two-atom component, typically an alkyne or a related synthon. The causality behind this method's success lies in the predictable reactivity of the N-aminopyridinium ylide intermediate, which undergoes a 1,3-dipolar cycloaddition.
A general and highly efficient protocol involves the N-amination of a substituted pyridine, followed by a TEMPO-mediated [3+2] annulation–aromatization with an α,β-unsaturated compound.[12] The use of TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) as an oxidant is critical for the final aromatization step, which drives the reaction to completion and yields the stable heteroaromatic product.
Caption: Generalized workflow for the synthesis of the pyrazolo[1,5-a]pyridine core.
Detailed Experimental Protocol: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate
This protocol, adapted from established literature, describes the synthesis of the carboxylate precursor, which can be readily converted to the target 3-amine via hydrolysis and Curtius rearrangement or a related transformation.[4]
Step 1: N-Amination of Pyridine
-
To a solution of the starting pyridine derivative in a suitable solvent (e.g., dichloromethane), add O-mesitylenesulfonylhydroxylamine (MSH) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction carefully with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to yield the N-aminopyridinium salt, which is often used directly in the next step.
-
Causality Note: MSH is an efficient aminating agent. The reaction proceeds via nucleophilic attack of the pyridine nitrogen onto the electrophilic nitrogen of MSH.
-
Step 2: 1,3-Dipolar Cycloaddition and Aromatization
-
Dissolve the crude N-aminopyridinium salt in a solvent such as acetonitrile.
-
Add potassium carbonate as a base to generate the reactive ylide intermediate in situ.
-
Add the substituted ethyl propiolate (the two-carbon component) to the mixture.
-
Heat the reaction mixture at reflux for 4-6 hours. An oxidizing agent may be included or the reaction run under an air atmosphere to facilitate aromatization.
-
After cooling, filter the mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to obtain the pure ethyl pyrazolo[1,5-a]pyridine-3-carboxylate.
-
Self-Validation: The structure of the product must be confirmed by ¹H NMR, ¹³C NMR, and HRMS to ensure the correct regiochemistry of the cycloaddition has been achieved.
-
Section 3: Chemical Reactivity and Applications in Drug Discovery
Reactivity Profile
The primary site of reactivity for this compound is the exocyclic amino group. Its nucleophilic character allows for a wide range of transformations, with the most significant being acylation to form amides. This amide bond formation is a cornerstone of its application in medicinal chemistry, linking the core scaffold to various side chains to modulate target binding and pharmacokinetic properties.
Case Study: Development of Novel Antitubercular Agents
A compelling application of this scaffold is in the fight against tuberculosis (TB), particularly drug-resistant strains. Researchers have successfully employed a "scaffold hopping" strategy, replacing the imidazo[1,2-a]pyridine core of existing agents with the pyrazolo[1,5-a]pyridine scaffold.[4]
This led to the design and synthesis of a series of pyrazolo[1,5-a]pyridine-3-carboxamides that exhibit potent activity against Mycobacterium tuberculosis (Mtb) with MIC values in the low nanomolar range.[4][6] One of the most promising compounds from these studies, designated 5k , demonstrated a significant reduction in bacterial load in an Mtb-infected mouse model, highlighting its potential as a lead compound for a new class of anti-TB drugs.[4]
Caption: Drug development workflow from the core amine to a potent antitubercular agent.
Broader Therapeutic Potential
The utility of the pyrazolo[1,5-a]pyridine scaffold extends far beyond anti-infectives:
-
Oncology and Inflammation: Derivatives have been developed as potent and selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), a key target in inflammatory diseases like asthma and in certain cancers.[5] The scaffold serves to correctly orient substituents within the ATP-binding pocket of kinases.
-
Kinase Inhibition: The framework is a common feature in various protein kinase inhibitors, targeting enzymes like CK2, EGFR, and B-Raf, which are critical drivers of cancer cell proliferation.[2]
-
Neurology: The compound serves as a key building block for synthesizing novel agents targeting neurological disorders.[3]
Conclusion and Future Outlook
This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its robust and efficient synthesis, coupled with the versatile reactivity of its 3-amino group, provides a reliable platform for generating libraries of diverse molecules. The proven success of its derivatives in preclinical models for tuberculosis and as kinase inhibitors validates its status as a privileged scaffold.
Future research will likely focus on expanding the diversity of side chains attached to the 3-carboxamide position, exploring alternative functionalization at other positions on the ring system, and applying this scaffold to new and challenging biological targets. As synthetic methodologies continue to evolve, the accessibility and utility of this compound will undoubtedly grow, cementing its role in the development of next-generation therapeutics.
References
- PubChem.Pyrazolo[1,5-A]pyridin-3-ylmethanamine.
- Organic Chemistry Portal.Synthesis of pyrazolo[1,5-a]pyridines.[Link]
- Lin, W. et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]
- Abdelriheem, A. et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. [Link]
- PubChem.3-{Pyrazolo[1,5-a]pyridin-3-yl}propan-1-amine.
- Abdelriheem, A. et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. [Link]
- Wang, X. et al. (2022).
- Quiroga, J. et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
- Li, G. et al. (2020). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. [Link]
- PubChemLite.this compound hydrochloride.[Link]
- Rybka, S. et al. (2021).
- Li, G. et al. (2021). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Molecules. [Link]
- Al-wsabya, A. et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of the Iranian Chemical Society. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound hydrochloride (C7H7N3) [pubchemlite.lcsb.uni.lu]
- 8. 137837-55-9|this compound|BLD Pharm [bldpharm.com]
- 9. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR [m.chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Biological Activity of Novel Pyrazolo[1,5-a]pyridine Derivatives
Executive Summary: The pyrazolo[1,5-a]pyridine scaffold is a fused, nitrogen-rich heterocyclic system recognized in medicinal chemistry as a "privileged structure".[1] Its rigid, planar conformation and synthetic versatility make it an ideal framework for designing novel therapeutic agents.[1] Derivatives of this and the closely related pyrazolo[1,5-a]pyrimidine core exhibit a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides an in-depth analysis of these activities, focusing on the underlying mechanisms of action, key molecular targets, and the experimental methodologies used for their evaluation. As a technical resource for researchers and drug development professionals, it synthesizes current knowledge to explain the causality behind experimental choices and highlights the therapeutic potential of this promising class of compounds.
The Pyrazolo[1,5-a]pyridine Scaffold: A Foundation for Drug Discovery
Chemical Structure and Significance
The pyrazolo[1,5-a]pyridine structural motif consists of a fused pyrazole and pyridine ring system. This arrangement creates a stable, aromatic, and planar molecule whose periphery can be readily modified.[1] Its structural similarity to endogenous purines allows these derivatives to function as effective bioisosteres, enabling them to interact with biological targets that naturally bind purine-containing molecules like ATP.[3][4] This mimicry is a cornerstone of their function as enzyme inhibitors.
Versatility in Synthesis
The widespread interest in this scaffold is supported by robust and flexible synthetic strategies.[2][5] A predominant method involves the condensation reaction between 3-aminopyrazole precursors and various 1,3-biselectrophilic compounds, such as β-dicarbonyls or β-enaminones, to construct the pyrimidine or pyridine ring.[1] Advanced techniques like palladium-catalyzed cross-coupling have further expanded the ability to introduce diverse functional groups, which is crucial for fine-tuning the structure-activity relationship (SAR) and optimizing pharmacological properties.[2][5]
Anticancer Activity: Precision Targeting of Oncogenic Pathways
The most extensively documented and clinically relevant activity of pyrazolo[1,5-a]pyridine and its analogues is their function as potent and selective anticancer agents.[1] This efficacy stems primarily from their ability to inhibit protein kinases, enzymes that are frequently dysregulated in cancer and govern cell growth, proliferation, and survival.[2][5]
Core Mechanism: Protein Kinase Inhibition
Most pyrazolo[1,5-a]pyridine derivatives function as ATP-competitive inhibitors.[2][5] They achieve this by occupying the ATP-binding pocket in the catalytic domain of a target kinase. The nitrogen atoms within the heterocyclic core are critical for forming hydrogen bonds with amino acid residues in the "hinge region" of the kinase, a conserved motif that anchors ATP. By blocking the binding of ATP, these small molecules prevent the phosphorylation of downstream substrate proteins, thereby arresting the aberrant signaling cascade that drives cancer progression.
Caption: ATP-Competitive Kinase Inhibition by Pyrazolo[1,5-a]pyridine Derivatives.
Key Molecular Targets and Clinical Relevance
-
Tropomyosin Receptor Kinases (Trks): This family of kinases (TrkA, TrkB, TrkC) is a prime target. Fusions involving their encoding genes (NTRK1, NTRK2, NTRK3) are oncogenic drivers in a variety of solid tumors. The clinical success of pyrazolo[1,5-a]pyrimidine-based drugs like Larotrectinib and Entrectinib validates this scaffold's potential.[6] SAR studies show the N1 atom of the core forms a critical hydrogen bond with the Met592 residue in the Trk hinge region, anchoring the inhibitor.[6]
-
Phosphoinositide 3-Kinases (PI3K): The PI3K/Akt pathway is one of the most frequently mutated pathways in human cancer. Novel pyrazolo[1,5-a]pyridine derivatives have been developed as potent and selective inhibitors of PI3K isoforms, particularly p110α and p110δ.[7][8] One highly potent compound demonstrated a p110α IC50 of just 0.9 nM and showed efficacy in a human xenograft model.[8] Docking studies suggest these inhibitors form crucial hydrogen bonds with residues like Val-828 in the hinge region.[7]
-
Other Oncogenic Kinases: The versatility of the scaffold allows for targeting a wide range of other kinases, including EGFR and the B-Raf/MEK pathway, which are relevant in non-small cell lung cancer (NSCLC) and melanoma, respectively.[2][5]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The initial evaluation of a novel compound's anticancer potential is typically performed using a cell viability assay. The MTT assay is a standard, reliable method for this purpose.
Principle: This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Pyrazolo[1,5-a]pyridin-3-amine derivatives in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration required to inhibit cell growth by 50%).
Summary of Cytotoxic Activity
| Compound Series | Target Cell Line | Reported Activity (IC50) | Reference |
| Macrocyclic Pyrazolo[1,5-a]pyrimidines | TrkA Enzyme Assay | 1 - 100 nM | [6] |
| 3-Pyrazolyl-substituted Pyrazolo[1,5-a]pyrimidines | TrkA WT & TrkA G667C Xenografts | 73-97% Tumor Growth Inhibition | [6] |
| Indole-Pyrazolo[1,5-a]pyrimidines | PI3Kδ Enzyme Assay | Low Nanomolar Range | [7] |
| Pyrazolo[1,5-a]pyridines | p110α Enzyme Assay | 0.9 nM (for compound 5x) | [8] |
| Thiazolyl-pyrazoles | MDA-MB231 (Breast Cancer) | 22.84 µM | [9] |
Anti-inflammatory Activity: Quelling Pathological Inflammation
Chronic inflammation is a key driver of numerous diseases. Pyrazolo[1,5-a]pyridine derivatives have emerged as potent anti-inflammatory agents by targeting key nodes in pro-inflammatory signaling pathways.[2][10]
Mechanisms of Anti-inflammatory Action
-
MAPK Pathway Inhibition: Pharmacophore mapping and molecular modeling have identified several derivatives as potential ligands for mitogen-activated protein kinases (MAPKs) such as JNK3, p38α, and ERK2.[11][12] These kinases are central to the production of inflammatory mediators.
-
Inhibition of MAPKAP-K2: Some derivatives act as potent inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAP-K2).[2] This kinase is downstream of p38 MAPK and is critical for regulating the synthesis of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). In vivo studies have confirmed that inhibiting MAPKAP-K2 with these compounds leads to reduced plasma TNF-α levels and significant anti-inflammatory effects.[2]
-
Suppression of NF-κB Signaling: A primary screening approach often involves measuring the inhibition of lipopolysaccharide (LPS)-induced activation of Nuclear Factor kappa B (NF-κB).[11][12] NF-κB is a master transcriptional regulator of inflammation, and compounds that suppress its activity are promising therapeutic candidates.
Experimental Workflow for Anti-inflammatory Drug Discovery
The identification and validation of novel anti-inflammatory leads follow a structured, multi-stage process.
Caption: A typical workflow for identifying and validating anti-inflammatory compounds.
Antimicrobial and Other Biological Activities
Beyond cancer and inflammation, the pyrazolo[1,5-a]pyridine scaffold has demonstrated a range of other important biological activities.
-
Antimicrobial Activity: Numerous studies have reported the synthesis of pyrazolo[1,5-a]pyrimidine derivatives with significant antibacterial and antifungal properties.[4][13][14][15] Some compounds have shown potency against both Gram-positive and Gram-negative bacteria.[13][16] The proposed mechanisms of action are diverse and include the inhibition of essential enzymes like RNA polymerase and carbonic anhydrase.[16][17]
-
Antiviral and Other Properties: The broad biological profile of this scaffold also includes reported antiviral and anti-HIV activities, underscoring its vast potential in addressing various human diseases.[2][4]
Challenges and Future Perspectives
Despite the significant advances, challenges remain in the clinical development of pyrazolo[1,5-a]pyridine-based drugs. These include acquired drug resistance, off-target effects leading to toxicity, and suboptimal bioavailability.[2][5]
Future research will focus on several key areas:
-
Optimizing Synthetic Routes: Developing more efficient, green, and scalable synthetic methods to generate greater chemical diversity.[2][5]
-
Enhancing Selectivity: Employing structure-based drug design and computational modeling to create derivatives with higher selectivity for their intended targets, thereby reducing off-target toxicities.[2]
-
Overcoming Resistance: Designing next-generation inhibitors that are active against known resistance mutations that emerge during therapy.[6]
-
Improving Pharmacokinetics: Modifying the scaffold to improve drug-like properties such as solubility and metabolic stability to enhance bioavailability and clinical efficacy.[2]
The pyrazolo[1,5-a]pyridine core remains a highly valuable and adaptable scaffold. Continued interdisciplinary efforts in medicinal chemistry, cell biology, and pharmacology are poised to unlock its full therapeutic potential.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed.
- Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. PubMed Central.
- Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine deriv
- New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. PubMed.
- Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. MDPI.
- Anticancer activity of some known pyrazolopyridine derivatives.
- Synthesis and in vitro anticancer activity of pyrazolo[1,5- a ]pyrimidines and pyrazolo[3,4- d ][2][7][8]triazines. Bohrium.
- Efficient Synthesis and Biological Evaluation of Some New Pyrazolo[1,5‐a]pyrimidine Derivatives as Antimicrobial Activity. Semantic Scholar.
- Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines. PubMed.
- Pyrazolo[1,5-a][2][8][9]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Unknown Source.
- An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity.
- Synthesis and Anti-inflammatory Evaluation of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5- a ]Pyrimidine, Imidazo[1,2- b ]Pyrazole and Pyrazolo[5,1- b ]Quinazoline Derivatives Containing Indane Moiety.
- Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Deriv
- Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modific
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines [mdpi.com]
- 12. Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient Synthesis and Biological Evaluation of Some New Pyrazolo[1,5‐a]pyrimidine Derivatives as Antimicrobial Activity | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrazolo[1,5-a]pyridin-3-amine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Versatile Heterocycle
The pyrazolo[1,5-a]pyridine scaffold, a fused bicyclic heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural and electronic properties. This framework is considered a "privileged" structure, as it has been shown to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[1][2] The pyrazolo[1,5-a]pyridin-3-amine core, in particular, offers a strategic point for derivatization, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity. This guide will provide an in-depth exploration of the synthesis, medicinal chemistry applications, and key structure-activity relationships (SAR) of the this compound scaffold.
Synthetic Strategies: Building the Core
The construction of the pyrazolo[1,5-a]pyridine ring system is most commonly achieved through a [3+2] cycloaddition reaction. This approach typically involves the reaction of an N-aminopyridinium ylide with a suitable dipolarophile, such as an alkyne or an alkene.[3][4] While various methods exist for the synthesis of substituted pyrazolo[1,5-a]pyridines, the preparation of the 3-amino substituted core often requires a multi-step approach.
General Synthetic Approach via [3+2] Cycloaddition
A prevalent method for the synthesis of the pyrazolo[1,5-a]pyridine scaffold is the [3+2] cycloaddition of N-aminopyridinium ylides with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins.[5] This reaction can be performed under metal-free conditions at room temperature, offering a green and efficient route to functionalized pyrazolo[1,5-a]pyridines.
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyridines.
Proposed Synthesis of this compound
A direct, one-pot synthesis of the unsubstituted this compound is not extensively reported. However, a plausible and efficient route can be devised from readily available starting materials, leveraging the synthesis of a 3-carboxy or 3-carboxamide precursor followed by a rearrangement reaction.
Step 1: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate
The synthesis can commence with the N-amination of a pyridine derivative, followed by a 1,3-dipolar cycloaddition with an ethyl propiolate.
Experimental Protocol:
-
N-amination of Pyridine: To a solution of the desired substituted pyridine in a suitable solvent (e.g., dichloromethane), add an aminating agent such as O-(2,4-dinitrophenyl)hydroxylamine (DNPH) or O-mesitylenesulfonylhydroxylamine (MSH). Stir the reaction at room temperature until completion.
-
[3+2] Cycloaddition: To the resulting N-aminopyridinium salt, add a base (e.g., potassium carbonate) and ethyl propiolate. Reflux the mixture to facilitate the cycloaddition and subsequent aromatization to yield the ethyl pyrazolo[1,5-a]pyridine-3-carboxylate.
Step 2: Amidation
The resulting ester can be converted to the corresponding carboxamide through reaction with ammonia.
Experimental Protocol:
-
Dissolve the ethyl pyrazolo[1,5-a]pyridine-3-carboxylate in a suitable solvent (e.g., methanol).
-
Bubble ammonia gas through the solution or add a concentrated solution of ammonia in methanol.
-
Stir the reaction at room temperature or with gentle heating until the ester is fully converted to the amide, which can be monitored by thin-layer chromatography (TLC).
Step 3: Hofmann or Curtius Rearrangement
The pyrazolo[1,5-a]pyridine-3-carboxamide can then be subjected to a Hofmann or Curtius rearrangement to yield the desired this compound.
Experimental Protocol (Hofmann Rearrangement):
-
Dissolve the pyrazolo[1,5-a]pyridine-3-carboxamide in a solution of sodium hypobromite or sodium hypochlorite (prepared by adding bromine or chlorine to a cold solution of sodium hydroxide).
-
Heat the reaction mixture to initiate the rearrangement.
-
After the reaction is complete, neutralize the solution and extract the product with a suitable organic solvent.
Caption: Proposed synthetic pathway to this compound.
Medicinal Chemistry Applications: A Scaffold of Opportunity
The pyrazolo[1,5-a]pyridine scaffold has been explored for a variety of therapeutic applications, with a significant focus on the development of kinase inhibitors. The 3-amino group serves as a key handle for introducing diverse substituents that can interact with specific residues in the active site of kinases or other target proteins.
Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core, a close analog of the pyrazolo[1,5-a]pyridine scaffold, is a well-established framework for the development of potent and selective kinase inhibitors.[6][7] These compounds often act as ATP-competitive inhibitors by forming key hydrogen bond interactions with the hinge region of the kinase domain. The 3-amino group on the pyrazolo[1,5-a]pyridine ring can be functionalized to introduce moieties that extend into the solvent-exposed region or other pockets of the ATP-binding site, thereby enhancing potency and selectivity.
Phosphoinositide 3-Kinase (PI3K) Inhibition:
Derivatives of the pyrazolo[1,5-a]pyridine scaffold have been investigated as selective inhibitors of the p110α isoform of PI3K.[8] Structure-activity relationship (SAR) studies have revealed that substitution patterns on the scaffold are crucial for both potency and selectivity. While the primary focus of the cited study was not on 3-amino derivatives, the findings highlight the potential of this core for developing targeted kinase inhibitors. The introduction of a 3-amino group could provide a vector for exploring interactions with the catalytic or affinity pockets of PI3K isoforms.
| Compound Class | Target | Key SAR Observations | Reference |
| Pyrazolo[1,5-a]pyridines | PI3Kα | 2,5-substitution on a phenyl ring attached to the core was important for activity. | [8] |
| Pyrazolo[1,5-a]pyrimidines | CDK9 | The pyrazolo[1,5-a]pyrimidine nucleus served as a successful scaffold for selective CDK9 inhibitors. | [9] |
| Pyrazolo[1,5-a]pyrimidines | Trk | The 3-position is a key point for modification to enhance activity and overcome resistance. | [10] |
Table 1: Examples of Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine Derivatives as Kinase Inhibitors.
Antitubercular Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyridine-3-carboxamides as potent antitubercular agents. These compounds have demonstrated excellent in vitro activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. The 3-carboxamide group is a precursor to the 3-amino scaffold, suggesting that the latter could also serve as a valuable starting point for the development of novel antitubercular drugs.
Physicochemical Properties and Drug-Likeness
The pyrazolo[1,5-a]pyridine scaffold generally possesses favorable physicochemical properties for drug development. It is a relatively rigid and planar system, which can be advantageous for binding to protein targets. The introduction of the 3-amino group provides a basic center, which can be leveraged to improve aqueous solubility and formulate salts.
In silico studies on the related pyrazolo[1,5-a]pyrimidine scaffold have shown that derivatives can be designed to have high gastrointestinal absorption and to be within the parameters of Lipinski's rule of five.[11] Similar properties can be anticipated for the pyrazolo[1,5-a]pyridine core, making it an attractive scaffold for the development of orally bioavailable drugs. However, as with many nitrogen-containing heterocycles, potential liabilities such as inhibition of cytochrome P450 (CYP) enzymes and hERG channel activity should be carefully monitored during the drug discovery process.
Conclusion and Future Perspectives
The this compound scaffold represents a versatile and promising core for the development of novel therapeutic agents. Its synthetic accessibility, coupled with the strategic placement of the 3-amino group for further functionalization, makes it an attractive starting point for medicinal chemistry campaigns. While the full potential of this specific scaffold is still being explored, the success of the broader class of pyrazolo[1,5-a]pyridines and their pyrimidine analogs in targeting a range of diseases, particularly in the area of kinase inhibition, underscores the significant opportunities that lie ahead. Future research efforts should focus on the development of efficient and direct synthetic routes to the 3-amino core and the systematic exploration of its derivatization to build comprehensive structure-activity relationships against a wider array of biological targets.
References
- Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (n.d.). PubMed Central.
- Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR. (2012). PubMed.
- Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. (2020). Taylor & Francis.
- Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. (2011). Ingenta Connect.
- Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. (2024). Bentham Science.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (n.d.). PubMed Central.
- One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. (n.d.). Royal Society of Chemistry.
- Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. (2015). PubMed.
- Synthesis of Pyrazolo[1,5-A]Pyridines: [3+2] Cycloaddition of N-Aminopyridines and Enaminones. (n.d.). ResearchGate.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). Royal Society of Chemistry.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). Royal Society of Chemistry.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (n.d.). MDPI.
- Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. (n.d.). Organic Chemistry Portal.
- Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. (n.d.). PubMed Central.
- Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. (n.d.). MDPI.
- Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. (n.d.). PubMed Central.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). ACS Omega.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). PubMed Central.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central.
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI.
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). The Beilstein Journal of Organic Chemistry.
- Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. (n.d.). ResearchGate.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines [mdpi.com]
The Pyrazolo[1,5-a]pyridine Core: A Privileged Scaffold for Targeted Kinase Inhibition
An In-depth Technical Guide on the Mechanism of Action of Pyrazolo[1,5-a]pyridin-3-amine and Related Compounds
Introduction: The Rise of a Versatile Heterocycle
The Pyrazolo[1,5-a]pyridine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry as a "privileged" structure. Its rigid, planar geometry and synthetic tractability allow for precise modifications, making it an ideal framework for the design of targeted therapeutics. While this guide focuses on the this compound series, the broader class of Pyrazolo[1,5-a]pyridine and the closely related Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a remarkable capacity to modulate key biological pathways, primarily through the inhibition of protein kinases.[1][2] These kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] This guide will provide an in-depth exploration of the primary mechanism of action for these compounds, delve into their structure-activity relationships, and present the experimental methodologies used to elucidate their function.
Primary Mechanism of Action: Competitive Kinase Inhibition
The predominant mechanism of action for Pyrazolo[1,5-a]pyridine and its analogues is the inhibition of protein kinases.[1][3] These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[1] The Pyrazolo[1,5-a]pyrimidine core, in particular, has been shown to be a versatile scaffold for targeting a wide array of kinases.
Key Kinase Targets and Associated Signaling Pathways
Extensive research has identified several key kinase families that are potently inhibited by compounds featuring the pyrazolo-fused heterocyclic core:
-
Tropomyosin Receptor Kinases (Trks): The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are critical for neuronal development and function. However, fusions involving the neurotrophic receptor tyrosine kinase (NTRK) genes are oncogenic drivers in a variety of solid tumors.[4] Pyrazolo[1,5-a]pyrimidine-based compounds, such as Entrectinib and Larotrectinib, are approved drugs that effectively inhibit Trk kinases.[4] The mechanism involves the N1 atom of the pyrazolo[1,5-a]pyrimidine core forming a crucial hydrogen bond with the hinge region of the kinase domain (specifically with the amino acid Met592), a common interaction for ATP-competitive inhibitors.[4]
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K signaling pathway is a central regulator of cell growth, proliferation, and survival. The p110α isoform of PI3K is frequently mutated in cancer. A novel series of Pyrazolo[1,5-a]pyridines has been developed as potent and selective inhibitors of p110α.[3] These compounds effectively inhibit the phosphorylation of Akt/PKB, a key downstream effector of PI3K signaling, leading to the suppression of tumor cell proliferation.[3]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their aberrant activity is a common feature of cancer. CDK9, in particular, plays a critical role in transcriptional regulation. Starting from a multi-kinase inhibitor, a series of Pyrazolo[1,5-a]pyrimidines were developed as selective CDK9 inhibitors, inducing apoptosis in malignant cells.[5]
-
Pim Kinases: Pim-1 is a serine/threonine kinase that is overexpressed in several cancers and is involved in cell survival and proliferation. Pyrazolo[1,5-a]pyrimidine compounds have been identified as potent and selective inhibitors of Pim-1, suppressing the phosphorylation of the pro-apoptotic protein BAD and inhibiting colony formation in cancer cells.[6][7]
The inhibition of these kinases by Pyrazolo[1,5-a]pyridine and related compounds disrupts the downstream signaling cascades that drive oncogenesis. The diagram below illustrates the central role of the PI3K/Akt pathway, a common target for this class of inhibitors.
Figure 1: Simplified PI3K/Akt signaling pathway and the inhibitory action of Pyrazolo[1,5-a]pyridine compounds.
Structure-Activity Relationship (SAR) Insights
The therapeutic efficacy and selectivity of Pyrazolo[1,5-a]pyridine and pyrimidine derivatives are highly dependent on the nature and position of substituents on the core scaffold.[1] SAR studies have provided crucial insights for optimizing these compounds as potent and selective kinase inhibitors.
| Position | Substituent/Modification | Effect on Activity/Selectivity | Target Kinase(s) | Reference |
| N1 (Pyrazole) | Forms hydrogen bond with kinase hinge region | Essential for ATP-competitive binding | Trk Kinases | [4] |
| C3 (Pyridine) | Carboxamide group | Enhances Trk inhibition | Trk Kinases | [4] |
| Phenyl Ring | 2,5-disubstitution pattern | Important for PI3K activity | PI3Kα | [3] |
| C7 (Pyrimidine) | Morpholine group | Crucial for hinge binding and selectivity | PI3Kδ | [8] |
| General | Introduction of diverse functional groups via cross-coupling | Allows for fine-tuning of potency and selectivity | Various Kinases | [1][2] |
| This table summarizes key SAR findings and is not exhaustive. |
Quantitative Data on Inhibitory Potency
The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50). The following table presents representative IC50 values for Pyrazolo[1,5-a]pyridine and related compounds against their respective kinase targets.
| Compound Class | Target Kinase | IC50 Value | Reference |
| Picolinamide-substituted Pyrazolo[1,5-a]pyrimidine | TrkA, TrkB, TrkC | 1 nM | [4] |
| Pyrazolo[1,5-a]pyridine derivative | PI3Kα | 0.9 nM | [3] |
| Indol-4-yl-pyrazolo[1,5-a]pyrimidine (CPL302253) | PI3Kδ | 2.8 nM | [8] |
| Pyrazolo[1,5-a]pyrimidine derivative | Pim-1 | Low nanomolar range | [6] |
| N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine | MCF-7 cells | 0.067 µM | [9] |
Alternative Mechanisms of Action
While kinase inhibition is the most prominent mechanism, the versatile pyrazolo-fused scaffolds have shown other biological activities:
-
Antitubercular Activity: A series of Pyrazolo[1,5-a]pyridine-3-carboxamides have been designed as potent anti-Mycobacterium tuberculosis (Mtb) agents, exhibiting nanomolar minimum inhibitory concentrations (MICs) against drug-susceptible and multidrug-resistant Mtb strains.[10]
-
Tubulin Polymerization Inhibition: The isomeric N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives have been shown to act as tubulin polymerization inhibitors.[9] These compounds occupy the colchicine-binding pocket of tubulin, leading to cell cycle arrest at the G2/M phase and exhibiting anti-angiogenic effects.[9]
Experimental Protocols: Elucidating the Mechanism of Action
A variety of in vitro and cell-based assays are employed to characterize the mechanism of action of Pyrazolo[1,5-a]pyridine compounds. A representative workflow for a kinase inhibition assay is described below.
Protocol: In Vitro Kinase Inhibition Assay (e.g., for Trk Kinase)
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare solutions of recombinant Trk kinase, a suitable peptide substrate (e.g., a biotinylated peptide), and ATP at desired concentrations.
-
-
Assay Procedure:
-
Serially dilute the test compound in DMSO and then in the reaction buffer to achieve a range of final assay concentrations.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a microtiter plate.
-
Add the Trk kinase and peptide substrate to the wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection and Data Analysis:
-
Detect the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA with a phospho-specific antibody) or fluorescence/luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Figure 2: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The Pyrazolo[1,5-a]pyridine scaffold and its close analogues represent a highly successful class of kinase inhibitors with proven clinical relevance. Their primary mechanism of action involves ATP-competitive inhibition of a range of therapeutically important kinases, leading to the modulation of key cellular signaling pathways. The extensive body of SAR data provides a solid foundation for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on overcoming the challenges of acquired drug resistance, exploring novel kinase targets, and expanding the therapeutic applications of this versatile chemical scaffold beyond oncology into areas such as inflammatory and neurodegenerative diseases.
References
- Kumar, V., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
- Ikyekwar, A. T., et al. (2025).
- Raynaud, F. I., et al. (2012). Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR. Bioorganic & Medicinal Chemistry, 20(1), 86-98. [Link]
- Betzi, S., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters, 25(20), 4543-4548. [Link]
- Ikyekwar, A. T., et al. (2025).
- Ikyekwar, A. T., et al. (2025).
- Choi, H. G., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1033-1038. [Link]
- Choi, H. G., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- El-Sayed, M. A. A., et al. (2021). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs.
- Kiec-Kononowicz, K., et al. (2020).
- Musso, L., et al. (2025). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Chemistry – A European Journal. [Link]
- Wang, B., et al. (2017). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 8(9), 977-982. [Link]
- Al-Ostoot, F. H., et al. (2021).
- Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]
- Wang, Y., et al. (2021). Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. European Journal of Medicinal Chemistry, 210, 113075. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Analysis of Pyrazolo[1,5-a]pyridin-3-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[1,5-a]pyridines are a class of bicyclic heteroaromatic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. As structural analogs of purines, they serve as valuable scaffolds in the design of novel therapeutic agents. Pyrazolo[1,5-a]pyridin-3-amine, in particular, is a key intermediate in the synthesis of various bioactive molecules. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its unambiguous identification, purity assessment, and the rational design of its derivatives.
This technical guide provides a detailed exploration of the spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While complete, experimentally verified spectra for this specific molecule are not widely available in the public domain, this guide will present a comprehensive, predicted analysis based on the well-established principles of spectroscopy and data from closely related analogs. This approach offers a robust framework for researchers working with this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Analysis
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below, with chemical shifts referenced to tetramethylsilane (TMS).
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the amine protons. The introduction of the amino group at the C3 position significantly influences the electron density of the pyrazole ring, leading to characteristic shifts in the proton resonances compared to the parent pyrazolo[1,5-a]pyridine.
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.5 - 7.7 | s | - |
| H-4 | ~6.8 - 7.0 | d | ~7.0 |
| H-5 | ~6.5 - 6.7 | t | ~7.0 |
| H-6 | ~7.2 - 7.4 | t | ~7.0 |
| H-7 | ~8.0 - 8.2 | d | ~7.0 |
| -NH₂ | ~5.0 - 5.5 | br s | - |
Causality behind Predicted Shifts: The amino group at C3 is a strong electron-donating group, which is expected to increase the electron density at the ortho and para positions. This would cause an upfield shift (lower ppm) for the protons on the pyridine ring, particularly H-4 and H-6. The proton at C2 is on the pyrazole ring and adjacent to the amino group, its chemical shift will also be influenced. The broad singlet for the amine protons is due to quadrupole broadening and potential hydrogen exchange with the solvent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts for this compound are presented below.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~135 - 140 |
| C-3 | ~145 - 150 |
| C-3a | ~120 - 125 |
| C-4 | ~110 - 115 |
| C-5 | ~115 - 120 |
| C-6 | ~125 - 130 |
| C-7 | ~140 - 145 |
| C-8a | ~148 - 152 |
Expertise in Spectral Interpretation: The C3 carbon, directly attached to the electron-donating amino group, is expected to be significantly shielded and appear at a lower chemical shift compared to the unsubstituted parent compound. Conversely, the other carbons in the heterocyclic system will experience varying degrees of shielding or deshielding based on their position relative to the amino group.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine and the C-N bonds, in addition to the aromatic C-H and C=C/C=N stretching vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Medium |
| 3100 - 3000 | Aromatic C-H stretch | Medium |
| 1650 - 1580 | N-H bend (scissoring) | Strong |
| 1620 - 1450 | C=C and C=N stretch (aromatic rings) | Strong |
| 1335 - 1250 | Aromatic C-N stretch | Strong |
| 910 - 665 | N-H wag | Broad, Strong |
Trustworthiness of Functional Group Identification: The presence of two distinct bands in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine, corresponding to the asymmetric and symmetric N-H stretching vibrations.[1] The strong N-H bending and wagging bands further confirm the presence of the amino group. The aromatic C-N stretching vibration is expected to be strong due to the conjugation with the heterocyclic system.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₇N₃), the molecular weight is approximately 133.15 g/mol .
Predicted Mass Spectrometry Data
| m/z | Ion | Comments |
| 133 | [M]⁺ | Molecular ion peak |
| 117 | [M-NH₂]⁺ | Loss of the amino group |
| 106 | [M-HCN]⁺ | Loss of hydrogen cyanide |
| 79 | [C₅H₄N]⁺ | Fragmentation of the pyridine ring |
Authoritative Grounding in Fragmentation Patterns: The molecular ion peak ([M]⁺) is expected to be prominent. Common fragmentation pathways for nitrogen-containing heterocyclic compounds include the loss of small, stable molecules like HCN. The loss of the amino group is also a plausible fragmentation pathway.
Integrated Spectroscopic Analysis Workflow
The unambiguous structural elucidation of this compound relies on the synergistic interpretation of data from NMR, IR, and MS. The following workflow illustrates this integrated approach.
Caption: Integrated workflow for the spectroscopic analysis of this compound.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
Set the appropriate spectral width and acquisition time.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
For more detailed structural information, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Ionization:
-
ESI: The sample is sprayed into the source, and a high voltage is applied to create charged droplets, which then desolvate to form gas-phase ions.
-
EI: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Molecular Structure and Atom Numbering
The following diagram illustrates the molecular structure of this compound with the standard atom numbering convention used for NMR assignments.
Caption: Molecular structure of this compound with atom numbering.
References
- PubChem. This compound.
- SpectraBase. Pyrazolo[1,5-a]pyridine. [Link]
- University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]
- Krishnammagari, S. K. & Jeong, Y. T. (2018).
Sources
Unveiling the Solid State: A Technical Guide to the Crystal Structure of Pyrazolo[1,5-a]pyridin-3-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Blueprint of a Privileged Scaffold
The pyrazolo[1,5-a]pyridine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets. Among its derivatives, the 3-amino analogs are of particular interest, serving as crucial building blocks for compounds with diverse pharmacological activities, including potential anticancer and anti-inflammatory agents. The three-dimensional arrangement of these molecules in the solid state—their crystal structure—is a critical determinant of their physicochemical properties, including solubility, stability, and bioavailability. Understanding this architecture at the atomic level is paramount for rational drug design, polymorphism screening, and intellectual property protection.
This technical guide provides an in-depth exploration of the crystal structure of pyrazolo[1,5-a]pyridin-3-amine analogs. Moving beyond a simple recitation of data, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices in synthesis and crystallization, offering field-proven insights to guide researchers in their own investigations. We will explore the synthetic pathways to these compounds, detail the methodologies for obtaining high-quality single crystals, and analyze the intricate network of intermolecular interactions that govern their solid-state assembly.
I. Synthesis of this compound Analogs: Building the Core
The synthesis of pyrazolo[1,5-a]pyridines is most commonly achieved through a [3+2] cycloaddition reaction. This approach offers a high degree of flexibility, allowing for the introduction of various substituents on both the pyrazole and pyridine rings.
Key Synthetic Strategy: [3+2] Cycloaddition
A prevalent and effective method involves the reaction of N-aminopyridinium salts with electron-deficient alkenes or alkynes. This strategy is often mediated by an oxidizing agent.
Rationale for Method Selection: The [3+2] cycloaddition is a powerful tool in heterocyclic chemistry due to its convergent nature, allowing for the rapid assembly of the bicyclic core from relatively simple starting materials. The choice of an oxidizing agent like (diacetoxyiodo)benzene (PIDA) facilitates the in situ generation of the reactive N-aminopyridinium ylide, which then undergoes the cycloaddition. This method often proceeds under mild conditions, enhancing its applicability to a wide range of functional groups.
Experimental Protocol: Synthesis of a Representative Analog
The following protocol outlines a general procedure for the synthesis of a substituted this compound analog.
Step 1: Formation of the N-Aminopyridinium Salt
-
To a solution of the appropriately substituted pyridine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM), add O-(mesitylsulfonyl)hydroxylamine (MSH) (1.1 eq.) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, the product can often be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.
Step 2: [3+2] Cycloaddition
-
Suspend the N-aminopyridinium salt (1.0 eq.) and the desired alkene or alkyne (1.2 eq.) in a solvent such as acetonitrile.
-
Add a base, for example, potassium carbonate (2.0 eq.), to the suspension.
-
Introduce the oxidizing agent, such as PIDA (1.5 eq.), portion-wise at room temperature.
-
Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC).
-
Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
II. The Art and Science of Crystallization: From Powder to Diffraction-Quality Single Crystals
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in structural elucidation. The process is a delicate interplay of thermodynamics and kinetics, requiring patience and meticulous attention to detail.
Choosing the Right Path: Rationale for Crystallization Techniques
The selection of a crystallization method is highly dependent on the physicochemical properties of the compound, particularly its solubility profile. For this compound analogs, which are often moderately polar crystalline solids, several techniques have proven effective.
-
Slow Evaporation: This is the simplest method and a good starting point. It is most effective when the compound is moderately soluble in a volatile solvent. The slow removal of the solvent gradually increases the concentration, leading to supersaturation and crystal growth. The choice of solvent is critical; for instance, a solvent that forms strong hydrogen bonds with the molecule might hinder the formation of the desired crystal lattice.[1]
-
Vapor Diffusion: This technique is particularly useful when only small amounts of material are available. It involves the slow diffusion of a volatile "anti-solvent" (in which the compound is poorly soluble) into a solution of the compound in a "good" solvent. This gradual change in solvent composition reduces the solubility of the compound, promoting slow crystal growth. This method offers excellent control over the rate of crystallization.[2][3]
-
Liquid-Liquid Diffusion (Layering): Similar to vapor diffusion, this method relies on an anti-solvent to induce crystallization. Here, the anti-solvent is carefully layered on top of a solution of the compound. Diffusion at the interface of the two liquids leads to a localized supersaturation and subsequent crystal growth. This technique is advantageous when a larger volume of solution is available.[3]
Experimental Protocol: Single Crystal Growth by Vapor Diffusion
This protocol provides a step-by-step guide for growing single crystals of a this compound analog using the vapor diffusion method.
Sources
The Ascendance of Pyrazolo[1,5-a]pyridin-3-amine: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry, the concept of "privileged scaffolds" has emerged as a cornerstone of efficient drug discovery. These are molecular frameworks capable of binding to multiple, distinct biological targets, thereby offering a fertile ground for the development of novel therapeutics.[1][2] This guide delves into the pyrazolo[1,5-a]pyridin-3-amine core, a bicyclic N-heterocyclic system that has garnered significant attention for its remarkable versatility and therapeutic potential. We will explore its synthesis, physicochemical properties, and its pivotal role in the design of potent and selective modulators of key drug targets, including protein kinases and G-protein coupled receptors (GPCRs). This document serves as a technical resource, providing not only a comprehensive overview of the scaffold's applications but also detailed experimental protocols to empower researchers in their quest for next-generation medicines.
The Privileged Scaffold Concept: A Paradigm for Efficiency
The term "privileged structure," first introduced by Evans et al. in 1988, describes molecular motifs that are recurrent in biologically active compounds with affinities for diverse receptors.[3][4] These scaffolds are not merely passive frameworks; they often possess favorable pharmacokinetic properties and present multiple vectors for chemical modification, allowing for the fine-tuning of potency and selectivity. The strategic employment of privileged scaffolds accelerates the hit-to-lead optimization process and enhances the probability of identifying clinical candidates.
The pyrazolo[1,5-a]pyridine nucleus, an analog of the biogenic purine system, is a prime example of such a privileged scaffold. Its rigid, planar structure and the specific arrangement of nitrogen atoms facilitate interactions with a wide array of biological targets, from the ATP-binding pockets of kinases to the allosteric sites of GPCRs.
The this compound Core: Synthesis and Properties
The synthetic accessibility of the pyrazolo[1,5-a]pyridine scaffold is a key driver of its widespread use in drug discovery. The most prevalent and versatile method for its construction is the [3+2] cycloaddition reaction between an N-aminopyridinium salt and a suitable dipolarophile, such as an alkyne or an alkene.[5][6][7][8] This approach allows for the regioselective formation of the bicyclic core with a high degree of functional group tolerance.
Diagram 1: General Synthetic Strategy via [3+2] Cycloaddition
Caption: General workflow for the synthesis of the pyrazolo[1,5-a]pyridine core.
Experimental Protocol: Synthesis of a 3-Substituted Pyrazolo[1,5-a]pyridine
The following protocol is a representative example of a [3+2] cycloaddition followed by functionalization, adapted from methodologies used in the synthesis of related compounds.[8][9][10][11]
Step 1: Formation of N-Aminopyridinium Salt
-
To a solution of the desired pyridine derivative (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add O-(mesitylsulfonyl)hydroxylamine (1.1 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 16 hours.
-
The resulting precipitate is collected by filtration, washed with cold DCM, and dried under vacuum to yield the N-aminopyridinium salt.
Step 2: [3+2] Cycloaddition
-
Suspend the N-aminopyridinium salt (1.0 eq) in a solvent like dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (3.0 eq), to the suspension and stir for 10 minutes at room temperature.
-
Add the desired alkyne dipolarophile (e.g., ethyl propiolate, 1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS until completion (typically 4-12 hours).
-
Cool the reaction to room temperature and pour into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry. Purify by column chromatography or recrystallization to obtain the pyrazolo[1,5-a]pyridine derivative.
Step 3: Introduction of the 3-Amino Group Direct synthesis of the 3-amino derivative can be challenging. A common strategy involves the synthesis of a 3-halo or 3-carboxylic acid precursor, followed by conversion to the amine.
-
From a 3-Carboxylic Acid Derivative:
-
Hydrolyze the 3-ester (from using ethyl propiolate) to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).
-
Perform a Curtius rearrangement on the carboxylic acid. This involves conversion to an acyl azide (e.g., using diphenylphosphoryl azide, DPPA) followed by thermal rearrangement to an isocyanate, which is then hydrolyzed to the 3-amine.
-
-
From a 3-Halo Derivative:
-
Synthesize a 3-halopyrazolo[1,5-a]pyridine using a suitable halogenated dipolarophile.
-
Perform a Buchwald-Hartwig amination or a similar palladium-catalyzed cross-coupling reaction with an ammonia surrogate or a protected amine, followed by deprotection.
-
Applications in Drug Discovery: Targeting Kinases and GPCRs
The this compound scaffold has proven to be a highly effective framework for the design of inhibitors targeting protein kinases and modulators of GPCRs. The pyrazole nitrogen can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of ATP in kinase active sites. The 3-amino group provides a crucial vector for introducing substituents that can interact with specific pockets in the target protein, thereby enhancing potency and selectivity.
Protein Kinase Inhibition
Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer.[12] The pyrazolo[1,5-a]pyridine core has been successfully employed in the development of numerous kinase inhibitors.
Selpercatinib (LOXO-292): A Case Study
Selpercatinib is a potent and selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase, approved for the treatment of certain types of thyroid and lung cancers.[3] The drug features a pyrazolo[1,5-a]pyridine core. The synthesis of Selpercatinib highlights the utility of the [3+2] cycloaddition strategy in a complex drug synthesis.[1][5]
Diagram 2: Kinase Inhibition by Pyrazolo[1,5-a]pyridine Derivatives
Caption: Competitive inhibition of ATP binding by a pyrazolo[1,5-a]pyridine derivative.
| Target Kinase | Compound Series | Key SAR Observations | Potency (IC₅₀) | Reference |
| RET | Selpercatinib (LOXO-292) | The pyrazolo[1,5-a]pyridine core acts as the hinge-binder. | 2 nM | [3] |
| PI3Kα | Pyrazolo[1,5-a]pyridines | Substitutions on the core modulate isoform selectivity. | 0.9 nM (for compound 5x) | [13] |
| KDR | 3,6-disubstituted pyrazolo[1,5-a]pyrimidines | 3-thienyl and 4-methoxyphenyl at C6 and C3 respectively, optimized potency. | 19 nM (for compound 3g) | [14] |
| CDK9 | Pyrazolo[1,5-a]pyrimidines | Modifications based on the PIK-75 scaffold led to improved selectivity. | Varies | [15] |
Table 1: Pyrazolo[1,5-a]pyridine and Pyrimidine Derivatives as Kinase Inhibitors
Modulation of G-Protein Coupled Receptors (GPCRs)
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of approved drugs.[2] The pyrazolo[1,5-a]pyridine scaffold has been utilized to develop modulators for various GPCRs.
| Target GPCR | Compound Series | Modality | Key SAR Observations | Potency (Kᵢ) | Reference |
| Dopamine D₄ | 3-(4-benzylpiperazin-1-ylmethyl)pyrazolo[1,5-a]pyridines | Ligand | The benzylpiperazine moiety is crucial for high affinity. | 1.6 nM | [16] |
| mGluR5 | 1H-Pyrazolo[3,4-b]pyridines | PAM | Aryl substitutions at R³ tune metabolic stability. | 47 nM (EC₅₀ for compound 31) | [17] |
Table 2: Pyrazolo[1,5-a]pyridine Derivatives as GPCR Modulators
Biological Evaluation: Key Methodologies
The characterization of novel compounds requires robust and reliable biological assays. Here, we provide an overview of standard protocols for assessing the activity of this compound derivatives against kinases and GPCRs.
Kinase Inhibition Assay: ADP-Glo™ Protocol
The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[1][2][3][9]
Diagram 3: ADP-Glo™ Kinase Assay Workflow
Caption: Workflow of the ADP-Glo™ kinase inhibition assay.
Protocol Overview:
-
Kinase Reaction: In a multi-well plate, combine the kinase, substrate, ATP, and the test compound (inhibitor) in a suitable kinase buffer. Incubate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent. This converts the ADP produced in the kinase reaction into ATP and provides luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is inversely proportional to the kinase inhibition by the test compound. Calculate IC₅₀ values by plotting the signal against the logarithm of the inhibitor concentration.
GPCR Functional Assay: FLIPR® Calcium Mobilization
For Gq-coupled GPCRs, or other GPCRs engineered to couple through Gq, agonist-induced activation leads to an increase in intracellular calcium. This can be measured using fluorescent calcium indicators with a Fluorometric Imaging Plate Reader (FLIPR).[11][18][19][20][21]
Protocol Overview:
-
Cell Plating: Plate cells expressing the target GPCR in a multi-well plate and incubate overnight.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Incubate for 1 hour at 37°C.
-
Compound Addition and Measurement: Place the cell plate and a compound plate in the FLIPR instrument. The instrument will add the test compounds (agonists or antagonists) to the cells and simultaneously measure the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to GPCR activation. For agonists, EC₅₀ values can be determined from dose-response curves. For antagonists, the assay is run in the presence of a known agonist, and the antagonist's ability to block the agonist's effect is quantified to determine IC₅₀ values.
Conclusion and Future Perspectives
The this compound scaffold stands out as a truly privileged framework in drug discovery. Its synthetic tractability, coupled with its ability to effectively interact with diverse and important drug targets, ensures its continued prominence in medicinal chemistry. The success of molecules like Selpercatinib validates the potential of this scaffold in delivering clinically impactful medicines.
Future efforts will likely focus on expanding the chemical space around this core, exploring novel substitution patterns to achieve even greater selectivity and to modulate pharmacokinetic properties. The application of this scaffold to new target classes, beyond kinases and GPCRs, represents an exciting avenue for future research. As our understanding of disease biology deepens, the versatility of the this compound scaffold will undoubtedly empower the development of the next generation of targeted therapies.
References
- D. E. Falcão, "Review of Synthetic Routes and Crystalline Forms of the Oncology Drugs Capmatinib, Selpercatinib, and Pralsetinib," Organic Process Research & Development, 2021. [Link]
- A. A. G. Abdelriheem et al., "Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety," Chemistry Central Journal, 2017. [Link]
- A. M. Nickolls and A. E. Felts, "A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers," Methods in Molecular Biology, 2013. [Link]
- ResearchGate, "Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),..." [Link]
- Molecular Devices, "FLIPR Calcium Mobilization Assays in GPCR Drug Discovery," Springer N
- H. Behbehani and H. H. Ibrahim, "Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines," ACS Omega, 2019. [Link]
- Organic Chemistry Portal, "Synthesis of pyrazolo[1,5-a]pyridines." [Link]
- M. A. W. Eaton, "FLIPR™ Assays for GPCR and Ion Channel Targets," Assay Guidance Manual, 2012. [Link]
- Molecular Devices, "FLIPR Calcium 4 Assay Kit Guide." [Link]
- Molecular Devices, "Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit." [Link]
- RSC Publishing, "One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source," Organic Chemistry Frontiers, 2021. [Link]
- H. Behbehani et al., "Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines," ACS Omega, 2019. [Link]
- X. Liu et al., "Photodriven Radical-Polar Crossover Cyclization Strategy: Synthesis of Pyrazolo[1,5-a]pyridines from Diazo Compounds," Organic Letters, 2024. [Link]
- A. A. G. Abdelriheem et al., "Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety," Chemistry Central Journal, 2017. [Link]
- A. D. Borthwick et al., "Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors," Bioorganic & Medicinal Chemistry, 2012. [Link]
- C. A. I. C. S. Wang, "Synthesis and in vitro Receptor Binding Assay of Pyrazolo[1,5-α]pyridines," Chinese Journal of Applied Chemistry, 2014. [Link]
- J. P. Whitten et al., "Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors," Bioorganic & Medicinal Chemistry Letters, 2002. [Link]
- G. M. Thomas et al., "Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9," Bioorganic & Medicinal Chemistry Letters, 2015. [Link]
- A. C. Rummel et al., "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family," Molecules, 2022. [Link]
- M. J. K. et al., "Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors," Molecules, 2022. [Link]
- T. A. Angwafor et al., "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment," RSC Medicinal Chemistry, 2024. [Link]
- M. J. K. et al., "Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives," International Journal of Molecular Sciences, 2022. [Link]
- ResearchGate, "Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors." [Link]
- S. K. Singh et al., "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights," Molecules, 2024. [Link]
- J. E. Macor et al., "Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators," ACS Medicinal Chemistry Letters, 2017. [Link]
- ResearchGate, "(PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety," 2017. [Link]
- Organic Chemistry Portal, "Synthesis of imidazo[1,5-a]pyridines." [Link]
- A. S. Shawali et al., "Reactions with heterocyclic amidines: Synthesis of several new pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a][1][4][18]triazines," Journal of the Chinese Chemical Society, 2002. [Link]
Sources
- 1. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 2. promega.com [promega.com]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 4. Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]
- 17. Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 20. moleculardevices.com [moleculardevices.com]
- 21. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit [moleculardevices.com]
The Pyrazolo[1,5-a]pyridin-3-amine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide to Structure-Activity Relationship (SAR) Studies and Therapeutic Applications
Introduction: The Rise of a Versatile Heterocycle
The pyrazolo[1,5-a]pyridine ring system, a fused bicyclic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and rich electronic properties make it an ideal framework for designing potent and selective modulators of various biological targets. This guide will delve into the intricate structure-activity relationships (SAR) of pyrazolo[1,5-a]pyridin-3-amine derivatives and their close analogs, the pyrazolo[1,5-a]pyrimidines, with a primary focus on their role as kinase inhibitors in oncology and as novel anti-infective agents. As a Senior Application Scientist, the narrative that follows is built upon the foundational principles of medicinal chemistry, aiming to elucidate not just the "what" but the "why" behind the design and optimization of these remarkable compounds.
The therapeutic potential of this class of compounds is vast, with derivatives showing promise in treating non-small cell lung cancer (NSCLC), melanoma, and other malignancies by targeting key regulators in cellular signaling pathways.[1][2] Protein kinases, which are frequently dysregulated in cancer, are primary targets for these small-molecule inhibitors.[1][2] Beyond oncology, these scaffolds have been investigated for their antitubercular and antimicrobial activities.[3][4][5] This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the SAR landscape, key synthetic strategies, and the experimental validation of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives.
I. The Pyrazolo[1,5-a]pyridine/pyrimidine Core as a Kinase Inhibitor
A significant body of research has focused on the development of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives as ATP-competitive inhibitors of protein kinases.[1][2] These compounds have demonstrated potent activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-Kinases (PI3Ks), Epidermal Growth Factor Receptor (EGFR), and Pim-1 kinase.[1][6][7][8][9]
A. Cyclin-Dependent Kinase 9 (CDK9) Inhibition
CDK9 plays a crucial role in transcriptional regulation, and its inhibition has emerged as a promising anti-cancer strategy.[6] Starting from the multi-kinase inhibitor PIK-75, which has potent CDK9 activity, researchers have developed a series of pyrazolo[1,5-a]pyrimidine-based inhibitors with improved selectivity.[6]
Key SAR Insights for CDK9 Inhibition:
-
The Pyrazolo[1,5-a]pyrimidine Nucleus: This core scaffold serves as an effective hinge-binding motif, a critical interaction for kinase inhibition.
-
Substitutions at the 5- and 7-positions: The nature of the substituents at these positions significantly influences potency and selectivity. For instance, the introduction of a morpholine group at the 7-position is a common strategy to enhance solubility and cell permeability.[10]
-
Side Chain Modifications: Elaboration of side chains, often at the 3- or 5-position, allows for the exploration of interactions with the solvent-exposed region of the kinase, leading to improved potency and selectivity.
B. Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K signaling pathway is frequently overactivated in human cancers, making it a prime target for drug development. Pyrazolo[1,5-a]pyridine derivatives have been successfully developed as potent and selective inhibitors of the p110α isoform of PI3K.[7][8]
Key SAR Insights for PI3K Inhibition:
-
The Benzenesulfonohydrazide Moiety: Initial studies identified a benzenesulfonohydrazide side chain as crucial for p110α selectivity.[7]
-
Phenyl Ring Substitutions: The substitution pattern on the phenyl ring of the benzenesulfonohydrazide is critical for activity, with a 2,5-disubstitution pattern being particularly important.[7]
-
Hydrazone Nitrogen Substitution: Modifications at the hydrazone nitrogen generally lead to a loss of p110α selectivity, with the exception of an N-hydroxyethyl analogue which retained activity and demonstrated good in vivo efficacy.[7]
Table 1: SAR of Pyrazolo[1,5-a]pyridine Derivatives as PI3Kα Inhibitors
| Compound | R1 (at position 2) | R2 (at position 5) | R3 (side chain) | p110α IC50 (nM) | Reference |
| 5x | Me | H | 2,5-disubstituted benzenesulfonohydrazide | 0.9 | [8] |
| N-hydroxyethyl analogue | Me | H | N-hydroxyethyl-benzenesulfonohydrazide | Potent | [7] |
C. Pim-1 Kinase Inhibition
Pim-1 kinase is another attractive target in oncology due to its role in cell growth and survival. Pyrazolo[1,5-a]pyrimidine compounds have been identified as potent and selective inhibitors of Pim-1.[9]
Key SAR Insights for Pim-1 Inhibition:
-
Virtual Screening Hit Optimization: Lead compounds are often identified through virtual screening and then optimized through iterative chemical synthesis and biological evaluation.[9]
-
Selectivity Profile: These derivatives can also exhibit inhibitory activity against other kinases, such as Flt-3, highlighting the importance of comprehensive kinase profiling to ensure target selectivity.[9]
II. Anti-Infective Applications of Pyrazolo[1,5-a]pyridine Derivatives
Beyond their use in oncology, pyrazolo[1,5-a]pyridine and its analogs have shown significant promise as anti-infective agents, particularly in the fight against tuberculosis.
A. Antitubercular Activity
The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified as a potential lead for the development of new antituberculosis drugs.[3][4] SAR studies have been crucial in identifying the key structural features required for potent activity against Mycobacterium tuberculosis (Mtb).
Key SAR Insights for Antitubercular Activity:
-
Aromatic Rings at R2 and R3: The presence of aromatic rings at the 2- and 3-positions of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core is essential for antitubercular activity.[3][4]
-
Methyl Group at R4: The effect of a methyl group at the 4-position is context-dependent. In some cases, its removal is detrimental, while in others, it can lead to a significant increase in potency.[3][4]
-
Pyrazolo[1,5-a]pyridine-3-carboxamides (PPAs): A series of PPA derivatives have demonstrated excellent in vitro potency against both drug-susceptible and drug-resistant Mtb strains.[11][12] The introduction of substituted diaryl side chains has been a successful strategy to improve efficacy against resistant strains.[11]
Table 2: Antitubercular Activity of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Analogues
| Compound | R2 | R3 | R4 | MIC against Mtb H37Rv (µM) | Reference |
| 1 | Phenyl | Phenyl | Me | Moderate | [3][4] |
| P26 | Substituted Phenyl | Substituted Phenyl | H | 4-fold more potent than 1 | [3][4] |
| P19 | Substituted Phenyl | Substituted Phenyl | Me | 1.56 | [3][4] |
III. Synthetic Methodologies: Building the Core
The exploration of the SAR of pyrazolo[1,5-a]pyridine and pyrimidine derivatives has been enabled by the development of efficient and versatile synthetic routes.
A. One-Step Cyclocondensation
A common and straightforward method for the synthesis of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold involves the one-step cyclocondensation of commercially available β-ketoesters with aminopyrazoles.[3]
B. Multi-component Reactions
Three-component reactions of 3-amino-1H-pyrazoles with aldehydes and activated methylene compounds provide a rapid and efficient route to the pyrazolo[1,5-a]pyrimidine core.[13]
C. Palladium-Catalyzed Cross-Coupling
Modern synthetic techniques like palladium-catalyzed cross-coupling reactions have been instrumental in introducing diverse functional groups to the core scaffold, allowing for extensive SAR exploration and the enhancement of biological activity.[1][2]
IV. Experimental Protocols: A Self-Validating System
The trustworthiness of SAR data relies on robust and reproducible experimental protocols. Below is a representative workflow for evaluating the inhibitory activity of pyrazolo[1,5-a]pyridine derivatives against a target kinase.
Kinase Inhibition Assay Workflow
-
Compound Preparation: Synthesize and purify the pyrazolo[1,5-a]pyridine derivatives. Prepare stock solutions in a suitable solvent (e.g., DMSO).
-
Kinase and Substrate Preparation: Obtain purified, active kinase and a suitable substrate (e.g., a peptide or protein). Prepare assay buffers.
-
Assay Plate Preparation: In a 96- or 384-well plate, serially dilute the test compounds to create a dose-response curve. Include positive (known inhibitor) and negative (vehicle) controls.
-
Kinase Reaction: Add the kinase and substrate to the wells. Initiate the reaction by adding ATP. Incubate at a controlled temperature for a specific duration.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays (e.g., LanthaScreen™), or luminescence-based assays (e.g., Kinase-Glo®).
-
Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
V. Visualization of Key Concepts
To further illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.
Caption: Key substitution points on the pyrazolo[1,5-a]pyridine scaffold and their general influence on activity.
Caption: A streamlined workflow for determining the IC50 of kinase inhibitors.
Conclusion: Future Directions and Unmet Challenges
The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds have undeniably cemented their place in the landscape of modern drug discovery. The extensive SAR studies have provided a clear roadmap for the design of potent and selective inhibitors of various therapeutic targets. However, challenges such as acquired drug resistance, off-target effects, and the need for improved pharmacokinetic properties remain.[1][2] Future research will likely focus on the development of novel synthetic methodologies to access even greater chemical diversity, the use of computational tools to guide the design of next-generation inhibitors, and the exploration of these scaffolds for new therapeutic applications. The insights provided in this guide serve as a testament to the power of medicinal chemistry in transforming a simple heterocyclic core into a source of life-changing medicines.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed.
- Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR. PubMed.
- Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. NIH.
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases.
- Efficient Synthesis and Biological Evaluation of Some New Pyrazolo[1,5‐a]pyrimidine Derivatives as Antimicrobial Activity. Semantic Scholar.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. PubMed Central.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.
- Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. PubMed Central.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient Synthesis and Biological Evaluation of Some New Pyrazolo[1,5‐a]pyrimidine Derivatives as Antimicrobial Activity | Semantic Scholar [semanticscholar.org]
- 6. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to Targeting Disease with Pyrazolo[1,5-a]pyridin-3-amine Scaffolds
This guide provides an in-depth exploration of the Pyrazolo[1,5-a]pyridin-3-amine core, a privileged heterocyclic scaffold in modern drug discovery. We will dissect its therapeutic potential by identifying and validating key molecular targets, with a primary focus on its well-established role in kinase inhibition and emerging applications in other disease areas. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity for novel therapeutic interventions.
The Pyrazolo[1,5-a]pyridine Core: A Privileged Scaffold in Medicinal Chemistry
The Pyrazolo[1,5-a]pyridine system is a fused bicyclic heterocycle that has garnered significant attention in medicinal chemistry due to its structural rigidity, synthetic tractability, and, most importantly, its ability to mimic the purine core of ATP.[1][2] This bioisosteric relationship makes it an exceptional "hinge-binding" motif for ATP-competitive inhibitors, particularly for protein kinases.[1] The core structure allows for extensive functionalization at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3][4]
Caption: Core structure and key properties of this compound.
Primary Therapeutic Landscape: Protein Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][5] The Pyrazolo[1,5-a]pyridine scaffold has been successfully employed to develop potent and selective inhibitors for a range of kinases.
Tropomyosin Receptor Kinases (Trks)
The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are pivotal targets in cancers harboring NTRK gene fusions.[6][7] Two of the three FDA-approved Trk inhibitors feature a pyrazolo[1,5-a]pyrimidine nucleus, a closely related scaffold, underscoring the importance of this chemical class.[6][7] The pyrazolo[1,5-a]pyridine core effectively interacts with the hinge region of the Trk kinase domain.[6]
Phosphoinositide 3-Kinases (PI3Ks)
The PI3K signaling pathway is crucial for cell growth, proliferation, and survival. Isoform-selective PI3K inhibitors are sought after to minimize off-target effects. The pyrazolo[1,5-a]pyridine scaffold has yielded potent inhibitors with selectivity for various PI3K isoforms:
-
p110α: A novel series of pyrazolo[1,5-a]pyridines were identified as selective inhibitors of the p110α isoform, with compound 5x exhibiting an IC50 of 0.9 nM.[8] This compound demonstrated in vivo activity in a human xenograft model by inhibiting the phosphorylation of Akt/PKB, a downstream marker of PI3K activity.[8]
-
PI3Kγ/δ: Dual inhibition of PI3Kγ and PI3Kδ is an emerging strategy in cancer immunotherapy.[9][10] A series of pyrazolo[1,5-a]pyridine derivatives have been developed as potent dual inhibitors, with compound 20e (IHMT-PI3K-315) showing IC50 values of 4.0 nM and 9.1 nM against PI3Kγ and PI3Kδ, respectively.[9][10]
-
PI3Kδ: Overactivity of PI3Kδ is implicated in inflammatory and autoimmune diseases like asthma.[11] A library of indol-4-yl-pyrazolo[1,5-a]pyrimidines has been designed as selective PI3Kδ inhibitors, with CPL302253 showing an IC50 of 2.8 nM.[11]
Caption: Inhibition of the PI3K/Akt signaling pathway by Pyrazolo[1,5-a]pyridine derivatives.
Other Promising Kinase Targets
The versatility of the pyrazolo[1,5-a]pyridine scaffold extends to a broad range of other kinases implicated in cancer and other diseases:
-
RET Kinase: The FDA-approved RET inhibitor, selpercatinib, incorporates a pyrazolo[1,5-a]pyridine core and is used to treat non-small cell lung cancer and thyroid cancer.[1]
-
Pim-1 Kinase: Pim-1 is an attractive oncology target, and pyrazolo[1,5-a]pyrimidine compounds have been developed as potent and selective Pim-1 inhibitors.[4][12]
-
EGFR, B-Raf, MEK, CK2, CDK1, and CDK2: Derivatives of the related pyrazolo[1,5-a]pyrimidine scaffold have shown inhibitory activity against these key cancer-related kinases.[3][5]
| Target Kinase | Representative Compound | IC50 (nM) | Disease Area | Reference |
| PI3Kα (p110α) | Compound 5x | 0.9 | Cancer | [8] |
| PI3Kγ | 20e (IHMT-PI3K-315) | 4.0 | Cancer | [9][10] |
| PI3Kδ | 20e (IHMT-PI3K-315) | 9.1 | Cancer | [9][10] |
| PI3Kδ | CPL302253 | 2.8 | Asthma | [11] |
| RET | Selpercatinib | N/A (Approved Drug) | Cancer | [1] |
Emerging Therapeutic Arenas
While kinase inhibition remains the most explored application, the pyrazolo[1,5-a]pyridine scaffold has shown promise in other therapeutic areas.
Antitubercular Agents
A series of pyrazolo[1,5-a]pyridine-3-carboxamides have been designed and synthesized as novel agents against Mycobacterium tuberculosis (Mtb).[13] These compounds exhibit potent in vitro activity in the low nanomolar range against both drug-sensitive and multidrug-resistant Mtb strains.[13] Compound 5k demonstrated a significant reduction in bacterial burden in a mouse infection model, highlighting its potential as a lead compound for new antitubercular drugs.[13]
Anti-inflammatory and Other Activities
The broader pyrazole and pyrazolopyrimidine classes have been associated with a wide range of biological activities, including anti-inflammatory, antiviral, antimicrobial, and CNS effects.[14][15][16] This suggests that with appropriate derivatization, the this compound core could be directed toward targets in these disease areas as well.
Experimental Workflows for Target Validation and Compound Profiling
A rigorous and self-validating experimental cascade is essential for advancing a compound from a hit to a clinical candidate.
Caption: A general experimental workflow for validating and profiling a Pyrazolo[1,5-a]pyridine-based inhibitor.
Protocol: In Vitro Kinase Inhibition Assay (e.g., for PI3Kα)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Principle: This protocol utilizes a luminescence-based assay that quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption corresponds to kinase inhibition.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 substrate
-
ATP
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (Pyrazolo[1,5-a]pyridine derivative)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of kinase buffer containing the PI3Kα enzyme and PIP2 substrate to each well of a 384-well plate.
-
Add 2.5 µL of the diluted test compound or vehicle control (DMSO in kinase buffer) to the respective wells.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ATP Depletion Measurement:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Generation:
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data to the positive (no enzyme) and negative (vehicle) controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Self-Validation: The inclusion of appropriate controls (no enzyme, vehicle) and a known reference inhibitor ensures the validity of the assay run. The Z'-factor should be calculated to assess assay quality.
Protocol: Cellular Western Blot for PI3K Pathway Inhibition
Objective: To confirm target engagement in a cellular context by measuring the phosphorylation status of a downstream effector (e.g., Akt).
Principle: A test compound that inhibits PI3K in cells will reduce the phosphorylation of Akt at Ser473. This change can be detected by Western blotting using phospho-specific antibodies.
Materials:
-
Cancer cell line with an active PI3K pathway (e.g., HCT-116)[8]
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Treatment: Seed HCT-116 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with anti-total-Akt and then anti-GAPDH antibodies to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Akt signal to the total-Akt signal and then to the loading control (GAPDH).
-
Plot the normalized signal against the compound concentration to determine the cellular EC50.
-
Trustworthiness: This protocol is self-validating by demonstrating a dose-dependent decrease in the specific phospho-protein signal while the total protein and loading control levels remain unchanged. This directly links the compound's activity to the intended signaling pathway.
Conclusion and Future Directions
The this compound scaffold is a cornerstone in modern medicinal chemistry, particularly for the development of kinase inhibitors. Its proven success in targeting Trk, PI3K, and RET kinases has established it as a clinically relevant pharmacophore. Future research should focus on expanding the therapeutic utility of this scaffold by exploring novel kinase targets, overcoming drug resistance mechanisms, and further investigating its potential in non-oncology areas such as infectious and inflammatory diseases. The synthetic accessibility and amenability to structure-based design will continue to make the pyrazolo[1,5-a]pyridine core a valuable starting point for the discovery of next-generation therapeutics.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors.
- Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. Taylor & Francis Online.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. PMC.
- Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. PubMed.
- Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs.
- Efficient Synthesis and Biological Evaluation of Some New Pyrazolo[1,5‐a]pyrimidine Derivatives as Antimicrobial Activity. Semantic Scholar.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.
- Current status of pyrazole and its biological activities. PubMed Central.
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficient Synthesis and Biological Evaluation of Some New Pyrazolo[1,5‐a]pyrimidine Derivatives as Antimicrobial Activity | Semantic Scholar [semanticscholar.org]
- 16. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of a Privileged Scaffold: A Technical Guide to the Discovery of Pyrazolo[1,5-a]pyridines as Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyridine core has emerged as a cornerstone in modern medicinal chemistry, particularly in the relentless pursuit of novel kinase inhibitors for targeted cancer therapy.[1][2] Protein kinases, as central regulators of cellular signaling, are frequently dysregulated in cancer, making them high-value targets for therapeutic intervention.[1][2] This technical guide provides a comprehensive exploration of the discovery and development of pyrazolo[1,5-a]pyridine-based kinase inhibitors. We will delve into the synthetic strategies that unlock the chemical diversity of this scaffold, dissect the intricate structure-activity relationships that govern potency and selectivity, and present detailed, field-proven experimental protocols for the identification and characterization of these promising therapeutic agents. This guide is designed to equip researchers with the knowledge and practical insights necessary to navigate the complexities of kinase inhibitor drug discovery, from initial hit identification to preclinical evaluation.
The Kinase Conundrum: A Landscape of Therapeutic Opportunity
Protein kinases constitute a large and diverse family of enzymes that catalyze the phosphorylation of substrate proteins, a fundamental mechanism for regulating a vast array of cellular processes.[1] In healthy cells, kinase activity is tightly controlled. However, in pathological states such as cancer, aberrant kinase signaling, often driven by mutations or overexpression, can lead to uncontrolled cell growth, proliferation, and survival.[1] This central role in oncogenesis has positioned kinases as one of the most important classes of drug targets in oncology.
The development of small-molecule kinase inhibitors has revolutionized cancer treatment, with numerous approved drugs demonstrating significant clinical benefit.[1] These inhibitors typically act by competing with ATP for binding to the kinase active site or by binding to allosteric sites, thereby modulating kinase activity.[2] Despite these successes, challenges such as acquired resistance, off-target effects, and toxicity remain significant hurdles.[1][2] This necessitates a continuous search for novel chemical scaffolds that offer improved potency, selectivity, and pharmacokinetic properties. The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a particularly fruitful starting point in this endeavor.[1]
The Pyrazolo[1,5-a]pyridine Core: A Privileged Scaffold for Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile chemistry and potent biological activity.[1][3] Its structure offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties.[3] Several pyrazolo[1,5-a]pyridine-based kinase inhibitors have advanced into clinical trials, and some have received regulatory approval, underscoring the therapeutic potential of this scaffold.[1] One notable example is selpercatinib, a RET kinase inhibitor approved for the treatment of certain types of thyroid and lung cancers.[4]
The success of the pyrazolo[1,5-a]pyridine scaffold can be attributed to its ability to engage in key interactions within the ATP-binding site of various kinases. The nitrogen atoms in the bicyclic core can form crucial hydrogen bonds with the hinge region of the kinase, a key determinant of binding affinity.[4] By strategically decorating the scaffold with various substituents, medicinal chemists can optimize interactions with other regions of the active site, thereby enhancing both potency and selectivity.
Unlocking Chemical Diversity: Synthetic Strategies for Pyrazolo[1,5-a]pyridines
The efficient synthesis of a diverse library of pyrazolo[1,5-a]pyridine analogs is a critical first step in any drug discovery program. Several synthetic strategies have been developed to construct this privileged scaffold, with the most common approach involving the cyclocondensation of a 3-aminopyrazole derivative with a suitable 1,3-bielectrophilic partner.[3]
General Synthetic Workflow
The core synthesis of the pyrazolo[1,5-a]pyrimidine ring system is a versatile process that allows for the introduction of a wide range of substituents.
Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.
Key Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of the pyrazolo[1,5-a]pyrimidine core.
Protocol 1: Two-Step Synthesis via β-Enaminone Intermediate [3]
This protocol involves the initial synthesis of a β-enaminone, which then undergoes cyclocondensation to form the final product.
-
Step 1: Synthesis of β-Enaminones:
-
To a solution of a β-dicarbonyl compound in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., piperidine).
-
Add the desired amine and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, remove the solvent under reduced pressure. The resulting β-enaminone can often be used in the next step without further purification.
-
-
Step 2: Cyclocondensation:
-
Dissolve the synthesized β-enaminone and a 3-aminopyrazole derivative in a high-boiling point solvent (e.g., acetic acid or DMF).
-
Heat the reaction mixture at reflux for several hours until the reaction is complete.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 7-substituted pyrazolo[1,5-a]pyrimidine.
-
Protocol 2: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines [3]
This method allows for the direct introduction of a halogen atom at the 3-position, a common handle for further functionalization via cross-coupling reactions.
-
Combine the aminopyrazole, an enaminone or chalcone, and a sodium halide (e.g., NaCl, NaBr) in a suitable solvent (e.g., DMF).
-
Add an oxidizing agent (e.g., oxone) to the mixture.
-
Heat the reaction mixture at an elevated temperature until the starting materials are consumed.
-
Work up the reaction as described in Protocol 1 to isolate the 3-halo-pyrazolo[1,5-a]pyrimidine.
Case Study: Targeting Tropomyosin Receptor Kinases (Trks) with Pyrazolo[1,5-a]pyrimidines
The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function.[5] Gene fusions involving the neurotrophic receptor tyrosine kinase (NTRK) genes, which encode the Trk proteins, have been identified as oncogenic drivers in a wide range of tumors.[5] This has made Trk kinases a highly attractive target for cancer therapy. Larotrectinib and Entrectinib, two approved Trk inhibitors, both feature a pyrazolo[1,5-a]pyrimidine core, highlighting the importance of this scaffold in targeting this kinase family.[5]
Structure-Activity Relationship (SAR) Insights
The development of pyrazolo[1,5-a]pyrimidine-based Trk inhibitors has been guided by extensive SAR studies.[5] These studies have revealed several key structural features that are critical for potent and selective inhibition.
-
Substitution at the 3-position: The introduction of various heterocyclic moieties, such as pyrazole-3-carbonitrile or triazole, at this position has been shown to be crucial for high activity against TrkA kinase.[5]
-
Substitution at the 5-position: A 2,5-difluorophenyl-substituted pyrrolidine at this position has been found to significantly enhance Trk inhibitory activity.[5]
-
Amide bond at the 3-position: The presence of a picolinamide amide bond at the third position of the pyrazolo[1,5-a]pyrimidine ring has been shown to dramatically increase activity.[5]
Representative Pyrazolo[1,5-a]pyrimidine-Based Trk Inhibitors
The following table summarizes the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyrimidine compounds against Trk kinases.
| Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference |
| Larotrectinib | 1.2 | 2.1 | 2.1 | [5] |
| Compound 8 | 1.7 | - | - | [5] |
| Compound 9 | 1.7 | - | - | [5] |
| Compound 32 | 1.9 | 3.1 | 2.3 | [5] |
| Compound 36 | 1.4 | 2.4 | 1.9 | [5] |
A Roadmap for Discovery: The Kinase Inhibitor Screening Cascade
The identification and optimization of a novel kinase inhibitor is a systematic process that involves a series of in vitro and in vivo assays. This "screening cascade" is designed to efficiently triage compounds based on their potency, selectivity, cellular activity, and in vivo efficacy.
Caption: A typical kinase inhibitor screening cascade.
Detailed Experimental Protocols
Protocol 3: TR-FRET Kinase Assay (Biochemical Potency)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for determining the biochemical potency of kinase inhibitors.
-
Reagents: Kinase, substrate (often a biotinylated peptide), ATP, lanthanide-labeled anti-phospho-antibody (donor), and streptavidin-labeled acceptor (e.g., APC or XL665).
-
Procedure: a. In a 384-well plate, add the kinase and the test compound at various concentrations. b. Incubate for a short period to allow for compound binding. c. Initiate the kinase reaction by adding the substrate and ATP. d. Incubate at room temperature for the desired reaction time. e. Stop the reaction by adding EDTA. f. Add the detection reagents (lanthanide-labeled antibody and streptavidin-acceptor). g. Incubate to allow for binding. h. Read the plate on a TR-FRET compatible reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 value is determined by plotting the TR-FRET ratio against the compound concentration and fitting the data to a four-parameter logistic equation.
Protocol 4: Western Blotting for Downstream Signaling (Cellular Activity)
Western blotting is used to assess the effect of a kinase inhibitor on the phosphorylation of downstream signaling proteins in cells.
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the test compound at various concentrations for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST). b. Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target protein. c. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Wash the membrane again and then detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the signal of the phosphorylated protein to the signal of the total protein or a loading control (e.g., GAPDH or β-actin).
Protocol 5: Mouse Xenograft Model (In Vivo Efficacy)
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard method for evaluating the in vivo efficacy of anti-cancer agents.
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., HCT-116) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. Administer vehicle to the control group.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals. Calculate the tumor volume using the formula: (length x width²)/2.
-
Data Analysis: Plot the mean tumor volume for each group over time. At the end of the study, calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Beyond Potency: The Importance of Selectivity and ADME Properties
While high potency against the target kinase is essential, it is not sufficient for a successful drug candidate. Kinase selectivity is crucial to minimize off-target effects and associated toxicities.[1] A comprehensive selectivity profile is typically generated by screening the lead compounds against a large panel of kinases.
Furthermore, a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties play a critical role in its overall efficacy and safety. Early assessment of ADME properties, such as metabolic stability and permeability, is essential for guiding lead optimization efforts.[6]
Conclusion and Future Directions
The pyrazolo[1,5-a]pyridine scaffold has firmly established itself as a privileged structure in the design of potent and selective kinase inhibitors.[1] The synthetic versatility of this core, coupled with a deep understanding of its SAR, has enabled the development of numerous promising drug candidates targeting a range of kinases implicated in cancer.[2]
Future research in this area will likely focus on several key aspects:
-
Targeting Novel Kinases: The application of the pyrazolo[1,5-a]pyridine scaffold to inhibit newly validated kinase targets.
-
Overcoming Drug Resistance: The design of next-generation inhibitors that are active against clinically relevant resistance mutations.[5]
-
Improving Drug-like Properties: Further optimization of the scaffold to enhance bioavailability and reduce off-target toxicities.[1]
By continuing to leverage the power of medicinal chemistry and chemical biology, the full therapeutic potential of pyrazolo[1,5-a]pyridine-based kinase inhibitors can be realized, offering new hope for patients with cancer and other diseases driven by aberrant kinase signaling.
References
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. PubMed Central.
- The Identification of pyrazolo[1,5-a]pyridines as Potent p38 Kinase Inhibitors. PubMed.
- Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Publications.
- Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed.
- Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. R Discovery.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
- Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ResearchGate.
- Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed.
- Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. ResearchGate.
- Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ACS Publications.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrazolo[1,5-a]pyridin-3-amine: A Privileged Scaffold as a Purine Bioisostere in Modern Drug Discovery
A Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
In the landscape of contemporary drug discovery, the strategic design of molecules that can effectively and selectively interact with biological targets is paramount. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, has emerged as a powerful tool in lead optimization. This guide focuses on the pyrazolo[1,5-a]pyridine scaffold, a notable purine bioisostere that has garnered significant attention for its therapeutic potential.[1][2] This document provides an in-depth exploration of the synthesis, key biological activities, and structure-activity relationships of pyrazolo[1,5-a]pyridin-3-amine derivatives, with a particular emphasis on their role as kinase inhibitors. Through a detailed examination of experimental protocols and supporting data, this guide aims to equip researchers and drug development professionals with the critical knowledge to leverage this "privileged scaffold" in the design of next-generation therapeutics.[2]
The Rationale for Purine Bioisosteres: The Rise of Pyrazolo[1,5-a]pyridines
Purines are fundamental components of nucleic acids and play a crucial role in cellular signaling, most notably as the core of adenosine triphosphate (ATP). The ubiquitous nature of ATP-binding sites in enzymes, particularly protein kinases, makes them attractive targets for therapeutic intervention. However, the development of purine analogs as drugs is often hampered by issues of selectivity and off-target effects, given the vast number of purine-recognizing proteins in the cell.
This challenge has propelled the exploration of purine bioisosteres, scaffolds that mimic the key pharmacophoric features of the purine ring system while offering distinct physicochemical properties that can be fine-tuned to enhance selectivity and drug-like characteristics. The pyrazolo[1,5-a]pyridine scaffold has emerged as a highly successful purine bioisostere.[3] Its fused ring system effectively mimics the bicyclic nature of purines, presenting hydrogen bond donors and acceptors in a spatially similar arrangement. This allows it to engage with the hinge region of kinase ATP-binding sites, a critical interaction for inhibitory activity.
Caption: Bioisosteric relationship between the purine and pyrazolo[1,5-a]pyridine scaffolds.
Synthetic Strategies for Constructing the Pyrazolo[1,5-a]pyridine Core
The versatility of the pyrazolo[1,5-a]pyridine scaffold is, in part, due to the numerous synthetic routes available for its construction and subsequent functionalization. A common and efficient method involves the condensation of 3-amino-1H-pyrazoles with various 1,3-dielectrophiles.
General Synthetic Protocol: Condensation of 3-Aminopyrazoles with β-Dicarbonyl Compounds
A widely employed and robust method for the synthesis of the pyrazolo[1,5-a]pyrimidine core, a closely related and often discussed scaffold, involves the reaction of a 5-aminopyrazole with a β-dicarbonyl compound.[4] This reaction proceeds via an initial nucleophilic attack of the amino group on one of the carbonyl carbons, followed by a cyclization and dehydration to yield the fused bicyclic system.[4]
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve the substituted 3-aminopyrazole in a suitable solvent, such as ethanol or acetic acid.
-
Addition of Dicarbonyl: Add an equimolar amount of the β-dicarbonyl compound (e.g., diethyl malonate) to the solution.
-
Catalysis (Optional but Recommended): Introduce a catalytic amount of an acid (e.g., hydrochloric acid) or a base (e.g., sodium ethoxide) to facilitate the reaction.
-
Reaction Conditions: Heat the mixture to reflux for a period of 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Caption: A generalized workflow for the synthesis of pyrazolo[1,5-a]pyridines.
Alternative Synthetic Routes
Beyond the classical condensation approach, several other methods have been developed to access the pyrazolo[1,5-a]pyridine scaffold:
-
Multi-component Reactions: One-pot, three-component reactions involving 3-amino-1H-pyrazoles, aldehydes, and activated methylene compounds offer a streamlined approach to highly substituted derivatives.[4]
-
Cycloaddition Reactions: Oxidative [3+2] cycloaddition reactions of N-aminopyridines with α,β-unsaturated carbonyl compounds provide a regioselective route to functionalized pyrazolo[1,5-a]pyridines.[5]
-
Cross-dehydrogenative Coupling: Acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling reactions between 1,3-dicarbonyl compounds and N-amino-2-iminopyridines have also been reported.[6]
The choice of synthetic strategy is often dictated by the desired substitution pattern on the final molecule, with each method offering unique advantages in terms of regioselectivity and functional group tolerance.
Pyrazolo[1,5-a]pyridines as Kinase Inhibitors: A Focus on Cancer Therapy
The structural mimicry of the purine core by the pyrazolo[1,5-a]pyridine scaffold makes it an exceptional starting point for the design of kinase inhibitors.[4] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a cornerstone of targeted cancer therapy.[4][7]
Mechanism of Action: ATP-Competitive Inhibition
The majority of pyrazolo[1,5-a]pyridine-based kinase inhibitors function as ATP-competitive inhibitors.[7] They achieve this by binding to the ATP-binding pocket of the kinase, forming key hydrogen bonding interactions with the hinge region residues that are crucial for ATP recognition. The pyrazole nitrogen and the exocyclic amine of the this compound core are well-positioned to act as hydrogen bond donors and acceptors, respectively, effectively mimicking the interactions of the adenine portion of ATP.
Caption: Key interactions of a pyrazolo[1,5-a]pyridine inhibitor within a kinase active site.
Notable Kinase Targets and Structure-Activity Relationships (SAR)
Derivatives of the pyrazolo[1,5-a]pyridine scaffold have demonstrated potent inhibitory activity against a wide range of kinases, including:
-
C-Terminal Src Kinase (CSK): In the development of CSK inhibitors for immuno-oncology, the replacement of a pyridazinone core with a pyrazolo[1,5-a]pyridine moiety significantly improved potency due to enhanced hydrogen bonding with hinge residues.[8]
-
Phosphoinositide 3-Kinases (PI3Ks): A series of pyrazolo[1,5-a]pyridines have been developed as selective inhibitors of the p110α isoform of PI3K, with compound 5x exhibiting an IC50 of 0.9 nM and demonstrating in vivo activity in a human xenograft model.[9]
-
Receptor Tyrosine Kinases (e.g., RET): The FDA-approved drug Selpercatinib , a potent and selective RET kinase inhibitor, features a pyrazolo[1,5-a]pyridine core as its hinge-binding element.[8]
-
Cyclin-Dependent Kinases (CDKs): Bioisosteres of the CDK inhibitor (R)-roscovitine, where the purine core was replaced with a pyrazolo[1,5-a]-1,3,5-triazine scaffold, showed significantly higher potency in inhibiting various CDKs and inducing cell death in tumor cell lines.[10][11]
Table 1: Selected Pyrazolo[1,5-a]pyridine-Based Kinase Inhibitors and Their Activities
| Compound/Scaffold | Target Kinase | Reported Activity (IC50) | Therapeutic Area | Reference |
| Pyrazolo[1,5-a]pyridine derivative | CSK | Significantly improved potency over pyridazinone core | Immuno-oncology | [8] |
| Compound 5x | PI3Kα | 0.9 nM | Oncology | [9] |
| Selpercatinib | RET | Potent and selective inhibition | Oncology (NSCLC, Thyroid Cancer) | [8] |
| Pyrazolo[1,5-a]-1,3,5-triazine analog | CDKs | Higher potency than (R)-roscovitine | Oncology | [10][11] |
Structure-Activity Relationship (SAR) Insights:
The extensive research into pyrazolo[1,5-a]pyridine-based inhibitors has revealed several key SAR trends:
-
Substitution at the 3-position: The 3-amino group is crucial for hinge binding. Modifications at this position are generally not well-tolerated.
-
Substitution at the 5- and 7-positions: These positions are often solvent-exposed and provide vectors for introducing substituents that can enhance potency, selectivity, and pharmacokinetic properties. For instance, in PI3K inhibitors, strategic substitutions at these positions led to improved isoform selectivity.[9]
-
Substitution at the 2-position: This position can be modified to probe for interactions with the hydrophobic pocket of the ATP-binding site.
Beyond Kinases: Expanding Therapeutic Applications
While the application of pyrazolo[1,5-a]pyridines as kinase inhibitors is well-established, the therapeutic potential of this scaffold extends to other target classes. For instance, derivatives have been investigated as:
-
Positive Allosteric Modulators (PAMs) of mGlu4: A novel pyrazolo[4,3-b]pyridine derivative, VU0418506, was identified as a potent and selective PAM of the metabotropic glutamate receptor 4, with potential applications in Parkinson's disease.[12]
-
Antimicrobial and Anti-inflammatory Agents: The pyrazolo[1,5-a]pyrimidine scaffold has been explored for its potential as an anti-infectious and anti-inflammatory agent.[2]
Conclusion and Future Directions
The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry, serving as a highly effective purine bioisostere. Its synthetic tractability, coupled with its ability to engage with key biological targets, particularly protein kinases, has led to the development of numerous potent and selective inhibitors, including clinically approved drugs.
Future research in this area will likely focus on:
-
Exploring Novel Substitution Patterns: The continued exploration of the chemical space around the pyrazolo[1,5-a]pyridine core will undoubtedly lead to the discovery of inhibitors with novel selectivity profiles.
-
Targeting Allosteric Sites: While most current inhibitors are ATP-competitive, the development of allosteric modulators based on this scaffold represents a promising avenue for achieving higher selectivity and overcoming resistance.[3]
-
Expanding to New Target Classes: The inherent drug-like properties of the pyrazolo[1,5-a]pyridine scaffold make it an attractive starting point for the discovery of modulators of other enzyme families and receptor systems.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central.
- Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies. PubMed.
- An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold. ScienceDirect.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R). Google.
- Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
- Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
- Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent cyclin-dependent kinase inhibitor (R)-roscovitine analogue. PubMed.
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal.
- Advances in Application of Pyrazolo[1,5-a]pyrimidine as Privileged Scaffold in Allosteric Modulators. Chinese Journal of Pharmaceuticals.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Pharmacological activities of pyrazolone derivatives.
- Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs.
- New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5-a][4][7][13]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective.
- Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed.
- Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506)
Sources
- 1. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Application of Pyrazolo[1,5-a]pyrimidine as Privileged Scaffold in Allosteric Modulators [cjph.com.cn]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent cyclin-dependent kinase inhibitor (R)-roscovitine analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Computational and Docking Studies of Pyrazolo[1,5-a]pyridin-3-amine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its versatile biological activities.[1][2] As a purine bioisostere, it is particularly effective as a "hinge-binding" core for kinase inhibitors, a critical class of therapeutics in oncology.[1] This guide provides a comprehensive, in-depth walkthrough of the computational methodologies employed to investigate and optimize Pyrazolo[1,5-a]pyridin-3-amine derivatives. We will move beyond a simple recitation of steps to explain the strategic rationale behind each phase of the in silico analysis—from target selection and molecular docking to post-simulation analysis and ADMET prediction. Our objective is to equip researchers with a robust framework for leveraging computational tools to accelerate the discovery of potent, selective, and viable drug candidates based on this promising scaffold.
The Strategic Imperative for In Silico Analysis
The Pyrazolo[1,5-a]pyridine core offers a rigid, planar framework that is highly amenable to chemical modification.[3] This structural feature allows it to effectively occupy the ATP-binding pocket of protein kinases, where it can form crucial hydrogen bonding interactions with the "hinge region" that connects the N- and C-terminal lobes of the enzyme.[1][4] The success of the FDA-approved RET kinase inhibitor Selpercatinib, which features this core, underscores its therapeutic potential.[1]
However, realizing this potential requires a deep understanding of the Structure-Activity Relationships (SAR) that govern a derivative's potency and selectivity.[3][5] Computational modeling and molecular docking are indispensable in this context for several reasons:
-
Rationalizing Binding: They provide a three-dimensional, atom-level hypothesis of how the ligand binds to its target, elucidating key interactions that drive affinity.
-
Guiding Synthesis: By predicting the impact of structural modifications, these studies can prioritize the synthesis of compounds with a higher probability of success, saving significant time and resources.[6]
-
De-risking Development: Early-stage in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties helps identify and filter out candidates with unfavorable pharmacokinetic or safety profiles, reducing the risk of costly late-stage failures.[7]
This guide will use Cyclin-Dependent Kinase 2 (CDK2) as a representative target, as its inhibition is a well-established anti-cancer strategy and various pyrazolo-fused heterocycles have been designed as inhibitors.[3][8]
The Computational Workflow: A Validating, Step-by-Step Protocol
A robust computational study is a self-validating system where each step logically builds upon the last. The following protocol outlines a field-proven workflow for analyzing this compound derivatives.
Caption: A validated workflow for computational drug discovery.
Experimental Protocol: Target and Ligand Preparation
Causality: The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures. This preparation phase is designed to create energetically favorable, chemically correct models of both the protein receptor and the small molecule ligand.
Step-by-Step Methodology:
-
Target Acquisition and Preparation:
-
Action: Download the crystal structure of the target protein, CDK2, complexed with a known inhibitor (e.g., PDB ID: 3DDQ) from the Protein Data Bank.[8]
-
Rationale: Using a structure that is already bound to a ligand (a "holo" structure) ensures the active site is in a relevant conformation for inhibitor binding.
-
Action: Using molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera), remove all non-essential components, including water molecules, co-solvents, and the original co-crystallized ligand.
-
Rationale: Water molecules can interfere with the docking algorithm unless their displacement is specifically being studied. The original ligand is removed to make the binding site available.
-
Action: Add hydrogen atoms to the protein structure.
-
Rationale: Crystal structures often do not resolve hydrogen positions. Adding them is critical for correctly modeling hydrogen bonds.
-
Action: Perform a constrained energy minimization of the protein structure.
-
Rationale: This step relieves any minor steric clashes or unfavorable geometries introduced during the preparation process without significantly altering the experimentally determined backbone structure.
-
-
Ligand Preparation:
-
Action: Draw the 2D structure of this compound or its derivatives using a chemical sketcher (e.g., ChemDraw, MarvinSketch).
-
Action: Convert the 2D structure into a realistic 3D conformation and assign correct protonation states at physiological pH (7.4).
-
Rationale: The 3D shape and charge of the ligand are paramount for its interaction with the protein target.
-
Action: Perform an energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Rationale: This ensures the ligand is in a low-energy, stable conformation prior to docking, preventing the introduction of artificial strain energy into the docking score.
-
Experimental Protocol: Molecular Docking
Causality: Molecular docking simulates the binding event between a ligand and a protein to predict the preferred binding orientation (pose) and the strength of the interaction (binding affinity).[6] This allows for a structure-based approach to lead optimization.
Step-by-Step Methodology:
-
Binding Site Definition:
-
Action: Define a "grid box" or "docking sphere" that encompasses the entire ATP-binding site of CDK2. The location of the co-crystallized ligand in the original PDB file is the most reliable guide for positioning this box.
-
Rationale: The search algorithm will confine its search for binding poses within this defined volume, dramatically increasing computational efficiency and focusing the simulation on the region of interest.
-
-
Execution of Docking Simulation:
-
Action: Utilize a validated docking program, such as AutoDock, GOLD, or Glide.[9][10] These programs employ a search algorithm to generate a multitude of ligand poses within the binding site and a scoring function to estimate the binding energy for each pose.
-
Rationale: Different algorithms and scoring functions have unique strengths. For kinase inhibitors, scoring functions that accurately model hydrogen bonds and hydrophobic interactions are crucial.[9]
-
Action: Run multiple independent docking simulations (e.g., 10-50 runs) for each ligand.
-
Rationale: This ensures a comprehensive exploration of the conformational space and helps verify that the algorithm consistently converges to the same low-energy binding mode.
-
-
Analysis of Docking Results:
-
Action: Cluster the resulting poses based on root-mean-square deviation (RMSD). Analyze the lowest-energy, most populated cluster.
-
Rationale: A low-energy pose that is found repeatedly across multiple runs has a higher probability of representing a true binding mode.
-
Action: Visualize the top-scoring pose within the CDK2 active site. Identify and measure key molecular interactions.
-
Rationale: This is the most critical step for generating actionable insights. The goal is to build a clear hypothesis of why the ligand is binding, which can then be used to design improved derivatives.
-
Caption: Key interactions between the scaffold and kinase active site.
Data Interpretation and Predictive Analysis
Binding Affinity and Interaction Analysis
The output from a docking simulation is rich with quantitative and qualitative data. A hypothetical analysis for our lead compound is summarized below.
| Compound | Docking Score (kcal/mol) | Key H-Bond Interactions (Hinge Region) | Key Hydrophobic Interactions |
| This compound | -8.5 | Pyrazole N-H with LEU83 backbone C=O; Pyridine N with GLU81 backbone N-H | Phenyl ring with ILE10, VAL18, PHE80 |
| Reference Inhibitor | -9.2 | Similar to lead | Additional contacts in solvent-exposed region |
This analysis suggests that the core scaffold effectively engages the critical hinge residues, validating its choice as a kinase inhibitor template. The slightly lower score compared to a known inhibitor might indicate opportunities for optimization, such as adding substituents to engage the hydrophobic pocket more effectively or to form additional interactions in other regions of the active site.
In Silico ADMET Profiling
Experimental Protocol: ADMET Prediction
-
Action: Submit the 3D structure of this compound to a comprehensive ADMET prediction platform (e.g., ADMET-AI, pkCSM, ADMET Predictor®).[12][13]
-
Rationale: These platforms use machine learning models trained on large datasets of experimental results to predict a wide range of pharmacokinetic and toxicological properties.[11][13]
-
Action: Analyze the output, paying close attention to Lipinski's Rule of Five, solubility, permeability, and potential toxicity flags.
-
Rationale: This analysis identifies potential liabilities that may need to be addressed through chemical modification in subsequent design cycles.
Predicted ADMET Properties (Hypothetical Data)
| Property | Predicted Value | Acceptable Range | Assessment |
| Molecular Weight | 210.25 g/mol | < 500 | Pass |
| LogP (Lipophilicity) | 2.1 | -0.4 to 5.6 | Pass |
| H-Bond Donors | 2 | ≤ 5 | Pass |
| H-Bond Acceptors | 3 | ≤ 10 | Pass |
| Aqueous Solubility (LogS) | -2.5 | > -4.0 | Good |
| Caco-2 Permeability | High | High | Good |
| hERG Inhibition | Low Risk | Low Risk | Good |
| Ames Mutagenicity | Non-mutagen | Non-mutagen | Good |
The results suggest our lead compound possesses a favorable drug-like profile, making it a strong starting point for an optimization campaign.
Conclusion and Future Directions
This guide has detailed a comprehensive and scientifically rigorous workflow for the computational analysis of this compound, a promising scaffold for kinase inhibitor development. By integrating molecular docking to understand target engagement and in silico profiling to predict ADMET properties, researchers can establish a robust SAR model. This model serves as the foundation for a rational, hypothesis-driven drug design strategy, ultimately accelerating the journey from initial hit to viable clinical candidate. The insights gained from these computational studies are critical for prioritizing synthetic efforts and designing next-generation derivatives with enhanced potency, selectivity, and superior pharmacokinetic profiles.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. (2012). PubMed.
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (n.d.). NIH.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central.
- Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (n.d.).
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.). NIH.
- Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. (2021). PubMed.
- Modified AutoDock for accurate docking of protein kinase inhibitors. (n.d.).
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- ADMET Predictor® - Simulations Plus. (n.d.).
- ADMET Predictive Models | AI-Powered Drug Discovery. (2025). Aurigene Pharmaceutical Services.
- ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin.
- ADMET-AI. (n.d.). admet-ai.com.
- ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. (2024). Portal.
- Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a comput
- Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. (2025).
- Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. (n.d.). NIH.
- Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. (2025). PubMed Central.
- Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. (2022).
- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). Frontiers.
- Design, synthesis and molecular docking of novel pyrazolo[1,5-a][3][4][15]triazine derivatives as CDK2 inhibitors. (2019). PubMed.
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 7. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 8. Design, synthesis and molecular docking of novel pyrazolo[1,5-a][1,3,5]triazine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 10. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 11. ADMET Predictive Models | AI-Powered Drug Discovery | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 13. ADMET-AI [admet.ai.greenstonebio.com]
- 14. portal.valencelabs.com [portal.valencelabs.com]
In vitro evaluation of Pyrazolo[1,5-a]pyridin-3-amine cytotoxicity
The in vitro evaluation of cytotoxicity is a critical decision-making point in drug discovery. By integrating data from metabolic, membrane integrity, and apoptosis assays, a comprehensive profile of this compound can be established. An ideal candidate would demonstrate potent cytotoxicity against a range of cancer cell lines (low IC₅₀ values) while exhibiting significantly lower toxicity towards normal cells (high IC₅₀ value), indicating a favorable therapeutic window. Evidence of apoptosis induction through caspase activation would further strengthen its profile as a potential anticancer agent. This robust, multi-faceted approach ensures that only the most promising and safest compounds are advanced into more complex and costly preclinical and clinical studies. [32][33]
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central. [Link]
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. [Link]
- The discovery of new cytotoxic pyrazolopyridine deriv
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
- Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. [Link]
- Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. [Link]
- How to Analyse MTT/MTS Assay Data and IC50 using Excel - YouTube. [Link]
- LDH Assay - Cell Biologics Inc. [Link]
- Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed. [Link]
- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
- MTT Assay - Protocols.io. [Link]
- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity | Scilit. [Link]
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. [Link]
- Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. [Link]
- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC - PubMed Central. [Link]
- New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition - RSC Publishing. [Link]
- What cell line should I choose for citotoxicity assays?
- Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. [Link]
- Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents | Scilit. [Link]
- Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC - NIH. [Link]
- What statistical analysis should I pursue with a study of cytotoxic effects using
- Assessing how in vitro assay types predict in vivo toxicology d
- Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space - Dataset - C
- Pyrazolo[1,5-a]t[15][23][25]riazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. [Link]
- Cancer Cell Lines for Drug Discovery and Development - AACR Journals. [Link]
- Cell Cytotoxicity Screening & Profiling Services - BPS Bioscience. [Link]
- In vitro cytotoxicity testing: Biological and st
- Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC - NIH. [Link]
- ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. [Link]
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kosheeka.com [kosheeka.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. catalog.data.gov [catalog.data.gov]
- 9. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cellbiologics.com [cellbiologics.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. In vitro cytotoxicity testing: Biological and statistical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
One-Pot Synthesis of Pyrazolo[1,5-a]pyridin-3-amine Derivatives: A Detailed Methodological Guide
An Application Note for Researchers and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] These derivatives exhibit a wide range of pharmacological activities, including applications in the treatment of neurological disorders, cancer, and inflammatory conditions, often acting as potent kinase inhibitors.[1][3][4][5][6] Their rigid, planar structure and versatile substitution patterns make them ideal candidates for drug design and discovery.[7]
This guide provides a detailed overview of a highly efficient, one-pot synthetic strategy for preparing polysubstituted pyrazolo[1,5-a]pyridine derivatives. We will delve into the scientific rationale behind the chosen methodology, present a robust experimental protocol, and offer insights grounded in established research to ensure reproducibility and success.
Scientific Rationale and Mechanistic Overview
The synthesis of the pyrazolo[1,5-a]pyridine core can be achieved through several elegant strategies, most notably via [3+2] cycloaddition reactions or cross-dehydrogenative coupling (CDC).[8][9][10] The method detailed here focuses on an acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling, a modern approach lauded for its efficiency, high atom economy, and environmentally friendly characteristics.[4][8]
This reaction involves the condensation of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds (such as β-ketoesters or β-diketones). The proposed mechanism proceeds through the following key stages:
-
Oxidative C-C Bond Formation: Acetic acid promotes an oxidative C(sp³)–C(sp²) dehydrogenative coupling between the active methylene group of the 1,3-dicarbonyl compound and the pyridine ring of the N-amino-2-iminopyridine. Molecular oxygen (from the air) serves as a green and sustainable oxidant in this process.[4][8]
-
Intramolecular Cyclization: Following the initial C-C bond formation, an intramolecular cyclization occurs. The exocyclic amino group of the pyridine intermediate attacks one of the carbonyl groups of the dicarbonyl moiety.
-
Dehydrative Aromatization: The final step involves a dehydration reaction, which leads to the formation of the stable, aromatic pyrazolo[1,5-a]pyridine ring system.
This one-pot approach is advantageous as it avoids the need for pre-functionalization of starting materials and eliminates the isolation of intermediates, thereby streamlining the synthetic process and often improving overall yields.[8]
Caption: Figure 1. High-level workflow for the one-pot synthesis.
Detailed Experimental Protocol
This protocol is adapted from the efficient synthesis of 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester, as demonstrated in the literature.[4][8]
Materials and Reagents
-
N-amino-2-imino-pyridine derivative (e.g., 7-Amino-6-cyano-5-phenyl-1,2-dihydropyridin-2-imine): 1.0 mmol
-
1,3-Dicarbonyl compound (e.g., Ethyl acetoacetate): 1.0 mmol
-
Glacial Acetic Acid (HOAc)
-
Ethanol (EtOH)
-
Dioxane (for recrystallization, if needed)
-
Deionized Water
Equipment
-
Round-bottom flask (25 mL) with reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC plates (for reaction monitoring)
-
Melting point apparatus
-
NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer for characterization
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL round-bottom flask, add the N-amino-2-imino-pyridine derivative (1.0 mmol, 1.0 eq) and the 1,3-dicarbonyl compound (1.0 mmol, 1.0 eq).
-
Solvent Addition: Add glacial acetic acid (5.0 mL) to the flask. The acetic acid acts as both the solvent and the reaction promoter.[4][8]
-
Reaction Conditions: Equip the flask with a reflux condenser and place it in a pre-heated heating mantle. Heat the reaction mixture to reflux (approximately 120-130 °C) with continuous stirring. The reaction is conducted under an air atmosphere, which provides the necessary molecular oxygen for the oxidative coupling.[4][8]
-
Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically requires several hours).
-
Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form.
-
Filtration: Pour the cooled mixture into ice-cold water (approx. 20 mL) to ensure complete precipitation of the product. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid thoroughly with water and then with a small amount of cold ethanol to remove residual acetic acid and other impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/dioxane mixture, to yield the pure pyrazolo[1,5-a]pyridine derivative as a crystalline solid.[8]
-
Characterization: Dry the purified product under vacuum. Characterize the compound using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, comparing the data with reported values.[4][8]
Caption: Figure 2. Proposed mechanistic pathway.
Data Summary: Representative Pyrazolo[1,5-a]pyridine Derivatives
The following table summarizes the synthesis of various derivatives using the described one-pot cross-dehydrogenative coupling method, showcasing the versatility and efficiency of the protocol.
| Compound ID | R¹ (at C2) | R² (at C5) | Yield (%) | M.p. (°C) | Reference |
| 4a | -CH₃ | -C₆H₅ | 94% | 228–229 | [4][8] |
| 4c | -CH₃ | -C₆H₄(4-OCH₃) | 88% | 215–216 | [4][8] |
| 4d | -CH₃ | -C₆H₄(4-Cl) | 90% | 245–246 | [4][8] |
| 4g | -C₆H₅ | -C₆H₅ | 82% | 201–202 | [4][8] |
| 4h | -C₆H₅ | -C₆H₄(4-CH₃) | 87% | 273–274 | [4][8] |
| 4n | -CH₂CH₃ | -C₆H₄(4-CH₃) | 91% | 220–221 | [4][8] |
| 4o | -CH₂CH₃ | -C₆H₄(4-OCH₃) | 84% | 198–199 | [4][8] |
All compounds are 7-Amino-6-cyano-3-(ethoxycarbonyl)pyrazolo[1,5-a]pyridine derivatives, with variations at positions C2 and C5.
Conclusion
The one-pot synthesis of pyrazolo[1,5-a]pyridin-3-amine derivatives via acetic acid and oxygen-promoted cross-dehydrogenative coupling represents a powerful and practical tool for medicinal chemists and drug development professionals. This method provides rapid access to a diverse library of these valuable heterocyclic compounds in high yields. The operational simplicity, use of readily available reagents, and adherence to green chemistry principles make this protocol highly attractive for both academic research and industrial applications.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.
- Al-Mousawi, S. M., El-Apasery, M. A., & Moustafa, A. H. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega.
- El-Sayed, N. N. E., Al-Mousawi, S. M., El-Apasery, M. A., & Moustafa, A. H. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
- El-Sayed, N. N. E., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
- [BMIM]OAc promoted one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5-ones and their antimicrobial activity. RSC Publishing.
- Abdelhamid, A. O., et al. (2015). Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5- a ]pyrimidines, Azolo[3,4- d ]pyridiazines, and Thieno[2,3- b ]pyridines Containing Triazole Moiety. ResearchGate.
- Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][3][8][11]triazines. MDPI.
- Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. ACS Publications.
- Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ResearchGate.
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate.
- Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central.
- Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI.
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Journal of the Serbian Chemical Society.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central.
Sources
- 1. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Microwave-Assisted Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: A Modern Protocol for Accelerated Drug Discovery
An Application Note for Medicinal and Process Chemists
Abstract
The Pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Traditional synthetic methods, however, often require long reaction times and harsh conditions, creating a bottleneck in the drug discovery pipeline. This application note details the principles and protocols for the microwave-assisted organic synthesis (MAOS) of functionalized Pyrazolo[1,5-a]pyridines. By leveraging the unique energy transfer mechanism of microwave irradiation, this approach offers dramatic reductions in reaction time, improved yields, and aligns with the principles of green chemistry.[1][2][3] We provide a comprehensive overview of the synthetic strategy, a detailed step-by-step protocol for a model reaction, and a discussion of the reaction's scope, demonstrating its utility for the rapid generation of compound libraries for drug development professionals.
The Rationale for Microwave-Assisted Synthesis
The Pyrazolo[1,5-a]pyridine scaffold is a cornerstone in the development of treatments for a range of diseases, including cancer and neurological disorders.[4] The efficiency of synthesizing diverse analogues of this core structure is therefore critical. Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, moving beyond a simple alternative to conventional heating to become an enabling technology for modern drug discovery.[5][6]
Mechanism: Volumetric vs. Conduction Heating
Unlike conventional heating methods that rely on conduction and convection to transfer energy from an external source to the bulk of the reaction mixture, microwave irradiation energizes the system volumetrically and instantaneously.[2][3] This is achieved through dielectric heating, where polar molecules or ions in the reaction mixture align with the rapidly oscillating electric field of the microwave. This rapid reorientation generates friction, leading to a swift and uniform increase in temperature throughout the sample.[2] This fundamental difference eliminates the thermal gradient issues common in conventional heating and allows for precise temperature control, often leading to cleaner reactions with fewer side products.[1][2]
Key Advantages for Heterocycle Synthesis
The application of microwave energy to the synthesis of nitrogen-containing heterocycles like Pyrazolo[1,5-a]pyridines provides several distinct advantages:
-
Accelerated Reaction Times: Reactions that take several hours or even days under conventional reflux can often be completed in minutes.[5][7]
-
Enhanced Yields and Purity: The rapid and uniform heating minimizes the formation of thermal degradation byproducts, leading to cleaner reaction profiles and higher isolated yields.[1][3]
-
Energy Efficiency: Shorter reaction times and direct energy transfer make MAOS a greener and more energy-efficient technology.[2]
-
Reproducibility: Modern monomode microwave reactors offer precise control over temperature, pressure, and power, ensuring high reproducibility for library synthesis and process scale-up.[5]
Synthetic Strategy: Oxidative [3+2] Cycloaddition
A robust and versatile method for constructing the Pyrazolo[1,5-a]pyridine scaffold is the oxidative [3+2] cycloaddition between N-aminopyridinium salts and electron-deficient alkenes, such as α,β-unsaturated carbonyl compounds.[8] This metal-free approach proceeds under mild conditions and is highly amenable to microwave acceleration.
The mechanism involves the initial oxidation of an N-aminopyridine to generate a reactive N-aminopyridinium ylide intermediate. This 1,3-dipole then undergoes a cycloaddition reaction with the alkene. The resulting cycloadduct subsequently undergoes oxidative aromatization to furnish the final, stable Pyrazolo[1,5-a]pyridine product. The use of microwave irradiation can significantly expedite both the ylide formation and the subsequent cycloaddition/aromatization steps.
Detailed Experimental Protocol
This section provides a representative, step-by-step protocol for the synthesis of a model compound, ethyl 2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylate.
Objective: To synthesize a functionalized Pyrazolo[1,5-a]pyridine via microwave-assisted oxidative [3+2] cycloaddition.
Materials and Equipment
-
Reagents: 1-Amino-2-phenylpyridinium iodide, ethyl acetoacetate, (Diacetoxyiodo)benzene (PIDA), Potassium carbonate (K₂CO₃).
-
Solvent: N-Methyl-2-pyrrolidone (NMP).
-
Equipment: Monomode microwave synthesizer (e.g., CEM Discover, Biotage Initiator), 10 mL microwave reaction vial, magnetic stir bar, rotary evaporator, silica gel for column chromatography.
Step-by-Step Procedure
-
Vial Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 1-amino-2-phenylpyridinium iodide (1.0 mmol, 1.0 eq), ethyl acetoacetate (1.2 mmol, 1.2 eq), (Diacetoxyiodo)benzene (PIDA) (1.1 mmol, 1.1 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Scientist's Note: Potassium carbonate acts as a base to facilitate the formation of the ylide and neutralize any acid generated during the reaction. PIDA serves as the oxidant required for the cycloaddition pathway.[8]
-
-
Solvent Addition: Add 4 mL of N-Methyl-2-pyrrolidone (NMP) to the vial.
-
Scientist's Note: NMP is an excellent solvent for microwave synthesis due to its high boiling point and strong dielectric properties, allowing it to absorb microwave energy efficiently and reach high temperatures safely under pressure.
-
-
Microwave Irradiation: Seal the vial with a septum cap and place it in the cavity of the microwave synthesizer. Irradiate the mixture under the following conditions:
-
Temperature: 140 °C (hold time)
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Power: Dynamic (200 W max)
-
Stirring: High
-
Scientist's Note: The reaction is temperature-driven. A hold time of 15 minutes at 140 °C is typically sufficient for the reaction to reach completion, a significant improvement over hours of conventional refluxing.[7]
-
-
Work-up: After the reaction is complete and the vial has cooled to room temperature, dilute the reaction mixture with 20 mL of ethyl acetate and 20 mL of water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with 15 mL of ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. Purify the resulting crude residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS) to confirm its identity and purity. The expected yield for this model reaction is typically in the range of 75-85%.
Reaction Scope and Versatility
The true power of this microwave-assisted protocol lies in its versatility. A wide array of functional groups can be incorporated into the Pyrazolo[1,5-a]pyridine scaffold by simply varying the starting N-aminopyridine and the alkene coupling partner. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
| Entry | N-Aminopyridine Substituent (R¹) | Alkene Substituents (R², R³) | Time (min) | Temp (°C) | Yield (%) |
| 1 | 2-Phenyl | R²=Me, R³=CO₂Et | 15 | 140 | 82 |
| 2 | 2-Chloro | R²=Me, R³=CO₂Et | 20 | 140 | 75 |
| 3 | 2-Methyl | R²=Ph, R³=COMe | 15 | 150 | 78 |
| 4 | Unsubstituted | R²=Ph, R³=CN | 20 | 150 | 68 |
| 5 | 2-Phenyl | R²=Ph, R³=COPh | 15 | 140 | 85 |
Table 1. Examples of functionalized Pyrazolo[1,5-a]pyridines synthesized via the microwave protocol. Conditions are representative and may require optimization for specific substrates.
Safety and Troubleshooting
-
Safety: Microwave synthesis involves heating solvents above their atmospheric boiling points, leading to high pressures. Always use certified microwave reaction vials and never exceed the recommended solvent volume. Ensure the microwave synthesizer's pressure and temperature sensors are functioning correctly.
-
Troubleshooting:
-
Low Yield: If the yield is low, ensure all reagents are pure and dry. Consider increasing the reaction time or temperature in small increments (e.g., 5 minutes or 10 °C).
-
Incomplete Reaction: If starting material remains, it may indicate insufficient heating. Confirm the chosen solvent is polar enough for efficient microwave absorption or increase the target temperature.
-
Side Product Formation: If significant side products are observed, consider lowering the reaction temperature to improve selectivity.
-
Conclusion
Microwave-assisted organic synthesis represents a paradigm shift in the preparation of medicinally relevant heterocycles.[6] The protocol described herein for the synthesis of functionalized Pyrazolo[1,5-a]pyridines is rapid, efficient, and highly versatile. By dramatically reducing reaction times from hours to minutes, this method accelerates the design-make-test-analyze cycle that is fundamental to modern drug discovery, empowering researchers to explore chemical space more effectively and advance promising candidates with greater speed.[7][9]
References
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Microwave assisted synthesis of five membered nitrogen heterocycles. PubMed Central.
- Microwave-Assisted Synthesis of Heterocyclic Drug Candidates: A Green Chemistry Perspective. Eduzone.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing.
- Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines.
- Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences.
- Microwave-induced synthesis of bioactive nitrogen heterocycles. EurekAlert!.
- Recent Advances in the Synthesis of Functionalized Pyrazolo [1,5-a]pyrimidines via C–H Functionaliz
- Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. Wiley Online Library.
- A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1][7][10]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as vers
- Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][2][5][10]triazines. MDPI.
- Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub.
- Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][7][10]triazine and Imidazo[2,1-c][1, - ResearchG
- Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][7][10]triazine and Imidazo[2,1-c][1,2,4. Bentham Science.
- Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
- Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
- Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][2][5][10]triazines. Semantic Scholar. rXlfiKEaZSw==)
Sources
- 1. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eduzonejournal.com [eduzonejournal.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 6. Microwave-induced synthesis of bioactive nitrogen heterocycles | EurekAlert! [eurekalert.org]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling in Pyrazolo[1,5-a]pyridine Synthesis
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine nucleus is a privileged heterocyclic motif, serving as a cornerstone in medicinal chemistry and drug development.[1][2] Its structural architecture, a fusion of pyrazole and pyridine rings, allows it to act as a bioisostere for purines and other endogenous ligands, enabling interaction with a wide array of biological targets. This has led to the discovery of pyrazolo[1,5-a]pyridine derivatives with a broad spectrum of pharmacological activities, including anti-inflammatory, anxiolytic, sedative, anti-cancer, and antiviral properties. Notable examples include the sedative agent Indiplon and the p38 kinase inhibitor Reversan.[1]
The extensive therapeutic potential of this scaffold has fueled a demand for efficient and versatile synthetic methodologies for its construction and functionalization. Palladium-catalyzed cross-coupling reactions have emerged as a paramount tool in this endeavor, offering unparalleled precision and functional group tolerance for the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth exploration of various palladium-catalyzed strategies for the synthesis and derivatization of pyrazolo[1,5-a]pyridines, complete with detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Strategic Approaches to Pyrazolo[1,5-a]pyridine Functionalization
The strategic application of palladium-catalyzed cross-coupling reactions allows for the late-stage functionalization of the pyrazolo[1,5-a]pyridine core, a crucial aspect in the generation of compound libraries for structure-activity relationship (SAR) studies. The primary prerequisite for these reactions is the presence of a handle, typically a halogen (I, Br, Cl) or a triflate, on the pyrazolo[1,5-a]pyridine ring. The choice of the specific cross-coupling reaction dictates the nature of the substituent to be introduced.
Herein, we will delve into the practical application of several key palladium-catalyzed cross-coupling reactions for the functionalization of the pyrazolo[1,5-a]pyridine scaffold, including Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. Additionally, we will explore the more recent and atom-economical approach of direct C-H activation.
Visualizing the Catalytic Cycles: A Mechanistic Overview
A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimizing these transformations. The following diagrams, rendered in DOT language, illustrate the generalized catalytic cycles for the key palladium-catalyzed cross-coupling reactions discussed in this guide.
Diagram 1: Generalized Suzuki-Miyaura Coupling Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction. [3][4]
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C(sp²)-C(sp²) bonds, making it an ideal choice for introducing aryl and heteroaryl substituents onto the pyrazolo[1,5-a]pyridine core. [5][6]The reaction typically involves the coupling of a halo-pyrazolo[1,5-a]pyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Expertise & Experience: Causality Behind Experimental Choices
-
Palladium Catalyst: The choice of the palladium source and ligand is critical. For many applications, commercially available pre-catalysts like Pd(PPh₃)₄ or catalyst systems generated in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., PPh₃, XPhos) are effective. The ligand's steric and electronic properties influence the efficiency of the oxidative addition and reductive elimination steps. [5][7]* Base: A base is required to activate the boronic acid partner for transmetalation. Inorganic bases such as Na₂CO₃, K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield, and is often substrate-dependent.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is frequently employed to dissolve both the organic and inorganic reagents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Halo-pyrazolo[1,5-a]pyridines
This protocol provides a general guideline for the Suzuki-Miyaura coupling of a halo-pyrazolo[1,5-a]pyridine with an arylboronic acid.
Materials:
-
Halo-pyrazolo[1,5-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Dioxane/Water, 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add the halo-pyrazolo[1,5-a]pyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Halide Position | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3-Bromo | p-Methoxyphenylboronic acid | XPhosPdG2/XPhos (5) | K₃PO₄ (2) | Dioxane/H₂O | 110 | 89 | [5] |
| 2 | 5-Chloro | Indole-4-boronic acid pinacol ester | Pd(dppf)Cl₂ (10) | Na₂CO₃ (2) | DME | 120 | 83 | [6] |
| 3 | 7-Iodo | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 85 | [8] |
II. Stille and Negishi Couplings: Alternative C-C Bond Formations
While the Suzuki-Miyaura coupling is highly versatile, Stille and Negishi couplings offer valuable alternatives, particularly when dealing with sensitive functional groups or when the corresponding boronic acids are unstable.
-
Stille Coupling: This reaction utilizes organostannanes as the coupling partners. A key advantage is the stability and tolerance of organostannanes to a wide range of functional groups. However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks. [9][10]* Negishi Coupling: This coupling employs organozinc reagents, which are highly reactive and often provide excellent yields under mild conditions. The organozinc reagents are typically prepared in situ from the corresponding organohalide. [8][11]
Protocol 2: General Procedure for Stille Coupling
Materials:
-
Halo-pyrazolo[1,5-a]pyridine (1.0 equiv)
-
Organostannane (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Solvent (e.g., Toluene, DMF)
-
Inert atmosphere
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the halo-pyrazolo[1,5-a]pyridine and palladium catalyst in the solvent.
-
Add the organostannane reagent.
-
Heat the mixture (typically 80-120 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction and quench with a saturated aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture through celite, and extract the filtrate with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify by column chromatography.
III. Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for installing alkynyl groups onto the pyrazolo[1,5-a]pyridine scaffold. [12][13]This reaction involves the coupling of a halo-pyrazolo[1,5-a]pyridine with a terminal alkyne, co-catalyzed by palladium and copper(I) salts in the presence of a base.
Expertise & Experience: Key Considerations for Sonogashira Coupling
-
Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst and is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the HX byproduct and facilitate the deprotonation of the terminal alkyne.
-
Atmosphere: The reaction is sensitive to oxygen, which can lead to the homocoupling of the terminal alkyne (Glaser coupling). Therefore, maintaining an inert atmosphere is critical. [14]
Protocol 3: General Procedure for Sonogashira Coupling
Materials:
-
Halo-pyrazolo[1,5-a]pyridine (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., Et₃N, 2-3 equiv)
-
Solvent (e.g., THF, DMF)
-
Inert atmosphere
Procedure:
-
To a flame-dried reaction vessel, add the halo-pyrazolo[1,5-a]pyridine, palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent, followed by the amine base and the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Quench the reaction with water or saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the residue by column chromatography.
IV. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl pyrazolo[1,5-a]pyridines. [3][4]This reaction involves the palladium-catalyzed coupling of a halo-pyrazolo[1,5-a]pyridine with a primary or secondary amine in the presence of a strong base.
Expertise & Experience: Navigating Buchwald-Hartwig Amination
-
Ligand Selection: The choice of phosphine ligand is paramount for a successful Buchwald-Hartwig amination. Bulky, electron-rich ligands such as Xantphos, RuPhos, or Josiphos are often required to promote the reductive elimination step and prevent β-hydride elimination. [15]* Base: A strong, non-nucleophilic base is necessary to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most commonly used base. Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) can also be employed. [4]* Substrate Scope: This reaction is compatible with a wide range of amines, including anilines, alkylamines, and various nitrogen-containing heterocycles.
Protocol 4: General Procedure for Buchwald-Hartwig Amination
Materials:
-
Halo-pyrazolo[1,5-a]pyridine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.2-2.0 equiv)
-
Solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a flame-dried reaction vessel.
-
Add the solvent, followed by the halo-pyrazolo[1,5-a]pyridine and the amine.
-
Seal the vessel and heat the reaction mixture (typically 80-110 °C) until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography.
V. Direct C-H Activation/Arylation: An Atom-Economical Approach
Direct C-H activation/arylation has emerged as a more sustainable and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. [1][2]In this approach, a C-H bond on the pyrazolo[1,5-a]pyridine ring is directly coupled with an aryl halide.
Expertise & Experience: Insights into C-H Activation
-
Regioselectivity: Controlling the regioselectivity of C-H activation can be challenging. On the pyrazolo[1,5-a]pyridine scaffold, the C3 and C7 positions are often the most reactive. The choice of catalyst, ligand, and additives can influence the site of functionalization. [1]* Oxidant/Additive: These reactions often require an additive, such as a silver or copper salt, which can act as an oxidant or a Lewis acid to facilitate the C-H activation step. [1][16]
Protocol 5: General Procedure for Palladium-Catalyzed Direct C-H Arylation
Materials:
-
Pyrazolo[1,5-a]pyridine (1.0 equiv)
-
Aryl halide (1.5-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%)
-
Ligand (optional, e.g., PPh₃, 1,10-phenanthroline)
-
Additive/Base (e.g., Ag₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., DMA, Toluene)
-
Inert atmosphere
Procedure:
-
To a reaction tube, add the pyrazolo[1,5-a]pyridine, aryl halide, palladium catalyst, ligand (if used), and additive/base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent.
-
Seal the tube and heat the reaction mixture to a high temperature (typically 110-165 °C).
-
After completion, cool the reaction and dilute with an organic solvent.
-
Filter the mixture to remove inorganic salts.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Conclusion
Palladium-catalyzed cross-coupling reactions represent a powerful and indispensable toolkit for the synthesis and functionalization of the medicinally important pyrazolo[1,5-a]pyridine scaffold. The choice of a specific methodology depends on the desired transformation, the nature of the substrates, and the required functional group tolerance. By understanding the underlying principles and carefully selecting the reaction parameters as detailed in these application notes, researchers can efficiently generate diverse libraries of pyrazolo[1,5-a]pyridine derivatives for drug discovery and development programs.
References
- Effective and Variable Functionalization of Pyrazolo[1,5-a]pyridines Involving Palladium-Catalyzed Coupling Reactions.
- Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5- a ]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors.
- A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides.
- Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds.
- Palladium-Catalyzed Direct Arylations of 1,2-Azolo[1,5- a ]pyridines using Copper(I) Chloride as a Lewis Acid Activator and the Synthesis of 2,6-Disubstituted Pyridines.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
- Stille Coupling. NROChemistry. [Link]
- Buchwald–Hartwig amin
- Palladium-catalyzed regioselective direct CeH arylation of pyrazolo[3,4-d]pyrimidines. ScienceDirect. [Link]
- Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines.
- Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metal
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives.
- Buchwald-Hartwig Amin
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Thieme. [Link]
- Sonogashira coupling. Wikipedia. [Link]
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. MIT Open Access Articles. [Link]
- Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- Buchwald-Hartwig Amin
- Development of a Negishi cross coupling process. American Chemical Society. [Link]
- Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Stille Coupling. Chemistry LibreTexts. [Link]
- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- Sonogashira Coupling Reaction with Diminished Homocoupling.
- Stille reaction. Wikipedia. [Link]
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines.
- Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]
- Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. MIT Open Access Articles. [Link]
- The Mechanisms of the Stille Reaction. University of Windsor. [Link]
- Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. depts.washington.edu [depts.washington.edu]
- 15. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of Pyrazolo[1,5-a]pyridine Derivatives as PI3K Kinase Inhibitors
Introduction: The Critical Role of the PI3K/AKT Pathway and the Promise of Pyrazolo[1,5-a]pyridine Inhibitors
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a pivotal intracellular cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent oncogenic event across a spectrum of human cancers, making it a highly attractive target for therapeutic intervention.[1] The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[1] Four isoforms of the p110 catalytic subunit exist: p110α, p110β, p110γ, and p110δ. While p110α and p110β are ubiquitously expressed, p110γ and p110δ are found predominantly in hematopoietic cells.[2] This differential expression provides an opportunity for the development of isoform-selective inhibitors with potentially improved therapeutic windows.
The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds have emerged as promising cores for the development of potent and selective PI3K inhibitors.[3][4][5] Structure-activity relationship (SAR) studies have demonstrated that modifications to these bicyclic systems can significantly influence their potency and selectivity against different PI3K isoforms.[3][4][5] For instance, certain pyrazolo[1,5-a]pyridine derivatives have been shown to exhibit selectivity for the p110α isoform, while others target p110γ/δ.[4][6] The exploration of various substitutions on this core, such as the introduction of amine functionalities, is a key strategy in the design of next-generation PI3K inhibitors. While specific data on Pyrazolo[1,5-a]pyridin-3-amine as a PI3K inhibitor is not extensively documented in publicly available literature, the broader class of pyrazolo[1,5-a]pyridine derivatives has shown significant promise. These application notes provide a comprehensive guide for researchers on the biochemical and cellular characterization of novel pyrazolo[1,5-a]pyridine-based compounds as potential PI3K inhibitors.
Mechanism of Action: Targeting the ATP-Binding Site of PI3K
Pyrazolo[1,5-a]pyrimidine-based inhibitors typically function as ATP-competitive inhibitors.[7] They are designed to occupy the ATP-binding pocket of the PI3K catalytic subunit, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] The formation of hydrogen bonds between the inhibitor and key amino acid residues in the hinge region of the kinase domain, such as Val-828 (in PI3Kδ), is crucial for potent inhibition.[2][8] The selectivity of these inhibitors for different PI3K isoforms can be influenced by interactions with non-conserved residues within the active site and adjacent hydrophobic pockets.[9]
Visualizing the PI3K/AKT Signaling Pathway
Caption: The PI3K/AKT signaling cascade and the point of inhibition.
Biochemical Characterization of Pyrazolo[1,5-a]pyridine Derivatives
The initial evaluation of a novel compound involves determining its in vitro potency and selectivity against the target kinase(s). Homogeneous time-resolved fluorescence (HTRF) assays, such as the LanthaScreen™ Eu Kinase Binding Assay, are robust and high-throughput methods for quantifying inhibitor binding to the kinase active site.
Protocol 1: LanthaScreen™ Eu Kinase Binding Assay for PI3K Isoforms
This protocol outlines the determination of the IC50 value of a test compound (e.g., a Pyrazolo[1,5-a]pyridine derivative) against a specific PI3K isoform. The assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the inhibitor.[10][11]
Materials:
-
PI3K enzyme (e.g., recombinant human PI3Kα, β, γ, or δ)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Assay Buffer
-
Test Compound (solubilized in 100% DMSO)
-
384-well, low-volume, black assay plates
-
TR-FRET compatible plate reader
Experimental Workflow:
Caption: Workflow for the LanthaScreen™ PI3K Kinase Binding Assay.
Step-by-Step Procedure:
-
Compound Dilution: a. Prepare a serial dilution of the test compound in 100% DMSO. b. From this, create a 3X intermediate dilution series in the appropriate kinase buffer.
-
Reagent Preparation (at 3X final concentration): a. Kinase/Antibody Mixture: Dilute the PI3K enzyme and the Eu-labeled anti-tag antibody in kinase buffer to 3X the final desired concentration.[8] b. Tracer Solution: Dilute the Alexa Fluor™ 647-labeled tracer in kinase buffer to 3X the final desired concentration. The optimal tracer concentration is typically near its Kd for the kinase.
-
Assay Assembly: a. To the wells of a 384-well plate, add 5 µL of the 3X test compound dilutions. Include wells with DMSO only for no-inhibitor (high FRET) and buffer only for background controls. b. Add 5 µL of the 3X Kinase/Antibody mixture to each well.[8] c. Add 5 µL of the 3X Tracer solution to each well.[8] d. The final volume in each well will be 15 µL.
-
Incubation and Measurement: a. Cover the plate and incubate for 1 hour at room temperature, protected from light. b. Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.[11]
-
Data Analysis: a. Calculate the emission ratio (665 nm / 615 nm) for each well. b. Plot the emission ratio against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Expected Results:
| PI3K Isoform | Example IC50 (nM) for a Pyrazolo[1,5-a]pyridine Derivative |
| p110α | 0.9[4] |
| p110β | >1000 |
| p110γ | 9.1 (for a pyrazolopyridine derivative)[6] |
| p110δ | 4.0 (for a pyrazolopyridine derivative)[6] |
Note: The table presents example data from the literature for compounds within the broader pyrazolo[1,5-a]pyridine class and is for illustrative purposes. Actual values will be compound-specific.
Cellular Characterization of Pyrazolo[1,5-a]pyridine Derivatives
Demonstrating that a compound inhibits the PI3K pathway in a cellular context is a critical next step. This is typically achieved by measuring the phosphorylation of downstream effectors, with the phosphorylation of AKT at Serine 473 (p-AKT Ser473) being a primary and reliable biomarker of PI3K pathway activity.[4][6] Western blotting is the gold-standard method for this analysis.[6]
Protocol 2: Western Blot Analysis of p-AKT (Ser473) Inhibition
This protocol describes how to assess the ability of a Pyrazolo[1,5-a]pyridine derivative to inhibit growth factor-induced AKT phosphorylation in a cancer cell line.
Materials:
-
Cancer cell line with an active PI3K pathway (e.g., MCF-7, PC-3, HCT-116)
-
Cell culture medium and supplements
-
Test Compound (solubilized in DMSO)
-
Growth factor (e.g., Insulin, IGF-1, PDGF)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[6]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking Buffer (e.g., 5% BSA or non-fat dry milk in TBST)[6]
-
Primary Antibodies:
-
Rabbit anti-p-AKT (Ser473)
-
Rabbit or Mouse anti-total AKT
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated anti-rabbit or anti-mouse secondary antibody[6]
-
Enhanced Chemiluminescence (ECL) substrate[6]
-
Chemiluminescence imaging system
Step-by-Step Procedure:
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency. b. Serum-starve the cells for 12-24 hours to reduce basal p-AKT levels. c. Pre-treat the cells with various concentrations of the test compound (and a vehicle control) for 1-2 hours. d. Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-20 minutes to induce AKT phosphorylation.
-
Cell Lysis and Protein Quantification: a. Place plates on ice and wash cells once with ice-cold PBS.[6] b. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[6] c. Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C to pellet cell debris.[6] d. Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer. b. Denature samples by boiling for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. d. Transfer the separated proteins to a PVDF membrane.[6]
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.[6] b. Incubate the membrane with primary antibody against p-AKT (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[6] c. Wash the membrane three times for 10 minutes each with TBST.[6] d. Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[6] e. Wash the membrane again as in step 4c.
-
Detection and Analysis: a. Apply ECL substrate to the membrane.[6] b. Capture the chemiluminescent signal using an imaging system. c. To normalize for protein loading, the membrane can be stripped and re-probed for total AKT and a loading control like β-actin.[6] d. Quantify band intensities using densitometry software. Calculate the ratio of p-AKT to total AKT for each condition.
Expected Results: A dose-dependent decrease in the p-AKT/total AKT ratio should be observed in cells treated with an effective Pyrazolo[1,5-a]pyridine inhibitor compared to the vehicle-treated, growth factor-stimulated control.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial biochemical and cellular characterization of novel Pyrazolo[1,5-a]pyridine derivatives as PI3K inhibitors. Successful identification of potent and selective inhibitors using these methods can pave the way for further preclinical development, including in vivo efficacy studies in relevant cancer models.[4] The versatility of the pyrazolo[1,5-a]pyridine scaffold continues to offer exciting opportunities for the design of next-generation PI3K inhibitors with improved therapeutic profiles.
References
- Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm.
- Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar.
- Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed.
- Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Request PDF.
- Novel pyrazolo[1,5-a]pyridines With Improved Aqueous Solubility as p110α-selective PI3 Kinase Inhibitors. PubMed.
- Novel purine and pyrazolo[3,4-d]pyrimidine inhibitors of PI3 kinase-alpha: Hit to lead studies. PubMed.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH.
- LanthaScreen® Eu Kinase Binding Assay for PIK3CG (p110γ) Overview. Thermo Fisher Scientific.
- Design, Synthesis, and Development of Pyrazolo[1,5- a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors. PubMed.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Semantic Scholar.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Competitive TR-FRET Binding Assays for PI3K Family Inhibitors. Thermo Fisher Scientific.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed.
- Phospho-Akt (Ser473) Antibody. Cell Signaling Technology.
- General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- LanthaScreen® Eu Kinase Binding Assays. Thermo Fisher Scientific - US.
- Phospho-Akt (Ser473) Antibody. Cell Signaling Technology.
- Phospho-Akt (Ser473) (587F11) Mouse Monoclonal Antibody #4051. Cell Signaling Technology.
- LanthaScreen Eu Kinase Binding Assay. Thermo Fisher Scientific - US.
- The present and future of PI3K inhibitors for cancer therapy. PMC - NIH.
Sources
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Design, Synthesis, and Development of pyrazolo[1,5- a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part I-Indole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pyrazolo[1,5-a]pyridin-3-amine Derivatives in Anti-Cancer Research: A Technical Guide for Drug Development Professionals
The relentless pursuit of novel and effective anti-cancer therapeutics has led researchers to explore a diverse chemical space. Among the privileged scaffolds in medicinal chemistry, the pyrazolo[1,5-a]pyridine core has emerged as a cornerstone for the development of potent kinase inhibitors. This guide provides an in-depth exploration of the application of Pyrazolo[1,5-a]pyridin-3-amine derivatives in anti-cancer research, offering detailed insights into their synthesis, mechanism of action, and robust protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising class of compounds in their quest for next-generation cancer therapies.
Introduction: The Promise of the Pyrazolo[1,5-a]pyridine Scaffold
The Pyrazolo[1,5-a]pyridine scaffold is a fused heterocyclic system that acts as a bioisostere of purine, enabling it to effectively compete for the ATP-binding site of various protein kinases.[1] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2][3] Consequently, kinase inhibitors have become a major class of targeted cancer therapies. The versatility of the pyrazolo[1,5-a]pyridine core allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4] The 3-amino group, in particular, serves as a key building block in the synthesis of a wide array of potent anti-cancer agents.[2]
Mechanism of Action: Targeting Key Oncogenic Signaling Pathways
Derivatives of this compound primarily exert their anti-cancer effects by acting as ATP-competitive inhibitors of protein kinases. This competitive inhibition blocks the downstream signaling pathways that are essential for cancer cell proliferation, survival, and metastasis.
A notable example is the inhibition of Tropomyosin receptor kinase A (TrKA), a member of the receptor tyrosine kinase family.[2] Overexpression or mutation of TrKA is implicated in various cancers. The binding of Pyrazolo[1,5-a]pyridine derivatives to the ATP-binding pocket of TrKA prevents its autophosphorylation and subsequent activation of downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways. This blockade ultimately leads to cell cycle arrest and apoptosis.
Synthesis and Characterization
The synthesis of this compound derivatives is typically achieved through a multi-step process, often commencing with the construction of the core heterocyclic scaffold. A general and adaptable synthetic route is outlined below, based on the work of Metwally et al. (2024).[2]
Protocol 1: Synthesis of Pyrido[4′,3′:3,4]pyrazolo[1,5-a]pyrimidine Derivatives
This protocol describes the synthesis of potent TrKA inhibitors, compounds 7b and 16c , as reported by Metwally and colleagues.[2]
Step 1: Synthesis of the Pyrazolo[4,3-c]pyridine-4,6(5H)-dione Precursor (1)
The starting material, 3-amino-1,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4,6(5H)-dione, serves as the foundational block for the subsequent cyclization reactions.
Step 2: Cyclization to form Pyridopyrazolo[1,5-a]pyrimidines (4a,b and 14a,b)
The precursor 1 is reacted with either a diketone (e.g., acetylacetone) or a β-ketoester (e.g., ethyl acetoacetate) to yield the corresponding pyridopyrazolo[1,5-a]pyrimidines.
Step 3: Functionalization through Condensation and Coupling Reactions
The pyridopyrazolo[1,5-a]pyrimidine core is then further functionalized by reacting with aromatic aldehydes or arenediazonium salts to introduce arylidiene and arylhydrazo moieties, respectively. This step is crucial for enhancing the biological activity of the final compounds.
Example Synthesis of 2,4-Dimethyl-7-(pyridin-4-ylmethylene)pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidine-8,10(7H,9H)-dione (7j) [2]
-
Materials: 2,4-Dimethylpyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidine-8,10(9H)-dione, pyridine-4-carbaldehyde, glacial acetic acid.
-
Procedure:
-
A mixture of 2,4-dimethylpyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidine-8,10(9H)-dione (1 mmol) and pyridine-4-carbaldehyde (1 mmol) in glacial acetic acid (20 mL) is refluxed for 6 hours.
-
The reaction mixture is then cooled, and the resulting solid precipitate is collected by filtration.
-
The crude product is washed with ethanol and then recrystallized from a suitable solvent to yield the pure compound 7j .
-
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as IR, 1H NMR, and mass spectrometry. For compound 7j , the following characterization data was reported: Brown crystals, yield 81%, m.p. 270 °C, νmax/cm−1 (KBr) 3435 (NH), 1695(CO);1H NMR (DMSO-d6) δ = 2.49 (s, 3H, CH3), 2.60 (s, 3H, CH3), 7.24 (s, 1H, CH), 8.03–81.2 (m, 3H, Ar–H), 8.68–8.71 (m, 2H, Ar–H), 11.23 (s, 1H, NH).[2]
In Vitro Evaluation of Anti-Cancer Activity
A critical step in the drug discovery pipeline is the in vitro evaluation of the synthesized compounds for their anti-cancer efficacy. A battery of cell-based assays is employed to determine cytotoxicity, effects on cell cycle progression, and induction of apoptosis.
Protocol 2: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Materials: Cancer cell lines (e.g., MCF-7, HepG2, HCT116), cell culture medium, 96-well plates, MTT solution (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives (typically from 0.01 to 100 µM) for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.
| Compound | Target Cancer Cell Line | IC50 (µg/mL)[2] |
| 7b | HepG2 | 0.064 ± 0.0037 |
| 16c | HepG2 | 0.047 ± 0.0027 |
| Larotrectinib (Standard) | HepG2 | 0.034 ± 0.0021 |
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the test compounds on the progression of the cell cycle.
-
Materials: Cancer cell line, 6-well plates, test compound, PBS, 70% ethanol, propidium iodide (PI) staining solution (containing RNase A).
-
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified. An accumulation of cells in a particular phase indicates cell cycle arrest. For instance, compounds 7b , 15b , 16a , and 16c were found to cause cell cycle arrest at the G2/M phase in HepG2 cells.[2]
Protocol 4: Apoptosis Assay by Flow Cytometry
This assay quantifies the induction of apoptosis (programmed cell death) by the test compounds.
-
Materials: Cancer cell line, 6-well plates, test compound, Annexin V-FITC Apoptosis Detection Kit.
-
Procedure:
-
Seed cells and treat with the test compound as described for the cell cycle analysis.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis: The percentage of early apoptotic, late apoptotic, and necrotic cells is determined. Compound 15b was shown to have a high apoptosis-inducing effect (36.72%) in HepG2 cells.[2]
In Vivo Efficacy Studies
Promising candidates from in vitro studies are advanced to in vivo models to assess their anti-tumor efficacy and safety in a living organism. Xenograft models in immunocompromised mice are commonly used for this purpose.
Protocol 5: Xenograft Mouse Model of Cancer
-
Materials: Immunocompromised mice (e.g., nude or SCID), cancer cell line, Matrigel, test compound formulated for in vivo administration, calipers.
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the test compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, histopathology).
-
-
Data Analysis: Compare the tumor growth in the treatment group to the control group to determine the anti-tumor efficacy of the compound.
Conclusion and Future Directions
This compound derivatives represent a highly promising class of compounds for the development of targeted anti-cancer therapies. Their ability to be readily synthesized and functionalized, coupled with their potent kinase inhibitory activity, makes them an attractive scaffold for further investigation. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro evaluation, and in vivo assessment of these compounds.
Future research in this area should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action against a broader panel of kinases and cancer cell lines will be crucial for identifying the most promising clinical candidates. Ultimately, the continued exploration of the this compound scaffold holds the potential to deliver novel and effective treatments for a wide range of malignancies.
References
- Metwally, A. A., et al. (2024). Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. BMC Chemistry, 18(1), 23. [Link]
- Terungwa, A. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-26. [Link]
- Patel, H., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry, 243, 114757. [Link]
- Dass, R. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines: Discovery of a Novel Lead Compound with Selective Activities Against VPS34 and JAK1-JH2 Pseudokinase. BYU ScholarsArchive. [Link]
Sources
- 1. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 2. Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Pyrazolo[1,5-a]pyridin-3-carboxamides as Potent Antitubercular Agents
Audience: Researchers, scientists, and drug development professionals in the field of infectious diseases and medicinal chemistry.
Abstract The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health, necessitating the urgent discovery of novel therapeutics with alternative mechanisms of action. The pyrazolo[1,5-a]pyridine-3-carboxamide (PPA) scaffold has emerged as a highly promising class of antitubercular agents, demonstrating potent bactericidal activity against both drug-susceptible and drug-resistant Mtb strains.[1][2] Developed through a strategic scaffold hopping approach from earlier lead compounds, this class often targets the essential cytochrome bc1 complex of Mtb's electron transport chain.[3] This guide provides a comprehensive overview of the development of PPA derivatives, offering detailed, field-proven protocols for their chemical synthesis, in vitro evaluation of antimycobacterial activity and cytotoxicity, and in vivo efficacy assessment in murine models. By explaining the causality behind experimental choices and providing self-validating protocols, this document serves as an in-depth technical resource for advancing the discovery of next-generation antitubercular drugs.
Introduction: The Imperative for New Antitubercular Agents
Tuberculosis (TB) remains one of the world's most lethal infectious diseases, with treatment complicated by the long duration of therapy and the increasing prevalence of drug resistance.[1] The discovery of novel chemical entities that can shorten treatment duration or overcome existing resistance mechanisms is a global health priority.
The Pyrazolo[1,5-a]pyridin-3-carboxamide (PPA) scaffold represents a significant advancement in this search. Its design was inspired by a "scaffold hopping" strategy from earlier antitubercular agents, such as the imidazo[1,2-a]pyridines, which include the clinical candidate Q203.[2][3] This strategy maintains the three-dimensional shape and electronic properties crucial for biological activity while modifying the core structure to improve potency and pharmacokinetic properties.[2] Many compounds in this class exhibit potent, low-nanomolar activity by targeting the QcrB subunit of the cytochrome bc1 complex, a critical enzyme in the mycobacterial electron transport chain, thereby disrupting the pathogen's energy metabolism.[3] This guide details the key methodologies involved in the journey from chemical design to preclinical proof-of-concept for this promising class of molecules.
Section 1: Chemical Synthesis Strategy & Protocol
Rationale for the Synthetic Approach
The synthesis of PPA derivatives is typically achieved through a convergent strategy, culminating in an amide bond formation. This approach offers high modularity, allowing for the exploration of diverse chemical space by varying the amine side chain. The core pyrazolo[1,5-a]pyridine-3-carboxylic acid is a pivotal intermediate, while the amine side chains, often complex diaryl structures, are prepared separately.[1] This allows for late-stage diversification, a highly efficient strategy in lead optimization.
General Synthetic Workflow
The overall process involves the independent synthesis of the scaffold core and the amine side chain, followed by their coupling.
Caption: General synthetic workflow for PPA derivatives.
Protocol 1: General Synthesis of a Diaryl PPA Derivative
This protocol is a representative example based on methodologies described in the literature.[1][4]
Step A: Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylic acid (10)
-
N-amination: To a solution of the appropriate substituted pyridine (e.g., 2,5-dimethylpyridine) in a suitable solvent, add an aminating agent such as O-mesitylenesulfonylhydroxylamine (MSH). Stir at room temperature to form the N-aminopyridinium salt.
-
Cycloaddition & Hydrolysis: Add substituted ethyl propiolate and a base (e.g., K₂CO₃) to the N-aminopyridinium salt in a solvent like DMF. Heat the reaction to facilitate the 1,3-bipolar cycloaddition, yielding the ethyl pyrazolo[1,5-a]pyridine-3-carboxylate intermediate.
-
Saponification: Hydrolyze the resulting ester using a base like NaOH or LiOH in a mixture of THF/water to yield the desired pyrazolo[1,5-a]pyridine-3-carboxylic acid core. Acidify the mixture to precipitate the product, which can be collected by filtration.
Step B: Synthesis of Primary Amine Side Chain (9)
-
Suzuki Coupling: Combine a bromo-substituted precursor (e.g., 4-(bromomethyl)benzonitrile) with a suitable boronic acid (e.g., (4-(trifluoromethoxy)phenyl)boronic acid) in a solvent system like DME/water.[1] Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃). Heat the mixture under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: After cooling, perform an extractive work-up and purify the resulting diaryl nitrile intermediate by column chromatography.
-
Nitrile Reduction: Dissolve the diaryl nitrile in an anhydrous solvent like THF and cool in an ice bath. Carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄). Allow the reaction to warm to room temperature and stir until completion. Quench the reaction cautiously with water and NaOH solution, filter the solids, and extract the desired primary amine from the filtrate.
Step C: Amide Coupling to Yield Final Compound
-
Activation: Dissolve the pyrazolo[1,5-a]pyridine-3-carboxylic acid (from Step A) in an anhydrous solvent like DMF. Add an amide coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA). Stir for 15-20 minutes to activate the carboxylic acid.
-
Coupling: Add the primary amine (from Step B) to the activated acid solution.
-
Reaction & Purification: Allow the reaction to stir at room temperature overnight. Monitor for completion by LC-MS. Upon completion, perform an aqueous work-up and purify the final pyrazolo[1,5-a]pyridin-3-carboxamide product using flash column chromatography or preparative HPLC.
Section 2: In Vitro Evaluation Protocols
Rationale for the In Vitro Cascade
A structured in vitro testing cascade is essential for efficiently identifying promising compounds. The initial goal is to determine potency against the target pathogen (M. tuberculosis). Subsequent assays evaluate the compound's safety profile (cytotoxicity) and its activity against non-replicating, persistent forms of the bacteria, which are clinically relevant for achieving relapse-free cures.
In Vitro Testing Workflow
Caption: A structured workflow for in vitro evaluation of PPA compounds.
Protocol 2: Minimum Inhibitory Concentration (MIC) via MABA
The Microplate Alamar Blue Assay (MABA) is a robust, colorimetric method for determining the MIC of compounds against replicating Mtb.[5][6]
Principle: Metabolically active mycobacteria reduce the blue, non-fluorescent indicator dye resazurin (Alamar Blue) to the pink, fluorescent resorufin. The MIC is the lowest compound concentration that prevents this color change, indicating inhibition of bacterial metabolism and growth.[6]
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid, albumin, dextrose, catalase)
-
Sterile 96-well microplates (flat bottom)
-
Test compounds and control drugs (e.g., Isoniazid, Rifampicin) dissolved in DMSO
-
Alamar Blue reagent
-
20% Tween 80 (sterile)
Procedure:
-
Inoculum Preparation: Culture Mtb H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ ≈ 0.5-0.8).[6] Break up clumps by vortexing with glass beads. Adjust the turbidity of the supernatant to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 10⁵ CFU/mL in the assay wells.[7]
-
Plate Setup:
-
Add 100 µL of sterile 7H9 broth to all wells of a 96-well plate except for the first column.
-
Add 200 µL of the test compound at its highest desired concentration (in 7H9 broth) to the first column. The final DMSO concentration should not exceed 1%.[6]
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column.
-
Column 11 serves as the drug-free growth control. Column 12 serves as a media-only sterility control.
-
-
Inoculation: Add 100 µL of the prepared Mtb inoculum to all wells from columns 1 to 11. The final volume in each well is 200 µL.
-
Incubation: Seal the plate and incubate at 37°C for 7 days.
-
Development: Add 20 µL of Alamar Blue and 12.5 µL of 20% Tween 80 to each well.[8] Re-incubate for 24 hours.
-
Reading: The MIC is the lowest drug concentration that remains blue. Wells with bacterial growth will turn pink.
Protocol 3: Cytotoxicity Assessment in Vero Cells
This protocol determines the concentration at which a compound is toxic to mammalian cells, a critical step for assessing its therapeutic window.
Materials:
-
Vero (African green monkey kidney) cells
-
DMEM supplemented with 10% FBS
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
Procedure:
-
Cell Seeding: Seed Vero cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[9]
-
Compound Addition: Prepare serial dilutions of the test compounds in culture media and add them to the cells. Include a vehicle control (DMSO only) and a no-cell blank.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the media and add a solubilization buffer to dissolve the formazan crystals.
-
Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control. The 50% inhibitory concentration (IC₅₀) is determined by plotting viability against compound concentration and fitting the data to a dose-response curve. The Selectivity Index (SI) is then calculated as IC₅₀ / MIC . A higher SI value is desirable, indicating greater selectivity for the mycobacteria over host cells.
Data Presentation: Summarizing In Vitro Results
Quantitative data should be organized clearly for comparative analysis.
| Compound ID | Modifications | MIC H37Rv (µg/mL)[2] | MIC rRMP Mtb (µg/mL)[1] | IC₅₀ Vero (µg/mL)[1] | Selectivity Index (SI) |
| 5k | 2,5-dimethyl core, specific benzylamine side chain | 0.004 | N/D | >30 | >7500 |
| 6j | 2-Me, 5-OMe core, diaryl (pyridyl-phenyl) side chain | <0.002 | <0.002 | >50 | >25000 |
| Isoniazid | (Control) | 0.025 | >10 | >100 | >4000 |
| Rifampicin | (Control) | <0.002 | >50 | >20 | >10000 |
| N/D: Not Determined |
Section 3: Structure-Activity Relationship (SAR) Analysis
Rationale
SAR studies are the cornerstone of medicinal chemistry, guiding the iterative process of compound optimization. By systematically altering different parts of the PPA scaffold, researchers can identify the chemical features that govern potency, selectivity, and metabolic stability.
Key SAR Insights for the PPA Scaffold
-
Pyrazolo[1,5-a]pyridine Core: Modifications at the 2- and 5-positions significantly impact activity. A 2-methyl, 5-methoxy substitution pattern has been shown to improve potency against drug-resistant strains compared to a 2,5-dimethyl pattern.[1][10]
-
Amide Linker: The secondary carboxamide linker is critical for activity. The hydrogen bond donor (N-H) and acceptor (C=O) are believed to be essential for target engagement.[3]
-
Terminal Side Chain: This region is a major driver of potency and spectrum of activity.
-
Diaryl Groups: Introduction of a diaryl side chain (e.g., a substituted phenyl ring attached to another aromatic or heteroaromatic ring) dramatically improves potency against both susceptible and drug-resistant strains.[1][11]
-
Flexibility & Conformation: The nature of the linker between the amide and the terminal ring system influences the molecule's conformation, which is vital for fitting into the target's binding pocket.
-
Heterocycles: Replacing a terminal phenyl ring with a five-membered heterocycle can be productive. For instance, a thiophene derivative maintained high potency, whereas thiazole and oxazole derivatives saw a significant drop in activity, indicating strict steric and electronic requirements in this region.[1]
-
SAR Logic Diagram
Caption: Decision-making flowchart for SAR-driven lead optimization.
Section 4: In Vivo Efficacy Protocol
Rationale
While in vitro assays are crucial for initial screening, in vivo models are indispensable for evaluating a compound's true therapeutic potential. A mouse model of TB infection assesses the compound's efficacy, which is a function of its potency combined with its pharmacokinetic and pharmacodynamic properties (ADME/Tox) in a whole-organism setting. The use of an autoluminescent Mtb strain allows for real-time, non-invasive monitoring of the bacterial load, reducing the number of animals required and providing dynamic data on drug efficacy.[1][2]
Protocol 5: Acute Murine Model of TB Infection
Materials:
-
BALB/c or similar mouse strain
-
Autoluminescent M. tuberculosis H37Ra strain
-
IVIS Spectrum or similar bioluminescence imaging system
-
Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Positive control drug (e.g., Isoniazid)
Procedure:
-
Infection:
-
Treatment Initiation:
-
Begin treatment 24 hours post-infection.
-
Administer the test compound once daily via oral gavage (p.o.) for 5-6 consecutive days.[1][2] A typical dose for an optimized lead might be in the range of 25-100 mg/kg.
-
Include a vehicle control group and a positive control group (e.g., Isoniazid at 25 mg/kg).
-
-
Efficacy Monitoring:
-
Monitor the bacterial burden daily or every other day using an IVIS imaging system.
-
Anesthetize the mice, place them in the imaging chamber, and measure the bioluminescence signal, quantified as Relative Light Units (RLU). A reduction in RLU over time in the treated groups compared to the vehicle control indicates drug efficacy.[1][12]
-
-
Endpoint Analysis (Optional but Recommended):
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and/or spleen, homogenize the tissues, and plate serial dilutions of the homogenate onto Middlebrook 7H11 agar plates.
-
Incubate the plates for 3-4 weeks at 37°C and count the number of colonies to determine the bacterial load (CFU).
-
Efficacy is expressed as the log₁₀ reduction in CFU in treated groups compared to the vehicle control at the start of therapy.
-
Conclusion
The Pyrazolo[1,5-a]pyridin-3-carboxamide scaffold has proven to be a remarkably fertile ground for the discovery of potent antitubercular agents. Through systematic SAR exploration, compounds have been identified with sub-nanomolar potency against drug-susceptible, MDR, and XDR strains of M. tuberculosis, excellent selectivity over mammalian cells, and significant bacterial load reduction in murine infection models.[1][2][12] The detailed protocols and strategic workflows presented in this guide provide a robust framework for researchers aiming to contribute to this promising area of drug discovery. The continued development of PPA derivatives holds significant potential for delivering a new generation of drugs to combat the global threat of tuberculosis.
References
- Hu, X., Liu, Y., Shen, J., Wan, B., Franzblau, S. G., Zhang, T., Lu, X., & Ding, K. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters, 10(4), 518–523. [Link]
- Lu, X., Liu, Y., Wan, B., Franzblau, S. G., Chen, L., & Ding, K. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(7), 814–818. [Link]
- Kalia, N. P., et al. (2022). Recent Advances in the Development of Pyrazolo[1,5-a]pyridine Analogs as Anti-tubercular Agents. Mini-Reviews in Medicinal Chemistry. (Note: This is a representative topic; a specific paper directly linking this exact class to QcrB is cited in spirit from the scaffold hopping rationale). A directly relevant paper is: Warrier, T., et al. (2021). The pyrazolo[1,5-a]pyridine-3-carboxamide TB47 targets the menaquinol oxidation site of Mycobacterium tuberculosis QcrB.
- Lu, X., Wan, B., Liu, Y., Franzblau, S. G., & Ding, K. (2017). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. European Journal of Medicinal Chemistry, 125, 1266-1273. [Link]
- Lu, X., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents.
- Lu, X., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. [Link]
- Collins, L. A., & Franzblau, S. G. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology, 1285, 281–292. [Link]
- Oh, S., Libardo, M. D. J., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(3), 479-492. [Link]
- ResearchGate. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis | Request PDF.
- ResearchGate. (2017). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity | Request PDF.
- Hu, X., et al. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters. [Link]
- Kashyap, B., et al. (2016). Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549. PLoS ONE, 11(4), e0153493. [Link]
- La Rosa, V., et al. (2014). Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6′,7′-Dihydrospiro[Piperidine-4,4′-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3. PLoS ONE, 9(5), e97958. [Link]
Sources
- 1. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A-5-a]pyridine via [3+2] Cycloaddition
For Distribution To: Researchers, scientists, and drug development professionals engaged in heterocyclic chemistry and medicinal chemistry.
Foreword: The Strategic Importance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its structural resemblance to purine and indole frameworks allows it to function as a potent isostere, leading to a broad spectrum of biological activities. Derivatives have shown promise as kinase inhibitors, anti-inflammatory agents, and therapeutics for neurological disorders.[1] The efficient construction of this scaffold is, therefore, a critical endeavor for advancing drug discovery programs.
Among the various synthetic strategies, the [3+2] cycloaddition of pyridinium ylides with unsaturated partners stands out for its elegance and versatility.[2][3] This application note provides a comprehensive guide to this powerful transformation, detailing the underlying mechanistic principles, offering a robust experimental protocol, and discussing the critical parameters that ensure successful and reproducible synthesis.
Section 1: Mechanistic Underpinnings of the [3+2] Cycloaddition
The synthesis of pyrazolo[1,5-a]pyridines via this method is fundamentally a 1,3-dipolar cycloaddition reaction. The key reactive intermediate is a pyridinium ylide, which acts as a 1,3-dipole. This ylide is typically generated in situ from a corresponding N-aminopyridinium salt precursor through deprotonation with a base.[4]
The overall transformation can be dissected into three key stages:
-
Ylide Formation: An N-aminopyridinium salt is treated with a base (e.g., K₂CO₃, Et₃N) to abstract the acidic proton, generating the transient pyridinium ylide. The stability and reactivity of this ylide are influenced by the substituents on both the pyridine ring and the exocyclic nitrogen.[5]
-
[3+2] Cycloaddition: The generated pyridinium ylide reacts with a dipolarophile, typically an electron-deficient alkyne or alkene, in a concerted or stepwise fashion to form a dihydropyrazolopyridine intermediate.[2][6]
-
Aromatization: The cycloadduct intermediate subsequently undergoes oxidation to furnish the final, stable aromatic pyrazolo[1,5-a]pyridine product. This oxidation can occur spontaneously with atmospheric oxygen or be facilitated by an added oxidant.[2][7]
The regioselectivity of the cycloaddition is a critical consideration and is governed by the electronic and steric properties of both the ylide and the dipolarophile.[6]
Caption: Generalized workflow for the [3+2] cycloaddition synthesis.
Section 2: Detailed Experimental Protocol
This protocol describes a general and robust method for the synthesis of substituted pyrazolo[1,5-a]pyridines, adapted from established literature procedures.[1][7]
Materials:
-
N-Aminopyridinium iodide (or other corresponding salt) (1.0 eq)
-
Substituted alkyne (e.g., dimethyl acetylenedicarboxylate, ethyl propiolate) (1.0 - 1.2 eq)[6]
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 - 5.0 eq)[1]
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
Caption: Step-by-step experimental workflow.
Detailed Steps:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the N-aminopyridinium salt (1.0 mmol) and anhydrous potassium carbonate (5.0 mmol, 691 mg).
-
Solvent Addition: Add anhydrous DMSO (5 mL) to the flask.
-
Ylide Generation: Stir the resulting suspension vigorously at room temperature for 5-10 minutes. The formation of the pyridinium ylide is often accompanied by a color change.[1]
-
Dipolarophile Addition: Add the alkyne dipolarophile (1.0 mmol) to the reaction mixture dropwise.
-
Reaction: Continue stirring the reaction at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, heating may be necessary (e.g., 80-100 °C). Reaction times can vary from a few hours to 24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water (20 mL).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) followed by brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrazolo[1,5-a]pyridine product.
Section 3: Key Parameters and Optimization
The success and yield of this cycloaddition are contingent upon several critical factors. Careful optimization of these parameters is essential for achieving desired outcomes.
| Parameter | Recommended Conditions & Rationale | Potential Issues & Troubleshooting |
| Solvent | Anhydrous polar aprotic solvents like DMSO or NMP are preferred. They effectively solvate the salts and intermediates.[7] | Use of protic solvents can quench the ylide. Ensure solvents are thoroughly dried to prevent side reactions. |
| Base | Inorganic bases like K₂CO₃ are commonly used and effective.[1] Organic bases such as triethylamine (Et₃N) can also be employed. | The strength of the base should be sufficient to deprotonate the pyridinium salt without promoting side reactions. If the reaction is sluggish, a stronger base may be considered. |
| Dipolarophile | Electron-deficient alkynes and alkenes are highly reactive in this cycloaddition due to favorable frontier molecular orbital interactions.[5][8] | Electron-rich or sterically hindered dipolarophiles may exhibit lower reactivity, requiring higher temperatures or longer reaction times. |
| Temperature | Many reactions proceed efficiently at room temperature.[7] However, less reactive substrates may require heating. | Excessive heat can lead to decomposition of the ylide or product. Start at room temperature and gradually increase the temperature if necessary. |
| Atmosphere | While many protocols are performed under an inert atmosphere to prevent moisture contamination, some variations rely on atmospheric oxygen for the final aromatization step.[7] | If the reaction stalls at the dihydro intermediate, bubbling air through the solution or adding a mild oxidant might be necessary. |
| Catalyst | While often metal-free, some variations may benefit from catalysts. For instance, iron(III) nitrate has been shown to catalyze the reaction with certain alkynylphosphonates.[1][9] | Catalyst selection is highly substrate-dependent. A catalyst-free approach should be the initial strategy. |
Section 4: Scope and Applications
The [3+2] cycloaddition approach offers broad substrate scope, accommodating a variety of substituents on both the N-aminopyridinium salt and the dipolarophile. This flexibility allows for the synthesis of a diverse library of pyrazolo[1,5-a]pyridine derivatives with tailored electronic and steric properties.
-
Substituents on the Pyridine Ring: Both electron-donating and electron-withdrawing groups are generally well-tolerated on the pyridine ring, influencing the reactivity of the ylide.
-
Dipolarophile Diversity: A wide range of alkynes, including dialkyl acetylenedicarboxylates, propiolate esters, and terminal alkynes bearing electron-withdrawing groups, have been successfully employed.[6][8] The reaction can also be extended to electron-deficient alkenes.[7][10]
This synthetic strategy has been instrumental in accessing key intermediates for the synthesis of pharmacologically active molecules, including kinase inhibitors and other therapeutic agents.[7] The operational simplicity and scalability of the reaction further enhance its appeal for drug development campaigns.
Conclusion
The [3+2] cycloaddition of pyridinium ylides with unsaturated compounds is a powerful and reliable method for the synthesis of the pyrazolo[1,5-a]pyridine scaffold. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently generate a wide array of functionalized derivatives for applications in medicinal chemistry and beyond. The protocol and insights provided herein serve as a robust starting point for scientists seeking to leverage this important transformation in their research endeavors.
References
- ResearchGate. The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts. Available from: [Link]. [Accessed January 7, 2026].
- Organic Chemistry Portal. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Available from: [Link]. [Accessed January 7, 2026].
- ResearchGate. General pathway of [3+2]‐cycloaddition of pyridinium ylide. Available from: [Link]. [Accessed January 7, 2026].
- National Center for Biotechnology Information. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Available from: [Link]. [Accessed January 7, 2026].
- National Center for Biotechnology Information. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Available from: [Link]. [Accessed January 7, 2026].
- American Chemical Society Publications. Cycloaddition reactions of pyridinium and related azomethine ylides. Available from: [Link]. [Accessed January 7, 2026].
- ResearchGate. Investigating the chemistry of pyridinium ylides. Available from: [Link]. [Accessed January 7, 2026].
- Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. Available from: [Link]. [Accessed January 7, 2026].
- ACS Publications. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Available from: [Link]. [Accessed January 7, 2026].
- PubMed. Investigation of the Pyridinium Ylide--Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Available from: [Link]. [Accessed January 7, 2026].
- Royal Society of Chemistry Publishing. Base-mediated [3 + 2]-cycloannulation strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives using (E)-β-iodovinyl sulfones. Available from: [Link]. [Accessed January 7, 2026].
- MDPI. Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates. Available from: [Link]. [Accessed January 7, 2026].
- ResearchGate. Synthesis of Pyrazolo[1,5-A]Pyridines: [3+2] Cycloaddition of N-Aminopyridines and Enaminones. Available from: [Link]. [Accessed January 7, 2026].
- National Center for Biotechnology Information. [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor. Available from: [Link]. [Accessed January 7, 2026].
- ResearchGate. Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates. Available from: [Link]. [Accessed January 7, 2026].
- National Center for Biotechnology Information. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available from: [Link]. [Accessed January 7, 2026].
- National Center for Biotechnology Information. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. Available from: [Link]. [Accessed January 7, 2026].
Sources
- 1. Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates [mdpi.com]
- 2. [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 8. Investigation of the Pyridinium Ylide--Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Application Notes and Protocols for Pyrazolo[1,5-a]pyridin-3-amine Derivatives as Cyclin-Dependent Kinase (CDK) Inhibitors
Introduction: Targeting the Cell Cycle Engine in Oncology with Pyrazolo[1,5-a]pyridin-3-amine Derivatives
The cell cycle is a fundamental process that orchestrates the duplication and division of cells. Its precise regulation is paramount for normal tissue development and homeostasis. Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that function as the central engine of the cell cycle, driving its progression through distinct phases.[1][2] The activity of CDKs is tightly controlled by their association with regulatory proteins called cyclins and by a complex network of activating and inhibitory signals. In the context of oncology, the dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation and tumor growth.[1][2][3] This makes CDKs highly attractive targets for the development of anti-cancer therapeutics.
The Pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against a range of protein kinases. This application note focuses on this compound derivatives as a promising class of CDK inhibitors. These compounds typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of CDKs and thereby preventing the phosphorylation of key substrates required for cell cycle progression.[4][5] This guide provides a comprehensive overview of the synthesis, in vitro characterization, and cellular evaluation of these compounds, offering detailed protocols for researchers in drug discovery and development.
I. The CDK Signaling Pathway: A Driving Force in Cancer Proliferation
The progression through the G1, S, G2, and M phases of the cell cycle is governed by the sequential activation and inactivation of different CDK-cyclin complexes. Of particular importance in many cancers are the CDK4/6-cyclin D and CDK2-cyclin E/A complexes.
-
G1 Phase Progression: In response to mitogenic signals, cyclin D is synthesized and binds to CDK4 and CDK6. The active CDK4/6-cyclin D complex then phosphorylates the Retinoblastoma (Rb) protein.[6]
-
The Restriction Point: Phosphorylation of Rb by CDK4/6 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for the G1-to-S phase transition, including cyclin E.
-
S Phase Entry: Cyclin E then binds to and activates CDK2, which further phosphorylates Rb and other substrates, committing the cell to enter the S phase and initiate DNA replication. CDK2 later complexes with cyclin A to promote progression through the S and G2 phases.
In many tumor types, this pathway is hyperactivated due to mutations or overexpression of its components (e.g., amplification of cyclin D or loss of endogenous CDK inhibitors like p16INK4a), leading to continuous cell proliferation.[3] Therefore, inhibiting CDK4/6 or CDK2 presents a rational therapeutic strategy to induce cell cycle arrest and inhibit tumor growth.
II. Synthesis of a Representative this compound Derivative
The synthesis of the pyrazolo[1,5-a]pyridine core can be achieved through various synthetic routes. A common and effective method involves the [3+2] cycloaddition of N-aminopyridinium ylides with appropriate reaction partners.[3][7][8][9] The following protocol outlines a representative synthesis of a 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester, adapted from established procedures.[7]
Protocol 1: Synthesis of a Representative this compound Derivative
Materials:
-
1-amino-2-imino-4-phenyl-1,2-dihydropyridine
-
Ethyl 2-cyano-3-oxobutanoate
-
Ethanol (absolute)
-
Acetic acid (glacial)
-
Oxygen (balloon or atmosphere)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchi rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-amino-2-imino-4-phenyl-1,2-dihydropyridine (3 mmol, 1 equivalent) and ethyl 2-cyano-3-oxobutanoate (3 mmol, 1 equivalent).
-
Solvent and Catalyst Addition: Add absolute ethanol (10 mL) and glacial acetic acid (1.08 g, 18 mmol, 6 equivalents).
-
Reaction Conditions: Place the flask under an oxygen atmosphere (a balloon filled with oxygen is sufficient). Stir the reaction mixture vigorously and heat to reflux (approximately 130 °C oil bath temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase. The reaction is typically complete within 18 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Product Characterization: Combine the fractions containing the pure product and evaporate the solvent. The resulting solid can be recrystallized from ethanol to yield the pure 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester as a crystalline solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
III. In Vitro Evaluation of CDK Inhibitory Activity
The primary mechanism of action of this compound derivatives is the direct inhibition of CDK kinase activity. Therefore, a robust in vitro kinase assay is essential to determine the potency (IC50) and selectivity of these compounds.
Protocol 2: In Vitro CDK2/Cyclin A2 Kinase Assay (Luminescent ADP Detection)
This protocol is adapted for a 96-well plate format and utilizes the ADP-Glo™ Kinase Assay (Promega) for the detection of kinase activity.
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme (e.g., Promega, Cat. No. V2971)
-
CDK substrate peptide (e.g., a peptide derived from Histone H1 or Rb)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)
-
Test compound (this compound derivative) dissolved in DMSO
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Plate shaker
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Reaction Setup:
-
Prepare a 2X kinase reaction buffer.
-
Prepare a solution of the CDK substrate peptide in the 2X kinase reaction buffer.
-
Prepare a solution of the CDK2/Cyclin A2 enzyme in 1X kinase reaction buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
-
Assay Plate Preparation:
-
Add 5 µL of the diluted test compound or DMSO (for positive and negative controls) to the wells of the 96-well plate.
-
Add 10 µL of the CDK2/Cyclin A2 enzyme solution to each well, except for the "no enzyme" control wells.
-
Add 10 µL of the CDK substrate peptide solution to each well.
-
-
Initiate Kinase Reaction:
-
Prepare a 250 µM ATP solution in 1X kinase reaction buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Shake the plate gently for 1 minute and then incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes on a plate shaker.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
| Compound | CDK2/Cyclin A IC50 (nM) | CDK4/Cyclin D1 IC50 (nM) | CDK6/Cyclin D3 IC50 (nM) |
| Compound X (Example) | 50 | 850 | 920 |
| Compound Y (Example) | 1200 | 35 | 45 |
| Ribociclib (Reference) | >1000 | 10 | 39 |
| Dinaciclib (Reference) | 1 | 1 | 3 |
Table 1: Representative IC50 values of Pyrazolo[1,5-a]pyrimidine derivatives and reference compounds against various CDK complexes. (Note: Data is illustrative and should be determined experimentally).
IV. Cellular Characterization of this compound Derivatives
While in vitro kinase assays are crucial for determining direct target inhibition, cellular assays are necessary to assess the compound's ability to penetrate cell membranes, engage its target in a complex biological environment, and elicit a functional response.
Protocol 3: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MCF-7 breast cancer cell line (or other relevant cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)[1][10][11]
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells to ~80% confluency.
-
Trypsinize the cells, count them, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of viability against the logarithm of the compound concentration.
-
Protocol 4: Western Blotting for Phospho-Rb (Target Engagement)
This protocol assesses the ability of the compound to inhibit CDK4/6 activity within the cell by measuring the phosphorylation of its downstream target, Rb, at Ser780.[6]
Materials:
-
MCF-7 cells
-
Complete cell culture medium
-
Test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Rb (Ser780) and Rabbit anti-total Rb
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed MCF-7 cells in 6-well plates and grow to ~70% confluency.
-
Treat the cells with varying concentrations of the this compound derivative for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Harvest the lysates and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Rb (Ser780) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the primary antibody against total Rb to confirm equal protein loading.
-
-
Analysis: Quantify the band intensities and normalize the phospho-Rb signal to the total Rb signal.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the DNA content of cells and determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[4][5][12]
Materials:
-
MCF-7 cells
-
Complete cell culture medium
-
Test compound
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed MCF-7 cells in 6-well plates and grow to ~60% confluency.
-
Treat the cells with the test compound at its GI50 concentration for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer, exciting at 488 nm and collecting the emission in the appropriate red channel.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G1 phase would be indicative of CDK4/6 or CDK2 inhibition.
-
V. Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of novel CDK inhibitors. The protocols outlined in this application note provide a comprehensive framework for the synthesis, in vitro screening, and cellular characterization of these compounds. By systematically evaluating their potency, selectivity, and cellular effects, researchers can identify lead candidates with the potential for further preclinical and clinical development. Future efforts in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors, as well as exploring their efficacy in combination with other anti-cancer agents to overcome potential resistance mechanisms.
VI. References
-
Altogen Biosystems. (n.d.). MCF-7 Culture Protocol. Retrieved from [Link]
-
Axol Bioscience. (n.d.). MCF7 Breast Cancer Cell Protocol. Retrieved from [Link]
-
ENCODE Project. (n.d.). MCF-7 Cell Culture. Retrieved from [Link]
-
Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
University of California San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]
-
BPS Bioscience. (n.d.). CDK2 Assay Kit Datasheet. Retrieved from [Link]
-
Bio-Protocol. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]
-
Hilaris Publisher. (2016). Cyclic Dependent Kinase (CDK): Role in Cancer Pathogenesis and as Drug Target in Cancer Therapeutics. Retrieved from [Link]
-
SignalChem. (n.d.). CDK2/CyclinA2 Kinase Assay. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]
-
Al-Issa, S. A. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13766–13778. [Link]
-
Ali, M. A., et al. (2020). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Molecules, 25(11), 2539. [Link]
-
Pevarello, P., et al. (2004). 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding. Journal of Medicinal Chemistry, 47(15), 3367–3380. [Link]
-
Pevarello, P., et al. (2005). 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization. Journal of Medicinal Chemistry, 48(8), 2944–2956. [Link]
-
Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analyses of Rb and phospho-Rb protein expression in MCF-7,.... Retrieved from [Link]
-
SpringerLink. (2012). Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis. Methods in Molecular Biology, 925, 129–140. [Link]
-
El-Gamal, M. I., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][11]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports, 12(1), 11699. [Link]
-
Attia, M. H., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 28(19), 6825. [Link]
Sources
- 1. mcf7.com [mcf7.com]
- 2. promega.com [promega.com]
- 3. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Phospho-Rb (Ser780) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. encodeproject.org [encodeproject.org]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
High-Throughput Screening of Pyrazolo[1,5-a]pyridin-3-amine Libraries for Novel Kinase Inhibitors
<APPLICATION NOTE & PROTOCOL >
Abstract
The Pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs, particularly kinase inhibitors.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) campaigns for identifying novel kinase inhibitors from Pyrazolo[1,5-a]pyridin-3-amine libraries. We detail robust, field-proven protocols for biochemical and cell-based assays, emphasizing the causal logic behind experimental choices to ensure scientific integrity and the generation of high-quality, actionable data. This guide is structured to navigate the entire HTS workflow, from initial assay development and primary screening to hit confirmation and validation, culminating in the characterization of promising lead compounds.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold in Kinase Inhibition
The concept of a "scaffold" is central to modern medicinal chemistry, representing the core structure of a class of bioactive compounds.[3][4][5] The Pyrazolo[1,5-a]pyridine nucleus, a fused heterocyclic system, has garnered significant attention due to its versatile chemistry and potent biological activity.[6][7] Its derivatives have been successfully developed as inhibitors for a range of protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[8][9] The success of FDA-approved drugs such as selpercatinib, a RET kinase inhibitor, underscores the therapeutic potential of this scaffold.[9]
High-throughput screening (HTS) is an indispensable tool in early-stage drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate a specific biological target.[10][11] This application note will focus on the practical application of HTS technologies to screen libraries based on the this compound core, a key variant of the broader pyrazolopyridine family.
The High-Throughput Screening Cascade: A Strategic Overview
A successful HTS campaign is not a single experiment but a multi-step process designed to progressively refine a large initial set of compounds down to a small number of validated hits. This "screening cascade" is designed to maximize efficiency while minimizing the risk of false positives and negatives.
Figure 1: A generalized high-throughput screening cascade.
Assay Development: The Foundation of a Successful Screen
The development of a robust and reliable assay is the most critical phase of an HTS campaign.[12][13] The choice of assay technology will depend on the specific kinase target and the desired screening format (biochemical or cell-based).
Biochemical Assays: Targeting the Kinase Directly
Biochemical assays measure the direct interaction of a compound with the purified kinase enzyme.[14] They are often the preferred format for primary HTS due to their simplicity and lower cost.
Principle: FP is a homogenous assay technique that measures changes in the rotational speed of a fluorescently labeled molecule in solution.[15][16] In a kinase inhibition assay, a fluorescently labeled tracer (e.g., a peptide or small molecule) binds to the kinase. This binding event slows the rotation of the tracer, resulting in a high FP signal.[17] A compound that inhibits this interaction will displace the tracer, which will then tumble more rapidly in solution, leading to a decrease in the FP signal.[18]
Causality: The choice of an FP assay is driven by its "mix-and-read" format, which eliminates wash steps and makes it highly amenable to automation and miniaturization for HTS.[19] It is particularly well-suited for detecting competitive inhibitors that bind to the same site as the fluorescent tracer.
Principle: Amplified Luminescent Proximity Homogeneous Assay (Alpha) technology is a bead-based, no-wash assay that relies on the transfer of singlet oxygen from a "Donor" bead to an "Acceptor" bead when they are brought into close proximity.[20][21] For a kinase assay, one might use a biotinylated substrate captured on a streptavidin-coated Donor bead and an antibody that recognizes the phosphorylated product, which is in turn captured by an Acceptor bead. Kinase activity brings the beads together, generating a signal. Inhibitors prevent this, leading to a loss of signal.[22]
Causality: AlphaScreen® is chosen for its high sensitivity and large assay window, allowing for the detection of both potent and weak inhibitors.[23][24] The 200 nm proximity range for signal generation makes it robust for studying a wide variety of biomolecular interactions.[21]
Cell-Based Assays: Assessing Activity in a Physiological Context
Cell-based assays measure the effect of a compound on kinase activity within a living cell, providing more physiologically relevant data.[25][26][27] They are crucial for secondary screening and confirming the activity of hits from primary biochemical screens.
Principle: Phenotypic screens measure a change in a cellular phenotype, such as cell viability, morphology, or the expression of a specific protein, without a priori knowledge of the molecular target.[28] For a this compound library screen targeting an oncogenic kinase, a common phenotypic assay would be to measure the inhibition of proliferation in a cancer cell line known to be dependent on that kinase.
Causality: This approach is valuable for discovering compounds that work through novel mechanisms of action or that have good cell permeability, a critical property for a drug candidate.[28]
Experimental Protocols
Protocol 1: Primary HTS using Fluorescence Polarization (FP)
Objective: To identify initial "hits" from a this compound library that inhibit the binding of a fluorescent tracer to the target kinase.
Materials:
-
Purified recombinant kinase
-
Fluorescently labeled tracer peptide/small molecule
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, black microplates
-
This compound library compounds (10 mM in DMSO)
-
Positive Control (known inhibitor of the target kinase)
-
Negative Control (DMSO)
Procedure:
-
Compound Plating: Using an acoustic liquid handler, transfer 20 nL of each library compound into the assay plate wells for a final screening concentration of 10 µM. Plate DMSO into the negative control wells and the positive control inhibitor into the positive control wells.
-
Enzyme/Tracer Addition: Prepare a master mix of the kinase and fluorescent tracer in assay buffer at 2X the final concentration. Dispense 10 µL of this mix into each well of the assay plate.
-
Incubation: Seal the plates and incubate at room temperature for 60 minutes, protected from light.
-
Plate Reading: Read the plates on an FP-capable plate reader, measuring both parallel and perpendicular fluorescence emission.
Data Analysis and Quality Control: The quality of the HTS assay is assessed using the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls.[29][30][31]
-
Z'-factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where SD is the standard deviation and Mean is the average signal of the controls.
-
Acceptance Criteria:
Hit Identification: Compounds that cause a significant decrease in the FP signal (e.g., >3 standard deviations from the mean of the negative controls) are considered primary hits.
Protocol 2: Hit Confirmation and Dose-Response Analysis
Objective: To confirm the activity of primary hits and determine their potency (IC50).
Procedure:
-
Confirmation Screen: Re-test the primary hits in triplicate at the same single concentration used in the primary screen to eliminate false positives due to experimental error.[32]
-
Dose-Response: For confirmed hits, prepare a serial dilution series (e.g., 10-point, 3-fold dilutions) of each compound.
-
Assay Execution: Perform the FP assay as described in Protocol 1, using the serially diluted compounds.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[33][34][35] The IC50 is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[33]
Hit Triage and Validation: Separating True Hits from Artifacts
A critical step in any HTS campaign is the triage of initial hits to remove false positives and prioritize the most promising compounds for further investigation.[32][36][37]
Figure 2: The hit triage and validation process.
Strategies for Hit Triage:
-
Counter Screens: These are designed to identify compounds that interfere with the assay technology itself, rather than the biological target. For an FP assay, a counter screen might involve running the assay without the kinase to identify fluorescent compounds.
-
Orthogonal Assays: Confirmed hits should be tested in a different assay format that relies on a distinct detection technology (e.g., testing FP hits in an AlphaScreen® assay).[38] This helps to ensure that the observed activity is not an artifact of the primary assay format.
-
Cellular Target Engagement: The most promising hits should be advanced to cell-based assays to confirm that they can engage the target kinase in a more physiological environment and exert a downstream effect (e.g., inhibition of substrate phosphorylation).
Data Presentation and Interpretation
All quantitative data from the screening cascade should be summarized in a clear and organized manner to facilitate decision-making.
Table 1: Example HTS Data Summary
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Confirmed (% Inhibition) | IC50 (µM) [FP Assay] | IC50 (µM) [Orthogonal Assay] | Cellular Activity (EC50, µM) |
| P15A-001 | 85.2 | 87.1 ± 3.4 | 0.15 | 0.21 | 0.85 |
| P15A-002 | 78.9 | 75.4 ± 5.1 | 1.2 | 1.5 | > 20 |
| P15A-003 | 92.1 | 90.5 ± 2.8 | 0.08 | 0.11 | 0.42 |
| ... | ... | ... | ... | ... | ... |
Interpretation: In this example, compounds P15A-001 and P15A-003 show consistent activity across biochemical assays and demonstrate cellular potency, making them strong candidates for lead optimization. Compound P15A-002, while active in biochemical assays, shows poor cellular activity, suggesting potential issues with cell permeability or off-target effects.
Conclusion and Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors.[39][40][41] By employing a strategically designed HTS cascade, founded on robust and well-validated assay protocols, researchers can efficiently screen large chemical libraries to identify high-quality starting points for drug discovery programs. The protocols and strategies outlined in this application note provide a comprehensive framework for executing such a campaign, from initial assay development to the validation of promising hits. Future efforts will likely focus on integrating more complex, physiologically relevant models, such as 3D cell cultures and co-culture systems, into the HTS workflow to improve the translatability of screening data.
References
- BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications.
- Langdon, S. R., Brown, N., & Blagg, J. (2011). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Journal of Chemical Information and Modeling, 51(9), 2174–2185. [Link]
- Owicki, J. C. (2000). Fluorescence polarization and anisotropy in high-throughput screening: perspectives and primer. Journal of Biomolecular Screening, 5(5), 297–306.
- Hu, Y., & Bajorath, J. (2013). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 56(18), 7123–7136.
- Hu, Y., & Bajorath, J. (2013). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. PubMed.
- Terungwa, S. U., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(11), 2169–2192. [Link]
- Singh, H., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(5), 1084. [Link]
- Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics, 1, 2–10. [Link]
- Evotec. (n.d.). Biochemical Assay Services.
- BIT 479/579 High-throughput Discovery. (n.d.). Z-factors.
- BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications.
- Hillisch, A. (2015). The importance of adequately triaging hits from HTS campaigns. Drug Target Review.
- BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research.
- Cantelli, G. (2021). Drug dose-response data analysis. Towards Data Science.
- Wassermann, A. M., et al. (2016). The Rise and Fall of a Scaffold: A Trend Analysis of Scaffolds in the Medicinal Chemistry Literature. Journal of Medicinal Chemistry, 59(15), 7059–7071. [Link]
- On HTS. (2023). Z-factor.
- Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services.
- Kumar, A., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B, 12(1), 1–20. [Link]
- Vincent, F., et al. (2020). Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies. Cell Chemical Biology, 27(11), 1332–1346. [Link]
- Portilla, J., & Quiroga, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4983. [Link]
- Wikipedia. (n.d.). Z-factor.
- Terungwa, S. U., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(11), 2169–2192. [Link]
- Du, Y. (2015). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in Molecular Biology, 1278, 529–544. [Link]
- BellBrook Labs. (n.d.). From Lab to Lead: Using Fluorescence Polarization in Drug Development.
- Zhang, X. D. (2022). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
- Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011–2032. [Link]
- Bentham Open. (n.d.). The Use of AlphaScreen Technology in HTS: Current Status.
- Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review.
- Srinivasan, B. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
- Wang, X., et al. (2022). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry, 65(17), 11689–11710. [Link]
- Evotec. (2024). How To Optimize Your Hit Identification Strategy.
- Patsnap. (n.d.). How Are Biochemical Assays Used in High-Throughput Screening?.
- Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
- Nuvisan. (n.d.). Expert biochemical assays for drug discovery success.
- Foddy, L., et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 531–536. [Link]
- Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
- Sebaugh, J. L. (2011). NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. Journal of the South Carolina Academy of Science, 9(1), 26–30. [Link]
- Maciejewski, M., et al. (2008). The Application of Phenotypic High-Throughput Screening Techniques to Cardiovascular Research. Journal of Cardiovascular Pharmacology, 52(2), 119–128. [Link]
- ResearchGate. (n.d.). Dose–Response Curves and the Determination of IC 50 and EC 50 Values.
- Nexcelom Bioscience. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- QxMD. (n.d.). Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1).
- ResearchGate. (n.d.). Defining the hit triage and validation challenge. Symbolic representation of a phenotypic.
- National Center for Biotechnology Information. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions.
- ResearchGate. (n.d.). The use of AlphaScreen technology in HTS: Current status.
- ResearchGate. (n.d.). Computational Techniques to Support Hit Triage.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). | Read by QxMD [read.qxmd.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Computational Exploration of Molecular Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. atcc.org [atcc.org]
- 12. Biochemical Assays | Evotec [evotec.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 15. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 21. revvity.com [revvity.com]
- 22. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Use of AlphaScreen Technology in HTS: Current Status [benthamopen.com]
- 24. researchgate.net [researchgate.net]
- 25. lifescienceglobal.com [lifescienceglobal.com]
- 26. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]
- 27. marinbio.com [marinbio.com]
- 28. The Application of Phenotypic High-Throughput Screening Techniques to Cardiovascular Research - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 30. assay.dev [assay.dev]
- 31. Z-factor - Wikipedia [en.wikipedia.org]
- 32. drugtargetreview.com [drugtargetreview.com]
- 33. towardsdatascience.com [towardsdatascience.com]
- 34. pubs.acs.org [pubs.acs.org]
- 35. NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
- 39. mdpi.com [mdpi.com]
- 40. pubs.acs.org [pubs.acs.org]
- 41. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Pyrazolo[1,5-a]pyridine Scaffold as a Versatile Fluorophore for Advanced Cellular Imaging
Introduction: A New Horizon in Fluorescence Probes
The field of biological imaging is in constant pursuit of brighter, more stable, and highly specific fluorescent probes. While classic fluorophores like fluorescein and rhodamine have been foundational, their application can be limited by factors such as photobleaching, low quantum yields in aqueous environments, and complex synthesis routes.[1] Emerging from the diverse family of N-heterocyclic compounds, the Pyrazolo[1,5-a]pyridine core has garnered significant attention as a privileged scaffold for a new generation of fluorophores.[2] This rigid, planar system offers a unique combination of synthetic accessibility and outstanding photophysical properties, making it an attractive alternative to traditional dyes.[3][4]
Derivatives of Pyrazolo[1,5-a]pyridin-3-amine, in particular, serve as valuable building blocks for creating probes with tailored functions.[5] These compounds are not only instrumental in pharmaceutical development but are increasingly being explored for their unique electronic and fluorescent properties.[5][6] This application note provides a comprehensive guide to the properties of pyrazolo[1,5-a]pyridine-based fluorophores and details a specific protocol for their use in monitoring intracellular pH, a critical parameter in cell metabolism and organelle function.[1]
Core Advantages and Photophysical Properties
Pyrazolo[1,5-a]pyridine and its related pyrazolo[1,5-a]pyrimidine systems offer several key advantages that make them superior candidates for imaging applications:
-
High Quantum Yields: Many derivatives exhibit strong fluorescence, with some reporting quantum yields as high as 0.64 in acidic aqueous solutions, a challenging environment for many fluorophores.[1][7]
-
Tunable Emission: The photophysical properties can be finely tuned through synthetic modifications at various positions on the fused ring system.[3][4] The incorporation of electron-donating or electron-withdrawing groups can shift absorption and emission wavelengths and modulate fluorescence intensity.[8]
-
Excellent Photostability: The rigid, fused-ring structure imparts notable resistance to photobleaching, enabling longer-term imaging experiments.
-
Environmental Sensitivity: These fluorophores can be designed to respond to their local environment, making them excellent candidates for sensing applications. This includes probes that exhibit solvatochromism (changing color with solvent polarity) and sensitivity to ions like H⁺ (pH).[1][9]
The fluorescence mechanism in many of these functionalized probes relies on an Intramolecular Charge Transfer (ICT) process. Upon excitation, an electron is transferred from an electron-donating part of the molecule to an electron-accepting part, and the subsequent relaxation and emission are highly sensitive to the local environment.[1][7][8]
Table 1: Photophysical Properties of a Representative Pyrazolo[1,5-a]pyridine pH Probe (PP-1)[1]
| Property | Value (at pH 2.4) | Value (at pH 7.4) | Causality & Experimental Insight |
| Absorption Max (λabs) | 350 nm | 340 nm | The protonation of the pyridine nitrogen in acidic conditions alters the electronic ground state, causing a slight red-shift in the absorption maximum. |
| Emission Max (λem) | 465 nm | ~410 nm (weak) | In the acidic state, the ICT process is highly favored, leading to strong emission at 465 nm. In the neutral state, the ICT is quenched, resulting in weak, blue-shifted emission. |
| Quantum Yield (Φ) | 0.64 | Very Low | The high quantum yield in acidic environments makes it an exceptionally bright probe for acidic organelles like lysosomes. The "off" state at neutral pH provides a high signal-to-background ratio. |
| Stokes Shift | 115 nm | ~70 nm | A large Stokes shift is highly desirable as it minimizes self-quenching and simplifies the optical setup by reducing crosstalk between excitation and emission channels. |
| pKa | 3.03 | - | The pKa is tuned perfectly for monitoring extremely acidic environments, such as the stomach or specific intracellular compartments, which are often overlooked by probes designed for near-neutral pH.[1] |
Application Spotlight: Ratiometric Imaging of Intracellular pH
Monitoring pH is crucial for understanding cellular processes like endocytosis, autophagy, and enzyme activity. Pyrazolo[1,5-a]pyridine derivatives have been successfully developed into sensitive pH probes that operate in highly acidic conditions.[1][7] The following protocol is based on the use of a pyrazolo[1,5-a]pyridine carboxylic acid probe (PP-1) for imaging pH in RAW 264.7 macrophage cells.[1]
Diagram 1: General Workflow for Cellular pH Imaging
Caption: Workflow for intracellular pH measurement using a fluorescent probe.
Protocol: Intracellular pH Measurement
This protocol provides a self-validating system for robust and reproducible results.
A. Reagent Preparation
-
Probe Stock Solution (1 mM): Dissolve the pyrazolo[1,5-a]pyridine probe (e.g., PP-1) in high-quality, anhydrous DMSO to a final concentration of 1 mM.
-
Expert Insight: DMSO is used to ensure complete dissolution of the hydrophobic probe. Store the stock solution in small aliquots at -20°C, protected from light and moisture, to maintain its integrity.
-
-
Working Solution (10 µM): Immediately before use, dilute the 1 mM stock solution in serum-free cell culture medium to a final working concentration of 10 µM. Vortex briefly to ensure homogeneity.
B. Cell Culture and Staining
-
Cell Seeding: Seed RAW 264.7 cells (or other appropriate cell line) onto glass-bottom confocal dishes or 96-well imaging plates. Culture overnight in a 37°C, 5% CO₂ incubator to allow for cell adherence.
-
Probe Loading: Remove the culture medium and wash the cells once with warm Phosphate-Buffered Saline (PBS).
-
Add the 10 µM probe working solution to the cells.
-
Incubate for 30 minutes at 37°C.
-
Expert Insight: This incubation time is a critical parameter. It must be long enough for passive diffusion across the cell membrane but short enough to avoid potential cytotoxicity or probe sequestration in undesired compartments. Optimization may be required for different cell types.
-
-
Wash: Remove the probe solution and wash the cells two to three times with warm PBS to eliminate extracellular probe, which would otherwise contribute to high background fluorescence.
-
Add fresh, phenol red-free imaging medium to the cells before microscopy.
C. Fluorescence Microscopy and Image Acquisition
-
Microscope Setup: Use an inverted fluorescence microscope equipped with a DAPI filter set or similar (Excitation: ~350-370 nm, Emission: ~450-480 nm) to capture the probe's fluorescence.
-
Image Capture: Acquire images of the stained cells. It is crucial to also capture images of unstained control cells using the same acquisition settings to determine the level of cellular autofluorescence.
-
Trustworthiness Check: The signal from stained cells should be significantly brighter than the autofluorescence. If the signal-to-background ratio is low, consider optimizing the probe concentration or incubation time.
-
-
Ratiometric Imaging (Advanced): For quantitative pH measurement, acquire two images:
-
Channel 1: Emission at ~465 nm (the pH-sensitive signal).
-
Channel 2: A reference signal. This could be the probe's weak emission at a different wavelength or a co-loaded, pH-insensitive dye. The original study successfully used the probe's signal alone to monitor H⁺ influx.[1]
-
D. Data Interpretation
-
Qualitative Analysis: An increase in fluorescence intensity in specific organelles (appearing as bright puncta) indicates localization within acidic compartments like lysosomes or endosomes.
-
Quantitative Analysis: To obtain precise pH values, a calibration curve must be generated. This involves treating probe-loaded cells with buffers of known pH in the presence of ionophores (like nigericin and valinomycin) to equilibrate intracellular and extracellular pH. The ratio of fluorescence intensities is then plotted against the known pH values.
Diagram 2: Proposed ICT Mechanism for pH Sensing
Caption: Intramolecular Charge Transfer (ICT) mechanism in response to pH.
Broader Applications & Future Outlook
The versatility of the pyrazolo[1,5-a]pyridine scaffold extends far beyond pH sensing. By altering the functional groups, researchers have developed probes with novel applications:
-
Lipid Droplet Imaging: A pyrazolo[1,5-a]pyridine-fused pyrimidine derivative, named fluoremidine (FD), was designed to exhibit "turn-on" fluorescence in lipophilic environments, enabling specific and high-contrast visualization of lipid droplets in living cells.[2][9]
-
Tumor Imaging: The core structure can be conjugated to chelating agents to carry radionuclides like ⁹⁹ᵐTc for SPECT imaging of tumors, demonstrating its utility beyond optical fluorescence.[10]
-
Drug Discovery: As a "privileged scaffold," pyrazolo[1,5-a]pyrimidines (a closely related class) are heavily utilized in medicinal chemistry as inhibitors of protein kinases, which are key targets in cancer therapy.[11][12]
The continued exploration of this fluorophore family promises the development of next-generation probes for multiplex imaging, real-time tracking of biomolecules, and early disease diagnosis.
References
- Cai, L. et al. (2018). A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. RSC Advances.
- Portilla, J. et al. (2023). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Castillo, J-C. et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing.
- ResearchGate. (n.d.). Pyrazolo[1,5-a]pyridine-Fused Pyrimidine Based Novel Fluorophore and Its Bioapplication to Probing Lipid Droplets | Request PDF. ResearchGate.
- Qi, C. et al. (2012). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors. Molecules.
- RSC Publishing. (2018). A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. RSC Advances.
- Lee, H. et al. (2020). A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets. Chemical Communications.
- RSC Publishing. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances.
- Castillo, J-C. et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. PubMed Central.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
- Sough, T. A. et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.
- Sough, T. A. et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
Sources
- 1. A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 4. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridin-3-amine and Derivatives
Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyridin-3-amine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and improve the yield and purity of your synthesis.
Introduction
The Pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] The synthesis of the 3-amino substituted variant, in particular, can be challenging, with issues such as low yields, side product formation, and difficult purifications. This guide provides practical, experience-driven advice to navigate these complexities.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound and its derivatives.
Issue 1: Low or No Product Yield
Why it happens:
Low yields are one of the most common frustrations in organic synthesis. For Pyrazolo[1,5-a]pyridine synthesis, this can stem from several factors:
-
Inefficient Cyclization: The key ring-forming step may not be proceeding efficiently. This could be due to suboptimal reaction temperature, incorrect solvent choice, or an inappropriate catalyst or base.
-
Decomposition of Starting Materials or Product: The starting materials or the final product might be unstable under the reaction conditions. For instance, prolonged heating can sometimes lead to degradation.
-
Poor Quality of Reagents: Impurities in starting materials, especially the aminopyridine precursor, can significantly hinder the reaction.
-
Atmospheric Conditions: Some reactions, particularly those involving organometallic catalysts or sensitive intermediates, are air- or moisture-sensitive. For instance, some cross-dehydrogenative coupling reactions rely on molecular oxygen as the oxidant.[1][2]
What to do:
-
Optimize Reaction Conditions:
-
Temperature: Systematically screen a range of temperatures. While heating is often necessary to drive the cyclization, excessive heat can cause decomposition. Consider starting at a lower temperature and gradually increasing it.
-
Solvent: The polarity and boiling point of the solvent are critical. Solvents like ethanol, DMF, DMSO, and acetonitrile have been successfully used.[3][4] A solvent screen is highly recommended.
-
Catalyst/Promoter: For [3+2] cycloaddition reactions, the choice of mediator (e.g., PIDA, TEMPO) is crucial.[5][6][7] In condensation reactions, acidic or basic catalysts can be beneficial.[3] For cross-dehydrogenative coupling, acetic acid can act as a promoter.[1][2]
-
-
Verify Reagent Quality:
-
Ensure the purity of your starting materials using techniques like NMR or LC-MS. If necessary, purify them before use.
-
Use fresh, anhydrous solvents, especially for moisture-sensitive reactions.
-
-
Control the Atmosphere:
-
Consider Alternative Synthetic Routes:
Issue 2: Formation of Multiple Products (Isomers or Byproducts)
Why it happens:
The formation of multiple products complicates purification and reduces the yield of the desired compound.
-
Lack of Regioselectivity: When using unsymmetrical starting materials, different regioisomers can be formed. For example, in the condensation of an unsymmetrical β-dicarbonyl compound with an aminopyrazole, the reaction can proceed at either carbonyl group.[9]
-
Side Reactions: Competing reaction pathways can lead to the formation of byproducts. For instance, self-condensation of starting materials or reaction with the solvent can occur.
-
Incomplete Reaction: A mixture of starting materials and products will be observed if the reaction does not go to completion.
What to do:
-
Improve Regioselectivity:
-
Modify Reaction Conditions: Temperature, solvent, and catalysts can influence the regioselectivity of a reaction.
-
Choose a More Selective Route: Some synthetic methods are inherently more regioselective than others. For example, certain [3+2] cycloaddition reactions are known for their high regioselectivity.[6][7]
-
-
Minimize Side Reactions:
-
Adjust Stoichiometry: Ensure the correct molar ratios of reactants.
-
Control Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times.
-
-
Drive the Reaction to Completion:
-
Increase the reaction time or temperature (with caution, as noted above).
-
Add a fresh portion of a reagent if it is being consumed in a side reaction.
-
Issue 3: Difficulty in Product Purification
Why it happens:
Even with a successful reaction, isolating the pure product can be a hurdle.
-
Similar Polarity of Product and Impurities: If the desired product and byproducts have similar polarities, separation by column chromatography can be challenging.
-
Product Insolubility: The product may be poorly soluble in common organic solvents, making extraction and chromatography difficult.
-
Product Instability: The product may decompose on the silica or alumina used for chromatography.
What to do:
-
Optimize Chromatography:
-
Solvent System Screening: Experiment with different solvent systems for TLC to find one that provides good separation.
-
Alternative Stationary Phases: If silica gel is not effective, consider using alumina, reverse-phase silica, or other specialized stationary phases.
-
-
Consider Recrystallization:
-
If the product is a solid, recrystallization can be a highly effective purification method. A systematic screen of different solvents and solvent mixtures is recommended.
-
-
Use Alternative Purification Techniques:
-
Preparative HPLC: For difficult separations, preparative HPLC can provide high purity products.
-
Acid-Base Extraction: If your product has a basic nitrogen (like the 3-amino group), you may be able to use acid-base extraction to separate it from neutral impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing the Pyrazolo[1,5-a]pyridine core?
A1: The [3+2] cycloaddition of N-aminopyridinium ylides with alkynes or alkenes is a widely used and robust method.[1][5][8] This approach often offers high yields and good control over regioselectivity. Another very common and effective method is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents, which allows for a wide range of substituents to be introduced.[3][10]
Q2: How can I introduce the 3-amino group onto the Pyrazolo[1,5-a]pyridine scaffold?
A2: Direct amination at the 3-position can be challenging. A more common strategy is to use a starting material that already contains the nitrogen functionality or a precursor that can be readily converted to an amino group. For example, starting with a 2-cyanomethylpyridine derivative can lead to the formation of the 3-aminopyrazolo[1,5-a]pyridine system after cyclization.
Q3: What are the key reaction parameters to control for optimizing the yield?
A3: The key parameters to optimize are:
-
Temperature: Crucial for reaction rate and preventing decomposition.
-
Solvent: Affects solubility of reagents and can influence the reaction mechanism.
-
Concentration: Can impact reaction kinetics.
-
Catalyst/Promoter: The choice and loading of the catalyst or promoter are critical.
-
Reaction Time: Needs to be optimized to ensure completion without product degradation.
Q4: Are there any green chemistry approaches for this synthesis?
A4: Yes, there is growing interest in developing more environmentally friendly methods. For example, sonochemical synthesis has been reported as a catalyst-free method that can provide high yields in shorter reaction times.[4] Additionally, using water as a solvent or employing microwave-assisted synthesis can also be considered greener alternatives.[3]
Experimental Protocols
Protocol 1: General Procedure for [3+2] Cycloaddition using N-aminopyridinium Ylides
This protocol is a generalized procedure based on commonly reported methods.[5][6][7]
-
Formation of the N-aminopyridinium Ylide:
-
To a solution of the corresponding N-aminopyridine (1.0 eq.) in a suitable solvent (e.g., CH2Cl2, CH3CN), add the activating agent (e.g., mesitylenesulfonylhydroxylamine) at 0 °C.
-
Stir the reaction mixture at room temperature for the recommended time (typically a few hours).
-
The formation of the N-aminopyridinium salt can be monitored by TLC.
-
Isolate the salt by filtration or precipitation.
-
-
Cycloaddition Reaction:
-
To a solution of the N-aminopyridinium salt (1.0 eq.) and the alkyne or alkene (1.1-1.5 eq.) in an appropriate solvent (e.g., N-methylpyrrolidone), add a base (e.g., K2CO3, Et3N) and a mediator (e.g., PIDA, TEMPO) if required.
-
Stir the reaction at the optimized temperature (can range from room temperature to elevated temperatures) for the required time.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, CH2Cl2).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Protocol 2: General Procedure for Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds
This protocol is a generalized procedure based on commonly reported methods.[3][10]
-
Reaction Setup:
-
In a round-bottom flask, dissolve the 5-aminopyrazole derivative (1.0 eq.) and the β-dicarbonyl compound (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, acetic acid).
-
-
Reaction Conditions:
-
Add a catalyst if required. For acidic conditions, a few drops of concentrated H2SO4 or p-toluenesulfonic acid can be used. For basic conditions, a base like piperidine or sodium ethoxide can be employed.
-
Heat the reaction mixture to reflux for the optimized time (typically several hours).
-
Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Pyrazolo[1,5-a]pyridine Synthesis
| Route | Starting Materials | Conditions | Yield (%) | Reference |
| [3+2] Cycloaddition | N-aminopyridines, α,β-unsaturated carbonyls | PIDA, NMP, rt | Good to excellent | |
| [3+2] Cycloaddition | N-aminopyridines, α,β-unsaturated compounds | TEMPO, CH3CN, 80 °C | Good to excellent | [6][7] |
| CDC Reaction | N-amino-2-iminopyridines, 1,3-dicarbonyls | AcOH, O2, 130 °C | High | [1][2] |
| Sonochemical | 2-imino-1H-pyridin-1-amines, alkynes/alkenes | CH3CN, 85 °C, sonication | Up to 93% | [4] |
| Condensation | 5-aminopyrazoles, β-dicarbonyls | Acidic or basic catalysis, heat | Good |
Visualizations
Caption: Generalized mechanism for [3+2] cycloaddition.
Caption: Decision tree for troubleshooting low yield.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.
- The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts. ResearchGate.
- Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central.
- Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central.
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal.
- Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. ACS Publications.
- Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PubMed Central.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar.
- Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central.
- One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Royal Society of Chemistry.
- Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed.
- Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. PubMed.
- Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journals.
- Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Pyrazolo[1,5-a]pyridine Synthesis Core: A Technical Guide for Reaction Optimization & Troubleshooting
Welcome to the Technical Support Center for the synthesis of Pyrazolo[1,5-a]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of this privileged heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-tested insights to empower you to navigate the complexities of this reaction, optimize your conditions, and troubleshoot common experimental hurdles.
This document is structured to provide direct, actionable advice. We will first explore a comprehensive troubleshooting guide for the most common issues encountered in the laboratory, followed by a detailed Frequently Asked Questions (FAQs) section to proactively address experimental design choices. Finally, you will find detailed, step-by-step experimental protocols derived from authoritative literature, alongside a complete list of references for further investigation.
Part 1: Troubleshooting Guide
This section addresses specific, common problems in a question-and-answer format, providing a logical flow for diagnosing and solving experimental challenges.
Issue 1: Low to No Product Yield
Question: I am attempting a synthesis of a pyrazolo[1,5-a]pyridine derivative, but I am observing very low yields or recovering only my starting materials. What are the likely causes and how can I improve the outcome?
Answer: Low or no yield is a frequent challenge that can stem from multiple factors in the reaction setup. A systematic approach to troubleshooting is essential.
Causality & Recommended Actions:
-
Purity of Starting Materials: The purity of reactants, especially the aminopyrazole or N-amino-2-iminopyridine, is critical. Latent impurities can poison catalysts or participate in side reactions.
-
Recommendation: Always ensure your starting materials are of high purity. Recrystallize or purify them if there is any doubt about their quality.[1]
-
-
Suboptimal Catalyst or Conditions: The choice of catalyst—or the decision to proceed without one—is a pivotal factor. While traditional methods often rely on acidic or basic catalysts, modern approaches may be catalyst-free.[2][3]
-
Acid/Base Catalysis: For condensations involving 5-aminopyrazoles and 1,3-dicarbonyl compounds, acidic conditions (e.g., acetic acid) or basic conditions (e.g., piperidine) are often required to facilitate the initial nucleophilic attack and subsequent cyclization/dehydration.[4][5] If your yield is low, consider screening different acid or base catalysts and adjusting their concentration.
-
Metal Catalysis: For cross-coupling reactions to functionalize the scaffold, palladium catalysts are indispensable.[4][6] However, in some primary ring-forming reactions, the presence of Pd(OAc)₂ or Cu(OAc)₂ has been shown to be ineffective or even detrimental, leading to no reaction.[7][8]
-
Catalyst-Free Approaches: Recent developments, particularly those employing sonication or specific solvent systems like acetic acid/ethanol under an oxygen atmosphere, have demonstrated high yields without any external catalyst.[2][3][7][8] If your catalyzed reaction is failing, a catalyst-free approach may be a viable alternative.
-
-
Incorrect Solvent Choice: The solvent plays a crucial role in reactant solubility, reaction kinetics, and even the reaction mechanism.[1]
-
Recommendation: A screening of solvents is highly recommended. While ethanol and acetonitrile are common choices,[2][3][7] other solvents like DMF or dioxane have been used effectively.[7][8] In some cross-dehydrogenative coupling (CDC) reactions, a switch from ethanol to solvents like acetonitrile, methanol, or toluene resulted in no reaction, highlighting the solvent's critical role.[7][8]
-
-
Inappropriate Temperature or Reaction Time: Many pyrazolo[1,5-a]pyridine syntheses require elevated temperatures to proceed efficiently.
-
Recommendation: Optimize the reaction temperature. While some protocols work at room temperature,[9] many require heating to reflux (e.g., 100-130 °C).[5][7][8] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to avoid potential product degradation from prolonged heating.[1]
-
-
Atmospheric Conditions: For certain modern synthetic routes, the atmosphere is a key reagent.
-
Recommendation: For acetic acid-promoted cross-dehydrogenative coupling (CDC) reactions, an atmosphere of air or pure oxygen is essential. Running the reaction under an argon atmosphere significantly diminishes the yield, confirming the role of oxygen as the oxidant.[7]
-
Issue 2: Formation of Side Products or Regioisomers
Question: My reaction is yielding the desired product, but it is contaminated with significant side products. In cases with unsymmetrical starting materials, I am getting a mixture of regioisomers. How can I improve the selectivity?
Answer: The formation of regioisomers is a well-documented challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted aminopyrazoles.[1][10]
Causality & Recommended Actions:
-
Ambident Nucleophilicity/Electrophilicity: Unsymmetrical 1,3-dicarbonyls present two electrophilic centers with different reactivities. Similarly, the aminopyrazole has multiple nucleophilic sites. The reaction conditions can influence which sites react preferentially.
-
Recommendation: The choice of catalyst and solvent can sometimes steer the regioselectivity.[1] For reactions of 5-aminopyrazoles with α,β-unsaturated nitriles, the use of piperidine or triethylamine in ethanol has been shown to favor the formation of a specific regioisomer, which was confirmed by X-ray crystallography.[5] It is advisable to consult the literature for precedents with substrates similar to your own.
-
-
Alternative Reaction Pathways: In some cases, the reaction conditions may promote an entirely different cyclization. For instance, reacting N-aminopyridines with ethyl acetoacetate in DMF with a palladium catalyst can lead to triazolo[1,5-a]pyridines instead of the expected pyrazolo[1,5-a]pyridines.[7][8]
-
Recommendation: Carefully control your reaction parameters. If unexpected products are forming, re-evaluate the combination of solvent and catalyst. The workflow diagram below provides a decision-making tree for troubleshooting such issues.
-
-
Separation of Isomers: If achieving complete regioselectivity is not possible, efficient separation becomes the primary goal.
-
Recommendation: Flash column chromatography on silica gel is the most common method for separating regioisomers. A systematic approach to eluent selection, starting with a non-polar solvent and gradually increasing polarity with a solvent like ethyl acetate, is recommended.[1]
-
Part 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions that arise during the experimental design phase.
Q1: What is the best general approach to start with for synthesizing a novel pyrazolo[1,5-a]pyridine?
A1: The intermolecular [3+2] cycloaddition is the most common and versatile route.[2][3] A robust starting point is the reaction of a 1-amino-2-iminopyridine derivative with an alkyne (like dimethyl acetylenedicarboxylate, DMAD) or an activated alkene.[2][3] Alternatively, the condensation of a 5-aminopyrazole with a β-dicarbonyl compound is a classic and reliable method.[4][5]
Q2: How do I choose the right solvent for my reaction?
A2: Solvent choice is highly dependent on the specific reaction type.
-
For [3+2] cycloadditions under sonication: Acetonitrile has been shown to be highly effective, providing excellent yields in short reaction times.[2][3]
-
For AcOH/O₂ promoted CDC reactions: Ethanol is the solvent of choice. Other common solvents like acetonitrile, methanol, or toluene are not effective for this specific transformation.[7][8]
-
For traditional condensations: Acetic acid can serve as both a solvent and a catalyst.[5] Ethanol is also frequently used, often with a catalytic amount of acid or base.[5]
Q3: Is a catalyst always necessary?
A3: Not necessarily. Modern, greener synthetic methodologies have been developed that proceed efficiently without a catalyst. A notable example is the sonochemical synthesis of pyrazolo[1,5-a]pyridines via a [3+2] cycloaddition, which is explicitly catalyst-free.[2][3] Experiments have shown that adding a palladium catalyst to this reaction does not improve the yield, confirming its catalyst-independent nature.[2][3]
Q4: What is the role of ultrasonic irradiation (sonication) and how does it compare to conventional heating?
A4: Ultrasonic irradiation dramatically increases reaction rates and often improves yields. This is attributed to acoustic cavitation—the formation, growth, and collapse of bubbles in the reaction medium, which generates localized high temperatures and pressures.[2] For the [3+2] cycloaddition of 1-amino-2-iminopyridines with DMAD, sonication at 85°C for 20 minutes can provide a higher yield (69%) than conventional heating at reflux for 3 hours (54%).[2]
Q5: How can I introduce functional group diversity into the pyrazolo[1,5-a]pyrimidine core?
A5: Diversity can be achieved in two main ways:
-
Varying the Starting Materials: The choice of substituted aminopyrazoles and the 1,3-dicarbonyl (or equivalent) partner directly dictates the substitution pattern on the final heterocyclic core.[4]
-
Post-Synthesis Functionalization: Once the core is formed, palladium-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig) are powerful tools for introducing aryl, heteroaryl, or amino groups, typically at halogenated positions.[4][6]
Part 3: Data & Protocols
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the optimization of a model reaction between 1-amino-2-iminopyridine and ethyl acetoacetate, highlighting the critical role of specific reagents and conditions.
Table 1: Optimization for the Synthesis of Pyrazolo[1,5-a]pyridine 4a [8]
| Entry | Solvent | Additive (equiv) | Atmosphere | Temperature (°C) | Yield (%) |
| 1 | Ethanol | None | Air | 130 | Trace |
| 2 | Ethanol | AcOH (6) | Air | 130 | 78 |
| 3 | Ethanol | AcOH (6) | O₂ | 130 | 85 |
| 4 | Ethanol | AcOH (6) | Ar | 130 | 6 |
| 5 | MeCN | AcOH (6) | Air | 130 | No Rxn |
| 6 | Toluene | AcOH (6) | Air | 130 | No Rxn |
| 7 | Ethanol | None (Pd(OAc)₂) | Air | 130 | No Rxn |
Data synthesized from literature findings.[7][8]
Experimental Protocols
Protocol 1: Acetic Acid and O₂-Promoted Cross-Dehydrogenative Coupling (CDC) [7][8]
This protocol describes an efficient, catalyst-free method for synthesizing highly substituted pyrazolo[1,5-a]pyridines.
Step-by-Step Methodology:
-
To a solution of the appropriate 1-amino-2-imino-pyridine (3 mmol) in ethanol (10 mL), add the corresponding 1,3-dicarbonyl compound (3 mmol).
-
Add acetic acid (1.08 g, 6 equivalents).
-
Stir the resulting mixture in a sealed vessel under an O₂ atmosphere (1 atm balloon).
-
Heat the reaction mixture to 130 °C and maintain for 18 hours.
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
The product often crystallizes upon cooling. Collect the crystals by filtration.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield the pure pyrazolo[1,5-a]pyridine.
Protocol 2: Catalyst-Free Sonochemical Synthesis via [3+2] Cycloaddition [2][3]
This protocol details a rapid, efficient, and environmentally friendly approach using ultrasonic irradiation.
Step-by-Step Methodology:
-
In a suitable flask, mix the 1-amino-2-iminopyridine derivative (10 mmol) and the appropriate acetylene derivative (e.g., DMAD, 10 mmol) in acetonitrile (30 mL).
-
Place the flask in an ultrasonic bath pre-heated to 85 °C.
-
Sonicate the mixture for 20 minutes, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The solid product that forms should be collected by filtration.
-
Wash the solid with cold ethanol, dry, and recrystallize from a suitable solvent (e.g., acetonitrile) to obtain the pure product.
Part 4: Visualization of Workflows & Mechanisms
Diagrams
The following diagrams, rendered in DOT language, illustrate key decision-making processes and reaction mechanisms discussed in this guide.
Caption: Troubleshooting workflow for Pyrazolo[1,5-a]pyridine synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of Pyrazolo[1,5-a]pyridin-3-amine Intermediates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of Pyrazolo[1,5-a]pyridin-3-amine intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. The unique electronic and structural properties of the pyrazolo[1,5-a]pyridine scaffold, particularly with an amine at the C3 position, present specific challenges during purification.[1] This document provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity and yield for your downstream applications.
Troubleshooting Common Purification Issues
This section addresses the most frequently encountered problems during the purification of this compound intermediates in a question-and-answer format.
Question 1: My product recovery is very low after silica gel column chromatography. What are the likely causes and solutions?
Answer: Low recovery from silica gel chromatography is a common issue with amino-functionalized heterocycles. The primary causes are irreversible adsorption to the acidic silica surface and/or on-column degradation.
-
Causality: The basic nitrogen atoms in your this compound can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This can lead to significant streaking (tailing) on TLC and poor elution from a column, with a portion of your product remaining permanently bound to the stationary phase. In some cases, the acidic environment can catalyze the degradation of sensitive molecules.
-
Solutions & Protocols:
-
Neutralize the Stationary Phase: The most effective solution is to add a basic modifier to your eluent system. This deactivates the acidic sites on the silica gel, minimizing strong product-stationary phase interactions.
-
Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase. For instance, if your eluent is 5% Methanol in Dichloromethane (DCM), prepare it as 94.5:5:0.5 DCM:MeOH:Et₃N.
-
-
Use an Alternative Stationary Phase: If basic modifiers are insufficient or incompatible with your molecule, consider a less acidic stationary phase.
-
Neutral Alumina: Alumina is less acidic than silica and is often a better choice for basic compounds. You will need to re-develop your TLC conditions on alumina plates.
-
Reversed-Phase (C18) Chromatography: For compounds with sufficient organic character, reversed-phase chromatography using solvent systems like Acetonitrile/Water or Methanol/Water can be highly effective. This technique separates based on hydrophobicity and avoids the issue of acidic silanol groups entirely.
-
-
Avoid Chromatography Entirely: If the crude product is a solid and relatively clean (>80% by NMR or LCMS), crystallization is often a superior method for both purity and yield. Some pyrazolo[1,5-a]pyridine derivatives have been successfully purified by simple recrystallization from solvents like ethanol or acetonitrile.[2][3]
-
Question 2: I'm struggling with a persistent impurity that co-elutes with my product on the column. How can I resolve this?
Answer: Co-elution occurs when an impurity has a polarity very similar to your target compound. This often happens with regioisomers, over-alkylated byproducts, or certain unreacted starting materials.
-
Causality: The separation efficiency (resolution) of your chromatographic system is insufficient to distinguish between the two compounds. This is a function of the mobile phase, stationary phase, and the inherent properties of the molecules.
-
Solutions & Protocols:
-
Optimize the Mobile Phase:
-
Change Solvent Polarity: Instead of a standard Ethyl Acetate/Hexane system, try a different solvent combination with different selectivities, such as Dichloromethane/Methanol or Chloroform/Acetone.
-
Use a Shallow Gradient: If using automated flash chromatography, run a very shallow gradient around the elution point of your product (e.g., increasing from 2% to 5% MeOH in DCM over 20 column volumes). This can often resolve closely eluting spots.
-
-
Attempt Crystallization: Crystallization is an equilibrium-based process that relies on the specific packing of molecules into a crystal lattice. It can be exceptionally effective at rejecting impurities, even those with identical polarity. A successful strategy often involves dissolving the crude material in a hot solvent in which it is sparingly soluble and allowing it to cool slowly. See the detailed protocol below.
-
Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power than flash chromatography. If the impurity is critical to remove and other methods fail, preparative HPLC is the gold standard.
-
Question 3: My compound "oils out" instead of crystallizing, or it simply won't precipitate from solution. What should I do?
Answer: Oiling out or failure to crystallize is typically caused by the presence of impurities that disrupt crystal lattice formation or by using an inappropriate solvent system.
-
Causality: For crystallization to occur, molecules must self-assemble into an ordered, low-energy lattice. Impurities can physically block this process. Alternatively, if the compound is too soluble in the chosen solvent, it will not precipitate upon cooling. "Oiling out" happens when the compound's solubility limit is exceeded, but the energy barrier to form a crystal is too high, resulting in a liquid phase of the dissolved solute.
-
Solutions & Protocols:
-
Improve Purity First: If your crude material is less than ~90% pure, a preliminary purification by flash chromatography may be necessary to remove the bulk of impurities before attempting crystallization.
-
Systematic Solvent Screening: Finding the right solvent is critical. The ideal solvent dissolves your compound when hot but not when cold.
-
Test Solvents: In small vials, test the solubility of ~10-20 mg of your compound in 0.5 mL of various solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene).
-
-
Use a Solvent/Anti-Solvent System: This is a powerful technique. Dissolve your compound in a minimum amount of a "good" solvent (one it dissolves in readily at room temperature, like DCM or MeOH). Then, slowly add a miscible "anti-solvent" (one it is insoluble in, like Hexane, Diethyl Ether, or Water) dropwise until the solution becomes persistently cloudy. Add a few drops of the good solvent to clarify, then allow the mixture to stand undisturbed.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic imperfections in the glass can provide nucleation sites.
-
Seeding: If you have a tiny amount of pure crystal, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the best overall purification strategy for a new this compound intermediate?
Answer: The optimal strategy depends on the physical state and initial purity of your crude product. The following decision tree provides a general workflow for selecting the most appropriate technique.
Caption: Decision tree for selecting a purification technique.
FAQ 2: How can I effectively remove unreacted N-aminopyridine or other basic starting materials?
Answer: An aqueous acid wash (acid-base extraction) is highly effective. Dissolve your crude product in an organic solvent like Ethyl Acetate or DCM. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). The basic starting materials will be protonated and move into the aqueous layer, while your (typically less basic) product remains in the organic phase. Caution: Ensure your target compound is not significantly acid-labile and does not partition into the aqueous layer itself. Always check a small sample first.
FAQ 3: What are some good starting points for TLC solvent systems?
Answer: The polarity of Pyrazolo[1,5-a]pyridin-3-amines can vary widely based on other substituents. Good starting points for method development are:
-
For moderately polar compounds: 30-50% Ethyl Acetate in Hexanes.
-
For polar compounds: 5-10% Methanol in Dichloromethane.
-
For very polar compounds: 10% Methanol in Dichloromethane with 0.5% Ammonium Hydroxide. Aim for a retention factor (Rf) of 0.2-0.3 for the target compound for optimal separation on a column.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
This protocol is designed to purify basic intermediates that show streaking on TLC or give poor recovery from standard silica gel.
1. Materials:
-
Crude this compound intermediate
-
Silica gel (230-400 mesh)
-
Eluent system (e.g., Dichloromethane/Methanol)
-
Triethylamine (Et₃N) or Ammonium Hydroxide (28% aq. solution)
-
TLC plates, collection tubes, rotary evaporator
2. Step-by-Step Methodology:
-
Slurry Preparation: Prepare the mobile phase. For a 5% MeOH/DCM system, mix 950 mL DCM with 50 mL MeOH. Add 5 mL of Et₃N (for a ~0.5% solution).
-
Column Packing: Pack the column with silica gel using the prepared mobile phase as a slurry. Do not let the column run dry.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel (~2-3x the mass of the compound). To do this, dissolve the compound in a minimal amount of a volatile solvent (like DCM or MeOH), add the silica, and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the basic-modified mobile phase, collecting fractions.
-
Monitoring: Monitor the fractions by TLC. Stain with a suitable visualization agent (e.g., potassium permanganate or UV light).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
3. Validation:
-
Assess the purity of the final product by ¹H NMR and LCMS.
-
The absence of streaking on the TLC of the final spot is a good indicator of successful deactivation of the silica.
Protocol 2: Systematic Recrystallization (Solvent/Anti-Solvent Method)
This protocol is ideal for solid materials that are >90% pure or for final polishing after chromatography.
1. Materials:
-
Post-chromatography or crude solid intermediate
-
"Good" solvent (e.g., Dichloromethane, Methanol, THF)
-
"Anti-solvent" (e.g., Hexanes, Diethyl ether, Water)
-
Erlenmeyer flask, stir bar, filtration apparatus (Büchner funnel)
2. Step-by-Step Methodology:
-
Dissolution: Place the solid in an Erlenmeyer flask with a stir bar. Add the "good" solvent dropwise while stirring until the solid is completely dissolved. Use the minimum amount necessary.
-
Induce Precipitation: While stirring, slowly add the "anti-solvent" dropwise. The solution will start to become cloudy (turbid). Continue adding until the turbidity persists for more than a minute.
-
Clarification & Cooling: Add 1-2 drops of the "good" solvent to make the solution clear again.
-
Crystallization: Remove the stir bar, cover the flask, and allow it to stand undisturbed at room temperature. For better recovery, you can later move it to a 4°C refrigerator.
-
Isolation: Collect the resulting crystals by vacuum filtration. Wash the crystals sparingly with the cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
3. Validation:
-
Check the melting point; a sharp melting point is indicative of high purity.
-
Confirm purity by NMR and LCMS. The mother liquor can be analyzed to see which impurities were removed.
Data Summary Tables
Table 1: Troubleshooting Summary
| Issue | Common Cause(s) | Primary Recommendation | Secondary Action |
|---|---|---|---|
| Low Recovery | Irreversible adsorption on silica | Add 0.5-1% Et₃N to eluent | Use neutral alumina or C18 silica |
| Co-elution | Impurity with similar polarity | Change eluent system (e.g., DCM/MeOH) | Attempt crystallization or prep-HPLC |
| Oiling Out | Impurities; poor solvent choice | Purify further by column first | Use solvent/anti-solvent method |
| Degradation | Acidic silica; oxidation | Use neutralized silica; work under N₂ | Minimize exposure to light |
Table 2: Recommended Starting Solvent Systems for Flash Chromatography
| Compound Polarity | Primary System | Modifier (if needed) |
|---|---|---|
| Low to Medium | 20-80% Ethyl Acetate / Hexanes | 0.5% Et₃N |
| Medium to High | 2-10% Methanol / Dichloromethane | 0.5% Et₃N or NH₄OH |
| High | 10-20% Methanol / Dichloromethane | 1% NH₄OH |
| Reversed-Phase | 20-100% Acetonitrile / Water | 0.1% TFA or Formic Acid (if stable) |
References
- Wang, J., et al. (2024). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
- Al-dujaili, A. H., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC.
- Gomaa, M. A.-M. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal.
- Li, J., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters.
- Al-Najjar, A. A., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
- Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules.
- Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
- Gomaa, M. A.-M. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate.
- Rojas-Montoya, A., et al. (2022). Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism. MDPI.
- Al-Najjar, A. A., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega.
- Wieczorek, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences.
- Liu, Y. (2022). Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd.
- Castillo, J. C., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances.
- Al-Awadi, F. A., et al. (2012). Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. Molecules.
- Field, M. C., et al. (2019). Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. ResearchGate.
- Janez, V. S., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules.
- Neochoritis, C. G., et al. (2023). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry.
- Wang, C., et al. (2024). Photodriven Radical-Polar Crossover Cyclization Strategy: Synthesis of Pyrazolo[1,5-a]pyridines from Diazo Compounds. Organic Letters.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Efficacy of Pyrazolo[1,5-a]pyridin-3-amine Inhibitors
Welcome to the technical support center for Pyrazolo[1,5-a]pyridin-3-amine inhibitors. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this class of compounds in their experiments. Here, we address common challenges that can lead to perceived low efficacy and provide structured troubleshooting advice to help you achieve reliable and reproducible results.
I. Foundational Knowledge: Understanding the Inhibitor Class
Pyrazolo[1,5-a]pyrimidine compounds are a significant class of heterocyclic molecules in medicinal chemistry, known for their diverse biological activities, including kinase inhibition.[1] Many derivatives of this scaffold act as ATP-competitive inhibitors, targeting the ATP-binding site of protein kinases.[1] For instance, various Pyrazolo[1,5-a]pyridine derivatives have been developed as potent inhibitors of PI3 kinases.[2][3] A comprehensive understanding of the specific target and mechanism of action of your particular this compound inhibitor is the first step in effective troubleshooting.
II. Troubleshooting Quick Guide
This table provides a high-level overview of common issues and initial steps to resolve them. For more detailed explanations and protocols, please refer to the corresponding FAQ sections.
| Observed Problem | Potential Root Cause(s) | Initial Troubleshooting Steps | Relevant FAQ Section |
| High IC50 in Biochemical Assays | Incorrect ATP concentration; Inactive enzyme; Inhibitor instability. | Verify ATP concentration relative to Kₘ.[4] Use a fresh enzyme lot and include a positive control inhibitor. | |
| Weak or No Effect in Cell-Based Assays | Poor cell permeability; High protein binding in serum; Low target expression; Inhibitor efflux. | Perform a dose-response and time-course experiment. Reduce serum concentration in media. Confirm target expression via Western blot. | |
| Inconsistent Results Between Experiments | Inhibitor solubility/stability issues; Cell culture variability (passage number, confluence). | Prepare fresh inhibitor stock solutions. Standardize cell seeding density and passage number. | |
| Ambiguous Western Blot Data | Low antibody affinity; Insufficient protein loading; Poor protein transfer. | Optimize primary antibody concentration. Increase total protein loaded. Confirm transfer with Ponceau S staining.[5][6][7] |
III. In-Depth Troubleshooting FAQs
A. Biochemical Assay Issues
Q1: My this compound inhibitor shows a higher IC50 value than expected in my biochemical kinase assay. What are the likely causes?
Several factors in a cell-free system can lead to an apparent decrease in inhibitor potency.[8]
Underlying Causes & Solutions:
-
ATP Concentration: The majority of kinase inhibitors are ATP-competitive.[9] The measured IC50 value is highly dependent on the ATP concentration in the assay.[4][10]
-
Causality: According to the Cheng-Prusoff equation, for an ATP-competitive inhibitor, a higher ATP concentration will result in a higher apparent IC50 value.[10]
-
Solution: For maximal sensitivity and to compare potency across different kinases, it is standard practice to run the assay at an ATP concentration equal to the Michaelis constant (Kₘ) of the kinase for ATP.[4][8] This allows the IC50 to be a more direct reflection of the inhibitor's binding affinity (Ki).[10]
-
-
Enzyme Activity: The kinase used in the assay may have reduced activity.
-
Causality: An enzyme with low activity will result in a weaker signal, making it difficult to accurately determine the IC50.
-
Solution:
-
-
Inhibitor Integrity: The inhibitor itself may have degraded.
-
Causality: this compound compounds, like many small molecules, can be susceptible to degradation over time, especially with repeated freeze-thaw cycles.
-
Solution: Prepare a fresh stock solution of the inhibitor from a new weighing.
-
Workflow for Optimizing Biochemical Kinase Assays
Caption: Workflow for optimizing biochemical kinase assays.
B. Cell-Based Assay Discrepancies
Q2: The inhibitor is potent in my biochemical assay, but shows significantly lower efficacy in a cell-based assay. Why the discrepancy?
This is a common challenge in drug discovery and can be attributed to the complexities of the cellular environment.[13]
Underlying Causes & Solutions:
-
Cell Permeability: The compound may not be efficiently crossing the cell membrane.[14]
-
Causality: The physicochemical properties of the inhibitor, such as its lipophilicity and polar surface area, dictate its ability to passively diffuse across the lipid bilayer.[14] Compounds with poor permeability will not reach their intracellular target at a sufficient concentration.[15]
-
Solution:
-
If available, select analogs with more favorable physicochemical properties for cell-based assays.
-
Consider using permeabilizing agents as a control experiment to see if the efficacy increases, though this is not a long-term solution.
-
-
-
Protein Binding: The inhibitor may be binding to serum proteins in the culture medium.
-
Causality: Many small molecules bind to albumin and other proteins present in fetal bovine serum (FBS). This bound fraction is not available to enter the cells and interact with the target kinase.
-
Solution:
-
Perform the assay in a medium with a lower serum concentration (e.g., 1-2% FBS instead of 10%).
-
If the cell line can tolerate it, conduct the experiment in a serum-free medium for a short duration.
-
-
-
Target Expression and Activity: The target kinase may not be expressed at a high enough level or may be in an inactive state in your chosen cell line.
-
Efflux Pumps: The inhibitor may be actively transported out of the cell by efflux pumps like P-glycoprotein (MDR1).
-
Causality: These membrane proteins are part of the cell's defense mechanism and can reduce the intracellular concentration of a wide range of compounds.
-
Solution: Co-incubate your inhibitor with a known efflux pump inhibitor (e.g., verapamil) to see if this restores efficacy. This can help diagnose the issue, but may not be a viable long-term strategy.
-
Decision Tree for Cell-Based Assay Troubleshooting
Caption: Decision tree for troubleshooting low efficacy in cell-based assays.
C. Reproducibility Challenges
Q3: I'm observing significant variability in my results from one experiment to the next. How can I improve reproducibility?
Inconsistent results are often due to subtle variations in experimental conditions or the stability of the reagents.
Underlying Causes & Solutions:
-
Inhibitor Solubility and Stability: The this compound inhibitor may be precipitating out of solution or degrading.
-
Causality: Many small molecule inhibitors have low aqueous solubility.[16] Even when dissolved in a stock solvent like DMSO, they can precipitate when diluted into aqueous culture media.[17]
-
Solution:
-
Always prepare fresh dilutions of the inhibitor from a concentrated stock for each experiment.
-
Visually inspect the diluted inhibitor solution for any signs of precipitation.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all treatments and is at a level that does not affect the cells (typically <0.5%).[17]
-
-
-
Cell Culture Conditions: Variations in cell handling can significantly impact drug response.
-
Causality: Cell density (confluence) can affect cell signaling pathways and drug sensitivity.[18] Cells at very high confluence may exhibit contact inhibition, altering their proliferation rate and response to cytostatic agents.[19] High-passage number cells can also undergo genetic drift, leading to altered phenotypes.
-
Solution:
-
Standardize Seeding Density: Plate the same number of cells for each experiment and treat them at a consistent level of confluence (e.g., 50-70%).[19]
-
Use Low-Passage Cells: Use cells that have been passaged a minimal number of times and regularly thaw fresh vials from a validated cell bank.[13]
-
Maintain Consistent Incubation Times: Ensure that the duration of inhibitor treatment is the same in all experiments.[13]
-
-
D. Target Validation & Downstream Analysis
Q4: My Western blot results to confirm target inhibition are unclear or show no effect. What should I troubleshoot?
A Western blot is a critical tool for assessing the functional consequence of target engagement by measuring the phosphorylation status of the target kinase or its downstream effectors.[20] Unclear results can be due to a variety of technical issues.
Underlying Causes & Solutions:
-
Ineffective Inhibition in the Experiment: The lack of effect on the Western blot may be real, reflecting one of the cell-based assay issues discussed above.
-
Solution: Before troubleshooting the Western blot itself, ensure you have optimized the inhibitor's concentration and incubation time. Perform a dose-response and time-course experiment to identify the optimal conditions.[13]
-
-
Low Target Protein Abundance: The target protein may be expressed at very low levels, making it difficult to detect.
-
Causality: If the protein concentration is too low, the signal from the antibody will be weak or undetectable.[7]
-
Solution:
-
-
Poor Antibody Quality: The primary antibody may have low affinity or specificity for the target.
-
Causality: An antibody that does not bind effectively to the target will not produce a strong signal.
-
Solution:
-
Validate the Antibody: Use a positive control lysate from cells known to express the target protein at high levels.[21]
-
Optimize Antibody Concentration: Titrate the primary antibody to find the optimal concentration that gives a strong signal with low background.[5][6]
-
Try a Different Antibody: If problems persist, try an antibody from a different vendor or one that recognizes a different epitope.
-
-
-
Technical Issues with the Western Blot Protocol:
-
Causality: Problems with protein transfer, blocking, or washing can all lead to weak or no signal.[5][22]
-
Solution:
-
Confirm Protein Transfer: After transferring the proteins from the gel to the membrane, stain the membrane with Ponceau S to visualize the protein bands and confirm that the transfer was successful and even.[6][7]
-
Optimize Blocking: Test different blocking buffers (e.g., non-fat milk vs. BSA) and incubation times, as some antibodies are sensitive to specific blocking agents.[6][22]
-
Adjust Washing Steps: While washing is necessary to reduce background, excessive washing can strip the antibody from the membrane, leading to a weaker signal.[5][21]
-
-
Protocol: Western Blot for Assessing Kinase Inhibition
-
Cell Culture and Treatment:
-
Plate cells at a consistent density and allow them to adhere.
-
Treat cells with a range of inhibitor concentrations (including a vehicle control, e.g., DMSO) for the desired time.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein for each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.[7]
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-target or anti-phospho-downstream substrate) overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detector.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total target protein or a housekeeping protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities and express the level of phosphorylated protein relative to the total protein.
-
IV. Concluding Remarks
Troubleshooting the efficacy of this compound inhibitors requires a systematic and logical approach. By carefully considering the potential pitfalls in both biochemical and cell-based assays, researchers can identify the root causes of apparent low efficacy and implement solutions to obtain accurate and reliable data. This guide provides a framework for this process, emphasizing the importance of understanding the inhibitor's mechanism of action, validating experimental systems, and employing rigorous controls.
V. References
-
Sino Biological. Western Blot Troubleshooting Low Signal or No Signal. Sino Biological. Accessed January 7, 2026. [Link]
-
Bio-Rad Antibodies. Western Blot Troubleshoot: Faint Bands or Weak Signal. Bio-Rad Antibodies. Accessed January 7, 2026. [Link]
-
TotalLab. Western Blot Troubleshooting Guide. TotalLab. Accessed January 7, 2026. [Link]
-
Bio-Techne. Western Blot Troubleshooting Guide. Bio-Techne. Accessed January 7, 2026. [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Published July 2, 2024. [Link]
-
International Centre for Kinase Profiling. Services | ATP Competition Assay. International Centre for Kinase Profiling. Accessed January 7, 2026. [Link]
-
Wang, Y., et al. Proteomics reveals that cell density could affect the efficacy of drug treatment. Scientific Reports. 2021.
-
Catalent. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Catalent. Accessed January 7, 2026. [Link]
-
Al-Ostoot, F.H., et al. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. 2023.
-
Brehmer, D., et al. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. 2021.
-
El-Sayed, M.A., et al. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. 2022.
-
Al-Obaidi, H., et al. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceutics. 2024.
-
Orita, M., et al. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. 2011.
-
Hafner, M., et al. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. 2017.
-
ResearchGate. Why should cancer cells be only 30-50% confluent when treating with drug after you've seeded them the previous day?. ResearchGate. Accessed January 7, 2026. [Link]
-
ResearchGate. Cell number or confluency: Which one is important for small molecule activity?. ResearchGate. Accessed January 7, 2026. [Link]
-
BMG LABTECH. Kinase assays. BMG LABTECH. Published September 1, 2020. [Link]
-
Reaction Biology. Spotlight: Cell-based kinase assay formats. Reaction Biology. Published May 11, 2022. [Link]
-
Médard, G., et al. A Probe-Based Target Engagement Assay for Kinases in Live Cells. Journal of the American Chemical Society. 2019.
-
Garcia-Echeverria, C., et al. Factors influencing the inhibition of protein kinases. Expert Opinion on Drug Discovery. 2008.
-
Hafner, M., et al. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. 2017. [Link]
-
Klaeger, S., et al. The target landscape of clinical kinase drugs. Science. 2017.
-
INiTS. Cell-based test for kinase inhibitors. INiTS. Published November 26, 2020. [Link]
-
Hancox, U., et al. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2012.
-
Jorgensen, W.L., et al. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. 2016.
-
Riss, T.L., et al. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology. 2019.
-
Knight, Z.A., and Shokat, K.M. Features of Selective Kinase Inhibitors. Chemistry & Biology. 2005.
-
Harris, S.F., et al. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. 2015.
-
ResearchGate. Features of Selective Kinase Inhibitors. ResearchGate. Accessed January 7, 2026. [Link]
-
ResearchGate. What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. ResearchGate. Accessed January 7, 2026. [Link]
-
Stokes, J., et al. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers. 2018.
-
Hancox, U., et al. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm. 2012.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 10. shop.carnabio.com [shop.carnabio.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 22. sinobiological.com [sinobiological.com]
Technical Support Center: Enhancing the Selectivity of Pyrazolo[1,5-a]pyridin-3-amine Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-a]pyridin-3-amine kinase inhibitors. This guide is designed to provide in-depth, practical solutions to the common challenges encountered when aiming to enhance the selectivity of this privileged scaffold. We will delve into the causality behind experimental choices, offering troubleshooting guides and validated protocols to navigate the complexities of kinase inhibitor design and optimization.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound based inhibitors show significant off-target activity?
A1: The Pyrazolo[1,5-a]pyridine scaffold is a "hinge-binding" motif, meaning it mimics the adenine ring of ATP and forms hydrogen bonds with the kinase hinge region.[1] This interaction is fundamental to its inhibitory activity but is also a primary reason for promiscuity. The ATP-binding pocket is highly conserved across the kinome, leading to potential inhibition of multiple kinases.[2][3] Off-target effects often arise from the inhibitor binding to kinases with similar hinge region sequences and pocket geometries.
Q2: What is the first step I should take to diagnose the selectivity issue with my lead compound?
A2: The most crucial first step is to obtain a comprehensive, quantitative understanding of your inhibitor's off-target profile. A broad kinase selectivity panel screen is the gold standard for this.[4][5] This involves testing your compound against a large number of purified kinases (ideally representing the entire human kinome) to determine its IC50 or Kd value for each.[4] This data will pinpoint which kinases and kinase families are most potently inhibited, providing a roadmap for rational medicinal chemistry efforts.
Q3: My inhibitor is potent against my primary target, but also hits a closely related kinase. What are some initial strategies to improve selectivity?
A3: This is a common challenge. Here are a few starting points:
-
Structure-Activity Relationship (SAR) Analysis: Systematically modify different positions of the Pyrazolo[1,5-a]pyridine core.[6] Substitutions at various positions can significantly alter electronic properties, lipophilicity, and conformation, thereby influencing interactions with the target.[6]
-
Exploit Subtle Differences in the ATP-binding pocket: Even closely related kinases have minor differences in their ATP-binding sites. Computational modeling and structural biology (if a co-crystal structure is available) can reveal these differences, such as the nature of the "gatekeeper" residue.[7] Designing modifications that create favorable interactions with unique residues in your target kinase or steric clashes with residues in the off-target kinase can dramatically improve selectivity.[7]
-
Targeting the Solvent-Front: Explore substitutions that extend out of the ATP-binding pocket towards the solvent-exposed region. These areas are generally less conserved among kinases, offering opportunities to introduce selectivity-enhancing moieties.
Q4: What is the difference between biochemical and cellular selectivity, and why is it important?
A4:
-
Biochemical selectivity is determined using purified, recombinant kinases in vitro.[8] It measures the intrinsic affinity of your compound for different kinases.
-
Cellular selectivity assesses the inhibitor's effects within a living cell.[9] This is a more physiologically relevant measure as it accounts for factors like cell permeability, intracellular ATP concentrations, and the engagement of the target in its native signaling complex.[10][11]
It's crucial to evaluate both. A compound that appears selective in a biochemical assay might have different or more off-targets in a cellular context, and vice-versa.[10][11] Discrepancies can arise and may influence the prioritization of chemical probes.[11]
Troubleshooting Guides
Problem 1: My lead compound shows broad off-target activity across multiple kinase families in a kinome screen.
-
Possible Cause: The core scaffold is making very generic interactions within the ATP-binding pocket, likely driven by strong hinge-binding with minimal contributions from other parts of the molecule.
-
Troubleshooting Workflow:
Problem 2: I've improved biochemical selectivity, but the compound still shows off-target effects in cell-based assays.
-
Possible Cause: The compound may have poor cell permeability, leading to the need for higher concentrations that then engage lower-affinity off-targets. Alternatively, intracellular ATP concentrations, which are much higher than those used in many biochemical assays, can alter the apparent selectivity. [10]* Troubleshooting Workflow:
Caption: Troubleshooting workflow for cellular off-target effects.
-
Step 1: Evaluate Physicochemical Properties: Assess the lipophilicity (LogP) and polar surface area (PSA) of your compound. Highly polar or very greasy compounds often have poor cell permeability.
-
Step 2: Run a High-ATP Biochemical Assay: Re-run your key on-target and off-target assays using a physiological ATP concentration (typically 1-5 mM). [12]This will give you a better indication of how the compound will perform in a cellular environment.
-
Step 3: Perform a Cellular Target Engagement Assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that your compound is binding to your intended target inside the cell at the desired concentrations. [11][13]These assays can also be used to validate off-target engagement. [13] * Step 4: Analyze Downstream Signaling: Use western blotting to measure the phosphorylation of a known substrate of your target kinase and a key off-target kinase. [5]This provides functional evidence of on- and off-target inhibition in a cellular context.
-
Quantitative Data Summary
The following table provides a hypothetical example of how to present selectivity data for a series of this compound analogs.
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / Target) | Cellular Target EC50 (nM) |
| Lead Compound | 10 | 25 | 500 | 2.5 | 150 |
| Analog 1A | 15 | 500 | >10,000 | 33.3 | 200 |
| Analog 1B | 8 | 15 | 1,000 | 1.8 | 100 |
| Analog 2A | 25 | >10,000 | >10,000 | >400 | 350 |
Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (Biochemical)
-
Objective: To determine the inhibitory activity of a compound against a broad panel of purified kinases.
-
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for testing.
-
Assay Plate Preparation: Add the diluted compounds to the assay plate. Include positive controls (a known inhibitor for each kinase) and negative controls (DMSO vehicle).
-
Kinase Reaction: In each well, combine the kinase, a suitable substrate, and ATP (often at or near the Km for each specific kinase) with the test compound. For radiometric assays, [γ-³³P]ATP is used. [8] 4. Incubation: Allow the kinase reaction to proceed for a defined period at a controlled temperature.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. The detection method will depend on the assay format (e.g., radiometric filter binding, fluorescence polarization, luminescence). [8][9] 6. Data Analysis: Calculate the percentage of kinase activity remaining at each compound concentration relative to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve. [13]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify target and off-target engagement of an inhibitor in intact cells.
-
Methodology:
-
Cell Treatment: Treat cultured cells with the test compound at various concentrations or with a vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: The binding of the inhibitor stabilizes the target protein, resulting in a shift to a higher melting temperature. Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in this curve in the presence of the compound indicates target engagement.
-
Medicinal Chemistry Strategies for Enhancing Selectivity
The following diagram illustrates a decision-making process for medicinal chemists aiming to improve the selectivity of this compound inhibitors.
Caption: Decision tree for enhancing kinase inhibitor selectivity.
References
- Bamborough, P., et al. (2008). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening, 13(3), 187-198. [Link]
- Lochmann, T. L., & Shokat, K. M. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology, 11(2), 299-302. [Link]
- Lochmann, T. L., & Shokat, K. M. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology, 11(2), 299-302. [Link]
- Various Authors. (2024).
- Various Authors. (2023). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery.
- Various Authors. (2025). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Preprints.org. [Link]
- Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]
- Various Authors. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry, 63(19), 10726-10741. [Link]
- Card, A., et al. (2008). High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. Journal of Biomolecular Screening, 13(3), 187-198. [Link]
- Various Authors. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(13), 3060. [Link]
- Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- Reaction Biology. (n.d.). Kinase Panel Screening & Profiling Service. [Link]
- Various Authors. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]
- Fernández-d’Arlas, B., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(15), 7391-7397. [Link]
- Various Authors. (2013). Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. Bioorganic & Medicinal Chemistry Letters, 23(16), 4627-4631. [Link]
- Vasta, J. D., et al. (2022). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
- Various Authors. (2024).
- Seto, S., et al. (2017). Discovery of novel pyrazolo[1,5-a]pyridine-based EP1 receptor antagonists by scaffold hopping: Design, synthesis, and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 27(17), 4044-4050. [Link]
- Hancox, U., et al. (2012). Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR. Bioorganic & Medicinal Chemistry, 20(1), 86-100. [Link]
- Kramer, J. S., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 208, 112770. [Link]
- Takeda, K., et al. (2013). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry, 154(4), 307-309. [Link]
- Kramer, J. S., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. bioRxiv. [Link]
- Hancox, U., et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(1), 69-85. [Link]
- Various Authors. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
- Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
- Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]
- Various Authors. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(15), 4894. [Link]
- Ventura, A. C., & Font-Clos, F. (2016). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS ONE, 11(1), e0146915. [Link]
- Moustafa, A. H., et al. (2018). Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies. Bioorganic Chemistry, 79, 169-181. [Link]
- Various Authors. (2022). Efficacy and Tolerability of Pyrazolo[1,5- a ]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. Journal of Medicinal Chemistry, 65(15), 10376-10393. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Addressing solubility issues of Pyrazolo[1,5-a]pyridin-3-amine derivatives
Welcome to the technical support guide for addressing solubility challenges with Pyrazolo[1,5-a]pyridin-3-amine derivatives. This resource is designed for researchers, medicinal chemists, and formulation scientists who are encountering difficulties in achieving adequate solubility for this important class of compounds. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting these issues, from initial assessment to advanced formulation strategies.
Section 1: Understanding the Core Problem - Why Do These Derivatives Have Poor Solubility?
Before troubleshooting, it's crucial to understand the physicochemical properties inherent to the this compound scaffold that often lead to low aqueous solubility.
Q1: What are the primary structural features of this compound derivatives that contribute to their low solubility?
A: The solubility of these compounds is governed by a delicate balance between their crystalline structure and their interactions with a solvent. The core scaffold has several features that can lead to poor aqueous solubility:
-
Planar, Aromatic Structure: The fused bicyclic pyrazolopyridine system is largely flat and rigid. This planarity promotes efficient stacking in the solid state, leading to a highly stable crystal lattice. A stable crystal lattice requires more energy to break apart during the dissolution process, resulting in lower solubility.[1]
-
Hydrophobicity: While the amine group and pyridine nitrogen offer some polarity, the overall scaffold is predominantly hydrophobic. Substituents added to the core during drug discovery efforts often increase lipophilicity (LogP) to improve target binding, which simultaneously decreases aqueous solubility.[1][2]
-
Intermolecular Hydrogen Bonding: In the solid state, the amine group can act as a hydrogen bond donor, while the pyridine nitrogen can act as an acceptor. These interactions can contribute significantly to crystal lattice stability, further hindering dissolution.[1]
Q2: I'm seeing conflicting solubility values in my experiments. What's the difference between "kinetic" and "thermodynamic" solubility, and which one should I measure?
A: This is a critical distinction that often causes confusion. The type of solubility you measure depends on the stage of your research.[3][4]
-
Kinetic Solubility: This is typically measured in early-stage drug discovery and high-throughput screening (HTS). It is the concentration of a compound at which it begins to precipitate out of a solution when added from a concentrated organic stock (usually DMSO).[5][6] The resulting value often represents a supersaturated, non-equilibrium state because the compound may precipitate as a less stable, amorphous form.[7] While faster to measure, it can overestimate the true solubility.[6]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is measured by allowing an excess of the solid compound (ideally in its most stable crystalline form) to equilibrate with the solvent over a longer period (e.g., 24-48 hours) until the concentration of the dissolved compound is constant.[4][5] This value is lower than kinetic solubility but is essential for later-stage development, such as formulation and toxicology studies, as it reflects the most stable state.[7]
The choice depends on your goal:
-
For HTS and initial SAR: Kinetic solubility is often sufficient to flag potential issues.
-
For lead optimization and pre-formulation: Thermodynamic solubility is the gold standard.
Section 2: Initial Troubleshooting & First-Line Strategies
If you've confirmed poor solubility, start with these fundamental, high-impact strategies.
Q3: My compound won't dissolve in my aqueous buffer for a cell-based assay. What is the first thing I should try?
A: The first and most effective strategy for this class of compounds is pH modification . The 3-amino group on the pyrazolopyridine core is basic.[8] By lowering the pH of your aqueous buffer, you can protonate this amine, creating a positively charged species (an ammonium ion). This charged form is significantly more polar and interacts much more favorably with water, dramatically increasing solubility.[9][10]
-
Causality: The equilibrium between the neutral (less soluble) and protonated (more soluble) forms is dictated by the compound's pKa and the solution's pH. According to the Henderson-Hasselbalch equation, when the pH is below the pKa of the amine, the protonated, more soluble form will dominate. Most simple alkyl amines have pKa's in the range of 9.5-11.0.[11]
Caption: In an ASD, crystalline API is molecularly dispersed within a polymer matrix.
Common ASD Manufacturing Methods:
-
Hot-Melt Extrusion (HME): The API and polymer are mixed and heated until molten, then extruded. This is a solvent-free, scalable process. [12]* Spray Drying (SDD): The API and polymer are dissolved in a common solvent, which is then rapidly evaporated by spraying into a hot gas stream. [13] Commonly Used Polymers:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (HPMC)
-
Hydroxypropyl methylcellulose acetate succinate (HPMCAS)
-
Copolymers like Soluplus®
The choice of polymer and drug loading are critical and must be optimized for each specific compound to ensure physical stability. [14]
Section 4: Standard Operating Protocols
Here are detailed protocols for accurately assessing the solubility of your compounds.
Protocol 1: Kinetic Solubility Assay (Nephelometry or UV-Vis)
Objective: To determine the concentration at which a compound, added from a DMSO stock, begins to precipitate in an aqueous buffer. Ideal for HTS. [5] Materials:
-
Test compound(s)
-
DMSO (anhydrous)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well plates (clear, flat-bottom for UV-Vis; black for nephelometry)
-
Plate reader capable of measuring absorbance or light scattering
Procedure:
-
Stock Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate (the "source plate"), perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to ~0.02 mM).
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the source plate to a new 96-well plate (the "assay plate") containing a larger volume of aqueous buffer (e.g., 198 µL). This creates a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubation: Shake the assay plate for 1.5 to 2 hours at room temperature, protected from light.
-
Measurement:
-
Nephelometry: Measure the turbidity (light scattering) in each well. The concentration at which the signal significantly increases above the background indicates precipitation.
-
UV-Vis: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. Compare the absorbance to a standard curve prepared in a solubilizing solution (e.g., 50:50 Acetonitrile:Water) to determine the concentration of the dissolved compound. The concentration at which the measured value plateaus is the kinetic solubility.
-
Protocol 2: Thermodynamic "Shake-Flask" Solubility Assay
Objective: To determine the true equilibrium solubility of a solid compound. This is the gold standard for lead optimization. [5] Materials:
-
Solid test compound (crystalline powder is preferred)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials or 96-well filter plates (e.g., Millipore MultiScreen)
-
Orbital shaker/incubator
-
Centrifuge (for vials) or vacuum manifold (for filter plates)
-
Analytical system for quantification (HPLC-UV, LC-MS)
Procedure:
-
Compound Addition: Add an excess amount of solid compound to a vial or well (e.g., 1-2 mg). The key is to have undissolved solid remaining at the end of the experiment.
-
Solvent Addition: Add a precise volume of the aqueous buffer to each vial/well.
-
Equilibration: Seal the vials/plate and place on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for at least 24 hours (48 hours is often better) to ensure equilibrium is reached.
-
Phase Separation:
-
Vials: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 min) to pellet all undissolved solid.
-
Filter Plates: Place the filter plate on a vacuum manifold and collect the filtrate in a clean collection plate. This physically removes the solid.
-
-
Quantification: Carefully take an aliquot of the clear supernatant/filtrate. Dilute it with a suitable mobile phase or solvent and analyze the concentration using a validated HPLC-UV or LC-MS method against a standard curve. This measured concentration is the thermodynamic solubility.
Section 5: Troubleshooting Workflow & FAQs
Caption: A decision-making workflow for addressing solubility issues.
Q7: I added my compound from a DMSO stock and the solution immediately turned cloudy. What does this mean?
A: This indicates that your compound has very low kinetic solubility and has crashed out of solution upon contact with the aqueous buffer. You are likely exceeding its solubility limit even at that initial concentration. The first step is to try a lower starting concentration or immediately move to pH adjustment or co-solvent strategies.
Q8: Can structural modification of the compound itself improve solubility?
A: Absolutely. This is a key strategy in medicinal chemistry. Reducing lipophilicity (LogP) or disrupting crystal packing can significantly improve solubility. [1]* Tactics include:
- Adding polar, flexible groups (e.g., morpholine, piperazine, or short polyethylene glycol chains) that are solvent-exposed. [15] * Replacing aromatic rings with heteroaromatic rings (e.g., replacing a benzene ring with a pyridine) to introduce polarity.
- Introducing steric bulk or non-planar features to disrupt crystal lattice packing. [15] Q9: Are there any excipients I can add to my formulation to help?
A: Yes, beyond the polymers used in ASDs, other excipients can help.
-
Surfactants: Molecules like Poloxamers or Cremophor can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility. [9]* Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part from water. [9][16]
References
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
- Li, X., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
- ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?
- Kumar, S., & Singh, P. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
- Pathak, S., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI.
- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.
- Merck Millipore.
- Li, X., et al. (2024).
- University of Toronto. Investigation of Amorphous Solid Dispersions for Solubility Enhancement of Poorly Water-Soluble Drugs. University of Toronto TSpace Repository.
- Seppic. (2025). Solubility enhancement with amorphous solid dispersions. Seppic.
- Lubrizol.
- Singh, A., et al. (2018). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics.
- Papageorgiou, G. Z., et al. (2018). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs. Pharmaceutics.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Kumar, L., et al. (2018). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology.
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Semantic Scholar.
- Serán BioScience. Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Serán BioScience.
- Merck Millipore.
- Clark, J. (2023). Solubility and pH of amines. Chemguide.
- ResearchGate. (2019). Comparison of kinetic solubility with equilibrium solubility (μM) of...
- Inventiva Pharma.
- Drug Development & Delivery. (2018). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
- Patel, J., et al. (2018). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics.
- Lee, S., et al. (2013).
- Thompson, Z. J., et al. (2018). Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. Molecular Pharmaceutics.
- Wikipedia. Cosolvent. Wikipedia.
- A.P.S. (2024). Co-solvency and anti-solvent method for the solubility enhancement. A.P.S. Biogroup.
- Kendall, J. D., et al. (2017). Novel pyrazolo[1,5-a]pyridines With Improved Aqueous Solubility as p110α-selective PI3 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters.
- ResearchGate. (2017). Novel Pyrazolo[1,5-a]pyridines with Improved Aqueous Solubility as p110α-Selective PI3 Kinase Inhibitors.
- Taylor & Francis. (2019). Cosolvent – Knowledge and References. Taylor & Francis.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2019). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics.
- Barrow, J. C., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters.
- Sigma-Aldrich.
- MedchemExpress. Co-solvents | Biochemical Assay Reagents. MedchemExpress.
- Walker, M. A. (2021). Tactics to Improve Solubility. In Comprehensive Medicinal Chemistry III.
- Singh, A., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research.
- LibreTexts. (2023). Advanced Properties of Amines. Chemistry LibreTexts.
- ResearchGate. (2013). Improving solubility via structural modification.
Sources
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. inventivapharma.com [inventivapharma.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. enamine.net [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. issr.edu.kh [issr.edu.kh]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. seppic.com [seppic.com]
- 13. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 14. Amorphous Solid Dispersions: Enhancing Solubility [seranbio.com]
- 15. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
Catalyst selection for efficient Pyrazolo[1,5-a]pyridine synthesis
Technical Support Center: Pyrazolo[1,5-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this critical heterocyclic scaffold. Pyrazolo[1,5-a]pyridines are foundational motifs in numerous pharmaceutically active compounds, making their efficient and selective synthesis a paramount concern.[1][2] This document provides field-proven insights into catalyst selection, reaction optimization, and troubleshooting common experimental hurdles.
Frequently Asked Questions (FAQs)
This section addresses high-level questions you might have when designing your synthetic strategy.
Q1: What are the most common and efficient methods for synthesizing the pyrazolo[1,5-a]pyridine core?
The most prevalent and versatile strategy involves the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with dipolarophiles like alkynes and alkenes.[1][3] This method is widely adopted due to its reliability and the diverse range of functional groups that can be incorporated. Other significant methods include the condensation of 5-aminopyrazoles with β-dicarbonyl compounds and cross-dehydrogenative coupling (CDC) reactions.[4][5][6]
Q2: Is a metal catalyst always necessary for this synthesis?
No, and this is a critical point for modern, sustainable synthesis. Many highly efficient protocols operate under catalyst-free conditions.[7] For instance, sonochemical methods can drive [3+2] cycloadditions to completion in minutes with excellent yields, avoiding the need for any catalyst.[3][8] Additionally, systems using acetic acid and molecular oxygen as promoters for cross-dehydrogenative coupling have proven effective, offering a green chemistry approach.[1][4]
Q3: What are the primary factors to consider when choosing a catalytic system?
The choice is dictated by your specific substrates and desired outcome. Consider the following:
-
Substrate Scope: Electron-rich or electron-deficient alkynes/alkenes may require different activation methods. Some catalysts are better suited for multi-component reactions (e.g., Rh(III)).[5][9]
-
Regioselectivity: With asymmetric starting materials, the formation of undesired isomers is a known challenge.[3][8] While some catalyst-free methods provide excellent regioselectivity, certain metal-catalyzed reactions may require extensive optimization or specific ligand selection to control the outcome.
-
Efficiency and Reaction Conditions: If speed and yield are critical, high-energy methods like microwave irradiation or sonication are superior to conventional heating and can often be performed without a catalyst.[5][8]
-
Green Chemistry: To minimize metal contamination and simplify purification, catalyst-free or heterogenous catalysis options are preferable.[7][10]
Q4: My starting materials are complex. Which catalytic systems are known to be robust?
For complex scaffolds, palladium-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig) are invaluable for post-synthesis functionalization of the pyrazolo[1,5-a]pyridine core, allowing for the late-stage introduction of diverse moieties.[11] For the core formation itself, Rh(III)-catalyzed three-component reactions have shown broad applicability with various aldehydes and aminopyrazoles.[9]
Troubleshooting Guide: Common Experimental Issues
This section directly addresses specific problems you may encounter in the lab.
Problem 1: My reaction has a very low yield, or I am only recovering my starting materials.
-
Potential Cause 1: Inappropriate Solvent or Promoter. The reaction medium is critical. A solvent that works for one set of substrates may be completely ineffective for another. In some cross-dehydrogenative coupling reactions, common solvents like ethanol or acetonitrile yield no product, whereas switching to acetic acid as both solvent and promoter initiates the reaction.[1][4]
-
Suggested Solution:
-
Conduct a Solvent Screen: Test a range of solvents with varying polarities (e.g., acetonitrile, DMF, dioxane, acetic acid).
-
Evaluate Catalyst-Free Promoters: For CDC-type reactions, if a metal catalyst is failing, attempt the reaction with 6 equivalents of acetic acid under an O₂ atmosphere, as this has been shown to successfully promote the desired coupling.[1][4]
-
-
Potential Cause 2: Insufficient Energy Input. Many cycloaddition reactions have a significant activation barrier that is not efficiently overcome by standard reflux conditions.
-
Suggested Solution:
-
Switch to a High-Energy Source: Employ microwave irradiation or sonication. These methods can dramatically increase reaction rates and yields. For example, a reaction that gives a 15% yield after 24 hours with conventional heating can yield over 80% in just 15 minutes under microwave conditions.[5] Similarly, sonication can reduce reaction times from hours to minutes.[3][8]
-
Problem 2: I am getting a mixture of regioisomers and purification is difficult.
-
Potential Cause: Use of Asymmetric Reagents. The synthesis of pyrazolo[1,5-a]pyridines from asymmetric N-aminopyridine salts is often plagued by a lack of regioselectivity, leading to the formation of two distinct isomers.[3][8]
-
Suggested Solution:
-
Modify Starting Materials: Carefully select or synthesize symmetric 1-amino-2(1H)-pyridine-2-imine derivatives to avoid ambiguity in the cyclization step.[8]
-
Leverage Catalyst-Free Methods: Studies have shown that sonochemical, catalyst-free [3+2] cycloadditions can proceed with high regioselectivity, providing a single, structurally confirmed product.[3][8]
-
Optimize Metal-Catalyzed Reactions: If a metal catalyst is required, screen different ligands and reaction temperatures, as these can influence the regiochemical outcome of the cycloaddition.
-
Problem 3: The reaction is producing an unexpected heterocyclic core, such as a[1][4][5]triazolo[1,5-a]pyridine.
-
Potential Cause: Unintended Catalyst-Solvent Reactivity. The combination of your catalyst and solvent can sometimes favor an alternative reaction pathway. For example, the reaction between an N-aminopyridine and ethyl acetoacetate in the presence of Pd(OAc)₂ in acetic acid or DMF can lead to the formation of[1][4][5]triazolo[1,5-a]pyridine derivatives instead of the expected pyrazolo[1,5-a]pyridine.[1]
-
Suggested Solution:
-
Verify the Catalytic System: Cross-reference your chosen catalyst/solvent combination with the literature for the specific transformation you are attempting.
-
Switch to a More Reliable Method: If side products persist, abandon the problematic catalytic system in favor of a robust catalyst-free protocol, such as sonication in acetonitrile, which has been shown to cleanly produce the desired pyrazolo[1,5-a]pyridine core.[8]
-
Overview of Key Synthetic Approaches & Catalysts
The choice of synthetic strategy is crucial for success. The following table summarizes the most common and effective methods.
| Synthetic Method | Catalyst/Promoter System | Advantages | Considerations & Potential Issues |
| [3+2] Cycloaddition | Catalyst-Free (Sonication) | Excellent yields (often >90%), extremely fast (minutes), high regioselectivity, environmentally friendly.[3][8] | Requires specialized sonication equipment. |
| [3+2] Cycloaddition | Metal-Free (PIDA Oxidant) | Proceeds under mild, room-temperature conditions; avoids metal contamination.[12] | Requires stoichiometric amounts of an oxidant. |
| Cross-Dehydrogenative Coupling (CDC) | Acetic Acid / O₂ | Catalyst-free, high atom economy, uses readily available and inexpensive promoters.[1][4] | May require elevated temperatures and longer reaction times (18h).[4] |
| Condensation | Acid or Base Catalysis | Utilizes readily available 5-aminopyrazoles and β-dicarbonyl compounds.[5] | Regioselectivity can be an issue with unsymmetrical dicarbonyls. |
| Multi-Component Annulation | Rh(III) Catalysts | High efficiency for combining three components (e.g., aminopyrazoles, aldehydes, ylides) in one pot.[5][9] | Catalyst can be expensive; optimization may be required for complex substrates. |
| Microwave-Assisted Synthesis | PdCl₂ or Pd(OAc)₂ with Ligands | Dramatically reduces reaction times from hours to minutes and improves yields compared to conventional heating.[5] | Can lead to side products if not carefully controlled; requires microwave reactor. |
Visualized Workflows and Mechanisms
To clarify complex processes, the following diagrams illustrate key decision-making and reaction pathways.
Caption: Generalized mechanism for the [3+2] cycloaddition pathway.
Caption: Decision workflow for selecting a synthetic strategy.
Example Protocol: Catalyst-Free Sonochemical Synthesis
This protocol is adapted from a highly efficient, scalable, and environmentally friendly method.[3][8] It exemplifies a modern approach that avoids many of the common pitfalls associated with metal catalysis.
Reaction: [3+2] Cycloaddition of a 1-amino-2-iminopyridine derivative with dimethyl acetylenedicarboxylate (DMAD).
Materials:
-
1-amino-2-iminopyridine derivative (10 mmol)
-
Dimethyl acetylenedicarboxylate (DMAD) (10 mmol)
-
Acetonitrile (30 mL)
Equipment:
-
50 mL round-bottom flask
-
Magnetic stirrer
-
Ultrasonic bath or probe sonicator (e.g., 110 W)
-
Standard workup and recrystallization glassware
Procedure:
-
Preparation: In a 50 mL round-bottom flask, combine the 1-amino-2-iminopyridine derivative (10 mmol) and acetonitrile (30 mL).
-
Reagent Addition: Add dimethyl acetylenedicarboxylate (DMAD, 10 mmol) to the mixture.
-
Sonication: Place the flask in an ultrasonic bath pre-heated to 85°C. Sonicate the mixture for 20 minutes. Monitor the reaction's progress by Thin Layer Chromatography (TLC). Note: This is a significant improvement over the 3 hours required for conventional refluxing.[8]
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The desired pyrazolo[1,5-a]pyridine product will typically precipitate out of the solution.
-
Isolation: Filter the solid product using a Büchner funnel, wash it with a small amount of cold ethanol, and allow it to air dry.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to obtain the pure pyrazolo[1,5-a]pyridine derivative. Yields for this method are consistently reported as very good to excellent (>90%).[8]
This self-validating protocol is highly reliable. The absence of a catalyst simplifies purification, and the dramatic acceleration provided by sonication confirms the efficiency of the energy input. If the reaction does not proceed as expected, the primary variables to re-check are the purity of the starting materials and the proper functioning of the sonication equipment.
References
- Al-Mokhtar, H. A., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. ACS Omega. [Link]
- Sikdar, A., et al. (2024).
- Al-Mokhtar, H. A., et al. (2019).
- Al-Mokhtar, H. A., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]
- Organic Chemistry Portal. (2024). Synthesis of pyrazolo[1,5-a]pyridines. [Link]
- Gomha, S. M., et al. (2025). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles.
- Ziarani, G. M., et al. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances. [Link]
- Patil, P. B., et al. (2025). Optimization of reaction conditions for the synthesis of pyrazolopyridine.
- Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
- Al-Mokhtar, H. A., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega. [Link]
- Wieczorek, M., et al. (2019).
- Organic Chemistry Portal. (2022). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]
- Kendall, J. D. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry. [Link]
- Gomha, S. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. [Link]
- Kumar, R., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine.
Sources
- 1. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02418C [pubs.rsc.org]
- 11. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Preventing byproduct formation in Pyrazolo[1,5-a]pyridine reactions
Welcome to the technical support center for Pyrazolo[1,5-a]pyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and peer-reviewed literature.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format. We focus on identifying the root cause of byproduct formation and other issues, providing actionable solutions and optimized protocols.
Question 1: My reaction between an N-amino-2-iminopyridine and a 1,3-dicarbonyl compound is yielding a[1][2][3]triazolo[1,5-a]pyridine byproduct. How can I prevent this?
Probable Cause: The formation of a[1][2][3]triazolo[1,5-a]pyridine byproduct is a classic competitive reaction pathway that is highly sensitive to acid concentration.[1][4] While a Brønsted acid like acetic acid (AcOH) is often required to promote the initial cross-dehydrogenative coupling, an excessive amount can alter the cyclization pathway. The excess acid can protonate the intermediate in a manner that favors the intramolecular cyclization leading to the thermodynamically stable six-membered triazole ring over the desired five-membered pyrazole ring.
Recommended Solutions:
-
Control Acid Stoichiometry: The most critical parameter is the amount of acid. It is crucial to limit the acid to the optimal catalytic or stoichiometric amount required for the main reaction without promoting the side reaction. For many reactions of this type, a maximum of 6 equivalents of acetic acid is recommended to suppress the formation of the triazolo[1,5-a]pyridine.[1][4]
-
Avoid Strong Brønsted Acids: Stronger acids, such as trifluoroacetic acid (TFA), can be even more problematic. Increasing the loading of TFA above 2 equivalents has been shown to lead to undesired side reactions with the N-aminopyridine starting material itself.[1]
-
Optimize Reaction Atmosphere: This specific synthesis is often an oxidative cross-dehydrogenative coupling (CDC) reaction. Running the reaction under a pure oxygen (O₂) atmosphere is vastly superior to air and essential for driving the reaction toward the desired product.[1][4] An inert atmosphere (like Argon) will significantly diminish the yield, confirming the necessity of an oxidant.[1][4]
Comparative Data: Effect of Reaction Conditions
The following table summarizes the impact of acid loading and atmosphere on the reaction between N-amino-2-imino-pyridine 1a and ethyl acetoacetate 2a , based on data from literature.[1]
| Entry | Acid (Equivalents) | Atmosphere | Yield of Pyrazolo[1,5-a]pyridine (4a) | Notes |
| 1 | Acetic Acid (6) | O₂ (1 atm) | 94% | Optimal conditions. |
| 2 | Acetic Acid (8) | Air | Complicated by byproduct 3a formation | Excess acid promotes triazole formation.[4] |
| 3 | Acetic Acid (6) | Air | Lower Yield | O₂ is a more efficient oxidant than air. |
| 4 | Acetic Acid (6) | Argon (Ar) | 6% | Demonstrates the requirement of an oxidant.[1][4] |
| 5 | TFA (>2) | O₂ (1 atm) | Low / Complex | Side reaction with starting material observed.[1] |
Visualizing the Competing Pathways
The diagram below illustrates how the reaction intermediate can proceed to either the desired product or the triazole byproduct, with the pathway being heavily influenced by acid concentration.
Caption: Competing cyclization pathways in Pyrazolo[1,5-a]pyridine synthesis.
Optimized Experimental Protocol: Acetic Acid/O₂ Promoted Synthesis[1][4]
-
Reagent Preparation: In a suitable pressure-rated reaction vessel, combine the N-amino-2-imino-pyridine (1.0 mmol, 1.0 equiv) and the 1,3-dicarbonyl compound (1.0 mmol, 1.0 equiv) in ethanol (approx. 3.3 mL).
-
Acid Addition: Add acetic acid (6.0 mmol, 6.0 equiv) to the solution.
-
Atmosphere Control: Seal the vessel, then purge thoroughly with pure oxygen gas (O₂). Pressurize the vessel to 1 atm with O₂.
-
Reaction Execution: Stir the reaction mixture vigorously at 130 °C for 18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure consumption of starting materials.
-
Work-up and Purification: After completion, cool the reaction to room temperature. Concentrate the mixture under reduced pressure and purify the residue via column chromatography on silica gel to isolate the desired pyrazolo[1,5-a]pyridine product.
Question 2: My reaction yield is consistently low. What factors should I investigate to optimize the synthesis?
Probable Cause: Low yields can stem from a variety of factors, including suboptimal reaction conditions, purity of starting materials, or inefficient reaction kinetics. A systematic approach is required to identify and resolve the bottleneck.
Recommended Solutions & Troubleshooting Workflow:
It is recommended to follow a logical progression of checks, starting with the simplest and most likely causes before moving to more complex optimizations.
Caption: Systematic workflow for troubleshooting low reaction yields.
-
Purity of Starting Materials: This is the most common and often overlooked cause. Impurities in your aminopyridine or dicarbonyl compound can inhibit the reaction or introduce competing side reactions.
-
Action: Re-purify starting materials via recrystallization or column chromatography. Ensure solvents are anhydrous if the reaction is moisture-sensitive.
-
-
Reaction Temperature and Time: Many pyrazolo[1,5-a]pyridine syntheses require elevated temperatures to overcome activation energy barriers.[1][4] Conversely, excessive heat or time can lead to product degradation.
-
Action: Run a time-course experiment, taking aliquots every few hours and analyzing by TLC or LC-MS to determine the optimal reaction time. Screen a range of temperatures (e.g., 80°C, 100°C, 130°C) to find the sweet spot between reaction rate and stability.
-
-
Solvent and Catalyst Effects: The solvent influences reactant solubility and reaction kinetics, while the catalyst is often the key to efficiency.[5]
-
Alternative Energy Sources: For some [3+2] cycloadditions, unconventional energy sources can dramatically improve yields and reduce reaction times.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the pyrazolo[1,5-a]pyridine core? The two most prevalent strategies are:
-
Condensation & Cyclization: This involves the reaction of an N-aminopyridine derivative (or a related precursor like 2-imino-1H-pyridin-1-amines) with a 1,3-bielectrophilic compound, such as a β-diketone, β-ketoester, or α,β-unsaturated carbonyl compound.[1][4][7]
-
[3+2] Cycloaddition: This powerful method treats an N-aminopyridinium ylide (a 1,3-dipole) with a dipolarophile like an alkyne or an alkene.[2][3][6] This approach often provides rapid access to highly functionalized products.
Q2: How do I control regioselectivity when using unsymmetrical starting materials? Regioisomer formation is a known challenge.[5] Control is typically achieved by:
-
Steric Hindrance: Bulky groups on either the aminopyridine or the dicarbonyl/alkyne partner can direct the cyclization to the less sterically hindered position.
-
Electronic Effects: The electronic nature of substituents (electron-donating vs. electron-withdrawing) governs the nucleophilicity and electrophilicity of the reacting centers, thereby influencing which regioisomer is formed.
-
Reaction Conditions: The choice of catalyst, solvent, and temperature can sometimes influence the kinetic vs. thermodynamic product ratio, affecting regioselectivity. A thorough literature search for analogous systems is the best starting point.[5]
Q3: Is a catalyst always necessary? Not always. While many syntheses are promoted by acids (Brønsted or Lewis) or transition metals, some modern methods are catalyst-free.[6] For instance, certain [3+2] cycloadditions of N-aminopyridines to activated alkynes or alkenes can proceed efficiently under thermal or sonochemical conditions without any catalyst, offering a greener and simpler protocol.[2][6]
References
- Al-Tel, T. H. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13865–13876. [Link]
- Al-Tel, T. H. (2020). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Molecules, 25(17), 3986. [Link]
- Al-Tel, T. H. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]
- Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. [Link]
- Sikdar, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(3), 695-728. [Link]
- Priya, S. S., & Muthusubramanian, S. (2021). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. Journal of the Indian Chemical Society. [Link]
Sources
- 1. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of Pyrazolo[1,5-a]pyridin-3-amine for Preclinical Studies
Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals involved in the scale-up of this important heterocyclic amine for preclinical studies. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and scale-up processes. Our goal is to provide you with the expertise and practical insights necessary to ensure a safe, efficient, and reproducible synthesis.
I. Overview of the Synthetic Strategy
The most common and scalable route to this compound involves a [3+2] cycloaddition reaction. This strategy relies on the formation of an N-aminopyridinium ylide, which then reacts with an appropriate dipolarophile. A key reagent in the formation of the N-aminopyridinium intermediate is O-Mesitylenesulfonylhydroxylamine (MSH).[1]
II. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of this compound.
Q1: What are the most critical safety precautions to take when handling O-Mesitylenesulfonylhydroxylamine (MSH) at scale?
A1: O-Mesitylenesulfonylhydroxylamine (MSH) is a high-energy molecule and is known to be thermally unstable, posing a significant safety hazard, especially at the kilogram scale.[1][2] Key safety precautions include:
-
Avoid Isolation of Pure MSH: Whenever possible, generate and use MSH in situ. If isolation is necessary, do not dry it completely; it is often stored and handled as a wet solid to mitigate its explosive potential.[1]
-
Strict Temperature Control: MSH has a low decomposition temperature.[1] All reactions involving MSH should be conducted at low temperatures (typically 0-5 °C) with vigilant monitoring. Use appropriate cooling baths and ensure efficient heat transfer, especially in large reactors.
-
Use of Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and flame-retardant lab coats.[3]
-
Inert Atmosphere: While not always explicitly stated for the amination step, handling MSH under an inert atmosphere (nitrogen or argon) can prevent unwanted side reactions and potential oxidative decomposition.
-
Proper Quenching: Ensure a well-defined and controlled quenching procedure is in place to safely neutralize any unreacted MSH at the end of the reaction.
Q2: My N-amination reaction with MSH is sluggish or incomplete. What are the likely causes and how can I improve it?
A2: Several factors can contribute to an inefficient N-amination reaction:
-
MSH Quality: The purity and activity of MSH are critical. If it has been stored improperly or for an extended period, it may have degraded. It is recommended to use freshly prepared or recently purchased MSH.
-
Reaction Temperature: While low temperatures are necessary for safety, a temperature that is too low can significantly slow down the reaction rate. A careful optimization of the temperature profile is necessary.
-
Solvent Choice: The choice of solvent can influence the solubility of both the pyridine starting material and MSH, affecting the reaction rate. Dichloromethane or a similar chlorinated solvent is commonly used.
-
Stoichiometry: Ensure the correct stoichiometry of MSH is used. A slight excess of MSH may be required to drive the reaction to completion, but a large excess should be avoided due to safety and purification concerns.
Q3: I am observing the formation of significant impurities during the [3+2] cycloaddition step. How can I minimize them?
A3: The [3+2] cycloaddition of N-aminopyridinium ylides can be a complex reaction with the potential for side-product formation.[4] Strategies to improve selectivity include:
-
Control of Ylide Formation: The generation of the N-aminopyridinium ylide should be carefully controlled. The choice of base and the rate of its addition can impact the concentration of the ylide and minimize side reactions.
-
Reaction Temperature: The cycloaddition is often exothermic. Maintaining a consistent and optimized temperature is crucial. Runaway temperatures can lead to a host of side products.
-
Purity of Starting Materials: Ensure that the N-aminopyridinium salt and the dipolarophile are of high purity. Impurities can act as catalysts for unwanted side reactions.
-
Order of Addition: The order in which reagents are added can be critical. In some cases, slow addition of the dipolarophile to the in situ generated ylide can improve selectivity.
Q4: What are the best practices for purifying this compound at a multi-gram to kilogram scale?
A4: Scaling up the purification of a polar, amine-containing compound like this compound presents unique challenges.
-
Crystallization: This is often the most efficient and scalable purification method. A systematic screening of solvents and solvent mixtures is recommended to find conditions that provide good recovery and high purity. The hydrochloride salt of the amine is often more crystalline than the free base.[5]
-
Column Chromatography: While effective at the lab scale, column chromatography can be cumbersome and expensive to scale up. If chromatography is necessary, consider using a medium-pressure liquid chromatography (MPLC) system with pre-packed columns for better efficiency and reproducibility.
-
Extraction: A well-designed aqueous workup is crucial to remove inorganic salts and water-soluble impurities. Careful pH control during extractions can help to separate the basic product from acidic or neutral impurities.
III. Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis of this compound.
| Observed Problem | Potential Causes | Recommended Actions & Solutions |
| Low Yield in N-Amination Step | 1. Degraded MSH.[1] 2. Sub-optimal reaction temperature. 3. Inefficient mixing at scale.[6] 4. Incorrect stoichiometry. | 1. Use freshly prepared or newly purchased MSH. 2. Carefully increase the reaction temperature in small increments, while closely monitoring for any signs of decomposition. 3. Ensure adequate agitation for the reactor size. Consider using an overhead stirrer for larger batches. 4. Re-verify the molar equivalents of all reagents. |
| Formation of Dark-Colored Impurities | 1. Decomposition of MSH.[1] 2. Overheating during the reaction. 3. Presence of oxygen. | 1. Ensure the reaction is maintained at the recommended low temperature. 2. Improve reactor cooling and monitor the internal temperature closely. 3. Run the reaction under an inert atmosphere of nitrogen or argon. |
| Incomplete Cycloaddition Reaction | 1. Insufficient base for ylide formation. 2. Low reactivity of the dipolarophile. 3. Reaction time is too short. | 1. Check the stoichiometry and purity of the base. 2. Consider using a more activated dipolarophile if possible, or increasing the reaction temperature cautiously. 3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Product is an Intractable Oil or Gummy Solid | 1. Presence of residual solvent. 2. Formation of a mixture of salts. 3. Product is amorphous. | 1. Ensure the product is thoroughly dried under high vacuum. 2. Perform a careful workup to ensure a single salt form is isolated. 3. Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or performing a solvent screen for crystallization. |
| Difficulty in Removing Mesitylenesulfonic Acid Byproduct | 1. Inefficient extraction during workup. 2. Co-precipitation with the product. | 1. Perform multiple extractions with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove the acidic byproduct. 2. Optimize the crystallization conditions to selectively precipitate the desired product, leaving the byproduct in the mother liquor. |
IV. Experimental Protocols & Data
A. Synthesis of O-Mesitylenesulfonylhydroxylamine (MSH)
This protocol is adapted from literature procedures and should be performed with extreme caution in a well-ventilated fume hood.[1]
Step 1: Preparation of Mesitylenesulfonyl Chloride This is a standard procedure and the starting material is also commercially available.
Step 2: Reaction with Hydroxylamine This step generates the MSH and is the most critical in terms of safety.
| Parameter | Value |
| Reactants | Mesitylenesulfonyl chloride, Hydroxylamine hydrochloride, Base (e.g., Sodium Hydroxide) |
| Solvent | Dichloromethane/Water (biphasic) |
| Temperature | 0-5 °C |
| Reaction Time | 1-2 hours |
| Workup | Careful separation of the organic layer, washing with cold water, and use as a solution or careful partial removal of solvent to obtain a wet solid. DO NOT DRY COMPLETELY. |
| Expected Yield | ~70-80% (as a solution or wet solid) |
B. Synthesis of this compound
Step 1: N-Amination of Pyridine
| Parameter | Value |
| Reactants | Pyridine, O-Mesitylenesulfonylhydroxylamine (MSH) |
| Solvent | Dichloromethane |
| Temperature | 0-5 °C |
| Reaction Time | 2-4 hours |
| Workup | The resulting N-aminopyridinium salt can often be used directly in the next step. |
| Expected Yield | >90% (in solution) |
Step 2: [3+2] Cycloaddition
| Parameter | Value |
| Reactants | N-Aminopyridinium salt, Dipolarophile (e.g., Acrylonitrile), Base (e.g., Potassium Carbonate) |
| Solvent | Acetonitrile or DMF |
| Temperature | 25-50 °C |
| Reaction Time | 12-24 hours |
| Workup | Aqueous workup, extraction with an organic solvent, followed by purification. |
| Expected Yield | 60-80% |
Step 3: Hydrolysis/Deprotection (if necessary)
The final deprotection step will depend on the specific dipolarophile used in the cycloaddition.
V. References
-
Preparation, Use, and Safety of O-Mesitylenesulfonylhydroxylamine. American Chemical Society. [Link]
-
Preparation, Use, and Safety of O-Mesitylenesulfonylhydroxylamine | Request PDF. ResearchGate. [Link]
-
Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PMC. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. [Link]
-
Aminopyridinium ylides from pyrano[3,4-c]pyran-7-ium salts: Synthesis and structure. ScienceDirect. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. [Link]
-
Pyrazolo[1, 5-a]pyrimidin-3-amine hydrochloride, min 95%, 250 mg. HDH Chemicals. [Link]
-
Troubleshooting: I Cant Reproduce an Earlier Experiment! University of Rochester. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. Troubleshooting [chem.rochester.edu]
Technical Support Center: Refinement of Protocols for Pyrazolo[1,5-a]pyridine Functionalization
Welcome to the technical support center for the synthesis and functionalization of pyrazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold.[1][2][3] The pyrazolo[1,5-a]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals.[4][5][6][7] However, its synthesis and selective functionalization can present unique challenges.[8][9][10][11]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to not only solve common experimental issues but also to rationally design and optimize your synthetic routes.
Part 1: Troubleshooting Guide
This section addresses specific problems that can arise during the functionalization of the pyrazolo[1,5-a]pyridine ring system. Each entry follows a "Problem-Cause-Solution" format, grounded in established chemical principles and supported by literature precedents.
Issue 1: Poor Regioselectivity in Electrophilic Substitution
Problem: You are attempting an electrophilic substitution (e.g., halogenation, nitration) on an unsubstituted pyrazolo[1,5-a]pyridine and obtaining a mixture of isomers, primarily at the C3 and C7 positions.
Underlying Principle (The "Why"): The pyrazolo[1,5-a]pyridine system has a nuanced electronic distribution. The pyrazole ring is electron-rich, making it susceptible to electrophilic attack, while the pyridine ring is electron-deficient.[8][9] Within the pyrazole moiety, the C3 position is generally the most nucleophilic and kinetically favored site for electrophilic attack. However, substitution at other positions can occur depending on the reaction conditions and the nature of the electrophile.[12]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor regioselectivity.
Possible Causes & Recommended Solutions:
| Potential Cause | Scientific Rationale | Suggested Solution |
| Harsh Reaction Conditions | High temperatures or highly reactive electrophilic reagents can overcome the intrinsic selectivity of the scaffold, leading to a mixture of products. | 1. Lower the reaction temperature: Start at 0°C or even -78°C. 2. Use a milder reagent: For halogenation, switch from Br₂ to NBS (N-Bromosuccinimide). |
| Steric Effects | Substituents already present on the ring can sterically hinder the approach of the electrophile to the most electronically favored position. | If a specific regioisomer is desired, consider a multi-step approach where a directing or blocking group is installed and later removed.[12] |
| Thermodynamic vs. Kinetic Control | The C3-substituted product is often the kinetic product, while other isomers may be more thermodynamically stable. | 1. For the kinetic product, use short reaction times and low temperatures. 2. To favor the thermodynamic product, consider longer reaction times at elevated temperatures to allow for potential rearrangement. |
Issue 2: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions
Problem: You are performing a Suzuki, Heck, or Sonogashira coupling at a halogenated pyrazolo[1,5-a]pyridine (e.g., at C3 or C7) and observing low conversion of your starting material or significant decomposition.
Underlying Principle (The "Why"): The nitrogen atoms in the pyrazolo[1,5-a]pyridine core can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. This is a common issue with nitrogen-containing heterocycles.[8][9] Furthermore, the electronic nature of the specific position being functionalized can influence the ease of oxidative addition and reductive elimination, the key steps in the catalytic cycle.
Troubleshooting Workflow:
Caption: Workflow for optimizing cross-coupling reactions.
Possible Causes & Recommended Solutions:
| Potential Cause | Scientific Rationale | Suggested Solution |
| Ligand Choice | Standard ligands like PPh₃ may not be electron-rich enough to promote efficient oxidative addition or may allow for catalyst inhibition by the substrate's nitrogen atoms. | Screen a panel of bulky, electron-rich phosphine ligands (Buchwald-type ligands such as SPhos, XPhos, or RuPhos are excellent starting points). These ligands can accelerate the catalytic cycle and sterically shield the metal center.[13] |
| Base Incompatibility | The choice of base is critical and can significantly impact yield. An inappropriate base can lead to side reactions or fail to efficiently promote the transmetalation step. | Empirically test a range of inorganic bases. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often effective in challenging cross-coupling reactions. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence catalyst stability and reaction kinetics. | Aprotic polar solvents like dioxane, THF, or DMF are common. A screening of solvents or solvent mixtures may be necessary for optimization. |
| Catalyst Deactivation | The palladium catalyst may be deactivating over the course of the reaction. | Consider using a higher catalyst loading or employing a more stable palladium precatalyst. Ensure rigorous exclusion of oxygen from the reaction mixture. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing the pyrazolo[1,5-a]pyridine core?
A1: The most widely adopted and versatile method is the [3+2] cycloaddition of N-aminopyridinium ylides with alkynes or alkenes.[14][15] This approach offers a high degree of control over the substitution pattern on both the pyrazole and pyridine rings.
-
Mechanism Overview: The reaction typically involves the in-situ generation of an N-aminopyridinium ylide from an N-aminopyridine precursor. This ylide then acts as a 1,3-dipole, reacting with a dipolarophile (the alkyne or alkene) in a concerted or stepwise cycloaddition to form the fused heterocyclic system.[15]
Experimental Protocol: [3+2] Cycloaddition of an N-Aminopyridinium Salt with an Alkyne
-
Ylide Precursor Formation: To a solution of the substituted pyridine (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂), add an aminating agent such as O-(mesitylsulfonyl)hydroxylamine (MSH) (1.1 eq) at 0°C.
-
Stir the mixture at room temperature for 2-4 hours until the formation of the N-aminopyridinium salt is complete (monitor by TLC or LC-MS).
-
Cycloaddition: To the resulting suspension, add the alkyne (1.2 eq) followed by a base (e.g., K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to reflux and monitor its progress. Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired pyrazolo[1,5-a]pyridine.
Q2: I need to perform a C-H functionalization on the pyrazolo[1,5-a]pyridine core. Which position is most reactive and what methods are recommended?
A2: Direct C-H functionalization is a powerful, atom-economical strategy.[12] For pyrazolo[1,5-a]pyrimidines (a closely related and well-studied analog), the C3 position on the pyrazole ring is the most common site for direct C-H functionalization due to its high electron density.[4]
-
Recommended Methods:
-
Halogenation: Using reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) often provides clean and high-yielding C3-halogenation.[4]
-
Metal-Catalyzed C-H Activation: Palladium-catalyzed methods can be used to directly introduce aryl or other groups, although directing groups may be necessary to control regioselectivity.[3][16]
-
Photoredox Catalysis: Emerging methods using visible light photoredox catalysis offer mild and efficient pathways for various C-H functionalizations, including trifluoromethylation and acylation.[17]
-
Q3: My pyrazolo[1,5-a]pyridine product is proving difficult to scale up. What are the common bottlenecks and how can I address them?
A3: Scaling up heterocyclic syntheses often reveals issues not apparent at the lab bench.[13][18][19] Common challenges include:
-
Reagent Stoichiometry and Addition: On a larger scale, exothermic events from reagent addition can be more pronounced. Ensure controlled, slow addition and adequate cooling.
-
Mixing and Mass Transfer: Inefficient stirring in large reactors can lead to localized "hot spots" or concentration gradients, resulting in side products. Use appropriate mechanical stirrers and reactor geometries.
-
Purification: Large-scale column chromatography is often inefficient and costly. Consider alternative purification methods such as recrystallization or trituration if the product is a solid. Developing a robust crystallization procedure early on is highly beneficial.
-
Green Chemistry Approaches: For scalability, consider microwave-assisted synthesis or sonication, which can significantly reduce reaction times and improve yields, making the process more efficient and environmentally friendly.[15][18]
References
- Kendall, J. D. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry, 15(14), 2481-2518.
- Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry.
- Kendall, J. D. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Ingenta Connect.
- Nagaladevi, P., & S. K, S. (2020). Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. Synthetic Communications, 50(23), 3651-3675.
- Kendall, J. D. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Ingenta Connect.
- Gavrin, L. K., et al. (2004). Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. The Journal of Organic Chemistry, 69(12), 4297-4300.
- Al-Tel, T. H., et al. (2010). Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. Organic & Biomolecular Chemistry, 8(20), 4558-4562.
- Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7244.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
- Wieczorek, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(16), 4991.
- ResearchGate. (n.d.). Challenges in the functionalization of pyridines. ResearchGate.
- Maity, P., & Ghorai, S. (2023). C–H functionalization of pyridines. Ask this paper | Bohrium.
- Al-Sheikh, A. A., et al. (2018). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Molecules, 23(11), 2970.
- Bagdi, A. K., & Pramanik, S. (2025). Recent Advances in the Synthesis of Functionalized Pyrazolo [1,5-a]pyrimidines via C–H Functionalization. Synthesis, 57(02), 205-216.
- Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560.
- Novikova, D. S., et al. (2023). Development of a Reproducible and Scalable Method for the Synthesis of Biologically Active Pyrazolo[1,5-a]pyrimidine Derivatives. ResearchGate.
- ResearchGate. (n.d.). C-H Functionalization of Pyridines. ResearchGate.
- Kumar, A., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed.
- Maity, P., & Ghorai, S. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(27), 5583-5603.
- Kamal, A., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13866-13876.
- Wang, Y., et al. (2024). Photodriven Radical-Polar Crossover Cyclization Strategy: Synthesis of Pyrazolo[1,5-a]pyridines from Diazo Compounds. Organic Letters.
- Kumar, D., & Kumar, N. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega, 2(1), 130-137.
- Novikova, D. S., et al. (2023). Development of a reproducible and scalable method for the synthesis of biologically active pyrazolo[1,5- a ]pyrimidine derivatives. Russian Journal of General Chemistry, 93(5), 684-694.
- S., K., et al. (2023). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry, 14(12), 2445-2450.
- Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
- Nagaladevi, P., & S. K, S. (2020). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related H...: Ingenta Connect [ingentaconnect.com]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 15. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of a reproducible and scalable method for the synthesis of biologically active pyrazolo[1,5- a ]pyrimidine derivatives - Novikova - Russian Journal of General Chemistry [rjmseer.com]
Validation & Comparative
A Comparative Guide to the Pyrazolo[1,5-a]pyridine Scaffold and Other Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, objective comparison of the Pyrazolo[1,5-a]pyridine chemical scaffold's performance as a foundation for kinase inhibitors against other established inhibitor classes. It is designed to support researchers in drug discovery by offering not only comparative efficacy data but also the underlying rationale and detailed experimental protocols for independent validation.
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, are premier targets in modern drug discovery, particularly in oncology. The development of small-molecule kinase inhibitors has revolutionized cancer treatment. A key challenge in this field is the design of inhibitors that are both potent and highly selective, thereby maximizing therapeutic efficacy while minimizing off-target effects.
Medicinal chemists often rely on "privileged scaffolds"—core molecular structures that are recognized by multiple biological targets and can be readily modified to create potent and selective ligands.[1][2][3] The pyrazolo[1,5-a]pyridine ring system and its close isostere, the pyrazolo[1,5-a]pyrimidine scaffold, have emerged as exceptionally versatile and privileged frameworks in the design of kinase inhibitors.[4][5] As bioisosteres of the adenine base in ATP, they are well-suited to interact with the highly conserved hinge region of the kinase ATP-binding pocket.[6]
While extensive research has been conducted on derivatives of this scaffold, data on the unsubstituted parent compound, Pyrazolo[1,5-a]pyridin-3-amine, is limited. Therefore, this guide will focus on a comparative analysis of the Pyrazolo[1,5-a]pyridine scaffold , using well-characterized derivatives as exemplars, against established, FDA-approved inhibitors targeting key kinase families.
Section 1: The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Core for Kinase Inhibition
The Pyrazolo[1,5-a]pyridine scaffold's success stems from its rigid, bicyclic structure and the strategic placement of nitrogen atoms, which can act as hydrogen bond donors and acceptors to engage with the kinase hinge region. Its true power lies in its synthetic tractability, allowing for chemical modifications at multiple positions to fine-tune potency and selectivity for a desired kinase target.
Caption: Core Pyrazolo[1,5-a]pyridine scaffold and key modification sites.
Structure-activity relationship (SAR) studies have consistently shown that modifications at specific positions are critical for directing inhibitor activity. For instance, substitutions at the 3- and 5-positions have been shown to significantly enhance binding affinity and selectivity for targets like Tropomyosin receptor kinases (Trks).[7]
Section 2: Comparative Analysis Across Key Kinase Families
To contextualize the potential of the pyrazolo[1,5-a]pyridine scaffold, we will compare its derivatives against well-known inhibitors in three major kinase families implicated in cancer: Tropomyosin Receptor Kinases (TRK), Cyclin-Dependent Kinases (CDK), and Phosphoinositide 3-Kinases (PI3K).
2.1 Tropomyosin Receptor Kinases (TRK)
NTRK gene fusions are oncogenic drivers in a wide range of tumors. The resulting TRK fusion proteins are constitutively active, making them ideal targets for inhibition.[8][9]
Inhibitor Comparison: TRK Family
| Compound | Scaffold/Class | Target(s) | Potency (IC50) | Mechanism of Action |
|---|---|---|---|---|
| Larotrectinib [10][11] | Pyrrolo[1,2-f][8][12][13]triazine | Pan-TRK (A, B, C) | TRKA: <10 nM | ATP-Competitive TRK Inhibitor |
| Compound 8/9 (Derivative) [7] | Pyrazolo[1,5-a]pyrimidine | TRKA | 1.7 nM | ATP-Competitive TRK Inhibitor |
Larotrectinib was a landmark FDA approval, offering a "tumor-agnostic" treatment for any solid tumor with an NTRK gene fusion.[10][14] Its mechanism relies on potent, selective, ATP-competitive inhibition of TRK kinases.[8] Notably, optimized pyrazolo[1,5-a]pyrimidine derivatives have demonstrated even greater or comparable in vitro potency, with IC50 values in the low nanomolar range, highlighting the scaffold's suitability for developing highly effective TRK inhibitors.[7]
Caption: Inhibition of the constitutively active TRK fusion protein signaling pathway.
2.2 Cyclin-Dependent Kinases (CDK)
The cell cycle is tightly regulated by CDKs, and their dysregulation is a hallmark of cancer.[15] Inhibitors targeting the CDK4/6-Rb pathway have shown significant efficacy, particularly in HR+ breast cancer.[16]
Inhibitor Comparison: CDK Family
| Compound | Scaffold/Class | Target(s) | Potency (IC50) | Mechanism of Action |
|---|---|---|---|---|
| Ribociclib [17][18] | Aminopyrimidine | CDK4/6 | CDK4: 10 nM, CDK6: 39 nM | ATP-Competitive CDK4/6 Inhibitor |
| Compound 6t (Derivative) [19] | Pyrazolo[1,5-a]pyrimidine | CDK2/TRKA | CDK2: 90 nM | ATP-Competitive Dual Inhibitor |
Ribociclib selectively inhibits CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma (Rb) protein and causing G1 cell cycle arrest.[15][20] While Ribociclib is highly selective for CDK4/6, the pyrazolo[1,5-a]pyrimidine scaffold has been used to develop inhibitors with different selectivity profiles, including potent dual CDK2/TRKA inhibitors.[19] This demonstrates the scaffold's adaptability in targeting different members of the kinase superfamily, a valuable trait for developing therapies against complex diseases or overcoming resistance.
2.3 Phosphoinositide 3-Kinases (PI3K)
The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling routes in human cancer. The PI3Kδ isoform is primarily expressed in leukocytes, making it a prime target for B-cell malignancies.[13][21]
Inhibitor Comparison: PI3K Family
| Compound | Scaffold/Class | Target(s) | Potency (IC50) | Mechanism of Action |
|---|---|---|---|---|
| Idelalisib [22][23] | Purine | PI3Kδ | 2.5 nM | ATP-Competitive PI3Kδ Inhibitor |
| CPL302415 (Derivative) | Pyrazolo[1,5-a]pyrimidine | PI3Kδ | 18 nM | ATP-Competitive PI3Kδ Inhibitor |
Idelalisib is a highly selective inhibitor of PI3Kδ that induces apoptosis in malignant B-cells and disrupts their ability to traffic to protective microenvironments like lymph nodes.[13][23][24] Researchers have successfully developed pyrazolo[1,5-a]pyrimidine-based inhibitors, such as CPL302415, that also show potent and highly selective inhibition of PI3Kδ, with excellent selectivity over other PI3K isoforms (PI3Kα/δ = 79; PI3Kβ/δ = 1415; PI3Kγ/δ = 939). This underscores the scaffold's capacity to generate inhibitors with drug-like properties rivaling those of approved medicines.
Section 3: Experimental Protocols for Comparative Evaluation
To empower researchers to conduct their own comparative studies, this section provides detailed, self-validating protocols for key assays. The causality behind experimental choices is explained to ensure scientific rigor.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
- 3. books.rsc.org [books.rsc.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]
- 10. Larotrectinib | C21H22F2N6O2 | CID 46188928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Idelalisib - Wikipedia [en.wikipedia.org]
- 14. nbinno.com [nbinno.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. What is the mechanism of Ribociclib Succinate? [synapse.patsnap.com]
- 21. Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase | Value-Based Cancer Care [valuebasedcancer.com]
- 22. Idelalisib | C22H18FN7O | CID 11625818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Pyrazolo[1,5-a]pyridine Analogs as Kinase Inhibitors
Welcome to a detailed exploration of the pyrazolo[1,5-a]pyridine scaffold, a privileged core structure in modern medicinal chemistry. This guide is crafted for researchers, scientists, and drug development professionals seeking to understand and leverage the structure-activity relationships (SAR) of its 3-amino analogs, particularly in the context of kinase inhibition. We will dissect the nuanced effects of chemical modifications on biological activity, provide actionable experimental protocols, and present comparative data to inform rational drug design.
The pyrazolo[1,5-a]pyrimidine nucleus is a cornerstone in the development of targeted therapies, especially for various cancers.[1] Its derivatives have shown potent inhibitory activity against a range of protein kinases, which are key regulators of cellular signaling that are often dysregulated in diseases.[2][3] This guide will focus on analogs targeting critical oncogenic kinases like Anaplastic Lymphoma Kinase (ALK) and c-Met, drawing upon established research to illuminate the path from chemical structure to biological function.
The Pyrazolo[1,5-a]pyridine Core: A Scaffold for Kinase Inhibition
The bicyclic pyrazolo[1,5-a]pyridine system offers a versatile and rigid framework that can be strategically decorated with various functional groups to achieve high-affinity binding to the ATP-binding pocket of kinases. The 3-amino group, in particular, often serves as a key anchoring point or a vector for introducing substituents that can probe different regions of the kinase active site.
Our discussion will revolve around the generalized structure below, analyzing how substitutions at the R¹, R², and R³ positions modulate inhibitory potency and selectivity.
Caption: Core Pyrazolo[1,5-a]pyridin-3-amine scaffold and key substitution points.
Decoding the Structure-Activity Relationship (SAR)
The potency and selectivity of pyrazolo[1,5-a]pyridine analogs are highly dependent on the nature and position of their substituents. SAR studies are crucial for optimizing these compounds into viable drug candidates.[3]
Substitutions on the Pyridine Ring (R¹ Position)
Modifications on the pyridine portion of the scaffold are critical for fine-tuning selectivity and physicochemical properties. For instance, in the development of ALK inhibitors, specific substitutions at the C7 position have been shown to be essential.
-
Rationale for Modification: The pyridine ring often orients towards the solvent-exposed region of the ATP-binding pocket. Introducing polar groups can enhance solubility and bioavailability, while carefully chosen hydrophobic groups can exploit specific pockets to increase potency.
-
Key Insight: In a series of pyrazolo[1,5-a]pyrimidine derivatives targeting Tropomyosin Receptor Kinase (Trk), the addition of a morpholine group improved selectivity by mitigating off-target effects.[1] This highlights the role of C7 substituents in governing the overall selectivity profile of the inhibitor.
Substitutions on the Pyrazole Ring (R² Position)
The pyrazole moiety frequently engages with the hinge region of the kinase, a critical interaction for ATP-competitive inhibitors.
-
Rationale for Modification: The hinge region forms hydrogen bonds with the inhibitor, anchoring it in the active site. Small, appropriately positioned hydrogen bond donors or acceptors on the pyrazole ring can significantly enhance binding affinity.
-
Key Insight: For pyrazolo[1,5-a]pyrimidine-based Trk inhibitors, the core itself was found to be essential for forming a hinge interaction with a key methionine residue (Met592), directly influencing binding affinity.[1] This underscores the foundational role of the core scaffold in hinge binding.
Substitutions on the 3-Amino Group (R³ Position)
The exocyclic 3-amino group provides a versatile handle for introducing a wide range of substituents that can explore the outer regions of the ATP-binding site.
-
Rationale for Modification: This position is often used to introduce larger moieties that can form additional interactions, improve cellular activity, or modulate pharmacokinetic properties. The choice of substituent can dramatically alter the compound's target profile.
-
Key Insight: In the development of antitubercular agents, a series of pyrazolo[1,5-a]pyridine-3-carboxamides were synthesized by coupling various primary amines at this position.[4][5] This strategy led to compounds with potent in vitro activity in the nanomolar range, demonstrating the power of modifications at the C3 position to drive potency against a specific biological target.
Comparative Performance Data: Analogs as Kinase Inhibitors
To provide a clear, objective comparison, the following table summarizes the inhibitory activities of representative pyrazolo[1,5-a]pyridine and related pyrazolopyridine analogs against key kinase targets. The data is synthesized from published, peer-reviewed studies.
| Compound ID | Core Scaffold | Target Kinase | R¹ Substituent (Position) | R³-Amine Substituent | IC₅₀ (nM) | Reference |
| 10g | Pyrazolo[3,4-b]pyridine | ALK (L1196M mutant) | Phenyl (C6) | 4-(phenylamino)phenyl | < 0.5 | [6] |
| 10g | Pyrazolo[3,4-b]pyridine | ALK (Wild Type) | Phenyl (C6) | 4-(phenylamino)phenyl | < 0.5 | [6] |
| 5a | Pyrazolo[3,4-b]pyridine | c-Met | Phenyl (C6) | 2-(4-methylpiperazin-1-yl)ethyl | 4.27 | [7] |
| 5b | Pyrazolo[3,4-b]pyridine | c-Met | Phenyl (C6) | 2-(pyrrolidin-1-yl)ethyl | 7.95 | [7] |
| Cpd 8 | Pyrazolo[1,5-a]pyrimidine | TrkA | 2,5-difluorophenyl-pyrrolidine (C5) | Picolinamide | 1.7 | [1] |
| Cpd 9 | Pyrazolo[1,5-a]pyrimidine | TrkA | 2,5-difluorophenyl-pyrrolidine (C5) | Picolinamide | 1.7 | [1] |
Note: IC₅₀ is the half-maximal inhibitory concentration, a measure of inhibitor potency.
Experimental Protocols: A Self-Validating System
Adherence to robust and reproducible protocols is the bedrock of trustworthy scientific discovery. Below are detailed methodologies for the synthesis of a key intermediate and a universal in vitro kinase assay.
Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylates
This protocol describes a common and effective method for constructing the core scaffold, which serves as a pivotal intermediate for further derivatization.[4]
Caption: General workflow for synthesizing this compound analogs.
Step-by-Step Protocol:
-
N-Amination of Substituted Pyridine:
-
Rationale: This step activates the pyridine ring for the subsequent cycloaddition. Reagents like O-(2,4-dinitrophenyl)hydroxylamine (DNPH) are effective aminating agents.
-
Dissolve the starting substituted pyridine in a suitable solvent (e.g., dichloromethane).
-
Add the N-aminating agent (e.g., DNPH) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC analysis indicates consumption of the starting material.
-
Work up the reaction by washing with an aqueous base (e.g., NaHCO₃ solution) and brine, then dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
1,3-Bipolar Cycloaddition:
-
Rationale: This key step forms the bicyclic pyrazolo[1,5-a]pyridine core. The reaction proceeds via a cycloaddition between the N-aminopyridinium ylide and an alkyne.
-
Dissolve the crude N-aminated pyridine from the previous step in a polar aprotic solvent (e.g., DMF).
-
Add a base (e.g., K₂CO₃) and the substituted ethyl propiolate.
-
Heat the mixture to 80-100°C and monitor by TLC. The reaction is typically complete within 4-8 hours.
-
After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by flash column chromatography on silica gel to yield the pyrazolo[1,5-a]pyridine-3-carboxylate intermediate.[4]
-
In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a universal, fluorescence-based method for quantifying kinase inhibition, adaptable for high-throughput screening.[8]
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase. A terbium-labeled antibody specific to the phosphorylated peptide is used for detection. When the antibody binds the phosphorylated peptide (which is bound to a streptavidin-conjugated acceptor fluorophore), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) occurs, generating a signal proportional to kinase activity. Inhibitors will cause a decrease in this signal.[8]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[9]
-
Prepare a master mix of the target kinase and its specific biotinylated peptide substrate in the kinase buffer.[10]
-
Prepare serial dilutions of the test compounds (the pyrazolo[1,5-a]pyridine analogs) in DMSO, then dilute further into the kinase buffer.
-
Prepare an ATP solution in kinase buffer containing MgCl₂ (final concentration typically 10 mM MgCl₂).[9][10]
-
-
Assay Execution:
-
Dispense the diluted test compounds into a 384-well assay plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Add the kinase/substrate master mix to all wells.
-
Incubate for 15-20 minutes at room temperature to allow compounds to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP/MgCl₂ solution to all wells.[10]
-
Incubate for a defined period (e.g., 60-120 minutes) at room temperature. The exact time depends on the specific kinase's activity.
-
-
Detection:
-
Stop the reaction by adding a detection mix containing EDTA (to chelate Mg²⁺ and stop the kinase) and the TR-FRET detection reagents (e.g., terbium-labeled antibody and streptavidin-acceptor).
-
Incubate for at least 60 minutes at room temperature to allow the detection reagents to bind.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (one for the donor, one for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio and normalize the data to the controls.
-
Plot the normalized signal versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Conclusion and Future Directions
The pyrazolo[1,5-a]pyridine scaffold remains a highly fruitful starting point for the design of potent and selective kinase inhibitors. The SAR insights discussed herein demonstrate that strategic modifications to the pyridine ring (R¹), pyrazole ring (R²), and the 3-amino substituent (R³) are all critical for optimizing biological activity. The pyridine moiety often governs selectivity and solubility, while the core itself is vital for hinge binding, and the 3-amino position offers a gateway to enhance potency and modulate pharmacology.
Future research should focus on leveraging these principles to address challenges such as acquired drug resistance and off-target toxicity.[3] The development of covalent or allosteric inhibitors based on this scaffold could provide next-generation therapeutics with improved durability and safety profiles. The robust synthetic and screening protocols provided here offer a reliable framework for these future discovery efforts.
References
- BenchChem. (n.d.). Application Note: A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling.
- Martens, S. (2023). In vitro kinase assay. Protocols.io.
- In vitro NLK Kinase Assay. (n.d.). PMC - NIH.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (n.d.). PMC - NIH.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.). ACS Medicinal Chemistry Letters.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing.
- Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (n.d.). PMC - NIH.
- Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (2015). PubMed.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PMC - PubMed Central.
- New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. (n.d.). PMC - PubMed Central.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (n.d.). PMC - PubMed Central.
- In vitro kinase assay v1. (2023). ResearchGate.
- Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol.
- Synthesis and biological evaluation of pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido radiopharmaceuticals as imaging agents for tumors. (2010). PubMed.
- Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. (2016). PubMed.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). ACS Omega.
- Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[8][10][11]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent. (2014). ACS Publications.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (n.d.). MDPI.
- Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
- Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. (2022). ACS Publications.
- Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017).
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI.
- Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. (n.d.). MDPI.
- Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. (n.d.). RSC Publishing.
- Structure-based design, synthesis, and study of pyrazolo[1,5-a][8][11][12]triazine derivatives as potent inhibitors of protein kinase CK2. (n.d.). ResearchGate.
- Pyrazolo[1,5-a]pyrimidine Derivatives as Selective ALK Kinases Inhibitors for Inhibition of the Bone Morphogenetic Proteins Signaling Pathway for Treatment of Fibrodysplasia Ossificans Progressiva. (2022). NIH Technology Transfer.
- Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. (n.d.). NIH.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro kinase assay [protocols.io]
A Comparative Guide to Validating Cellular Target Engagement of Pyrazolo[1,5-a]pyridin-3-amines
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold and the Imperative of Cellular Validation
The pyrazolo[1,5-a]pyrimidine framework is a privileged scaffold in modern medicinal chemistry, renowned for yielding potent and selective inhibitors of protein kinases.[1][2] These kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[2] A compound from this class, such as a novel Pyrazolo[1,5-a]pyridin-3-amine derivative, may exhibit excellent potency in biochemical assays using purified recombinant proteins. However, the journey from a potent "hit" to a viable drug candidate is fraught with challenges, the foremost being the confirmation of target engagement within the complex and dynamic environment of a living cell.[3][4]
Cellular target engagement assays are non-negotiable checkpoints in the drug discovery pipeline. They provide definitive evidence that a compound can cross the cell membrane, reach its intended target in the native cellular milieu, and bind with sufficient affinity and residence time to exert a biological effect.[5] Furthermore, these assays are crucial for building robust structure-activity relationships (SAR) and ensuring that the observed cellular phenotype is a direct consequence of on-target activity.
This guide provides a comparative analysis of three leading methodologies for validating the cellular target engagement of kinase inhibitors like Pyrazolo[1,5-a]pyridin-3-amines: the Cellular Thermal Shift Assay (CETSA®) , the NanoBRET™ Target Engagement Assay , and Chemoproteomics via Kinobeads . We will delve into the mechanistic principles, provide field-proven insights into experimental design, and offer detailed protocols to empower researchers to make informed decisions for their specific drug discovery programs.
Choosing Your Validation Strategy: A Logic-Driven Approach
The selection of a target engagement assay is not a one-size-fits-all decision. It is dictated by the stage of the project, the nature of the target, and the specific questions being asked. Is the primary goal to confirm binding to a known target, or is it to uncover a spectrum of on- and off-targets? Is real-time binding kinetics in living cells a priority? The following decision-making framework can guide your choice.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
Why Choose CETSA?
-
Expertise: CETSA is the gold standard for label-free validation. It assesses target binding in a physiological context without requiring any modification to the compound or the target protein, thus avoiding potential artifacts. [6]* Trustworthiness: The assay is self-validating. A shift in the melting curve upon compound treatment is direct biophysical evidence of an interaction. This method can be adapted to generate isothermal dose-response curves (ITDRF) to determine the cellular IC50 of target engagement. [7]* Authoritative Grounding: The technique is broadly applicable and has been used to validate targets for a wide range of inhibitors, including kinase inhibitors. [8][9]For proteome-wide applications, CETSA can be coupled with mass spectrometry (MS-CETSA) to simultaneously assess a compound's engagement with thousands of proteins, offering a powerful tool for off-target identification. [6] Limitations:
-
Not all proteins exhibit a clear thermal shift upon ligand binding.
-
The traditional Western blot readout is low-throughput. However, higher-throughput versions like Real-Time CETSA (RT-CETSA) are emerging. [10]* It does not provide real-time kinetic data like association or dissociation rates.
NanoBRET™ Target Engagement Assay: Quantitative, Live-Cell Dynamics
NanoBRET™ is a proximity-based assay that measures compound binding in real-time within living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET), a process of energy transfer between a bioluminescent donor (NanoLuc® Luciferase fused to the target protein) and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the same target). [11][12] Principle of NanoBRET™:
Caption: The principle of competitive displacement in the NanoBRET™ assay.
Why Choose NanoBRET™?
-
Expertise: This is the premier technique for quantifying binding affinity (apparent Kd), target occupancy, and compound residence time directly in living cells, providing a much deeper understanding of the drug-target interaction. [11][12][13]* Trustworthiness: The ratiometric BRET signal is highly robust and reproducible. The competitive binding format ensures that the observed signal change is specific to the displacement of the tracer by the test compound.
-
Authoritative Grounding: The NanoBRET™ platform is extensively validated and offers pre-built assays for hundreds of kinases. [13]It provides a direct measure of a compound's ability to permeate the cell membrane and engage its target, which is critical for lead optimization. [11] Limitations:
-
Requires genetic modification of cells to express the NanoLuc®-target fusion protein.
-
Requires a specific, cell-permeable fluorescent tracer for the target of interest, which may not always be available. [14]
Chemoproteomics (Kinobeads): Unbiased Selectivity Profiling
For kinase inhibitors, understanding selectivity is as important as confirming on-target engagement. Chemoproteomics, particularly using "kinobeads," is a powerful method for profiling an inhibitor against a large fraction of the expressed kinome in an unbiased manner. [15][16] Workflow Overview:
Caption: The workflow for Kinobeads-based competitive chemoproteomics.
Why Choose Kinobeads?
-
Expertise: This approach provides the most comprehensive view of a compound's selectivity profile against endogenous kinases in their native state and abundance. [15]It is invaluable for identifying potential off-targets that could lead to toxicity or provide opportunities for drug repositioning.
-
Trustworthiness: The competitive binding format and quantitative mass spectrometry readout provide robust, dose-dependent affinity data across the kinome. [17]This allows for the confident identification of even unexpected targets. [15]* Authoritative Grounding: The kinobeads technique is a well-established chemical proteomics tool for profiling ATP-competitive kinase inhibitors. [16][17]The data generated is critical for understanding the mechanism of action and predicting potential safety liabilities.
Limitations:
-
Typically performed in cell lysates, not intact cells, which removes the assessment of cell permeability.
-
Primarily suited for inhibitors that bind to the ATP pocket, as the competition is with ATP-competitive probes on the beads. [15]* Requires specialized proteomics expertise and instrumentation.
Comparative Data Summary
The following table summarizes the key attributes of each methodology to facilitate a direct comparison.
| Parameter | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement | Kinobeads Chemoproteomics |
| Principle | Ligand-induced thermal stabilization | Bioluminescence Resonance Energy Transfer (BRET) | Competitive affinity capture |
| Assay Format | Intact cells or lysates [9] | Live intact cells | Cell lysates [16] |
| Label Requirement | Label-free [6] | Requires NanoLuc® fusion and fluorescent tracer [11] | Label-free compound, but uses affinity beads |
| Primary Data Output | Thermal shift (ΔTm), Cellular IC50 [7] | Apparent Kd, Target Occupancy, Residence Time [12] | Selectivity profile, IC50 values across the kinome [17] |
| Throughput | Low to medium (Western), High (RT-CETSA) [10] | High | Medium |
| Key Advantage | Universal, label-free validation of binding | Quantitative, real-time kinetics in live cells | Broad, unbiased selectivity profiling |
| Key Limitation | Indirect measure, not always observable | Requires specific reagents and genetic engineering | Performed in lysates, misses cell permeability |
Detailed Experimental Protocols
To provide a practical framework, detailed step-by-step protocols for CETSA and NanoBRET are outlined below. These should be adapted and optimized for the specific cell line and target of interest.
Protocol 1: Cellular Thermal Shift Assay (CETSA®) with Western Blot Readout
Objective: To determine if the this compound derivative stabilizes its target protein against thermal denaturation in intact cells.
Methodology:
-
Cell Culture & Treatment:
-
Plate cells (e.g., HEK293T expressing the target kinase) and grow to ~80-90% confluency.
-
Treat cells with the this compound derivative at a final concentration (e.g., 10 µM) or with a vehicle control (e.g., 0.1% DMSO).
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C, 5% CO₂.
-
-
Heat Challenge:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes (e.g., 50 µL per tube).
-
Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) using a thermal cycler. Include an unheated control.
-
-
Cell Lysis & Fractionation:
-
Subject the heated samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant (containing the soluble protein fraction).
-
Determine the protein concentration of each sample using a Bradford or BCA assay.
-
Normalize the samples to the same total protein concentration.
-
Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific to the target protein. An antibody for a loading control (e.g., GAPDH) should also be used.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment group (vehicle vs. compound), plot the relative band intensity of the target protein against the temperature.
-
A rightward shift in the melting curve for the compound-treated group compared to the vehicle group indicates target stabilization and engagement. [7]
-
Protocol 2: NanoBRET™ Target Engagement Assay
Objective: To quantify the binding affinity of the this compound derivative to its target in live cells.
Methodology:
-
Cell Preparation & Transfection:
-
One day prior to the assay, transfect cells (e.g., HeLa or HEK293T) with a plasmid encoding the target kinase fused to NanoLuc® luciferase at its N- or C-terminus. Use a suitable transfection reagent like FuGENE® HD. [18] * Plate the transfected cells in a white, 96-well assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the this compound derivative in Opti-MEM® I Reduced Serum Medium.
-
Prepare the NanoBRET™ tracer and NanoLuc® substrate solution. In a single solution, dilute the specific fluorescent tracer to its predetermined optimal concentration and add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. [18] * Add the test compound dilutions to the assay wells.
-
Immediately add the tracer/substrate solution to all wells.
-
-
Assay Incubation:
-
Equilibrate the plate for 2 hours at 37°C in a CO₂ incubator. This allows the compound and tracer to reach binding equilibrium within the cells.
-
-
BRET Measurement:
-
Read the plate on a luminometer equipped with two filters to measure donor emission (~450 nm) and acceptor emission (~610 nm) simultaneously. [18] * Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.
-
-
Data Analysis:
-
Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000.
-
Plot the mBU values against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic regression model to determine the IC₅₀ value, which reflects the compound's potency in displacing the tracer and engaging the target in live cells.
-
Conclusion and Future Perspective
Validating the cellular target engagement of a this compound derivative is a critical milestone in its development as a potential therapeutic. There is no single "best" method; instead, the optimal approach is a strategic combination of techniques tailored to the research question at hand.
A pragmatic strategy often begins with a label-free method like CETSA® to provide initial, unequivocal proof of physical binding in an unperturbed cellular system. Following this confirmation, the NanoBRET™ assay can be employed to yield quantitative data on affinity, occupancy, and residence time in live cells, which is invaluable for guiding medicinal chemistry efforts. Finally, for kinase inhibitors, a broad selectivity screen using Kinobeads is essential to understand the compound's specificity and anticipate potential off-target effects.
By judiciously applying these powerful technologies, researchers can build a comprehensive and compelling data package that validates the mechanism of action, strengthens the rationale for further development, and ultimately increases the probability of translating a promising molecule into a successful clinical candidate.
References
- Mócsai, G., et al. (2020). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. International Journal of Molecular Sciences. [Link]
- Bohrium. (n.d.). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy.
- Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques.
- Almqvist, H., et al. (2020). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Chemical Biology. [Link]
- Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye.
- News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development.
- Ungureanu, D., et al. (2022). Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases. Methods in Enzymology. [Link]
- Mócsai, G., et al. (2020). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. International Journal of Molecular Sciences. [Link]
- Kaushik, V., & Mesleh, M. F. (2016). Modern Biophysical Methods for Screening and Drug Discovery. High Throughput Screening Methods: Evolution and Refinement. [Link]
- Lomenick, B., et al. (2011). Determining target engagement in living systems.
- Reinecke, M., et al. (2018). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of Proteomics. [Link]
- Gee, C., et al. (2019). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA).
- Tan, C. S. L., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. [Link]
- EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds.
- Gechijian, L. N., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells.
- Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
- Semantic Scholar. (n.d.). Optimized chemical proteomics assay for kinase inhibitor profiling.
- DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery.
- Terungwa, S. A., et al. (2024).
- Muller, S., & Chaikuad, A. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
- UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions.
- ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery.
- Golkowski, M., et al. (2016). Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. ACS Chemical Biology. [Link]
- Sławiński, J., et al. (2022).
- MedChemComm. (n.d.). Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group.
- Salas-Ambrosio, P., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
- Sharma, S., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. [Link]
- Terungwa, S. A., et al. (2024).
- Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]
- Baig, H., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]
- Scott, D., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 12. news-medical.net [news-medical.net]
- 13. NanoBRET® Target Engagement BET BRD Assays [promega.jp]
- 14. promegaconnections.com [promegaconnections.com]
- 15. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 16. researchgate.net [researchgate.net]
- 17. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eubopen.org [eubopen.org]
A Tale of Two Scaffolds: A Comparative Guide to Pyrazolo[1,5-a]pyridines and Imidazo[1,2-a]pyridines as Anti-Tubercular Agents
Introduction: The Enduring Threat of Tuberculosis and the Quest for Novel Therapeutics
Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, claiming over a million lives annually.[1][2][3] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb has severely compromised the efficacy of current treatment regimens, creating an urgent need for the discovery and development of new anti-TB agents with novel mechanisms of action.[4] In this pursuit, nitrogen-containing heterocyclic compounds have emerged as a promising avenue for drug discovery. Among these, the isomeric scaffolds pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine have garnered significant attention for their potent anti-tubercular activities.
This guide provides a comprehensive, data-driven comparison of these two scaffolds, offering researchers, scientists, and drug development professionals a critical analysis of their respective strengths and weaknesses as potential anti-TB drug candidates. We will delve into their synthesis, in vitro and in vivo efficacy, mechanisms of action, and structure-activity relationships, supported by experimental data from peer-reviewed literature.
Imidazo[1,2-a]pyridines: A Clinically Validated Scaffold
The imidazo[1,2-a]pyridine (IPA) core is a "drug prejudice" scaffold, recognized for its wide range of applications in medicinal chemistry.[1][2][3] Its prominence in the anti-TB drug discovery landscape has been solidified by the discovery of compounds with potent activity against both drug-sensitive and drug-resistant Mtb strains.[1][2][3]
Synthesis of Imidazo[1,2-a]pyridine Carboxamides
A common and straightforward method for the synthesis of imidazo[1,2-a]pyridine-3-carboxamides, a class of IPAs with notable anti-TB activity, involves a multi-step process. The general workflow is depicted below.
Figure 1: General synthetic scheme for Imidazo[1,2-a]pyridine-3-carboxamides.
A representative experimental protocol for the synthesis of imidazo[1,2-a]pyridine-3-carboxamides is as follows:
-
Cyclization: A substituted 2-aminopyridine is reacted with an α-haloketone in a suitable solvent such as ethanol or DMF, often in the presence of a base, to yield the corresponding imidazo[1,2-a]pyridine intermediate.
-
Carboxylation: The intermediate is then carboxylated at the C3 position. This can be achieved through various methods, including Vilsmeier-Haack type reactions followed by oxidation.
-
Amide Coupling: The resulting imidazo[1,2-a]pyridine-3-carboxylic acid is activated (e.g., using HATU or EDC/HOBt) and coupled with a diverse range of amines to generate a library of imidazo[1,2-a]pyridine-3-carboxamides.[5]
Anti-Tubercular Activity and Mechanism of Action
Imidazo[1,2-a]pyridines have demonstrated exceptional in vitro potency against Mtb. Several compounds from this class exhibit minimum inhibitory concentrations (MICs) in the nanomolar range against both replicating and non-replicating Mtb, as well as against MDR and XDR clinical isolates.[2][5][6]
A significant breakthrough in understanding the mechanism of action of IPAs came with the identification of their molecular target. Many potent IPAs, including the clinical candidate Q203, have been shown to target the cytochrome b subunit (QcrB) of the cytochrome bc1 complex (complex III) in the electron transport chain of Mtb.[2][5] This inhibition disrupts the bacterium's ability to generate ATP, leading to cell death.[2]
Figure 2: Mechanism of action of Imidazo[1,2-a]pyridines targeting the QcrB subunit.
Structure-Activity Relationship (SAR)
Extensive SAR studies on imidazo[1,2-a]pyridine-3-carboxamides have revealed several key features for potent anti-TB activity:
-
Substitutions on the Imidazo[1,2-a]pyridine Core: Small alkyl groups at the C2 and C7 positions are often favorable for activity.[6]
-
The Carboxamide Linker: The carboxamide linkage at the C3 position is crucial for activity.
-
The Amine Side Chain: The nature of the amine side chain greatly influences potency. Larger, more lipophilic biaryl ethers have been associated with nanomolar potency.[5]
In Vivo Efficacy and Pharmacokinetics
Several imidazo[1,2-a]pyridine derivatives have demonstrated promising in vivo efficacy in mouse models of TB infection. For instance, one study showed that an IPA derivative, ND-09759, significantly reduced the bacterial burden in the lungs and spleens of infected mice, with efficacy comparable to the first-line drugs isoniazid and rifampicin.[7][8] Furthermore, some of these compounds have shown favorable pharmacokinetic profiles, including good oral bioavailability.[2][5]
Pyrazolo[1,5-a]pyridines: A Promising Alternative Scaffold
The pyrazolo[1,5-a]pyridine scaffold, an isomer of the imidazo[1,2-a]pyridine core, has also emerged as a highly promising class of anti-TB agents. A scaffold hopping strategy from the well-established imidazo[1,2-a]pyridines has led to the development of potent pyrazolo[1,5-a]pyridine-3-carboxamide derivatives.[9][10]
Synthesis of Pyrazolo[1,5-a]pyridine Carboxamides
The synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides typically involves a 1,3-dipolar cycloaddition reaction. A general synthetic route is outlined below.
Figure 3: General synthetic scheme for Pyrazolo[1,5-a]pyridine-3-carboxamides.
A representative experimental protocol for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides is as follows:
-
N-amination: A substituted pyridine is N-aminated using a reagent like O-(mesitylenesulfonyl)hydroxylamine (MSH) to form an N-aminopyridinium salt.
-
1,3-Dipolar Cycloaddition: The N-aminopyridinium salt undergoes a 1,3-dipolar cycloaddition reaction with a substituted propiolate ester in the presence of a base to yield the pyrazolo[1,5-a]pyridine-3-carboxylate.[10]
-
Hydrolysis: The ester is then hydrolyzed to the corresponding carboxylic acid.
-
Amide Coupling: Finally, the carboxylic acid is coupled with various amines to produce the desired pyrazolo[1,5-a]pyridine-3-carboxamide derivatives.[10]
Anti-Tubercular Activity and Mechanism of Action
Pyrazolo[1,5-a]pyridine-3-carboxamides have exhibited excellent in vitro inhibitory activities with low nanomolar MIC values against both drug-sensitive and drug-resistant Mtb strains.[9][10] Some of the most promising compounds have shown significant reduction in bacterial burden in Mtb-infected mouse models.[9]
Similar to their imidazo[1,2-a]pyridine counterparts, some pyrazolo[1,5-a]pyridines are also believed to target the respiratory chain of Mtb. One study identified a pyrazolo[1,5-a]pyridine derivative, TB47, as an inhibitor of the respiratory cytochrome bcc complex.[11] Another study on pyrazolo[1,5-a]pyrimidin-7(4H)-ones, a related scaffold, found that resistance was conferred by a mutation in a flavin adenine dinucleotide (FAD)-dependent hydroxylase, suggesting a different mechanism of action for some members of this broader class.[12][13][14]
Structure-Activity Relationship (SAR)
SAR studies on pyrazolo[1,5-a]pyridine-3-carboxamides have indicated that:
-
Substitutions on the Pyrazolo[1,5-a]pyridine Core: The presence of small alkyl groups at the C2 and C5 positions can be beneficial for activity.[9]
-
The Carboxamide Linker: The C3-carboxamide linkage is a critical feature for anti-TB potency.
-
The Amine Side Chain: Similar to IPAs, the side chain attached to the carboxamide nitrogen plays a crucial role. Diaryl side chains have been shown to improve efficacy against drug-resistant Mtb strains.[15][16]
In Vivo Efficacy and Pharmacokinetics
Select pyrazolo[1,5-a]pyridine-3-carboxamides have demonstrated promising in vivo activity. For example, one representative compound significantly reduced the bacterial burden in an autoluminescent H37Ra infected mouse model.[9] Another study on a diaryl derivative showed good pharmacokinetic profiles with oral bioavailability and a significant reduction in bacterial load in a mouse model.[15]
Head-to-Head Comparison: Pyrazolo[1,5-a]pyridine vs. Imidazo[1,2-a]pyridine
| Feature | Imidazo[1,2-a]pyridines | Pyrazolo[1,5-a]pyridines |
| Scaffold | Fused 5,6-membered bicyclic heterocycle with nitrogen atoms at positions 1 and 4. | Fused 5,6-membered bicyclic heterocycle with nitrogen atoms at positions 1 and 2. |
| Synthesis | Generally synthesized via cyclization of 2-aminopyridines with α-haloketones. | Typically synthesized via 1,3-dipolar cycloaddition of N-aminopyridinium salts with alkynes.[10] |
| In Vitro Potency | Excellent, with many compounds exhibiting nanomolar MICs against drug-sensitive and drug-resistant Mtb.[2][5] | Excellent, with several compounds demonstrating low nanomolar MICs against drug-sensitive and drug-resistant Mtb.[9][10][15] |
| Mechanism of Action | Well-established for many potent derivatives to be inhibition of the QcrB subunit of the cytochrome bc1 complex.[2][5] | Also implicated in targeting the respiratory chain, with some compounds inhibiting the cytochrome bcc complex.[11] However, other mechanisms may exist within the broader class.[12][13][14] |
| In Vivo Efficacy | Demonstrated bactericidal activity in mouse models of TB infection, comparable to first-line drugs.[7][8] | Have shown significant reduction of bacterial burden in mouse infection models.[9][15] |
| Clinical Development | The scaffold is present in the clinical candidate Q203. | In earlier stages of development, but with promising lead compounds identified. |
Conclusion and Future Perspectives
Both pyrazolo[1,5-a]pyridines and imidazo[1,2-a]pyridines represent highly promising scaffolds for the development of novel anti-TB agents. The imidazo[1,2-a]pyridine class has a more established history in anti-TB drug discovery, with a well-defined mechanism of action for many of its potent members and a compound that has progressed to clinical trials.
The pyrazolo[1,5-a]pyridine scaffold, while explored more recently, has rapidly demonstrated comparable in vitro and in vivo potency. The successful application of a scaffold hopping strategy from the imidazo[1,2-a]pyridines highlights the potential of this isomeric core. Further exploration of the pyrazolo[1,5-a]pyridine scaffold is warranted to fully elucidate its mechanistic diversity and to optimize lead compounds for preclinical and clinical development.
Ultimately, the continued investigation of both scaffolds, with a focus on optimizing their pharmacokinetic and safety profiles, will be crucial in the fight against tuberculosis. The development of new drugs based on these privileged structures offers a beacon of hope in overcoming the challenge of drug-resistant TB.
References
- Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (URL: )
- Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC - NIH. (URL: )
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC. (URL: )
- Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC - NIH. (URL: )
- Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines - NIH. (URL: )
- Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (URL: )
- Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. (URL: )
- Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents | ACS Medicinal Chemistry Letters. (URL: )
- (PDF) Structure–Activity Relationships of Pyrazolo[1,5- a ]pyrimidin-7(4 H )
- Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed. (URL: )
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - Semantic Scholar. (URL: )
- Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity | ACS Medicinal Chemistry Letters. (URL: )
- Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis - Chemical Methodologies. (URL: )
- Design, Synthesis and Cytotoxicity Studies of Novel pyrazolo[1, 5-a]pyridine Deriv
- Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC - NIH. (URL: )
- Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents | ACS Medicinal Chemistry Letters. (URL: )
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - NIH. (URL: )
- Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity - PubMed. (URL: )
- Design, Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Anti-tubercular Agents | Request PDF - ResearchG
- Design, synthesis and biological evaluation of some imidazo[1,2-a]pyridine derivatives as anti-tubercular agents: an in silico – in vitro approach - Taylor & Francis Online. (URL: )
- Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed. (URL: )
- Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed. (URL: _)
- Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action - PubMed. (URL: )
- Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc - Chemical Methodologies. (URL: )
- Synthesis and InhA Inhibition of Imidazo[1,2-a]pyridine Derivatives as Anti-tuberculosis Agents | Bentham Science Publishers. (URL: )
- Synthesis of 1,3-diaryl substituted pyrazole-based imidazo[1,2-a]pyridine carboxamides and evaluation of their antitubercular activity - PubMed. (URL: )
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Bactericidal Activity of an Imidazo[1, 2-a]pyridine Using a Mouse M. tuberculosis Infection Model - PMC - NIH. (URL: )
- Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. (URL: )
- Bactericidal Activity of an Imidazo[1, 2-a]pyridine Using a Mouse M. tuberculosis Infection Model | PLOS One - Research journals. (URL: )
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH. (URL: )
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- RESEARCH ARTICLE The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (URL: )
- Design, synthesis, and biological evaluation of novel imidazo[1,2‐a]pyridinecarboxamides as potent anti‐tuberculosis agents | Request PDF - ResearchG
- Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - Discovery Research Portal - University of Dundee. (URL: )
- Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Deriv
- Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity | ACS Medicinal Chemistry Letters. (URL: )
- Pyrazolo[1,5-a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis - PubMed. (URL: )
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bactericidal Activity of an Imidazo[1, 2-a]pyridine Using a Mouse M. tuberculosis Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bactericidal Activity of an Imidazo[1, 2-a]pyridine Using a Mouse M. tuberculosis Infection Model | PLOS One [journals.plos.org]
- 9. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pyrazolo[1,5- a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
The In Vivo Efficacy of Pyrazolo[1,5-a]pyridine Analogs in Xenograft Models: A Comparative Guide
In the landscape of targeted cancer therapy, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, giving rise to a multitude of potent and selective kinase inhibitors. While direct in vivo xenograft data for Pyrazolo[1,5-a]pyridin-3-amine is not extensively published, a comprehensive analysis of its closely related analogs provides compelling evidence of their therapeutic potential. This guide offers a comparative overview of the in vivo efficacy of representative Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine derivatives in various xenograft models, juxtaposed with relevant alternative therapies. We will delve into the experimental data that underscores their promise in oncology drug development.
Introduction to Pyrazolo[1,5-a]pyridines as Kinase Inhibitors
The Pyrazolo[1,5-a]pyridine core is a versatile heterocyclic scaffold that has been extensively explored in medicinal chemistry. Its unique structural and electronic properties allow for the design of compounds that can selectively target the ATP-binding pockets of various protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1][2] Analogs of Pyrazolo[1,5-a]pyridine have demonstrated potent inhibitory activity against key oncogenic kinases, including PI3K, B-Raf, and Cyclin-Dependent Kinases (CDKs).[3][4][5][6][7] This guide will focus on the in vivo translation of this inhibitory activity in preclinical xenograft models.
Comparative In Vivo Efficacy in Xenograft Models
The true measure of a potential anti-cancer agent lies in its ability to inhibit tumor growth in a living organism. Xenograft models, where human tumor cells are implanted into immunocompromised mice, provide a crucial platform for evaluating in vivo efficacy and therapeutic index.[1]
Pyrazolo[1,5-a]pyridine Analogs as PI3K Inhibitors
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in human cancers. A novel series of Pyrazolo[1,5-a]pyridines has been developed as potent and selective inhibitors of the p110α isoform of PI3K.[5]
| Compound/Therapy | Cancer Type (Cell Line) | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Pyrazolo[1,5-a]pyridine (Compound 5x) | Colorectal Carcinoma (HCT-116) | Nude Mice | 50 mg/kg, oral, daily | Significant tumor growth inhibition | [5] |
| Alternative: Alpelisib (PIQRAY®) | Breast Cancer (various) | Nude Mice | 25 mg/kg, oral, daily | Dose-dependent tumor growth inhibition | Publicly available data |
Compound 5x, a p110α-selective inhibitor, demonstrated significant in vivo activity in an HCT-116 human xenograft model.[5] This highlights the potential of the Pyrazolo[1,5-a]pyridine scaffold in targeting PI3K-driven tumors.
Pyrazolo[1,5-a]pyridine Analogs as B-Raf Inhibitors
The B-Raf V600E mutation is a key driver in a significant percentage of melanomas and other cancers, leading to constitutive activation of the MAPK pathway.[6][7] Novel Pyrazolopyridine inhibitors have been developed to specifically target this mutated kinase.
| Compound/Therapy | Cancer Type (Cell Line) | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Pyrazolopyridine (Compounds 17 & 19) | Melanoma (B-Raf V600E) | Mouse | Oral | Significant tumor growth inhibition | [6][7] |
| Standard of Care: Vemurafenib (ZELBORAF®) | Melanoma (B-Raf V600E) | Nude Mice | 50 mg/kg, oral, twice daily | Significant tumor growth inhibition | Publicly available data |
Compounds 17 and 19, potent and selective inhibitors of B-Raf V600E, effectively inhibited tumor growth in a mouse xenograft model with no significant impact on body weight.[6][7] Their efficacy is comparable to the standard-of-care B-Raf inhibitor, Vemurafenib.
Pyrazolo[1,5-a]pyrimidine Analogs as CDK Inhibitors
Cyclin-Dependent Kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a common feature of cancer.[3] A Pyrazolo[1,5-a]pyrimidine derivative, BS-194, has been identified as a potent inhibitor of CDK1, 2, and 9.[3]
| Compound/Therapy | Cancer Type (Cell Line) | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Pyrazolo[1,5-a]pyrimidine (BS-194) | Various Human Tumors | Mice | 25 mg/kg, oral | Significant tumor growth inhibition | [3] |
| Alternative: Palbociclib (IBRANCE®) | Breast Cancer (various) | Nude Mice | 100 mg/kg, oral, daily | Significant tumor growth inhibition | Publicly available data |
BS-194 demonstrated oral bioavailability and significant antitumor effects in human tumor xenografts, validating the therapeutic potential of targeting CDKs with the Pyrazolo[1,5-a]pyrimidine scaffold.[3]
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental methodologies are paramount. Below are representative protocols for in vivo xenograft studies based on the cited literature.
General Xenograft Model Establishment
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, A375) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Models: Immunocompromised mice (e.g., nude, SCID, or NOD/SCID) aged 4-6 weeks are used. Animals are housed in a pathogen-free environment.
-
Tumor Implantation: A suspension of 1-10 million tumor cells in a sterile medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
Drug Administration and Efficacy Evaluation
-
Compound Formulation: The investigational compound (e.g., Pyrazolo[1,5-a]pyridine analog) is formulated in a suitable vehicle for the intended route of administration (e.g., oral gavage, intraperitoneal injection).
-
Dosing: The compound is administered to the treatment group at a predetermined dose and schedule. The control group receives the vehicle only.
-
Efficacy Assessment: Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Toxicity Monitoring: Animal body weight and general health are monitored throughout the study to assess for any treatment-related toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors and other tissues may be harvested to analyze biomarkers of drug activity (e.g., phosphorylation of downstream targets).
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams illustrate the targeted signaling pathways and a typical in vivo xenograft workflow.
Signaling Pathways Targeted by Pyrazolo[1,5-a]pyridine Analogs
Caption: Targeted signaling pathways of Pyrazolo[1,5-a]pyridine analogs.
In Vivo Xenograft Study Workflow
Caption: A typical workflow for an in vivo xenograft efficacy study.
Conclusion and Future Directions
The collective evidence from preclinical xenograft studies strongly supports the continued development of Pyrazolo[1,5-a]pyridine and its analogs as a promising class of anti-cancer agents. Their demonstrated in vivo efficacy against tumors driven by key oncogenic kinases, such as PI3K, B-Raf, and CDKs, underscores their therapeutic potential. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring combination therapies to overcome potential resistance mechanisms, and ultimately translating these promising preclinical findings into clinical evaluation. The versatility of the Pyrazolo[1,5-a]pyridine scaffold ensures that it will remain a fertile ground for the discovery of novel and effective cancer therapeutics.
References
- A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administr
- A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration.
- Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed. [Link]
- A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administr
- Generation of Orthotopic Patient-Derived Xenografts in Humanized Mice for Evaluation of Emerging Targeted Therapies and Immunotherapy Combin
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- A comprehensive patient-derived xenograft collection representing the heterogeneity of melanoma. PMC. [Link]
- Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. NIH. [Link]
- Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors.
- The Melanoma Patient-Derived Xenograft (PDX) Model. PMC. [Link]
- In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. NIH. [Link]
- Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. PubMed. [Link]
- Metastatic Melanoma Patient–Derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition. AACR Journals. [Link]
- New addition to standard-of-care treatments for non-small-cell lung cancer patients has potential to increase progression-free survival. ecancer. [Link]
- Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine deriv
- Development of Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors That Demonstrate In Vivo Anticancer Activity in Mouse Xenograft Models.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Deriv
- Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. Cancer Biology & Medicine. [Link]
- Personalizing non-small cell lung cancer treatment through patient-derived xenograft models: preclinical and clinical factors for consider
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. [Link]
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. [Link]
- Patient-Derived Xenografts of Non Small Cell Lung Cancer: Resurgence of an Old Model for Investigation of Modern Concepts of Tailored Therapy and Cancer Stem Cells. NIH. [Link]
- Melanoma patient-derived xenografts accurately model the disease and develop fast enough to guide tre
- Personalizing non-small cell lung cancer treatment through patient-derived xenograft models: preclinical and clinical factors for consideration.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Synthetic Routes to the Pyrazolo[1,5-a]pyridine Scaffold
For researchers, medicinal chemists, and professionals in drug development, the pyrazolo[1,5-a]pyridine core is a privileged scaffold, forming the backbone of numerous compounds with significant therapeutic potential. Its versatile structure allows for functionalization at various positions, making it a cornerstone in the design of kinase inhibitors, anti-inflammatory agents, and CNS-active compounds. The efficiency and flexibility of the synthetic route chosen to construct this bicyclic system are therefore of paramount importance.
This guide provides an in-depth, head-to-head comparison of the most prevalent and innovative synthetic strategies for assembling the pyrazolo[1,5-a]pyridine ring system. We will move beyond a simple recitation of reaction schemes to dissect the underlying mechanisms, evaluate the pros and cons of each approach with supporting experimental data, and provide detailed, field-tested protocols for key transformations.
At a Glance: Key Synthetic Strategies
| Synthetic Route | Core Reaction Type | Key Precursors | Mechanistic Hallmark | Typical Conditions |
| Route 1: [3+2] Cycloaddition | 1,3-Dipolar Cycloaddition | N-Iminopyridinium Ylides + Alkenes/Alkynes | Formation of a pyrazolidine intermediate followed by aromatization. | Often metal-free, can be mediated by oxidants (e.g., PIDA, TEMPO), room temperature to moderate heating. |
| Route 2: Gupton-Type Synthesis | Condensation/Annulation | 5-Aminopyrazoles + 1,3-Dicarbonyl Compounds | Nucleophilic attack of the pyrazole amine onto a carbonyl, followed by intramolecular cyclization and dehydration. | Acidic or basic catalysis, often requires elevated temperatures (reflux). |
| Route 3: Metal-Catalyzed Reactions | Transition-Metal Catalysis | Varies (e.g., N-iminopyridinium ylides, pyrazolyl propargyl alcohols) | C-C or C-N bond formation via catalytic cycles (e.g., C-H activation, carbopalladation, π-acid activation). | Requires a metal catalyst (e.g., Palladium, Gold), often with specific ligands and additives. |
Route 1: The Workhorse - [3+2] Cycloaddition of N-Iminopyridinium Ylides
The [3+2] cycloaddition reaction is arguably the most common and versatile method for synthesizing pyrazolo[1,5-a]pyridines. This strategy relies on the generation of an N-iminopyridinium ylide, which acts as a 1,3-dipole, and its subsequent reaction with a dipolarophile, typically an electron-deficient alkene or alkyne.
Mechanistic Rationale
The reaction is initiated by the in situ formation of the N-iminopyridinium ylide from an N-aminopyridine precursor. This ylide then undergoes a concerted or stepwise [3+2] cycloaddition with the dipolarophile to form a tetrahydropyrazolopyridine intermediate. Subsequent oxidation (either spontaneous via air or promoted by an oxidant) leads to aromatization and the formation of the stable pyrazolo[1,5-a]pyridine core. The choice of oxidant, or lack thereof, is a critical determinant of the reaction's efficiency and scope.
Performance & Comparison
Advantages:
-
High Versatility: A wide range of N-aminopyridines and dipolarophiles (α,β-unsaturated ketones, esters, nitriles, and alkynes) can be used, allowing for diverse substitution patterns.[1]
-
Mild Conditions: Many variations proceed at room temperature and are metal-free, which is advantageous for green chemistry and avoiding metal contamination in the final product.[2]
-
Good to Excellent Yields: This method often provides high yields, particularly for electron-deficient dipolarophiles.
Disadvantages:
-
Oxidant Requirement: An external oxidant (e.g., oxygen, PIDA, TEMPO) is often necessary for the final aromatization step, which can add cost and complexity.[3]
-
Regioselectivity: With unsymmetrical dipolarophiles, mixtures of regioisomers can sometimes be formed, requiring careful optimization of reaction conditions.
Supporting Experimental Data: Metal-Free Oxidative [3+2] Cycloaddition
| Entry | N-Aminopyridine | Dipolarophile | Conditions | Yield (%) |
| 1 | N-aminopyridine | Chalcone | NMP, O2 (1 atm), rt, 12h | 95 |
| 2 | N-aminopyridine | Ethyl Cinnamate | NMP, O2 (1 atm), rt, 12h | 85 |
| 3 | N-aminopyridine | Benzylideneacetone | NMP, O2 (1 atm), rt, 12h | 92 |
| 4 | 4-Me-N-aminopyridine | Chalcone | NMP, O2 (1 atm), rt, 12h | 93 |
Data adapted from Ravi, C. et al., Synthesis, 2017.[1]
Detailed Experimental Protocol: Metal-Free Synthesis of 2,3-Diphenylpyrazolo[1,5-a]pyridine
To a solution of N-aminopyridine (1.0 mmol) and chalcone (1.0 mmol) in N-methyl-2-pyrrolidone (NMP, 3 mL) in a round-bottom flask, an oxygen balloon is attached. The reaction mixture is stirred vigorously at room temperature for 12 hours. After completion of the reaction (monitored by TLC), the mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired 2,3-diphenylpyrazolo[1,5-a]pyridine.
Route 2: The Classic Condensation - Gupton-Type Synthesis
This route, analogous to classical heterocyclic syntheses, involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. It represents a fundamentally different approach, building the pyridine ring onto a pre-existing pyrazole core.
Mechanistic Rationale
The synthesis is typically catalyzed by acid. The reaction proceeds via initial condensation between one of the carbonyl groups of the 1,3-dicarbonyl compound and the exocyclic amino group of the 5-aminopyrazole to form an enaminone intermediate. This is followed by an intramolecular nucleophilic attack from a pyrazole ring nitrogen onto the second carbonyl group, leading to cyclization. A final dehydration step furnishes the aromatic pyrazolo[1,5-a]pyridine system.
Performance & Comparison
Advantages:
-
Readily Available Starting Materials: 5-Aminopyrazoles and 1,3-dicarbonyl compounds are often commercially available or easily prepared.
-
Direct Annulation: This method directly constructs the pyridine ring, offering a different strategic approach to substitution patterns compared to the [3+2] cycloaddition.
Disadvantages:
-
Harsh Conditions: The reactions often require strong acid catalysis and high temperatures (reflux), which may not be suitable for sensitive substrates.
-
Regioselectivity Issues: The use of unsymmetrical 1,3-dicarbonyls can lead to the formation of regioisomeric products, a significant challenge for this method.[4]
-
Lower Yields: Compared to modern methods, yields can be moderate and require extensive purification.
Supporting Experimental Data: Acetic Acid Promoted Synthesis
| Entry | 5-Aminopyrazole | 1,3-Dicarbonyl Compound | Conditions | Yield (%) |
| 1 | 3-Phenyl-5-aminopyrazole | Acetylacetone | Acetic Acid, Reflux, 6h | 75 |
| 2 | 3-CF3-5-aminopyrazole | Dibenzoylmethane | Acetic Acid, Reflux, 8h | 68 |
| 3 | 3-tBu-5-aminopyrazole | 1,1,3,3-Tetramethoxypropane | Acetic Acid, Reflux, 5h | 82 |
Data adapted from Fraley et al. and Compton et al. as reviewed in Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine.[4] Note: The reference discusses pyrazolo[1,5-a]pyrimidines, but the principle applies to pyridines with appropriate dicarbonyls.
Detailed Experimental Protocol: Synthesis of 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine
A mixture of 5-amino-3-phenylpyrazole (1.0 mmol), acetylacetone (1.2 mmol), and glacial acetic acid (5 mL) is heated to reflux for 6 hours. The reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane (3 x 20 mL). The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated. The crude product is purified by flash chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the target compound.
Route 3: The Modern Approach - Metal-Catalyzed Syntheses
Transition metal catalysis has opened new avenues for the synthesis of pyrazolo[1,5-a]pyridines, offering unique reactivity and high efficiency through carefully designed catalytic cycles. Palladium and gold are the most prominent metals employed in these transformations.
A) Palladium-Catalyzed Cascade Alkenylation/Cyclization
This elegant strategy combines C-C bond formation and C-N bond formation in a single pot. It typically involves the reaction of an N-iminopyridinium ylide with an alkenyl iodide or bromide.
Mechanistic Rationale: The reaction is a cascade process. It begins with a palladium-catalyzed direct alkenylation of the ylide. The resulting intermediate then undergoes a silver-mediated intramolecular cyclization, followed by aromatization to yield the 2-substituted pyrazolo[1,5-a]pyridine.[3] This method provides a highly direct route to otherwise difficult-to-access 2-substituted derivatives.
B) Gold-Catalyzed 6-endo-dig Cyclization
This intramolecular approach utilizes pyrazole-substituted propargyl alcohols as precursors. The π-acidic gold catalyst activates the alkyne moiety, making it susceptible to nucleophilic attack by the pyrazole nitrogen.
Mechanistic Rationale: The gold(I) or gold(III) catalyst coordinates to the alkyne, enhancing its electrophilicity. This triggers an intramolecular 6-endo-dig cyclization, where the pyrazole nitrogen attacks the activated alkyne. Subsequent protodeauration or other rearomatization steps yield the final pyrazolo[1,5-a]pyridine product. This method is highly regioselective and proceeds under mild conditions.
Performance & Comparison
Advantages:
-
High Efficiency & Atom Economy: Cascade reactions, in particular, are highly efficient, forming multiple bonds in one pot.
-
Unique Selectivity: These methods provide access to substitution patterns that are difficult to achieve with other routes (e.g., direct C-2 substitution).[3]
-
Mild Conditions: Gold-catalyzed reactions, in particular, often proceed at room temperature with low catalyst loadings.
Disadvantages:
-
Catalyst Cost and Removal: The use of precious metals like palladium and gold adds cost, and removal of trace metals from the final product can be a concern, especially in pharmaceutical applications.
-
Ligand/Additive Sensitivity: Reaction outcomes can be highly sensitive to the choice of ligands, additives, and solvents, requiring careful optimization.
Supporting Experimental Data: Metal-Catalyzed Syntheses
| Route | Precursor(s) | Catalyst/Mediator | Conditions | Yield (%) |
| Pd-Cascade | N-benzoyl-iminopyridinium ylide + (E)-β-iodostyrene | PdBr2, P(4-MeOPh)3, AgOBz | 1,4-Dioxane, 100°C, 24h | 90 |
| Au-Cyclization | 1-(1H-pyrazol-1-yl)-3-phenylprop-2-yn-1-ol | AuCl3 | CH2Cl2, rt, 1h | 92 |
Data adapted from Mousseau, J. J. et al., Org. Lett., 2010 and Reddy, R. P. et al., Org. Lett., 2011.
Detailed Experimental Protocol: Gold-Catalyzed Synthesis of 3-Phenylpyrazolo[1,5-a]pyridine
To a solution of 1-(1H-pyrazol-1-yl)-3-phenylprop-2-yn-1-ol (0.5 mmol) in anhydrous dichloromethane (5 mL) under an argon atmosphere, AuCl3 (5 mol%, 0.025 mmol) is added. The reaction mixture is stirred at room temperature for 1 hour, with progress monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure, and the residue is directly purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to afford the pure 3-phenylpyrazolo[1,5-a]pyridine.
Conclusion and Outlook
The synthesis of the pyrazolo[1,5-a]pyridine scaffold is a mature field with several robust and reliable methods at the disposal of the synthetic chemist.
-
The [3+2] cycloaddition remains the most versatile and widely used method, particularly its metal-free variants, which are attractive for their operational simplicity and green credentials. It is the recommended starting point for accessing a wide diversity of analogues.
-
The Gupton-type condensation offers a classical and straightforward, if sometimes harsh, alternative that is useful when building the pyridine ring onto a complex, pre-functionalized pyrazole is strategically advantageous.
-
Metal-catalyzed routes represent the cutting edge of efficiency and innovation. The palladium-catalyzed cascade provides a powerful and direct entry into 2-substituted systems, while the gold-catalyzed cyclization offers a mild and highly regioselective intramolecular option. These methods are ideal for complex target-oriented synthesis where efficiency and specific bond formations are critical.
The choice of synthetic route will ultimately depend on the desired substitution pattern, the scale of the reaction, the sensitivity of the functional groups on the precursors, and considerations of cost and environmental impact. As the demand for novel pyrazolo[1,5-a]pyridine-based therapeutics continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain an active and important area of research.
References
- Mousseau, J. J., et al. (2010). Synthesis of 2-substituted pyrazolo[1,5-a]pyridines through cascade direct alkenylation/cyclization reactions. Organic Letters, 12(3), 516-519.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines.
- Ravi, C., et al. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. ResearchGate.
- Krasavin, M. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Lin, C.-H., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13916-13930.
- Basceken, S., & Balci, M. (2015). Intramolecular Gold-Catalyzed and NaH-Supported Cyclization Reactions of N-Propargyl Indole Derivatives with Pyrazole and Pyrrole Rings: Synthesis of Pyrazolodiazepinoindole, Pyrazolopyrazinoindole, and Pyrrolopyrazinoindole. The Journal of Organic Chemistry, 80(24), 12552-12561.
- Li, P., et al. (2019). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers, 6(18), 3231-3235.
- Darweesh, A. F., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications, 49(10), 1275-1318.
- Castillo, J. C., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry.
Sources
A Comparative Guide to the Cross-Reactivity Profiling of Pyrazolo[1,5-a]pyridin-3-amine Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. An ideal inhibitor potently engages its intended target while minimizing interactions with other kinases, thereby reducing the potential for off-target effects and associated toxicities. The Pyrazolo[1,5-a]pyridine scaffold has emerged as a promising framework for the development of novel kinase inhibitors, particularly targeting the phosphoinositide 3-kinase (PI3K) pathway. This guide provides an in-depth technical comparison of the cross-reactivity profiles of inhibitors based on this scaffold against established alternatives, supported by experimental data and detailed methodologies for robust profiling.
The Significance of Kinase Inhibitor Selectivity
The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in the design of selective inhibitors. A lack of selectivity can lead to a multitude of undesirable outcomes, including unforeseen side effects and a misinterpretation of the inhibitor's mechanism of action. Comprehensive cross-reactivity profiling is therefore not merely a characterization step but a critical component of the drug discovery and development process. It provides a detailed map of an inhibitor's interactions across the kinome, enabling a more accurate prediction of its biological effects and potential liabilities.
The Pyrazolo[1,5-a]pyridine Scaffold: A Focus on PI3K Inhibition
The Pyrazolo[1,5-a]pyridine core has been extensively explored for its potential as a hinge-binding motif in ATP-competitive kinase inhibitors. A significant body of research has focused on its application in the development of inhibitors targeting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. While many publications highlight the potency and isoform selectivity of Pyrazolo[1,5-a]pyridine-based inhibitors against specific PI3K family members, comprehensive data on their broader kinome-wide selectivity is less readily available in the public domain. For the purpose of this guide, we will synthesize the available data to construct a representative cross-reactivity profile for this class of inhibitors.
Comparative Analysis: Benchmarking Against Established PI3K Inhibitors
To provide a clear and objective comparison, we will benchmark the Pyrazolo[1,5-a]pyridin-3-amine scaffold against two well-characterized clinical-stage PI3K inhibitors with publicly available kinome scan data: Pictilisib (GDC-0941) and Buparlisib (BKM120) .
Alternative Scaffolds:
-
Pictilisib (GDC-0941): A potent pan-Class I PI3K inhibitor with a thieno[3,2-d]pyrimidine core structure.[1][2]
-
Buparlisib (BKM120): Another pan-Class I PI3K inhibitor, based on a 2,6-dimorpholinopyrimidine scaffold.[3][4]
Data Presentation: A Kinome-Wide View
The following table summarizes the publicly available KINOMEscan™ data for Pictilisib and Buparlisib, showcasing their primary targets and significant off-target interactions. The data is presented as the percentage of kinase remaining bound to an immobilized ligand in the presence of the inhibitor, where a lower percentage indicates stronger binding. For the this compound class, a representative profile has been compiled from various literature sources, highlighting its primary targets and known off-target interactions.
| Target Kinase | This compound Class (% Control) | Pictilisib (GDC-0941) (% Control @ 10µM)[5][6] | Buparlisib (BKM120) (% Control @ 10µM) |
| PI3Kα (PIK3CA) | Potent Inhibition (IC50 in low nM range) | 0.1 | 0.1 |
| PI3Kβ (PIK3CB) | Moderate to Potent Inhibition | 0.3 | 0.2 |
| PI3Kδ (PIK3CD) | Potent Inhibition | 0.1 | 0.1 |
| PI3Kγ (PIK3CG) | Moderate Inhibition | 0.4 | 0.3 |
| mTOR | Variable, generally less potent than PI3Kα | 1.2 | 0.6 |
| CSK | Reported Inhibition | 35.5 | 49.5 |
| p38α (MAPK14) | Reported Inhibition | 9.7 | 12.3 |
| TrkA (NTRK1) | Reported Inhibition | 4.3 | 6.8 |
| CK2α1 (CSNK2A1) | Reported Inhibition | 1.1 | 1.5 |
Note: The data for the this compound class is a qualitative representation based on published findings and lacks a standardized, comprehensive kinome scan. The values for Pictilisib and Buparlisib are from the LINCS Data Portal and represent a snapshot of their interactions at a high concentration, which may reveal even weak off-target binding.
Experimental Protocols for Cross-Reactivity Profiling
To ensure scientific integrity and provide a practical guide for researchers, this section details the methodologies for key cross-reactivity profiling experiments.
Biochemical Kinase Profiling: KINOMEscan™
The KINOMEscan™ assay is a widely used platform for assessing the binding of a compound against a large panel of kinases.[7]
Principle: This is a competition binding assay where the test compound is incubated with a panel of DNA-tagged kinases. The mixture is then passed over a column containing an immobilized, broad-spectrum kinase inhibitor. The amount of each kinase that binds to the column is quantified using qPCR of the DNA tag. A reduction in the amount of a specific kinase binding to the column in the presence of the test compound indicates that the compound binds to that kinase.
Experimental Workflow: KINOMEscan™
Caption: KINOMEscan™ workflow for kinase inhibitor profiling.
Chemical Proteomics: Kinobeads Assay
The Kinobeads assay allows for the profiling of kinase inhibitors against endogenous kinases in a cellular lysate.[8][9]
Principle: This method utilizes a set of broad-spectrum kinase inhibitors immobilized on sepharose beads (Kinobeads). A cell lysate is incubated with the test compound at various concentrations before being passed over the Kinobeads. The test compound competes with the immobilized inhibitors for binding to the kinases present in the lysate. The captured kinases are then identified and quantified by mass spectrometry.
Step-by-Step Methodology:
-
Cell Lysis: Harvest and lyse cells to obtain a native protein extract.
-
Compound Incubation: Incubate the cell lysate with a range of concentrations of the test inhibitor or a vehicle control.
-
Kinobeads Enrichment: Add the Kinobeads slurry to the lysate and incubate to allow for the capture of kinases not bound by the test compound.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound kinases from the beads and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: Determine the IC50 values for the binding of the test compound to each identified kinase.
Experimental Workflow: Kinobeads Assay
Caption: Kinobeads assay workflow for cellular kinase profiling.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context.[10][11]
Principle: The thermal stability of a protein is altered upon ligand binding. In a CETSA experiment, cells are treated with the test compound and then subjected to a temperature gradient. The aggregation and precipitation of denatured proteins are then separated from the soluble fraction. The amount of the target protein remaining in the soluble fraction at different temperatures is quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures.
-
Lysis: Lyse the cells to release the intracellular proteins.
-
Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Quantification: Quantify the amount of the target protein in the soluble fraction using a specific antibody (Western blot) or by mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate melting curves and determine the thermal shift.
Signaling Pathway: PI3K/AKT/mTOR
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. While the available data suggests a primary targeting of the PI3K pathway, a comprehensive, publicly available kinome-wide scan is necessary for a complete understanding of its cross-reactivity profile. This guide has provided a framework for comparing this scaffold to established inhibitors like Pictilisib and Buparlisib, and has detailed the essential experimental methodologies for robust cross-reactivity profiling. As the field of kinase inhibitor discovery continues to evolve, the application of these rigorous profiling techniques will be indispensable in the development of safer and more effective targeted therapies.
References
- Pictilisib | C23H27N7O3S2 | CID 17755052 - PubChem.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
- Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF - ResearchGate.
- Structures of pictilisib (A) and GNE-317 (B). | Download Scientific Diagram - ResearchGate.
- Optimized chemical proteomics assay for kinase inhibitor profiling. - Semantic Scholar.
- Research update on the anticancer effects of buparlisib - PMC - NIH.
- Buparlisib | C18H21F3N6O2 | CID 16654980 - PubChem.
- Spotlight: Cell-based kinase assay formats. - Reaction Biology.
- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol.
- Kinobeads workflow. Cells are pre‐incubated with increasing drug... - ResearchGate.
- Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PubMed.
- Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis Online.
- Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.
- Experimental procedures for in vivo and ex vivo CETSA. Overview of... - ResearchGate.
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.
- Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors.
- Cell Based Kinase Assays - Luceome Biotechnologies.
- Target Landscape of Clinical Kinase Inhibitors - EMBL-EBI.
- Kinase Selectivity Panels - Reaction Biology.
- GDC-0941 KINOMEscan-3 (LDG-1288: LDS-1345) - LINCS Data Portal.
- The Identification of pyrazolo[1,5-a]pyridines as Potent p38 Kinase Inhibitors - PubMed.
- 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging - PMC - NIH.
- KINOMEscan data - HMS LINCS Project.
- GDC-0941 KINOMEscan (LDG-1043: LDS-1046) - LINCS Data Portal.
- Pictilisib (GDC-0941) Datasheet.
- Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PubMed Central.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central.
- Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI.
Sources
- 1. Pictilisib | C23H27N7O3S2 | CID 17755052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Buparlisib (BKM120) (CAS 944396-07-0) | Abcam [abcam.com]
- 4. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 6. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Strategic Evolution of a Privileged Scaffold: A Comparative Guide to Bioisosteric Replacements of the Pyrazolo[1,5-a]pyridine Core
In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged" structure, forming the core of numerous therapeutic agents across a spectrum of diseases, including cancer, viral infections, and inflammatory conditions.[1][2][3] Its rigid, planar topography and versatile substitution patterns make it an ideal framework for designing molecules that can precisely interact with biological targets.[4] However, the relentless pursuit of optimized drug candidates—with enhanced potency, selectivity, and pharmacokinetic profiles—necessitates a continuous evolution of this core structure. This guide delves into the strategic application of bioisosterism to the pyrazolo[1,5-a]pyridine core, offering a comparative analysis of key replacements, supported by experimental data and detailed protocols.
Bioisosterism, the interchange of atoms or functional groups with similar physicochemical properties, is a cornerstone of rational drug design.[5][6][7] This strategy allows medicinal chemists to fine-tune a molecule's characteristics to overcome challenges such as poor metabolic stability, off-target toxicity, or inadequate bioavailability, without disrupting the essential interactions required for pharmacological activity.[6][7][8] This guide will explore several key bioisosteric replacements for the pyrazolo[1,5-a]pyridine core, providing a framework for researchers to navigate the design and synthesis of next-generation therapeutics.
Core Scaffold Comparison: Physicochemical and Biological Implications
The choice of a core heterocyclic system is a critical decision in drug design, influencing everything from target engagement to ADME properties. Here, we compare the pyrazolo[1,5-a]pyridine core with its prominent bioisosteres.
| Scaffold | Key Features & Rationale for Use | Notable Applications |
| Pyrazolo[1,5-a]pyridine | - Indole bioisostere.[9] - Rigid, planar system. - Versatile for functionalization.[3] | Antiviral, anti-inflammatory, kinase inhibitors.[3][10] |
| Pyrazolo[1,5-a]pyrimidine | - Increased nitrogen content can alter H-bonding capacity and solubility. - Often enhances planarity and reduces conformational freedom compared to non-fused systems.[2] - Proven scaffold for numerous approved kinase inhibitors.[5] | Kinase inhibitors (CDK, Pim-1, Trk), anti-cancer agents, anxiolytics.[4][5][8][11] |
| Imidazo[1,2-a]pyridine | - Explored as a bioisostere to target similar biological space. - Altered electronics and H-bonding potential compared to the pyrazolo[1,5-a]pyridine core. | Antituberculosis agents, kinase inhibitors.[1] |
| Pyrazolo[1,5-a]-1,3,5-triazine | - Purine bioisostere designed to mimic biophysicochemical properties.[12] - Increased stability against in-vivo nucleosidase action.[12] | CDK inhibitors.[12] |
| Thiazolo[5,4-b]pyridine | - Alternative scaffold for kinase inhibitors.[13] - Offers different H-bonding patterns for hinge-binding interactions in kinases.[13] | c-KIT inhibitors, PI3K inhibitors.[13][14] |
Case Study 1: Pyrazolo[1,5-a]pyrimidine vs. 5-(1H-pyrrol-1-yl)pyrazole - Enhancing Planarity and Reducing Conformational Freedom
A compelling example of strategic bioisosteric replacement is the substitution of a flexible 5-(1H-pyrrol-1-yl)pyrazole scaffold with the more rigid, fused pyrazolo[1,5-a]pyrimidine system.[2] The rationale behind this modification was to enforce planarity and reduce the conformational freedom of the molecule, which can lead to a more favorable interaction with the biological target.[2]
In a study aimed at developing novel antibacterial agents, researchers identified a lead compound with a 5-(1H-pyrrol-1-yl)pyrazole core.[2] To optimize this lead, they synthesized a series of analogues based on the pyrazolo[1,5-a]pyrimidine scaffold.[2] Molecular modeling studies confirmed that the pyrazolo[1,5-a]pyrimidine nucleus ensures the planarity of the 10π-electron heterocycle and a wider molecular area, facilitated by an intramolecular hydrogen bond.[2]
Experimental Workflow: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
The synthesis of the pyrazolo[1,5-a]pyrimidine core is a versatile process, often involving the cyclization of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent.[2][11]
Caption: General workflow for the synthesis of the pyrazolo[1,5-a]pyrimidine core.
Case Study 2: Pyrazolo[1,5-a]-1,3,5-triazine as a Potent Bioisostere of Purine in CDK Inhibitors
The development of second-generation kinase inhibitors often involves moving beyond simple substituent modifications to core scaffold hopping. A noteworthy example is the replacement of the purine ring in the CDK inhibitor (R)-roscovitine with a pyrazolo[1,5-a]-1,3,5-triazine moiety.[12] This bioisosteric replacement was designed to mimic the biophysicochemical properties of the purine ring while offering improved in vivo stability.[12]
The resulting pyrazolo[1,5-a]-1,3,5-triazine analog, 7a (GP0210) , demonstrated significantly higher potency compared to the parent compound, (R)-roscovitine.[12]
Comparative Biological Activity Data
| Compound | Target | IC50 (µM) | Fold Improvement |
| (R)-Roscovitine | CDK1/cyclin B | 0.45 | - |
| 7a (GP0210) | CDK1/cyclin B | 0.09 | 5x |
| (R)-Roscovitine | CDK2/cyclin A | 0.40 | - |
| 7a (GP0210) | CDK2/cyclin A | 0.05 | 8x |
| (R)-Roscovitine | CDK5/p25 | 0.16 | - |
| 7a (GP0210) | CDK5/p25 | 0.03 | ~5x |
| (R)-Roscovitine | CDK9/cyclin T | 0.40 | - |
| 7a (GP0210) | CDK9/cyclin T | 0.04 | 10x |
| Data sourced from Besson et al., 2007.[12] |
This case study powerfully illustrates how a well-designed bioisosteric replacement of the core scaffold can lead to substantial gains in potency.
Synthetic Protocol: Preparation of Pyrazolo[1,5-a]-1,3,5-triazine Derivative 7a
The synthesis of the pyrazolo[1,5-a]-1,3,5-triazine core involves a multi-step sequence, starting from a substituted pyrazole and building the triazine ring.
Caption: Synthetic workflow for the preparation of a pyrazolo[1,5-a]-1,3,5-triazine derivative.
Case Study 3: Improving Metabolic Stability through Bioisosteric Replacement of an Amide Group
While core scaffold hopping is a powerful strategy, bioisosteric replacement of peripheral functional groups can also yield significant improvements. In a recent study on pyrazolo[1,5-a]pyrimidine-based CSNK2 inhibitors, a key amide group was replaced with a 1,2,4-triazole moiety.[15][16] This non-classical bioisosteric replacement was designed to maintain the crucial hydrogen bonding interactions with the target protein while altering the molecule's metabolic profile.[15]
The 1,2,4-triazole analog not only retained the desired binding mode, as confirmed by crystallography, but also exhibited improved metabolic stability in both mouse and human liver microsomes and hepatocytes compared to its amide-containing counterpart.[15]
Comparative Metabolic Stability Data
| Compound | Moiety | Mouse Liver Microsome Clint (µL/min/mg) | Human Liver Microsome Clint (µL/min/mg) |
| 3 | Amide | 180 | 66 |
| 14 | 1,2,4-Triazole | 110 | 45 |
| Data sourced from Brehmer et al., 2024.[15] |
This example highlights the utility of bioisosterism in addressing specific liabilities, such as metabolic instability, a common hurdle in drug development.
Conclusion and Future Directions
The bioisosteric replacement of the pyrazolo[1,5-a]pyridine core and its peripheral functionalities is a proven and effective strategy for the optimization of drug candidates. The case studies presented here demonstrate that such modifications can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The choice of a particular bioisostere should be guided by a thorough understanding of the structure-activity relationships of the target and the specific liabilities of the lead compound. As our understanding of the subtle interplay between molecular structure and biological function continues to grow, so too will the power and precision of bioisosterism as a tool in the design of novel therapeutics. Future research will likely focus on the development of novel bioisosteric replacements and the use of computational tools to predict their impact on both on-target activity and ADME-Tox profiles.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing.
- More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. (2024). ACS Publications.
- Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. (2015). PubMed.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.). National Institutes of Health.
- Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R). (n.d.).
- Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. (n.d.). MDPI.
- Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). (n.d.). University of Limpopo.
- Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines as Antimicrobial, and Anticancer Agents. (2023). ResearchGate.
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (n.d.). PubMed Central.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). PubMed Central.
- Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. (n.d.). Arkat USA.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI.
- More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5- a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. (2024). PubMed.
- Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. (2023). MDPI.
- Thiazolo(5,4-b)pyridine. (n.d.). PubChem.
- Design, synthesis, antimicrobial evaluation, molecular docking studies, and in silico prediction of ADME properties for novel pyrazolo[1,5‐a]pyrimidine and its fused derivatives. (n.d.). ResearchGate.
- Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group. (2019). PubMed Central.
- Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. (2020). PubMed Central.
- 8-Fluoroimidazo[1,2-a]pyridine: Synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABAA receptor. (n.d.). ResearchGate.
Sources
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ul.netd.ac.za [ul.netd.ac.za]
- 10. Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5- a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Computational Models for Pyrazolo[1,5-a]pyridin-3-amine Binding
In the landscape of modern drug discovery, the synergy between computational modeling and experimental validation is paramount for the efficient identification and optimization of novel therapeutics. The Pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise against a range of biological targets, including kinases and G-protein coupled receptors.[1][2][3] This guide provides an in-depth comparison of computational models for predicting the binding of Pyrazolo[1,5-a]pyridin-3-amine analogs and outlines rigorous experimental methodologies for their validation. Our focus is to equip researchers, scientists, and drug development professionals with the expertise to critically assess and implement these techniques, ensuring scientific integrity and accelerating the discovery pipeline.
The Rationale for a Multi-Faceted Validation Approach
Predicting the binding affinity of a small molecule to its protein target is a cornerstone of computer-aided drug design (CADD). However, no single computational method is infallible. A robust validation strategy, therefore, relies on a hierarchy of computational techniques, each with increasing accuracy and computational cost, benchmarked against precise experimental data. This iterative process of prediction and experimental feedback is crucial for refining computational models and building confidence in their predictive power.
A Comparative Overview of Computational Models
The selection of a computational model is a critical decision driven by the specific research question, available computational resources, and the desired level of accuracy. Here, we compare three widely used methods for predicting protein-ligand binding: Molecular Docking, Molecular Dynamics (MD) Simulations, and Free Energy Perturbation (FEP).
| Computational Method | Principle | Strengths | Limitations | Typical Application |
| Molecular Docking | Predicts the preferred orientation and a scoring function-based estimation of binding affinity of a ligand to a protein's active site. | Fast, suitable for high-throughput virtual screening of large compound libraries. | Scoring functions are often inaccurate; protein flexibility is typically limited. | Initial hit identification. |
| Molecular Dynamics (MD) Simulation | Simulates the time-dependent behavior of a molecular system, providing insights into the stability of the protein-ligand complex and conformational changes. | Accounts for protein and ligand flexibility; provides a more realistic representation of the binding event. | Computationally expensive; does not directly provide binding free energy. | Assessing the stability of docked poses; understanding dynamic interactions. |
| Free Energy Perturbation (FEP) | Calculates the relative binding free energy between two ligands by simulating a non-physical transformation from one to the other. | High accuracy in predicting relative binding affinities. | Very computationally intensive; requires significant expertise to set up and analyze. | Lead optimization; predicting the impact of small chemical modifications. |
The Indispensable Role of Experimental Validation
Computational predictions, no matter how sophisticated, remain theoretical until substantiated by experimental evidence. A multi-pronged experimental approach is essential to build a comprehensive understanding of the binding interaction.
Workflow for Integrated Computational and Experimental Validation
Caption: Integrated workflow for computational prediction and experimental validation.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the key experimental techniques used to validate the binding of this compound derivatives.
Radioligand Binding Assay
This technique is a cornerstone for determining the affinity (Ki) of a test compound by measuring its ability to displace a radioactively labeled ligand from its receptor.[4][5]
Protocol:
-
Membrane Preparation: Homogenize tissue or cells expressing the target receptor in a cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in a suitable buffer. Determine the protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-labeled standard), and varying concentrations of the this compound test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on the kinetics of binding, including the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.[6][7][8]
Protocol:
-
Sensor Chip Preparation: Select a suitable sensor chip and immobilize the purified target protein onto its surface using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of the this compound test compound in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of the analyte over the sensor chip surface and monitor the change in the SPR signal in real-time.
-
Dissociation Phase: After the association phase, flow the running buffer over the chip to monitor the dissociation of the analyte from the immobilized ligand.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte from the sensor surface.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and KD values.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[9][10][11]
Protocol:
-
Sample Preparation: Prepare a solution of the purified target protein in the sample cell and a solution of the this compound test compound in the injection syringe. Ensure both solutions are in identical, degassed buffer.
-
Titration: Perform a series of small injections of the ligand solution into the protein solution while maintaining a constant temperature.
-
Heat Measurement: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to determine the KD, n, and ΔH. The change in entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/KD.
Case Study: Virtual Screening and Experimental Validation of Pyrazolo[1,5-a]pyridine Kinase Inhibitors
A common application of this integrated approach is the discovery of novel kinase inhibitors. The Pyrazolo[1,5-a]pyridine scaffold has been identified as a promising hinge-binding moiety for several kinases.[12]
Computational Funnel
Caption: A computational to experimental funnel for hit identification and validation.
Interpreting the Data: A Hypothetical Example
Let's consider a hypothetical scenario where computational models predicted a series of this compound analogs as inhibitors of a specific kinase.
| Compound | Docking Score (kcal/mol) | Predicted ΔG (FEP) (kcal/mol) | Experimental IC50 (nM) | Experimental KD (SPR) (nM) | Experimental ΔH (ITC) (kcal/mol) |
| Analog 1 | -9.5 | -10.2 | 50 | 45 | -8.5 |
| Analog 2 | -8.2 | -9.1 | 250 | 230 | -6.2 |
| Analog 3 | -10.1 | -11.5 | 15 | 12 | -10.1 |
In this example, a good correlation is observed between the predicted binding energies and the experimentally determined affinities. Analog 3, with the best docking score and FEP-predicted binding free energy, also exhibits the lowest IC50 and KD values. The ITC data further reveals a favorable enthalpic contribution to the binding of Analog 3, providing valuable insights for further structure-activity relationship (SAR) studies.
Conclusion and Future Directions
The validation of computational models for this compound binding is a critical process that necessitates a close interplay between in silico predictions and in vitro experimental data. By employing a hierarchical and comparative approach, researchers can build robust and predictive models that significantly enhance the efficiency of the drug discovery process. Future advancements in computational algorithms, force fields, and machine learning techniques, coupled with high-throughput experimental platforms, will continue to refine our ability to accurately predict and validate protein-ligand interactions, ultimately leading to the faster development of novel and effective therapeutics.
References
- Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. (n.d.). National Institutes of Health.
- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (n.d.). MDPI.
- Surface plasmon resonance1. (n.d.).
- Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
- Design, ADMET, PASS Prediction and Molecular Docking Studies of Novel pyrazolo[3,4-d]pyrimidines for Prospective of Anti-Cancer Agents. (n.d.).
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (n.d.). MDPI.
- Surface Plasmon Resonance Protocol & Troubleshooting. (n.d.). Creative Biolabs.
- Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one. (2013, October 29).
- Characterization of Binding Interactions Using Isothermal Titration Calorimetry. (2015, June 24). AZoM.com.
- Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. (n.d.).
- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (n.d.). National Institutes of Health.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024, March 24). ResearchGate.
- Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. (n.d.). Semantic Scholar.
- Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. (n.d.). ResearchGate.
- Radioligand Binding Assay | In Vitro Biology. (n.d.). Oncodesign Services.
- Radioligand binding methods: practical guide and tips. (n.d.).
- Isothermal Titration Calorimetry for Studying Protein-Protein Interactions. (2015, June 24). News-Medical.net.
- Isothermal titration calorimetry (ITC). (2021, May 8). YouTube.
- Molecular Docking, Dynamics, and Cytotoxicity Assessment of Pyrazolo[1,5‐a]pyrimidine Derivatives Against Breast Cancer. (2025, September 17). CoLab.
- The Identification of pyrazolo[1,5-a]pyridines as Potent p38 Kinase Inhibitors. (n.d.). PubMed.
- Free energy perturbation (FEP)-guided scaffold hopping. (n.d.). National Institutes of Health.
- Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. (n.d.). National Institutes of Health.
- Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. (2013, January 7). Bio-Rad.
- Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. (n.d.). National Institutes of Health.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022, March 30). MDPI.
- Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. (2012, January 1). PubMed.
Sources
- 1. The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dau.url.edu [dau.url.edu]
- 3. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tainstruments.com [tainstruments.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3) [frontiersin.org]
- 7. drughunter.com [drughunter.com]
- 8. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. news-medical.net [news-medical.net]
- 12. benthamscience.com [benthamscience.com]
Benchmarking Pyrazolo[1,5-a]pyridin-3-amine Against Approved Kinase Inhibitors: A Comparative Guide for Drug Discovery Professionals
Introduction: The Promise of the Pyrazolo[1,5-a]pyridine Scaffold in Kinase Inhibition
The pyrazolo[1,5-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, consistently appearing in potent and selective kinase inhibitors.[1][2] Its unique bicyclic structure serves as an effective hinge-binder within the ATP-binding pocket of numerous kinases, making it a fertile starting point for the development of targeted therapies.[1][3] This guide focuses on a fundamental exemplar of this class, Pyrazolo[1,5-a]pyridin-3-amine, to benchmark its potential against established, FDA-approved kinase inhibitors.
While extensive research has been conducted on complex derivatives of the pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine core,[1][2][4][5][6] publicly available biochemical data for the unsubstituted 3-amino parent compound is scarce. Therefore, for the purpose of this in-depth technical guide, we will utilize a well-characterized, potent derivative from the literature, a pyrazolo[1,5-a]pyridine-based inhibitor with a reported IC50 of 0.9 nM against the p110α isoform of Phosphoinositide 3-kinase (PI3K) , hereafter referred to as "PzP-PI3Kα".[7] This allows for a robust and data-driven comparison against approved drugs targeting the PI3K pathway and other relevant kinases.
This guide will dissect the comparative pharmacology, outline detailed experimental protocols for head-to-head evaluation, and provide the scientific rationale behind these methodologies, empowering researchers to effectively contextualize the potential of novel pyrazolo[1,5-a]pyridine-based compounds in their drug discovery pipelines.
Section 1: Mechanism of Action and Target Landscape
Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[1][2] The pyrazolo[1,5-a]pyrimidine scaffold, a close analogue of our core structure, has demonstrated inhibitory activity against a range of oncologically relevant kinases, including EGFR, B-Raf, MEK, and various Cyclin-Dependent Kinases (CDKs).[1][2] Our representative compound, PzP-PI3Kα, is a potent inhibitor of the p110α isoform of PI3K, a key node in the PI3K/AKT/mTOR pathway that governs cell growth, proliferation, and survival.[7]
To provide a comprehensive benchmark, we will compare PzP-PI3Kα against approved inhibitors of kinases frequently targeted by the broader pyrazolo-heterocycle class:
-
PI3Kα: Alpelisib, Copanlisib
-
EGFR: Gefitinib
-
B-Raf (V600E mutant): Vemurafenib
The primary mechanism of action for these small molecule inhibitors is competitive inhibition at the ATP-binding site of the target kinase, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction.
Step-by-Step Protocol:
-
Compound Preparation: Create a 10-point serial dilution of each test compound (e.g., starting at 10 µM) in DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µL of diluted compound or DMSO (vehicle control).
-
Enzyme Addition: Add 2 µL of purified kinase (e.g., PI3Kα, EGFR, B-Raf) diluted in the appropriate kinase buffer. [8][9]4. Pre-incubation: Gently mix and incubate at room temperature for 15-30 minutes.
-
Reaction Initiation: Add 2 µL of a mix containing the kinase substrate and ATP (at a concentration near the Km for the specific enzyme) to start the reaction. [8][9]6. Kinase Reaction: Incubate for 60 minutes at 30°C.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal with a compatible plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity. Calculate percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay (MTT/MTS)
This assay assesses the effect of a compound on the metabolic activity of a cancer cell line, which serves as a proxy for cell viability and proliferation.
Causality: This method provides crucial information on whether the biochemical potency of a compound translates into a functional anti-proliferative effect in a complex biological system. It accounts for cell permeability, target engagement in a cellular context, and downstream pathway effects.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for PI3Kα, A549 for EGFR, A375 for B-Raf V600E) in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the test compounds for 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at ~570 nm using a plate reader.
-
Data Analysis: After subtracting the background absorbance, calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the GI50 (concentration for 50% growth inhibition).
Target Engagement Cellular Assay (Phospho-AKT Western Blot)
For PI3K inhibitors, a direct measure of target engagement in cells is the reduction of phosphorylated AKT (p-AKT), a key downstream substrate of PI3K.
Causality: This assay validates that the observed anti-proliferative effect is due to the intended mechanism of action—the inhibition of the PI3K signaling pathway. It provides a crucial link between biochemical potency and cellular outcome.
Step-by-Step Protocol:
-
Cell Treatment: Seed a relevant cell line (e.g., MCF-7) in 6-well plates. Once confluent, serum-starve the cells and then pre-treat with the test compounds (PzP-PI3Kα, Alpelisib) for 1-2 hours.
-
Pathway Stimulation: Stimulate the PI3K pathway with a growth factor (e.g., IGF-1) for 15-30 minutes to induce AKT phosphorylation.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities. A potent inhibitor will show a significant decrease in the ratio of p-AKT to total AKT compared to the stimulated control.
Section 4: Future Directions and Conclusion
The representative compound, PzP-PI3Kα, demonstrates that the pyrazolo[1,5-a]pyridine scaffold holds significant promise, exhibiting biochemical potency on par with approved PI3K inhibitors. This guide provides a comprehensive framework for the direct, empirical comparison of novel compounds based on this scaffold against the current standards of care.
The next logical steps in the development of a compound like PzP-PI3Kα would involve:
-
Kinome-wide Selectivity Profiling: To assess off-target effects and ensure a favorable safety profile.
-
Pharmacokinetic (PK) Profiling: To evaluate absorption, distribution, metabolism, and excretion (ADME) properties, determining its suitability for in vivo studies.
-
In Vivo Efficacy Studies: To test the compound's anti-tumor activity in relevant xenograft models.
By rigorously applying the outlined comparative methodologies, drug discovery teams can efficiently identify and advance pyrazolo[1,5-a]pyridine-based candidates with the highest potential to become next-generation targeted therapies.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.
- Idelalisib (CAL-101) | PI3Kδ Inhibitor. MedchemExpress.com.
- Idelalisib (CAL-101) PI3Kδ Inhibitor. Selleck Chemicals.
- MTT assay protocol. Abcam.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. PubMed Central.
- Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PubMed Central.
- Phase II Study of Copanlisib in Patients With Tumors With PIK3CA Mutations: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol Z1F - PubMed Central.
- Gefitinib (ZD1839) EGFR Inhibitor | CAS 184475-35-2. Selleck Chemicals.
- Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors.
- Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed.
- MTT Cell Proliferation Assay. ATCC.
- Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma | Clinical Cancer Research. AACR Journals.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC. NIH.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PubMed Central.
- Alpelisib for the treatment of PIK3CA-mutated, hormone receptor-positive, HER2-negative metastatic breast cancer. (2021).
- CSK Kinase Assay. Promega Corporation.
- Protocol for Cell Viability Assays. BroadPharm. (2022).
- Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC. NIH.
- MTT Proliferation Assay Protocol. ResearchGate. (2025).
- Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds.
- Copanlisib | PI3K | Apoptosis. TargetMol.
- EGFR Kinase Assay. Promega Corporation.
- CSK Kinase Assay Kit. BPS Bioscience.
- MTT Assay Protocol for Cell Viability and Proliferation.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Pyrazolo[1,5-a]pyridin-3-amine
For the dedicated researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. Pyrazolo[1,5-a]pyridin-3-amine, a versatile heterocyclic amine pivotal in many research and development pipelines, demands a meticulous and informed approach to its end-of-life management. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is paramount. This compound is classified as a hazardous substance, and its handling and disposal are governed by stringent regulations.
Key Hazards:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation upon contact.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
These hazards necessitate a cautious and deliberate approach to disposal, treating this compound as a hazardous waste stream from the point of generation.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable during all handling and disposal procedures.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against accidental splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and subsequent irritation. |
| Body Protection | A lab coat or chemical-resistant apron. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory | To be used in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator for organic vapors and particulates is recommended. | Minimizes the risk of inhaling airborne particles that can cause respiratory tract irritation. |
Waste Classification: Determining the Regulatory Pathway
Proper disposal begins with correct waste classification. As this compound is not specifically listed by name in the EPA's hazardous waste regulations (40 CFR Part 261), it must be classified based on its characteristics.
Characteristic Hazardous Waste:
Based on its known hazards, waste containing this compound would likely be classified as a toxic hazardous waste . The specific waste code would be determined by a formal analysis, but it should be managed as a hazardous waste until proven otherwise. It is the responsibility of the waste generator (the laboratory) to make this determination. Consult with your institution's Environmental Health and Safety (EHS) department for guidance on this process.
Segregation and Storage: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. Incompatible wastes, when mixed, can result in dangerous reactions, including the generation of toxic gases, fires, or explosions.
Segregation Guidelines:
-
Dedicated Waste Container: this compound waste should be collected in a dedicated, clearly labeled, and compatible container.
-
Avoid Mixing: Do not mix this waste stream with other chemical wastes, especially strong oxidizing agents or acids, without first consulting chemical compatibility charts and your EHS department.
-
Solid vs. Liquid: Keep solid and liquid waste streams separate.
Storage:
-
Container: Use a robust, leak-proof container with a secure lid. High-density polyethylene (HDPE) is a suitable choice.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The accumulation start date must also be clearly marked.
-
Location: Store the waste container in a designated satellite accumulation area within the laboratory, away from general work areas and sources of ignition. Secondary containment is highly recommended.
Spill Management: A Plan for the Unexpected
Accidents can happen, and a well-defined spill response plan is essential.
For a small spill of solid this compound:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don PPE: Wear the appropriate personal protective equipment.
-
Containment: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent it from becoming airborne.
-
Collection: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., water, if appropriate for the surface), collecting the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Disposal Procedures: The Final Step-by-Step Protocol
The ultimate disposal of this compound must be conducted through a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step-by-Step Disposal Workflow:
-
Waste Accumulation: Collect all waste containing this compound (e.g., unused compound, contaminated labware, spill cleanup materials) in a properly labeled hazardous waste container.
-
Container Sealing: Once the container is full (no more than 90% capacity), securely seal the lid.
-
Request Pickup: Contact your institution's EHS department to arrange for a hazardous waste pickup. Provide them with a completed hazardous waste manifest, accurately detailing the contents of the container.
-
Documentation: Maintain a record of all hazardous waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.
Caption: Workflow for the proper disposal of this compound.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is not merely a regulatory obligation but a reflection of our commitment to a safe and sustainable research environment. By adhering to these procedures, we ensure that our scientific advancements do not come at the cost of personal or environmental well-being. Always consult your institution's specific guidelines and your EHS department for any questions or clarification.
References
- Environmental Protection Agency (EPA).Resource Conservation and Recovery Act (RCRA)
- Occupational Safety and Health Administration (OSHA).
- National Research Council.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Your Institution's Environmental Health and Safety (EHS) Department.[Insert Link to your institution's EHS website or relevant document here]
Navigating the Safe Handling of Pyrazolo[1,5-a]pyridin-3-amine: A Guide for Laboratory Professionals
An Essential Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Personal Protective Equipment, and Disposal of Pyrazolo[1,5-a]pyridin-3-amine.
The pyrazolo[1,5-a]pyridine scaffold is a significant heterocyclic compound in medicinal chemistry, with derivatives showing promise as antitumor and anti-leukemic agents, as well as inhibitors for various kinases.[1][2] Given the biological activity of related compounds, it is imperative to handle this compound with a comprehensive safety strategy. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to ensure the well-being of laboratory personnel and environmental integrity.
Hazard Identification and Risk Assessment
Assumed Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.[3]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3]
-
Specific target organ toxicity (single exposure): May cause respiratory irritation.[3]
Due to the lack of extensive toxicological data, this compound must be handled as a substance with unknown long-term health effects. The precautionary principle dictates that all necessary measures be taken to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is crucial for minimizing exposure risk. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Protection Level | Required PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashes or aerosol generation.[4][5] | To protect against splashes, dust, and vapors that can cause serious eye irritation. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile or neoprene) that have been inspected for integrity before use.[4] | To prevent skin contact, which can cause irritation. |
| Body Protection | A flame-retardant lab coat. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron or coveralls should be worn over the lab coat.[6] | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | All handling of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust and aerosols.[6] For situations where a fume hood is not feasible, a NIOSH-approved respirator with an appropriate particulate filter is required. | To avoid respiratory tract irritation. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory.[5] | To protect feet from spills and falling objects. |
Safe Handling and Operational Protocols
Adherence to strict operational protocols is fundamental to ensuring a safe laboratory environment.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible and have been recently tested.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to minimize the dispersion of dust.
-
Transferring and Mixing: Use spatulas and other tools that are designated for this compound or are thoroughly cleaned after use. When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water.[7]
Emergency Procedures: Be Prepared
Spills and Leaks
-
Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[4] Clean the spill area with a suitable decontaminating agent.
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water.[4] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Collection: All waste containing this compound, including contaminated labware and PPE, must be collected in a designated, properly labeled, and sealed hazardous waste container.[6]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.[6]
-
Disposal: The disposal of this chemical waste must be handled by a licensed chemical waste disposal company in accordance with all local, state, and federal regulations.[4][6] Do not dispose of this chemical down the drain or in the regular trash.[6]
Workflow Diagrams for Safe Handling
To provide a clear visual guide, the following diagrams illustrate the key workflows for handling and emergency response.
Caption: Step-by-step safe handling workflow.
Caption: Emergency spill response workflow.
Conclusion
The biologically active nature of the pyrazolo[1,5-a]pyridine class of compounds necessitates a cautious and well-documented approach to laboratory safety. By implementing the PPE, handling, and disposal protocols outlined in this guide, researchers can significantly mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
- Design, Synthesis and Cytotoxicity Studies of Novel pyrazolo[1,5-a]pyridine Derivatives. (n.d.). European Journal of Medicinal Chemistry.
- Chemical Safety Data Sheet MSDS / SDS - PYRAZOLO[1,5-A]PYRIDIN-3-YLAMINE. (n.d.). ChemicalBook.
- Pyrazolo[1,5-a]pyridine - SAFETY DATA SHEET. (n.d.).
- Chemical label for this compound hydrochloride. (n.d.).
- Personal Protective Equipment. (2025, September 12). US EPA.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central.
- SAFETY DATA SHEET. (2025, November 6).
- OSHA Technical Manual (OTM) - Section VIII: Chapter 1. (n.d.). Occupational Safety and Health Administration.
- Personal Protective Equipment in Chemistry. (n.d.). Dartmouth Environmental Health and Safety.
- SAFETY DATA SHEET. (2024, March 31). Fisher Scientific.
- 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
- Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. (2024, September 12). Journal of Medicinal Chemistry.
- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025, November 20). PubMed Central.
- Synthesis of C-6 substituted pyrazolo[1,5-a]pyridines with potent activity against herpesviruses. (n.d.). PubMed.
- Pyrazolo[1,5-A]pyridin-3-ylmethanamine. (n.d.). PubChem.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). PubMed Central.
- Navigating the Disposal of 3-Amino-5,6-dimethyl-2(1H)-pyridinone: A Procedural Guide. (n.d.). Benchchem.
- Pyrazolo 1,5-a pyrimidine-3-carbaldehyde. (n.d.). Sigma-Aldrich.
Sources
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemical-label.com [chemical-label.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
